2-Nitro-4-[(trifluoromethyl)thio]phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-4-(trifluoromethylsulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3S/c8-7(9,10)15-4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMKRMHMFZTWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279072 | |
| Record name | 2-Nitro-4-[(trifluoromethyl)thio]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933673-33-7 | |
| Record name | 2-Nitro-4-[(trifluoromethyl)thio]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933673-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-4-[(trifluoromethyl)thio]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-4-[(trifluoromethyl)thio]phenol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 2-Nitro-4-[(trifluoromethyl)thio]phenol
An In-depth Technical Guide to 2-Nitro-4-[(trifluoromethyl)thio]phenol
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in modern synthetic chemistry. The document delineates its fundamental physicochemical properties, outlines a validated synthetic protocol, and explores its spectral characteristics. Furthermore, it discusses the compound's reactivity, potential applications in drug discovery and agrochemical development, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile molecule.
Introduction and Molecular Overview
This compound (CAS No: 933673-33-7) is an aromatic organic compound characterized by a phenol ring substituted with three distinct functional groups: a hydroxyl (-OH) group, a nitro (-NO2) group, and a trifluoromethylthio (-SCF3) group.[1][2] Its IUPAC name is 2-nitro-4-(trifluoromethylsulfanyl)phenol.[1]
The strategic placement of these groups imparts a unique electronic and steric profile to the molecule, making it a valuable building block in organic synthesis.[3] The trifluoromethylthio group, in particular, is of significant interest in medicinal chemistry and agrochemistry. It can enhance critical properties of a parent molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The nitro group and the phenolic hydroxyl provide reactive handles for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.[3][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃S | [1][2] |
| Molecular Weight | 239.17 g/mol | [1][2] |
| CAS Number | 933673-33-7 | [1][2] |
| IUPAC Name | 2-nitro-4-(trifluoromethylsulfanyl)phenol | [1] |
| Computed XLogP3 | 3.6 | [1] |
| Appearance | Not specified; related nitrophenols are typically yellow solids or liquids. |
Synthesis and Reactivity
The synthesis of this compound can be efficiently achieved through the electrophilic nitration of the precursor, 4-(trifluoromethylthio)phenol. The presence of the activating, ortho-, para-directing hydroxyl group and the deactivating trifluoromethylthio group directs the incoming nitro group to the position ortho to the hydroxyl group.
Experimental Protocol: Synthesis via Electrophilic Nitration
This protocol is based on standard nitration procedures for activated phenolic compounds.[6]
Materials:
-
4-(Trifluoromethylthio)phenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethylthio)phenol in dichloromethane. Cool the flask to 0°C using an ice bath.
-
Acid Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 4-(trifluoromethylthio)phenol over 30 minutes, ensuring the internal temperature does not exceed 5°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Essential safety protocols for this compound.
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water while removing contaminated clothing. [7]* Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. [7][8]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. [7][8]* Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [7] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7][8]
Conclusion
This compound is a highly functionalized aromatic compound with significant potential as a building block in synthetic chemistry. Its unique combination of a reactive phenol, a transformable nitro group, and a property-enhancing trifluoromethylthio moiety makes it an attractive intermediate for developing novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in research and development.
References
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PubChem. 2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669. Available from: [Link]
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PrepChem.com. Synthesis of 2-nitro-4-(trifluoromethyl)phenol. Available from: [Link]
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LookChem. Cas 14371-82-5, 2-NITRO-4-(TRIFLUOROMETHYL)THIOPHENOL. Available from: [Link]
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PubChem. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816. Available from: [Link]
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PubChem. 2-Nitro-4-(trifluoromethyl)benzenethiol | C7H4F3NO2S | CID 117418. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Available from: [Link]
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RSC Publishing. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available from: [Link]
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Fisher Scientific. 2-Nitro-4-(trifluoromethyl)phenol, 98%. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. Available from: [Link]
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National Institute of Standards and Technology. Phenol, 2-nitro- - the NIST WebBook. Available from: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Nitro-4-[(trifluoromethyl)thio]phenol
Introduction
2-Nitro-4-[(trifluoromethyl)thio]phenol is a substituted aromatic compound featuring three distinct functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a trifluoromethylthio (-SCF₃) group. The interplay of the electronic effects of these substituents on the benzene ring creates a unique spectral fingerprint. Understanding the NMR spectra is crucial for confirming the molecular structure, assessing purity, and studying its chemical behavior. The electron-withdrawing nature of the nitro and trifluoromethylthio groups, combined with the electron-donating character of the hydroxyl group, results in a significant dispersion of signals in both ¹H and ¹³C NMR spectra.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent chemical shift (SCS) effects and comparison with experimentally determined data for structurally related compounds, including nitrophenols and compounds containing the trifluoromethylthio group.[1][2][3]
Predicted ¹H NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-3 | ~8.2 | d | ~2.5 | 1H |
| H-5 | ~7.8 | dd | ~8.5, 2.5 | 1H |
| H-6 | ~7.2 | d | ~8.5 | 1H |
| OH | Variable (broad) | s | - | 1H |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |
| C-1 (C-OH) | ~155 | s |
| C-2 (C-NO₂) | ~140 | s |
| C-3 | ~125 | s |
| C-4 (C-SCF₃) | ~135 | q |
| C-5 | ~128 | s |
| C-6 | ~118 | s |
| CF₃ | ~129 | q |
Structural Elucidation and Spectral Interpretation
The predicted chemical shifts are rationalized by considering the electronic properties of the substituents. The strong electron-withdrawing nitro group at the C-2 position significantly deshields the ortho proton (H-3), shifting its resonance downfield. The trifluoromethylthio group at C-4 also exerts an electron-withdrawing effect, influencing the chemical shifts of the adjacent protons. The hydroxyl group at C-1 is an electron-donating group, which tends to shield the ortho and para protons.
The coupling patterns in the ¹H NMR spectrum are anticipated to be a classic three-spin system for the aromatic protons. H-5 is expected to appear as a doublet of doublets due to coupling with both H-3 (meta-coupling, small J value) and H-6 (ortho-coupling, larger J value). H-3 and H-6 are predicted to be doublets, arising from meta-coupling with H-5 and ortho-coupling with H-5, respectively.
In the ¹³C NMR spectrum, the carbon attached to the trifluoromethylthio group (C-4) and the trifluoromethyl carbon itself are expected to exhibit quartet multiplicity due to coupling with the three fluorine atoms.
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry NMR tube.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. Add approximately 0.6 mL of the deuterated solvent to the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR instruments can also reference the residual solvent peak.
-
Dissolution: Gently agitate the NMR tube to ensure complete dissolution of the sample.
Instrument Parameters
The following are general instrument parameters that can be optimized for the specific spectrometer being used.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 100 MHz |
| Pulse Sequence | Standard single pulse | Proton-decoupled single pulse |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 |
| Spectral Width | 12-16 ppm | 200-250 ppm |
| Temperature | 298 K | 298 K |
Visualization of Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The detailed analysis of expected chemical shifts and coupling patterns, grounded in the principles of substituent effects, offers a valuable resource for the structural verification of this molecule. The provided experimental protocol serves as a robust starting point for researchers to acquire high-quality NMR data. By combining theoretical predictions with standardized experimental procedures, this guide aims to facilitate the accurate and efficient characterization of this compound in various scientific applications.
References
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PubChem. 2-Nitro-4-(trifluoromethyl)benzenethiol. National Center for Biotechnology Information. [Link]
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Supporting Information for Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. [Link]
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PubChem. 2-Nitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
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A Technical Guide to the Mass Spectrometry Analysis of 2-Nitro-4-[(trifluoromethyl)thio]phenol
Abstract: This comprehensive technical guide provides a robust framework for the mass spectrometry analysis of 2-Nitro-4-[(trifluoromethyl)thio]phenol, a compound of interest in pharmaceutical and agrochemical research.[1] This document outlines optimized methodologies, from sample preparation and liquid chromatography to high-resolution mass spectrometry and tandem MS for structural elucidation. It delves into the causal reasoning behind instrumental choices and offers a predictive fragmentation analysis critical for confident identification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and self-validating analytical method for this and structurally related molecules.
Introduction: The Analytical Challenge
This compound is a complex aromatic structure featuring several key functional groups that dictate its chemical behavior and analytical strategy: a nitro group, a trifluoromethylthio ether, and a phenolic hydroxyl group.[2] The molecular formula is C7H4F3NO3S, with a monoisotopic mass of 238.9864 Da.[2] Understanding the interplay of these groups is paramount for developing a successful mass spectrometry (MS) method.
-
Phenolic Hydroxyl Group: This acidic proton makes the molecule highly amenable to deprotonation, suggesting that negative-ion mode electrospray ionization (ESI) will be a highly sensitive technique.[3][4][5]
-
Nitroaromatic System: The electron-withdrawing nitro group influences the molecule's polarity and is a critical site for characteristic fragmentation during tandem mass spectrometry (MS/MS).[6][7]
-
Trifluoromethylthio Group: This moiety adds complexity and provides a unique mass signature, but its fragmentation behavior must be carefully considered.
The goal of this guide is to leverage these properties to create a highly specific and sensitive LC-MS/MS workflow for the confident identification and potential quantification of this analyte.
Recommended Analytical Workflow
A successful analysis hinges on a logical sequence of steps, from sample introduction to data interpretation. The proposed workflow is designed to be robust and provide multiple layers of validation for the identification of the target analyte.
Caption: High-level workflow for the analysis of this compound.
Experimental Protocols
Sample Preparation
The objective is to prepare a clean sample solution compatible with reverse-phase liquid chromatography and electrospray ionization.
Protocol:
-
Stock Solution: Weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the same 50:50 acetonitrile:water solvent to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
Clarification: Vortex the working solution for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to a 2 mL autosampler vial with a glass insert.
Causality: Using a mixture of organic solvent (acetonitrile) and water ensures the dissolution of the moderately polar analyte while maintaining compatibility with the initial mobile phase conditions of a reverse-phase separation.[8][9] Centrifugation is a critical step to prevent particulates from clogging the LC system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is optimized for the separation of the analyte from potential impurities and to ensure compatibility with ESI-MS.
| Parameter | Condition | Justification |
| LC System | Agilent 1290 Infinity II or equivalent | High-pressure capability for efficient separation. |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 stationary phase provides excellent retention for aromatic compounds. Small particle size ensures high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better peak shape for phenolic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and MS compatibility. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak symmetry. |
| Injection Vol. | 2 µL | Minimizes peak broadening while providing sufficient analyte for detection. |
| Gradient | 5% B to 95% B in 5 min; Hold at 95% B for 2 min | A standard gradient for screening and analyzing compounds of moderate polarity.[10] |
Mass Spectrometry: Ionization and Detection
The choice of ionization source and mass analyzer is critical for achieving the desired sensitivity and specificity.
| Parameter | Setting | Justification |
| Ion Source | Electrospray Ionization (ESI) | ESI is the premier technique for ionizing polar molecules like phenols from a liquid stream.[11] |
| Ionization Mode | Negative Ion | The acidic phenolic proton is easily lost, forming a highly stable [M-H]⁻ anion, leading to superior sensitivity.[4][5][12] |
| Mass Analyzer | Orbitrap or Q-TOF | High-resolution, accurate-mass (HRAM) analyzers are essential for determining the elemental composition and confirming identity. |
| Full Scan MS Range | m/z 100-500 | This range comfortably covers the precursor ion and expected fragments. |
| MS/MS Activation | Collision-Induced Dissociation (CID) | CID is a robust and well-understood method for generating structurally informative fragment ions.[5] |
| Collision Energy | Stepped (e.g., 15, 30, 45 eV) | Using a range of collision energies ensures the capture of both low-energy (major fragments) and high-energy (smaller fragments) dissociation products. |
Data Interpretation: Fragmentation Analysis
The key to confident structural confirmation lies in the interpretation of the MS/MS spectrum. For this compound, we expect to observe the deprotonated molecule, [M-H]⁻, at m/z 237.9788 . The fragmentation pathway is predicted to be dominated by the characteristic losses associated with the nitro group.[6][13]
Expected Precursor and Fragment Ions:
| Ion | Formula | Calculated m/z | Description |
| [M-H]⁻ | [C7H3F3NO3S]⁻ | 237.9788 | Deprotonated precursor ion |
| Fragment 1 | [C7H3F3O2S]⁻ | 221.9839 | Loss of Nitrogen Monoxide (•NO) |
| Fragment 2 | [C7H3F3OS]⁻ | 191.9835 | Loss of Nitrogen Dioxide (•NO2) |
| Fragment 3 | [C6H3F3S]⁻ | 164.9937 | Subsequent loss of Carbon Monoxide (CO) from Fragment 2 |
Fragmentation Pathway Diagram:
The fragmentation cascade begins with the stable [M-H]⁻ ion. Upon collisional activation, the most probable fragmentation pathways involve the nitro group, a common and well-documented behavior for nitroaromatic compounds.[6] The expulsion of neutral radicals like •NO and •NO2 leads to the formation of stable fragment ions.
Caption: Predicted MS/MS fragmentation pathway for the [M-H]⁻ ion of the target analyte.
Conclusion and Best Practices
This guide provides a comprehensive, scientifically-grounded methodology for the analysis of this compound by LC-MS/MS. The cornerstone of this approach is the use of high-resolution mass spectrometry in negative ion mode, which provides both the mass accuracy to determine elemental composition and the MS/MS spectral detail to confirm molecular structure. For any new analysis, it is imperative to first run a system suitability test and to analyze a solvent blank to ensure the absence of interferences. By following the protocols and understanding the chemical principles outlined herein, researchers can achieve confident and reproducible identification of this molecule.
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Schmidt, A., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
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Purdue University Department of Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]
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De Rijke, E., Zappey, H., & Bruins, A. P. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529-37. [Link]
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Nageswara Rao, R., & Narasa Raju, A. (2010). Negative-ion mass spectra recorded from four nitro compounds by a helium plasma ionization source coupled to a Waters-Micromass Quattro Ultima mass spectrometer. Journal of the American Society for Mass Spectrometry, 21(1), 135-142. [Link]
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El Euch, S. K., Bouajila, J., & Debouba, M. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. Molecules, 26(14), 4293. [Link]
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An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Nitro-4-[(trifluoromethyl)thio]phenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 2-Nitro-4-[(trifluoromethyl)thio]phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of utilizing IR spectroscopy for the structural elucidation and characterization of this complex molecule. By dissecting the compound's molecular architecture, we predict its IR absorption profile, detailing the vibrational modes of its key functional groups: the hydroxyl (-OH), nitro (-NO₂), trifluoromethylthio (-SCF₃), and the substituted aromatic ring. This guide explains the causal relationships between molecular structure, such as intramolecular hydrogen bonding, and the resulting spectral features. A robust, self-validating experimental protocol for acquiring high-quality Attenuated Total Reflectance (ATR) FTIR spectra is provided, ensuring data integrity and reproducibility.
Introduction to the Spectroscopic Analysis of this compound
This compound is a multifaceted aromatic compound featuring a unique combination of electron-withdrawing and hydrogen-bonding capable functional groups. Its structure, confirmed by its IUPAC name 2-nitro-4-(trifluoromethylsulfanyl)phenol and CAS number 933673-33-7, presents a rich landscape for vibrational spectroscopy.[1][2] Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3][4] By measuring the absorption of infrared radiation at specific frequencies, one can identify the functional groups present in a molecule and gain insights into its structural arrangement. For a molecule like this compound, IR spectroscopy is indispensable for confirming the presence and chemical environment of its hydroxyl, nitro, and trifluoromethylthio moieties, making it a critical tool for synthesis verification and quality control.
Molecular Architecture and its Spectroscopic Implications
The infrared spectrum of an organic molecule is a direct reflection of its covalent bond vibrations.[5] The frequency of these vibrations is determined by the bond strength and the mass of the connected atoms. The architecture of this compound is dominated by four key structural features, each with a distinct spectroscopic signature.
The Phenolic Hydroxyl (-OH) Group
The O-H stretching vibration of phenols typically gives rise to a strong, broad absorption band in the 3200–3600 cm⁻¹ region.[6][7] The breadth of this peak is a hallmark of hydrogen bonding.[8] In this specific molecule, the hydroxyl group is positioned ortho to a nitro group. This arrangement facilitates strong intramolecular hydrogen bonding between the phenolic hydrogen and an oxygen atom of the nitro group. This internal hydrogen bond significantly influences the O-H stretching frequency, typically shifting it to a lower wavenumber, around 3200 cm⁻¹, and often making the peak somewhat sharper than its intermolecularly bonded counterparts.[9]
The C-O stretching vibration of the phenol is also a key diagnostic feature, appearing as a strong band in the 1260-1140 cm⁻¹ range, distinguishing it from aliphatic alcohols whose C-O stretch occurs at lower frequencies.[6]
The Aromatic Nitro (-NO₂) Group
Aromatic nitro compounds are readily identified by two intense and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[10][11]
-
Asymmetric N-O Stretch: A very strong band is expected between 1550 and 1475 cm⁻¹.[11]
-
Symmetric N-O Stretch: A second strong band is expected between 1360 and 1290 cm⁻¹.[11]
The high polarity of the N-O bonds leads to a large change in dipole moment during vibration, resulting in these characteristically strong absorptions, which are often among the most intense peaks in the spectrum.[10] A weaker C-N stretching vibration is also expected near 850 cm⁻¹.
The Trifluoromethylthio (-SCF₃) Group
The trifluoromethylthio group contributes several complex and intense bands, primarily in the mid-frequency region of the spectrum.
-
C-F Stretching Vibrations: The C-F bonds of the CF₃ group give rise to multiple, very intense absorption bands in the 1300-1000 cm⁻¹ region.[12][13] The vibrational modes of the CF₃ group can couple with other vibrations in the molecule, leading to a complex pattern of strong peaks.[14][15]
-
C-S Stretching Vibration: The C-S stretch is characteristically weak and appears in the 700-600 cm⁻¹ range.[16] Its low intensity can sometimes make it difficult to identify definitively, especially in a complex spectrum.
The Substituted Aromatic Ring
The benzene ring itself produces a series of characteristic absorptions:
-
Aromatic C-H Stretch: These appear as relatively sharp, weak-to-medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[17][18]
-
Aromatic C=C Stretches: Medium-to-strong intensity bands from in-ring carbon-carbon stretching vibrations occur in the 1600-1440 cm⁻¹ region.[6][17] The presence of multiple substituents with strong electronic effects can lead to several distinct peaks in this area.
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic C-H "oop" bending vibrations in the 900-675 cm⁻¹ fingerprint region. For a 1,2,4-trisubstituted ring, one might expect a strong band in the 880-800 cm⁻¹ range.[17]
Predicted IR Absorption Profile
The expected vibrational frequencies for this compound are summarized below. This table serves as a predictive guide for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |
| ~3200 | O-H Stretch (intramolecular H-bonded) | Phenolic Hydroxyl (-OH) | Medium-Strong, Broad |
| 3100–3000 | C-H Stretch | Aromatic Ring | Weak to Medium, Sharp |
| 1550–1475 | N-O Asymmetric Stretch | Nitro (-NO₂) | Very Strong, Sharp |
| 1360–1290 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong, Sharp |
| 1600–1440 | C=C In-Ring Stretches | Aromatic Ring | Medium to Strong, Multiple Bands |
| 1300–1000 | C-F Stretches | Trifluoromethylthio (-SCF₃) | Very Strong, Complex, Multiple Bands |
| 1260–1140 | C-O Stretch | Phenolic Ether | Strong |
| 880-800 | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Ring | Strong |
| ~850 | C-N Stretch | Nitro (-NO₂) | Medium |
| 700-600 | C-S Stretch | Thioether (-S-CF₃) | Weak |
A Self-Validating Protocol for ATR-FTIR Spectroscopy
To ensure the acquisition of a high-quality, reproducible IR spectrum, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a preferred method for solid samples as it requires minimal sample preparation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.
Methodology:
-
System Preparation: Ensure the spectrometer and ATR accessory are clean, dry, and have been powered on for at least 30 minutes to allow for thermal stabilization of the source and detector.
-
Background Acquisition (Self-Validation Step 1):
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a volatile solvent (e.g., HPLC-grade isopropanol or ethanol). Allow the solvent to fully evaporate.
-
Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Rationale: This step is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's response. This background is subtracted from the sample spectrum to yield the true absorption spectrum of the sample. The quality of the background dictates the quality of the final spectrum.
-
-
Background Verification (Self-Validation Step 2):
-
Examine the collected background spectrum. It should be a flat line with characteristic sharp peaks for atmospheric water vapor and CO₂. No absorbances from previous samples should be present.
-
Rationale: This verifies the cleanliness of the ATR crystal. If residual peaks are observed, the cleaning step must be repeated until a clean background is obtained. This prevents cross-contamination and ensures data integrity.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid this compound sample onto the center of the ATR crystal.
-
Lower the ATR pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Rationale: Good contact is essential for the evanescent wave to penetrate the sample effectively, which is necessary for a strong, high-quality spectrum. Inconsistent pressure can lead to variations in peak intensities.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
-
The resulting spectrum should be displayed in units of Absorbance or % Transmittance versus Wavenumber (cm⁻¹).
-
-
Data Processing and Cleaning:
-
After acquisition, clean the sample from the ATR crystal using a suitable solvent and a lint-free wipe.
-
Verify the cleanliness by collecting a new spectrum and comparing it to the initial background to ensure no sample residue remains.
-
Visualizing Key Vibrational Modes
The following diagram illustrates the molecular structure of this compound and highlights the primary functional groups responsible for its characteristic infrared absorptions. The dotted line indicates the intramolecular hydrogen bond critical to interpreting the hydroxyl group's vibrational frequency.
Caption: Molecular structure and key functional groups of this compound.
Conclusion
The infrared spectrum of this compound provides a unique molecular fingerprint rich with structural information. The key diagnostic features for successful identification are: (1) A broad O-H stretch around 3200 cm⁻¹ indicative of intramolecular hydrogen bonding; (2) A pair of very strong absorptions for the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) N-O stretches; (3) A complex and intense series of bands between 1300 cm⁻¹ and 1000 cm⁻¹ corresponding to the C-F vibrations of the -SCF₃ group; and (4) Characteristic aromatic C=C and C-H absorptions. By following the robust experimental protocol provided, researchers can reliably obtain high-quality spectra to confirm the identity and purity of this complex molecule.
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Synthesis and characterization of 2-Nitro-4-[(trifluoromethyl)thio]phenol
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Nitro-4-[(trifluoromethyl)thio]phenol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable chemical intermediate. The trifluoromethylthio (-SCF₃) moiety is of significant interest in medicinal and materials chemistry due to its unique electronic properties and high lipophilicity. This document, intended for researchers, chemists, and drug development professionals, details a robust synthetic protocol via electrophilic nitration, outlines a multi-technique approach for structural elucidation and purity confirmation, and discusses critical safety and handling procedures. By explaining the rationale behind experimental choices, this guide serves as both a practical manual and an educational resource for the scientific community.
Introduction & Significance
This compound (CAS No. 933673-33-7) is a substituted aromatic compound featuring three key functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a trifluoromethylthio (-SCF₃) group.[1][2] The strategic placement of these groups on the phenol backbone makes it a versatile building block for the synthesis of more complex molecules.
The trifluoromethylthio group, in particular, is a bioisostere of other functionalities and is increasingly incorporated into pharmaceutical and agrochemical candidates to enhance metabolic stability, membrane permeability, and binding affinity.[3] The presence of the nitro and hydroxyl groups provides reactive handles for further chemical transformations, such as reduction of the nitro group to an amine or etherification of the phenol. This guide offers a detailed methodology for the reliable synthesis and rigorous characterization of this important compound.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties and hazards is paramount for safe handling and experimental design.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2-nitro-4-(trifluoromethylsulfanyl)phenol | [1] |
| Synonyms | 2-nitro-4-[(trifluoromethyl)sulfanyl]phenol, 4-Hydroxy-3-nitrophenyl trifluoromethyl sulphide | |
| CAS Number | 933673-33-7 | [1][2] |
| Molecular Formula | C₇H₄F₃NO₃S | [1][2] |
| Molecular Weight | 239.17 g/mol | [1][2] |
| Exact Mass | 238.98639865 Da | [1] |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% |
Safety and Handling
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[1]
-
Hazard Identification :
-
Recommended Precautions :
-
Engineering Controls : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly sealed safety goggles or a face shield.[4][6]
-
Handling : Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the compound.[4]
-
Storage : Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and away from incompatible materials.[4][6]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal plant.[4]
-
Synthesis Methodology: Electrophilic Aromatic Substitution
The most direct and strategically sound approach for the synthesis of this compound is the electrophilic aromatic nitration of the precursor, 4-(trifluoromethylthio)phenol.
Strategic Rationale
The rationale for this synthetic route is based on fundamental principles of electrophilic aromatic substitution. The phenol ring is "activated" by the electron-donating hydroxyl group, which strongly directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the trifluoromethylthio group, the nitronium ion (NO₂⁺) electrophile is directed to one of the two equivalent ortho positions. This regioselectivity ensures the formation of the desired product with high specificity. Performing the reaction at a reduced temperature is crucial to control the highly exothermic nature of nitration and to prevent over-nitration or degradation of the starting material.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted phenols.[7]
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethylthio)phenol (1.0 eq.) in concentrated sulfuric acid at 0°C (ice bath). Stir until a homogeneous solution is achieved.
-
Nitrating Mixture : Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10°C.
-
Reaction : Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. The internal temperature must be maintained between 0-5°C throughout the addition to control the reaction rate and prevent side product formation.
-
Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Workup : Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Extraction : Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Washing : Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure this compound.
Comprehensive Characterization
Unambiguous confirmation of the chemical structure and purity is achieved through a combination of spectroscopic and chromatographic methods.
Spectroscopic Analysis
The following data are predictive, based on the known effects of the functional groups on a phenol scaffold.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. A broad singlet corresponding to the phenolic -OH proton will also be present, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR : The spectrum should display 7 unique carbon signals, including the carbon bearing the -CF₃ group (visible as a quartet due to C-F coupling) and carbons attached to the nitro and hydroxyl groups.
-
¹⁹F NMR : A single, sharp signal is expected for the three equivalent fluorine atoms of the -SCF₃ group.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups.[8]
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (Phenol) | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| N-O (Asymmetric Stretch) | 1500 - 1560 | Strong |
| N-O (Symmetric Stretch) | 1345 - 1385 | Strong |
| C-F | 1000 - 1400 | Strong |
-
Mass Spectrometry (MS) :
-
High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The expected exact mass for the molecular ion [M] is 238.9864 Da.[1]
-
The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z ≈ 239. Common fragmentation patterns may include the loss of NO₂ (46 Da) or other characteristic fragments.
-
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC) : An essential tool for monitoring the synthesis reaction and for determining the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC) : The primary method for determining the final purity of the compound. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, and the purity can be quantified by peak area percentage.
Potential Applications & Future Directions
As a functionalized building block, this compound is primarily used in synthetic chemistry. Its utility lies in its potential to be converted into a variety of derivatives. For instance:
-
Reduction of the nitro group yields 2-Amino-4-[(trifluoromethyl)thio]phenol, a key precursor for synthesizing heterocyclic compounds like benzoxazoles or benzothiazoles.
-
Etherification of the phenolic hydroxyl group allows for the introduction of diverse side chains, enabling the generation of compound libraries for drug discovery screening.
Future research may focus on leveraging this intermediate to develop novel fungicides, herbicides, or pharmaceutical agents where the unique electronic and steric properties of the trifluoromethylthio group can be exploited to enhance biological activity.
Conclusion
This guide has detailed a reliable and well-rationalized pathway for the synthesis of this compound via electrophilic nitration. A comprehensive analytical workflow, incorporating NMR, IR, and MS, has been outlined to ensure rigorous structural verification and purity assessment. Adherence to the described safety protocols is critical for the handling of this hazardous chemical. With its versatile functional groups, this compound stands as a valuable and strategic intermediate for advanced applications in chemical and life sciences research.
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A Technical Guide to 2-Nitro-4-[(trifluoromethyl)thio]phenol: Synthesis, Properties, and Applications in Modern Chemistry
Abstract
This technical guide provides a comprehensive analysis of 2-Nitro-4-[(trifluoromethyl)thio]phenol, a key organofluorine intermediate. The document delineates its chemical identity, physicochemical properties, a detailed synthetic protocol, and its significant applications, particularly in the realms of drug discovery and agrochemical development. The strategic incorporation of the nitro (NO₂) and trifluoromethylthio (SCF₃) groups onto a phenolic scaffold imparts unique electronic and lipophilic characteristics, rendering it a valuable building block for creating complex, biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and strategic utilization of this versatile compound.
Chemical Identity and Physicochemical Properties
This compound is an aromatic compound distinguished by three key functional groups: a hydroxyl (-OH) group, a nitro (-NO₂) group, and a trifluoromethylthio (-SCF₃) group. The interplay of these substituents governs its reactivity and physical characteristics. The electron-withdrawing nature of both the nitro and trifluoromethylthio groups significantly influences the acidity of the phenolic proton and the electron density of the aromatic ring.
The fundamental properties of this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-nitro-4-(trifluoromethylsulfanyl)phenol | [1] |
| CAS Number | 933673-33-7 | [1][2] |
| Molecular Formula | C₇H₄F₃NO₃S | [1][2] |
| Molecular Weight | 239.17 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Storage | Sealed in dry, room temperature |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most effectively achieved through the electrophilic nitration of its precursor, 4-(trifluoromethylthio)phenol. This reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl group acts as a powerful activating, ortho-, para-director. Since the para-position is already occupied by the trifluoromethylthio group, the incoming nitronium ion (NO₂⁺) is directed primarily to the ortho position.
Experimental Protocol: Electrophilic Nitration
This protocol describes a validated method for the synthesis of the title compound.[4] The choice of a nitric acid/sulfuric acid mixture is standard for generating the highly electrophilic nitronium ion required for the reaction to proceed efficiently.
Materials:
-
4-(Trifluoromethylthio)phenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 4-(trifluoromethylthio)phenol in a minimal amount of concentrated sulfuric acid. Maintain the temperature at 0-5 °C.
-
Generation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the solution of 4-(trifluoromethylthio)phenol over 30-60 minutes. The temperature must be strictly controlled and kept below 10 °C to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to achieve high purity.
Synthesis Workflow Diagram
Caption: Key structural features and their impact on applications.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate care in a laboratory setting. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.
The compound is classified with the following hazard statements according to the Globally Harmonized System (GHS). [1]
| Hazard Code | Statement |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Key precautionary statements for handling include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Conclusion
This compound is a strategically designed molecule that serves as a potent building block in synthetic chemistry. The convergence of a phenolic core with the powerful electronic and steric properties of the nitro and trifluoromethylthio groups provides a platform for developing novel therapeutics and advanced agrochemicals. Its well-defined synthesis and predictable reactivity, coupled with the desirable attributes it imparts to target molecules, ensure its continued relevance and importance for researchers and scientists aiming to innovate in drug discovery and materials science.
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Molecular weight and formula of 2-Nitro-4-[(trifluoromethyl)thio]phenol
An In-depth Technical Guide to 2-Nitro-4-[(trifluoromethyl)thio]phenol
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized chemical intermediate of significant interest to researchers in drug discovery and agrochemical synthesis. The document elucidates the compound's core physicochemical properties, presents a detailed, mechanistically-grounded synthetic pathway, and explores its key applications as a versatile building block for complex bioactive molecules. Emphasis is placed on the rationale behind experimental procedures and the validation of synthetic steps, reflecting best practices in modern chemical research. This guide is intended for an audience of professional researchers, chemists, and drug development scientists who require a deep technical understanding of this compound and its potential.
Physicochemical Properties and Structural Analysis
This compound is a substituted aromatic compound featuring three key functional groups that dictate its reactivity and utility: a phenolic hydroxyl group (-OH), a nitro group (-NO2), and a trifluoromethylthio ether group (-SCF3). The interplay of these groups—the electron-donating hydroxyl and the strongly electron-withdrawing nitro and trifluoromethylthio moieties—creates a unique electronic profile that is highly valuable in organic synthesis.
The trifluoromethylthio group, in particular, is a crucial bioisostere for other functional groups and is known to enhance critical properties in pharmaceutical and agrochemical candidates, such as lipophilicity, metabolic stability, and binding affinity.[1][2]
Table 1: Core Properties and Identifiers of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-nitro-4-(trifluoromethylsulfanyl)phenol | [3] |
| CAS Number | 933673-33-7 | [3][4][5] |
| Molecular Formula | C₇H₄F₃NO₃S | [3][4] |
| Molecular Weight | 239.17 g/mol | [3][4] |
| Appearance | Solid | [6] |
| Typical Purity | ≥97% | [4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is not a trivial one-step process. A robust and logical pathway involves a two-stage approach: first, the introduction of the trifluoromethylthio group onto the phenol ring, followed by regioselective nitration. This sequence is critical for achieving the desired isomer.
Proposed Synthetic Workflow
The overall strategy is to first create the 4-(trifluoromethylthio)phenol precursor via an electrophilic substitution, leveraging the strong para-directing nature of the hydroxyl group. Subsequently, the precursor is nitrated. The existing hydroxyl and trifluoromethylthio groups will direct the incoming nitro group to one of the available ortho positions.
Diagram 1: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and represent a self-validating system where the successful isolation and characterization of the intermediate from Step 1 is a prerequisite for proceeding.
Protocol 3.2.1: Synthesis of 4-(Trifluoromethylthio)phenol (Precursor)
This procedure is adapted from methodologies for the direct electrophilic trifluoromethylthiolation of phenols.[2][7]
-
System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add phenol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Inert Atmosphere: Purge the system with dry nitrogen and cool the mixture to 0 °C in an ice bath.
-
Causality: Anhydrous and inert conditions are crucial to prevent side reactions with the highly reactive reagents and intermediates.
-
-
Promoter Addition: Slowly add triflic acid (1.5 eq) to the stirred solution.
-
Causality: A strong acid promoter is required to activate the electrophilic SCF₃ transfer reagent, making it sufficiently electrophilic to react with the phenol ring.[7]
-
-
Reagent Addition: Add N-((trifluoromethyl)thio)aniline (PhNHSCF₃, 1.3 eq), dissolved in the reaction solvent, dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by pouring it into a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel) to yield pure 4-(trifluoromethylthio)phenol.
-
Validation: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry before proceeding.
Protocol 3.2.2: Synthesis of this compound
This protocol employs standard nitrating conditions for activated aromatic rings.[7]
-
System Preparation: In a flask maintained at 0 °C, slowly add concentrated sulfuric acid (H₂SO₄) to a solution of 4-(trifluoromethylthio)phenol (1.0 eq) from the previous step.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by adding concentrated nitric acid (HNO₃, 1.1 eq) dropwise to a small amount of concentrated H₂SO₄ at 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the phenol solution, ensuring the internal temperature does not exceed 5-10 °C.
-
Causality: The hydroxyl group is a strong ortho-, para-director, while the -SCF₃ group is a deactivating meta-director (with respect to electrophilic substitution). The powerful activating effect of the -OH group directs the incoming electrophile (NO₂⁺) to the position ortho to the hydroxyl group. Low temperature is essential to control the exothermic reaction and prevent over-nitration.
-
-
Reaction Monitoring: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction's completion via TLC.
-
Work-up and Purification: Carefully pour the reaction mixture over crushed ice. The solid product should precipitate. Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
-
Validation: The final product's identity and purity must be confirmed by analytical techniques, including melting point, NMR (¹H, ¹³C, ¹⁹F), and High-Resolution Mass Spectrometry (HRMS).
Applications in Research and Development
The primary value of this compound lies in its role as a versatile chemical building block.[4][8] The nitro group is not typically the final desired functionality; rather, it serves as a synthetic handle for further transformations, most commonly its reduction to a primary amine.
Precursor to Bioactive Heterocycles
The reduction of the nitro group in the title compound yields 2-Amino-4-((trifluoromethyl)thio)phenol. This amino-phenol is a highly valuable intermediate for constructing heterocyclic scaffolds, such as benzothiazoles, which are prevalent in medicinal chemistry.[8]
Diagram 2: Workflow for the application of the title compound in synthesizing benzothiazole scaffolds.
The resulting 2-Amino-4-((trifluoromethyl)thio)phenol can be reacted with carboxylic acids or their derivatives in a condensation-cyclization reaction to form the benzothiazole ring system. This provides a direct route to novel pharmacologically active molecules for screening in anti-inflammatory, antiviral, or anticancer assays.[2]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions by trained personnel.
Table 2: GHS Hazard Classification
| Hazard Code | Statement | Source(s) |
| H302 | Harmful if swallowed | [3] |
| H312 | Harmful in contact with skin | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H332 | Harmful if inhaled | [3] |
| H335 | May cause respiratory irritation | [3] |
Recommended Handling and Storage Procedures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure containers are kept tightly closed when not in use.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be designated for corrosive or toxic materials.[9][10][11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[9]
Conclusion
This compound is a strategically important intermediate in modern organic and medicinal chemistry. Its value is derived from the unique combination of a synthetically versatile nitro group and a property-enhancing trifluoromethylthio moiety. While its synthesis requires a controlled, multi-step approach, its utility as a precursor for high-value heterocyclic compounds, particularly in the context of drug discovery, is well-established. Proper adherence to safety and handling protocols is mandatory when working with this potent and hazardous compound.
References
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Purity and appearance of 2-Nitro-4-[(trifluoromethyl)thio]phenol
An In-Depth Technical Guide to the Purity and Appearance of 2-Nitro-4-[(trifluoromethyl)thio]phenol
Introduction
This compound (CAS No. 933673-33-7) is a highly functionalized aromatic compound of significant interest in the fields of medicinal and agricultural chemistry.[1][2] Its unique substitution pattern, featuring a hydroxyl group, a nitro group, and a trifluoromethylthio moiety, makes it a valuable and reactive intermediate for the synthesis of complex target molecules. The trifluoromethylthio (SCF₃) group, in particular, is known to enhance crucial properties such as lipophilicity and metabolic stability in drug candidates.[3]
As with any advanced pharmaceutical intermediate, the purity and consistency of this compound are not merely desirable—they are critical. The quality of this starting material directly dictates the efficiency of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic agent.[4][5] This guide provides a comprehensive framework for researchers and drug development professionals to specify, analyze, and verify the quality of this key intermediate, grounding every recommendation in established analytical principles and regulatory expectations.[6][7]
Part 1: Physicochemical Characterization and Appearance
The first line of quality control is a thorough visual and physical assessment. Any deviation from the established specifications can indicate issues with synthesis, purification, or storage.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-nitro-4-(trifluoromethylsulfanyl)phenol | [8] |
| CAS Number | 933673-33-7 | [1][8] |
| Molecular Formula | C₇H₄F₃NO₃S | [1][8] |
| Molecular Weight | 239.17 g/mol | [1][8] |
| Physical Form | Solid | [9] |
| Appearance | Specification dependent; typically a yellow to light brown solid | [9] |
1.1. The Critical Role of Visual Inspection
Before any instrumental analysis is undertaken, a simple visual inspection of the material against a retained standard or specification sheet is a mandatory, self-validating step. The analyst should look for:
-
Color Uniformity: The color should be consistent throughout the batch. Mottling or discoloration can suggest the presence of impurities or degradation products.
-
Form and Texture: The material should conform to its expected crystalline or powdered form. The presence of oily residues or clumps in a supposedly dry solid indicates residual solvent or hygroscopicity.
-
Foreign Particulates: The sample must be free of any visible foreign matter.
This initial check prevents the needless use of analytical resources on a sample that is already non-compliant and is a cornerstone of Good Manufacturing Practices (GMP).[6]
Part 2: A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust quality control strategy relies on a combination of orthogonal methods—techniques that measure different chemical properties—to ensure a comprehensive assessment. The interplay between chromatographic separation and spectroscopic identification forms the backbone of this approach.
Caption: Overall analytical workflow for quality assessment.
2.1. Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
For non-volatile, UV-active compounds like nitrophenols, reverse-phase HPLC is the definitive technique for quantitative purity analysis.[10][11] It separates the main compound from process-related impurities and degradation products, allowing for precise quantification.
Expert Insight: The choice of a buffered mobile phase is critical. The phenolic proton is acidic, and controlling the pH ensures a consistent, reproducible retention time by suppressing ionization. Diode-Array Detection (DAD) is superior to single-wavelength UV detection as it allows for peak purity analysis, ensuring a chromatographic peak is not composed of multiple co-eluting species.[12]
Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode-Array Detector.
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock. Dilute 1:10 in a 50:50 acetonitrile/water mixture for a final concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 275 nm, acquire spectra from 200-400 nm.
-
Gradient: A typical gradient might run from 30% B to 95% B over 20 minutes, followed by a hold and re-equilibration.
-
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks. Impurities are reported as a percentage of the total area.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar aromatics. |
| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 3.0) | Buffered aqueous-organic mixture provides good resolution for phenolic compounds. |
| Detection | DAD @ 275 nm | Good absorbance for nitrophenols; DAD allows for peak purity assessment. |
| Temperature | 30 °C | Ensures reproducible retention times and peak shapes. |
2.2. Structural Confirmation and Specialized Purity Analysis
While HPLC quantifies purity, it does not definitively confirm the chemical structure. Spectroscopic methods are essential for this purpose.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation. For this specific molecule, both proton (¹H) and fluorine (¹⁹F) NMR are invaluable.
-
¹H NMR: Confirms the substitution pattern on the aromatic ring and the presence of the phenolic proton.
-
¹⁹F NMR: This is a particularly powerful tool. Due to the low natural abundance and high sensitivity of the ¹⁹F nucleus, its spectrum is simple and clean.[3] A single sharp peak confirms the presence of the SCF₃ group and can be used to detect any related fluorinated impurities with high selectivity.
Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹⁹F spectra on a 400 MHz or higher spectrometer.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and cost-effective technique for confirming the presence of key functional groups, serving as an identity check.[13]
Protocol: FTIR Analysis (ATR Method)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-650 cm⁻¹.
-
Compare the resulting spectrum to a reference standard.
Table 3: Expected Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type |
| Phenolic O-H | 3200-3500 (broad) | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Nitro N-O | 1500-1550 and 1330-1370 | Asymmetric & Symmetric Stretching |
| C-F (in CF₃) | 1100-1250 (strong) | Stretching |
| C-S | 600-800 | Stretching |
2.3. Orthogonal Technique for Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis.[10][14] While phenolic compounds can sometimes require derivatization to increase their volatility, the presence of the trifluoromethylthio group may allow for direct analysis.[15]
Expert Insight: Even if the main compound is not volatile enough for GC, the technique is crucial for detecting impurities that HPLC might miss, such as synthesis starting materials (e.g., 2-nitro-4-(trifluoromethyl)chlorobenzene).[16] This exemplifies the principle of using orthogonal methods to build a complete impurity profile.
Part 3: Establishing a Robust Quality Control Framework
A comprehensive quality control strategy integrates these analytical techniques into a logical workflow, culminating in a clear Certificate of Analysis (CoA) with defined specifications.
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An In-depth Technical Guide on the Solubility and Stability of 2-Nitro-4-[(trifluoromethyl)thio]phenol
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Nitro-4-[(trifluoromethyl)thio]phenol (CAS No. 933673-33-7), with a primary focus on its solubility in various solvent systems and its stability under different environmental conditions.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates available data, outlines detailed experimental protocols for property determination, and discusses the implications of these properties for practical applications. While quantitative data for this specific molecule is sparse in public literature, this guide establishes a framework for its systematic evaluation by leveraging established methodologies for analogous phenolic compounds.
Introduction and Compound Profile
This compound is a nitrophenol derivative characterized by the presence of a nitro group (-NO2) and a trifluoromethylthio group (-SCF3) on the phenol backbone.[2] These functional groups significantly influence the molecule's electronic properties, reactivity, and, consequently, its solubility and stability. The trifluoromethylthio group, in particular, imparts high lipophilicity and metabolic stability, making its derivatives interesting candidates in medicinal chemistry and materials science. Understanding the solubility and stability of this compound is paramount for its effective use in synthesis, formulation, and biological assays.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 933673-33-7 | PubChem[2] |
| Molecular Formula | C₇H₄F₃NO₃S | PubChem[2] |
| Molecular Weight | 239.17 g/mol | PubChem[2] |
| IUPAC Name | 2-nitro-4-(trifluoromethylsulfanyl)phenol | PubChem[2] |
| Physical Form | Solid (predicted) | Sigma-Aldrich[3] |
| Purity | >97% (commercially available) | Sigma-Aldrich[3] |
Foundational Principles: Solubility of Nitrophenols
The solubility of a compound is a critical parameter that dictates its behavior in various applications. For nitrophenols, solubility is governed by a balance of factors including the polarity imparted by the nitro and hydroxyl groups, and the lipophilicity of the aromatic ring and other substituents.
Qualitative Solubility Insights
Generally, nitrophenols exhibit solubility in a range of organic solvents.[4] Polar aprotic solvents like acetone and acetonitrile are often effective due to their ability to engage in dipole-dipole interactions.[4] Polar protic solvents such as ethanol and methanol can also be suitable, acting as both hydrogen bond donors and acceptors.[4][5] The presence of the trifluoromethylthio group in this compound is expected to enhance its solubility in less polar solvents compared to unsubstituted nitrophenols.
Quantitative Solubility Determination: A Recommended Protocol
Given the scarcity of published quantitative data, experimental determination is essential. The isothermal equilibrium (shake-flask) method is a robust and widely accepted technique for this purpose.[6]
Experimental Protocol: Isothermal Equilibrium Solubility Measurement
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, Ethanol, Acetonitrile, pH 7.4 Phosphate Buffer) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis.
-
Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram 1: Isothermal Equilibrium Solubility Workflow
Caption: Workflow for isothermal solubility determination.
Stability Profile and Degradation Pathways
The stability of a molecule is crucial for its storage, handling, and formulation. Phenolic compounds can be susceptible to degradation under various stress conditions, including exposure to light, extreme pH, and high temperatures.[7][8]
Factors Influencing Stability
-
pH: The phenolic hydroxyl group is acidic and can be deprotonated under basic conditions, forming a phenoxide ion. This can alter the compound's stability and degradation pathway.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[7][9] Arrhenius kinetics can be used to model the temperature dependence of degradation.
-
Light (Photostability): Aromatic nitro compounds are often photosensitive. Exposure to UV or visible light can lead to photodecomposition.[10]
-
Oxidation: Phenols can be susceptible to oxidation, especially in the presence of oxidizing agents or metal ions.
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Expose the solid compound and a solution to 80°C for 48 hours.
-
Photolytic: Expose a solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Compare the results to an unstressed control sample.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to account for all degradation products.
Diagram 2: Forced Degradation Study Design
Caption: Overview of a forced degradation experimental design.
Analytical Methodologies
A robust analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Recommended HPLC Method Parameters
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV spectrophotometric detection at a wavelength of maximum absorbance, which should be determined by a UV scan of the compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Safety and Handling
Based on data for analogous compounds, this compound should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data is limited, the protocols and principles outlined herein, derived from established practices for similar phenolic compounds, offer a clear path for researchers to generate the high-quality data required for drug development and chemical synthesis. Future work should focus on executing these protocols to generate a comprehensive, publicly available dataset for this compound, which will be invaluable for its future applications.
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PubChem. 2-Nitro-4-((trifluoromethyl)thio)phenol. National Center for Biotechnology Information. [Link]
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ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]
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Fisher Scientific. 2-Nitro-4-(trifluoromethyl)phenol, 98%. [Link]
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Zaporozhye Medical Journal. Express quantitative spectrophotometric determination of 2-(((3-(2-fluorophenyl)- 5-thio-4H-1,2,4-triazol-4-yl)imino)methyl)phenol as an active substance of a medicinal product for the treatment of mycoses. [Link]
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ResearchGate. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. [Link]
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MDPI. The Role of Polyphenols in Abiotic Stress Response: The Influence of Molecular Structure. [Link]
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A Technical Guide to the Potential Biological Activities of 2-Nitro-4-[(trifluoromethyl)thio]phenol Derivatives
Abstract
The strategic incorporation of trifluoromethylthio (SCF3) and nitro (NO2) functionalities onto a phenolic scaffold presents a compelling avenue for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, characterization, and potential biological activities of 2-Nitro-4-[(trifluoromethyl)thio]phenol and its derivatives. We will delve into the mechanistic underpinnings of their potential anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the evaluation of this promising class of compounds.
Introduction: The Rationale for this compound Derivatives in Drug Discovery
The confluence of a nitro group and a trifluoromethylthio group on a phenol ring creates a unique electronic and steric environment, suggesting a high potential for diverse biological activities. The nitro group, a well-known electron-withdrawing moiety, can participate in redox cycling and is a feature in several existing therapeutic agents.[1] The trifluoromethylthio group significantly enhances lipophilicity, which can improve membrane permeability and metabolic stability, and its strong electron-withdrawing nature can modulate the acidity of the phenolic hydroxyl group, influencing binding interactions with biological targets.[2]
This guide will systematically explore the evidence-based potential of these derivatives, moving from their chemical synthesis to rigorous biological evaluation.
Synthesis and Characterization of this compound Derivatives
The synthesis of the core structure, this compound, can be achieved through electrophilic trifluoromethylthiolation of a suitably substituted phenol, followed by nitration, or via nucleophilic aromatic substitution on a precursor like 2-nitro-4-chlorobenzenethiol. A general synthetic scheme is presented below.
A plausible synthetic route involves the electrophilic trifluoromethylthiolation of a phenol, followed by nitration. Alternatively, starting with 4-chlorophenol, nitration followed by nucleophilic substitution with a trifluoromethylthiolating agent can yield the target compound.[3][4][5]
General Synthetic Protocol:
-
Starting Material: 4-mercaptophenol.
-
Trifluoromethylthiolation: React 4-mercaptophenol with a suitable trifluoromethylthiolating agent (e.g., trifluoromethyliodide in the presence of a base, or a more modern electrophilic trifluoromethylthiolating reagent) to form 4-((trifluoromethyl)thio)phenol.
-
Nitration: Carefully nitrate the resulting 4-((trifluoromethyl)thio)phenol using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 2-position.
-
Purification: The final product, this compound, is then purified using standard techniques such as column chromatography or recrystallization.
-
Derivative Synthesis: Derivatives can be synthesized by modifying the phenolic hydroxyl group (e.g., etherification, esterification) or by further substitution on the aromatic ring, if sterically allowed.
Characterization:
The synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Potential Anticancer Activity
Phenolic compounds, including nitrophenol derivatives, have been investigated for their anticancer properties.[6][7] The presence of the trifluoromethylthio group is anticipated to enhance this activity.
Mechanistic Insights: Targeting Cancer Hallmarks
The anticancer potential of these derivatives may stem from their ability to interfere with key signaling pathways that are often dysregulated in cancer.[2]
-
Induction of Apoptosis: The compounds may trigger programmed cell death by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2).
-
Cell Cycle Arrest: Interference with cell cycle progression, for instance, at the G2/M checkpoint, can prevent cancer cell proliferation.
-
Inhibition of Proliferation and Survival Pathways: Key signaling pathways like the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are crucial for cancer cell growth and survival and are potential targets for these compounds.[8]
Caption: Potential anticancer mechanism of action.
Experimental Protocols for Anticancer Evaluation
A tiered approach to in vitro screening is recommended to assess the anticancer potential of these derivatives.[9][10][11]
Workflow for In Vitro Anticancer Screening:
Caption: Workflow for anticancer drug screening.
Step-by-Step Protocol: MTT Cell Viability Assay
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
Data Presentation: Cytotoxicity Data
The results of the cytotoxicity assays should be presented in a clear, tabular format.
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | [Insert Value] |
| Derivative 1 | A549 | [Insert Value] |
| Derivative 2 | MCF-7 | [Insert Value] |
| Derivative 2 | A549 | [Insert Value] |
| Doxorubicin (Control) | MCF-7 | [Insert Value] |
| Doxorubicin (Control) | A549 | [Insert Value] |
Potential Antimicrobial Activity
The presence of both a nitro group and a trifluoromethylthio group suggests potential broad-spectrum antimicrobial activity. Compounds containing the trifluoromethylthio moiety have shown activity against various bacteria.[13][14][15][16]
Mechanistic Insights: Disrupting Microbial Processes
The antimicrobial action of these derivatives could be multifaceted:
-
Membrane Disruption: The lipophilic nature of the compounds may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.
-
Enzyme Inhibition: The electrophilic character of the aromatic ring, enhanced by the electron-withdrawing groups, could lead to covalent modification and inhibition of essential bacterial enzymes.
-
Inhibition of Biofilm Formation: Many chronic infections are associated with bacterial biofilms. These compounds may interfere with the signaling pathways involved in biofilm formation.[17]
Experimental Protocols for Antimicrobial Evaluation
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for antimicrobial susceptibility testing.[18][19][20]
Step-by-Step Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a turbidity equivalent to a 0.5 McFarland standard.[18]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Antimicrobial Activity Data
The antimicrobial efficacy is best summarized in a table of MIC values.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Derivative 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Ciprofloxacin (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
Potential Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Phenolic compounds are well-known for their anti-inflammatory properties, often attributed to their antioxidant capacity and their ability to modulate inflammatory signaling pathways.[21][22][23][24]
Mechanistic Insights: Modulating Inflammatory Cascades
The anti-inflammatory effects of this compound derivatives are likely mediated through the modulation of key inflammatory pathways.[25]
-
Inhibition of Pro-inflammatory Mediators: The compounds may reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] These derivatives could inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.
-
MAPK Pathway Modulation: The MAPK signaling pathway is also involved in the inflammatory response and can be a target for these compounds.[23]
Caption: Potential anti-inflammatory mechanism of action.
Experimental Protocols for Anti-inflammatory Evaluation
Both in vitro and in vivo models are valuable for assessing anti-inflammatory activity.[26][27][28][29]
Step-by-Step Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: Incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation: Anti-inflammatory Data
The results of the NO inhibition assay can be presented in a table.
| Compound | Concentration (µM) | NO Inhibition (%) |
| Derivative 1 | 1 | [Insert Value] |
| 10 | [Insert Value] | |
| 50 | [Insert Value] | |
| Derivative 2 | 1 | [Insert Value] |
| 10 | [Insert Value] | |
| 50 | [Insert Value] | |
| L-NAME (Control) | 100 | [Insert Value] |
Conclusion and Future Directions
The unique combination of a nitro group and a trifluoromethylthio group on a phenolic scaffold makes this compound derivatives a compelling class of compounds for further investigation in drug discovery. The preliminary rationale suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The experimental protocols outlined in this guide provide a robust framework for their systematic evaluation.
Future research should focus on synthesizing a library of these derivatives to establish structure-activity relationships (SAR). Promising lead compounds identified through in vitro screening should be advanced to in vivo animal models to assess their efficacy and safety profiles. Further mechanistic studies will also be crucial to fully elucidate their modes of action and identify their specific molecular targets.
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- Babu, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- PubMed Central. (n.d.). N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity.
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- PubMed Central. (2019). Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria.
- National Institutes of Health. (n.d.).
- Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols.
- PrepChem.com. (n.d.). Synthesis of 2-nitro-4-(trifluoromethyl)phenol.
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An In-Depth Technical Guide to 2-Nitro-4-[(trifluoromethyl)thio]phenol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of a Fluorinated Phenolic Compound
2-Nitro-4-[(trifluoromethyl)thio]phenol is a specialized aromatic compound that stands at the intersection of several key areas in modern chemistry, including fluorine chemistry, nitroaromatics, and phenolic compounds. The strategic incorporation of both a nitro group and a trifluoromethylthio moiety onto a phenol scaffold imparts a unique combination of electronic and physicochemical properties, making it a molecule of significant interest for researchers in medicinal chemistry and agrochemical development.
The trifluoromethylthio (-SCF3) group is increasingly recognized for its ability to enhance the lipophilicity, metabolic stability, and cell membrane permeability of bioactive molecules.[1] Concurrently, the nitro group is a well-established pharmacophore and a versatile synthetic handle, known to influence the biological activity of a wide range of compounds.[1] The combination of these functionalities in this compound suggests its potential as a valuable building block for the synthesis of novel therapeutic agents and crop protection chemicals. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and potential applications of this intriguing molecule, offering a technical resource for scientists working at the forefront of chemical innovation.
I. Discovery and Historical Context
While the precise initial discovery of this compound is not extensively documented in a singular, seminal publication, its existence is noted in chemical databases with a CAS Registry Number of 933673-33-7, indicating its identification prior to extensive study. The compound's emergence is intrinsically linked to the broader development of organofluorine chemistry and the increasing interest in trifluoromethylthiolated compounds for pharmaceutical and agrochemical applications.
A significant milestone in the accessible synthesis and characterization of this compound was presented in a 2015 publication by Marjan Jereb and Kaja Gosak.[2] Their work on the acid-promoted, direct electrophilic trifluoromethylthiolation of phenols provided a clear and efficient pathway to precursors of this compound and detailed a method for its subsequent nitration. This research has been pivotal in making this and related compounds more readily available for further investigation.
The historical context for the interest in this molecule lies in the proven value of related structures. For instance, its precursor, 4-(trifluoromethylthio)phenol, is a known intermediate in the synthesis of various pesticides, herbicides, and fungicides.[3] The addition of a nitro group to this scaffold opens new avenues for modifying its biological activity and exploring novel mechanisms of action.
II. Chemical and Physical Properties
This compound is a solid at room temperature with the chemical and physical properties summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H4F3NO3S | [4] |
| Molecular Weight | 239.17 g/mol | [4] |
| CAS Number | 933673-33-7 | [5] |
| Appearance | Yellow solid | [2] |
| IUPAC Name | 2-nitro-4-(trifluoromethylsulfanyl)phenol | [4] |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
III. Synthesis of this compound
The most direct and well-documented method for the synthesis of this compound is through the electrophilic nitration of its precursor, 4-(trifluoromethylthio)phenol.[2]
A. Synthesis Pathway
The synthesis can be conceptualized as a two-step process, starting from phenol:
-
Trifluoromethylthiolation of Phenol: Phenol is first converted to 4-(trifluoromethylthio)phenol. This can be achieved through various methods, including electrophilic trifluoromethylthiolation.
-
Nitration of 4-(trifluoromethylthio)phenol: The resulting 4-(trifluoromethylthio)phenol is then nitrated to introduce the nitro group at the ortho position to the hydroxyl group.
Caption: Synthetic pathway to this compound.
B. Detailed Experimental Protocol
The following protocol is adapted from the work of Jereb and Gosak (2015).[2]
Step 1: Synthesis of 4-(Trifluoromethylthio)phenol
This precursor can be synthesized via electrophilic trifluoromethylthiolation of phenol using an appropriate reagent such as N-(trifluoromethylthio)phthalimide in the presence of a Lewis acid catalyst.
Step 2: Nitration of 4-(Trifluoromethylthio)phenol
Materials:
-
4-(Trifluoromethylthio)phenol
-
Nitric acid (65%)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and diethyl ether (for chromatography)
Procedure:
-
To 0.4 mmol of 4-(trifluoromethylthio)phenol, add 1.6 mmol of 65% nitric acid.
-
Stir the resulting reaction mixture at 30–40 °C overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane (3 x 5 mL).
-
Wash the combined organic layers with water (2 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-diethyl ether solvent system to yield pure this compound as a yellow solid.
Yield: 87%[2]
IV. Potential Biological Activities and Applications
While specific biological studies on this compound are limited in publicly available literature, its structural motifs suggest a range of potential applications in drug discovery and agrochemical research.
A. In Medicinal Chemistry
The presence of the trifluoromethylthio group is known to enhance a molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[6] The nitroaromatic scaffold is a component of numerous existing drugs with diverse therapeutic actions.[7] Therefore, this compound could serve as a valuable starting material for the synthesis of novel compounds with potential activities in areas such as:
-
Anticancer Agents: Many nitrophenolic compounds have been investigated for their cytotoxic effects against cancer cell lines.[8]
-
Anti-inflammatory Agents: The phenolic hydroxyl group is a common feature in many anti-inflammatory compounds.
-
Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents.[1]
B. In Agrochemicals
The trifluoromethylthio group is a key component in several modern pesticides and herbicides due to its contribution to their efficacy and environmental stability.[3] The nitrophenol moiety is also present in some agrochemicals. The combination of these groups in this compound makes it an attractive intermediate for the development of new:
-
Herbicides
-
Fungicides
-
Insecticides
Further research is warranted to explore the specific biological activities of this compound and its derivatives to unlock their full potential in these fields.
Caption: Potential application areas for this compound.
V. Conclusion and Future Outlook
This compound is a molecule with significant untapped potential. Its synthesis, now more accessible through modern chemical methods, opens the door for its broader use as a versatile building block in both academic and industrial research. The unique combination of a nitro group, a trifluoromethylthio moiety, and a phenolic hydroxyl group provides a rich platform for chemical modification and the exploration of novel biological activities.
Future research should focus on a systematic evaluation of the biological profile of this compound and its derivatives. High-throughput screening against various biological targets could reveal specific therapeutic or agrochemical applications. Furthermore, the development of new synthetic methodologies to access a wider range of substituted analogues will be crucial for establishing structure-activity relationships and optimizing the properties of lead compounds derived from this promising scaffold. As the demand for innovative solutions in medicine and agriculture continues to grow, molecules like this compound are poised to play an important role in the discovery and development of the next generation of advanced chemical products.
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The Trifluoromethylthio Group: A Guide to Reactivity and Application in Drug Discovery
Abstract
The trifluoromethylthio (SCF3) group has rapidly emerged from a synthetic curiosity to a cornerstone moiety in modern medicinal and agrochemical chemistry. Its unique combination of high lipophilicity, strong electron-withdrawing character, and metabolic stability allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.[1][2] This guide provides an in-depth analysis of the SCF3 group's reactivity profile, offering a comprehensive resource for researchers in drug development. We will explore the fundamental principles governing its synthesis, delve into its diverse reactivity in key chemical transformations, and examine its strategic application in enhancing drug-like properties. This document synthesizes field-proven insights with rigorous scientific principles, presenting detailed experimental protocols, mechanistic diagrams, and comparative data to empower scientists to strategically deploy the SCF3 group in their molecular designs.
Introduction: The Rise of a Privileged Functional Group
The strategic incorporation of fluorine is a well-established strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5] Among the diverse array of fluorinated functionalities, the trifluoromethylthio (SCF3) group has garnered significant attention for its profound impact on molecular properties.[6][7] It is characterized by its potent electron-withdrawing nature and exceptional lipophilicity, often enhancing a molecule's ability to permeate cell membranes and resist enzymatic degradation.[1][2] These attributes make SCF3-containing compounds highly attractive candidates in the pursuit of more effective and durable therapeutics.[8] This guide will illuminate the chemical causality behind the SCF3 group's behavior, providing the foundational knowledge necessary for its rational application.
Part 1: The Synthetic Chemist's Toolbox for Trifluoromethylthiolation
The introduction of the SCF3 group, or trifluoromethylthiolation, has been the subject of intense research, leading to a diverse array of methodologies. The choice of method depends critically on the substrate, desired functional group tolerance, and the specific bond to be formed (C(sp³)-S, C(sp²)-S, C(sp)-S). Historically, the use of toxic and gaseous reagents like CF3SCl limited its broad application.[9] However, the development of shelf-stable, easy-to-handle reagents has revolutionized the field.[10][11]
Modern trifluoromethylthiolation strategies can be broadly categorized into electrophilic, nucleophilic, and radical pathways.
Electrophilic Trifluoromethylthiolation
This approach involves the reaction of a nucleophilic substrate with a reagent delivering an "SCF3+" synthon. A host of stable and highly reactive electrophilic reagents have been developed, making this a popular strategy.[10][12]
-
Key Reagents :
-
N-Trifluoromethylthiosaccharin and N-Trifluoromethylthiodibenzenesulfonimide: These are highly electrophilic and effective for the trifluoromethylthiolation of a wide range of nucleophiles, including electron-rich arenes, amines, and alcohols.[9][10]
-
Trifluoromethanesulfenates: These reagents are particularly effective in transition-metal-catalyzed reactions.[12][13]
-
Hypervalent Iodine Reagents: These offer another class of effective electrophilic SCF3 sources.
-
-
Mechanism : The reaction typically proceeds via direct attack of the nucleophile (e.g., an enolate, an electron-rich aromatic ring) on the electrophilic sulfur atom of the reagent, displacing a stable leaving group. For less reactive nucleophiles like arenes, a Lewis acid can be employed to enhance the electrophilicity of the reagent.[9]
Representative Protocol: Electrophilic Trifluoromethylthiolation of an Active Methylene Compound [14]
-
Preparation : In an oven-dried flask under a nitrogen atmosphere, dissolve the active methylene substrate (e.g., a β-ketoester, 1.0 equiv) and the electrophilic reagent (e.g., N-(trifluoromethylthio)phthalimide, 1.2 equiv) in anhydrous solvent (e.g., a 1:1 mixture of CH3CN/THF).
-
Base Addition : Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.2 equiv) to the mixture. The base facilitates the formation of the nucleophilic enolate.
-
Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the α-trifluoromethylthiolated product.
Nucleophilic Trifluoromethylthiolation
This method utilizes a reagent that acts as an "SCF3-" source to react with an electrophilic substrate, such as an alkyl or aryl halide.
-
Key Reagents :
-
Copper(I) trifluoromethanethiolate (CuSCF3) and Silver(I) trifluoromethanethiolate (AgSCF3): These are common, though often require stoichiometric use. They are effective for the substitution of halides and other leaving groups.[15][16]
-
[NMe4][SCF3] and CsSCF3: These salts serve as soluble and reactive sources of the SCF3 anion.[17]
-
In situ generation: Reagents like (trifluoromethyl)trimethylsilane (TMSCF3) can react with a sulfur source (like elemental sulfur) to generate a nucleophilic "SCF3-" species in the reaction mixture.[3][18]
-
-
Mechanism : The reaction generally follows a nucleophilic substitution pathway (SN2 for sp³ carbons or transition-metal-catalyzed cross-coupling for sp² carbons). For aryl halides, transition metal catalysts (e.g., Pd, Ni, Cu, Au) are often essential to facilitate the C-S bond formation via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[19][20]
Representative Protocol: Copper-Catalyzed Nucleophilic Trifluoromethylthiolation of an Aryl Iodide [20]
-
Preparation : To a reaction vial, add the aryl iodide (1.0 equiv), the nucleophilic trifluoromethylthiolating reagent (e.g., AgSCF3, 1.5 equiv), a copper(I) catalyst (e.g., CuI, 10 mol%), and a suitable ligand (e.g., a phenanthroline derivative, 20 mol%).
-
Solvent Addition : Add a degassed, anhydrous solvent (e.g., DMF or NMP) under an inert atmosphere (e.g., Argon).
-
Reaction : Seal the vial and heat the reaction mixture to the required temperature (e.g., 80-120 °C). Stir for the specified time (e.g., 12-24 hours), monitoring by GC-MS or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., diethyl ether).
-
Extraction & Purification : Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, wash with brine, dry over MgSO4, and concentrate. Purify the residue by flash chromatography.
Radical Trifluoromethylthiolation
Radical pathways offer a powerful and complementary approach, often enabling the functionalization of substrates that are unreactive under ionic conditions, such as unactivated alkenes or C-H bonds.[21]
-
Generation of the SCF3 Radical : The trifluoromethylthio radical (•SCF3) can be generated from various precursors:
-
Mechanism : Once generated, the highly electrophilic •SCF3 radical can add to π-systems (alkenes, alkynes) or abstract a hydrogen atom to initiate a radical chain process or a cascade cyclization.[23][24][25]
Part 2: Reactivity Profile and Influence on Molecular Properties
The introduction of an SCF3 group does more than just add a new substituent; it fundamentally alters the electronic and steric landscape of the parent molecule, influencing its subsequent reactivity and its biological properties.
Physicochemical Properties
The SCF3 group is one of the most lipophilic substituents used in drug design. Its Hansch lipophilicity parameter (π) is approximately +1.44, significantly higher than that of a trifluoromethyl (CF3) group (+0.88) or a chlorine atom (+0.71).[26] This high lipophilicity can dramatically improve a drug's ability to cross cellular membranes, potentially increasing bioavailability and penetration of the blood-brain barrier.[2][6]
Furthermore, the SCF3 group is a strong electron-withdrawing group, primarily through induction, which can decrease the pKa of nearby acidic protons or basic nitrogen atoms and protect adjacent functional groups from oxidative metabolism.[1][2]
Table 1: Comparison of Physicochemical Properties
| Functional Group | Hansch π Parameter | Hammett Parameter (σp) |
| -SCF3 | +1.44 | +0.50 |
| -CF3 | +0.88 | +0.54 |
| -Cl | +0.71 | +0.23 |
| -CH3 | +0.56 | -0.17 |
| -H | 0.00 | 0.00 |
Data compiled from various sources for comparative purposes.
Reactivity of the Sulfur Center
The sulfur atom in the SCF3 group is electron-deficient due to the powerful pull of the CF3 group. This makes it susceptible to oxidation but generally resistant to electrophilic attack.
-
Oxidation : The sulfur can be oxidized to the corresponding sulfoxide (SOCF3) and sulfone (SO2CF3) using standard oxidizing agents. These oxidized forms have drastically different electronic and steric properties and are often key metabolites. The trifluoromethylsulfinyl and -sulfonyl groups are extremely strong electron-withdrawing groups.
Metabolic Stability
A key driver for the use of the SCF3 group in drug design is its general metabolic stability. The C-S bond is relatively robust, and the electron-withdrawing nature of the CF3 group deactivates adjacent sites to oxidative metabolism by cytochrome P450 enzymes.[1][2] While oxidation at the sulfur atom to the sulfoxide and sulfone is a common metabolic pathway, the C-S bond itself is not easily cleaved. This metabolic robustness can lead to drugs with longer half-lives and improved pharmacokinetic profiles.[4]
Part 3: The SCF3 Group in Drug Design - Case Studies and Strategic Application
The unique properties of the SCF3 group have been leveraged in numerous approved drugs and clinical candidates.[9][27] Its role is often to enhance potency, improve metabolic stability, or increase membrane permeability.
-
Case Study: Mefloquine Analogs : In antimalarial drug development, replacing a CF3 group with an SCF3 group in analogs of mefloquine led to a significant increase in lipophilicity and, in some cases, altered activity profiles, showcasing its utility in modulating pharmacokinetic properties.
-
As a Bioisostere : The SCF3 group can be considered a lipophilic bioisostere for groups like isopropyl or tert-butyl, but with a profoundly different electronic character. This allows chemists to separate steric effects from electronic effects in structure-activity relationship (SAR) studies.
The decision to incorporate an SCF3 group should be a strategic one, guided by the specific challenges of a drug discovery program.
// Nodes Start [label="Drug Candidate\nOptimization Goal", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Need to Increase\nLipophilicity / Membrane\nPermeability?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q2 [label="Metabolic Liability at\nTarget Position?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q3 [label="Need Strong\nElectron-Withdrawing\nEffect?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderSCF3 [label="Consider -SCF₃\nGroup Introduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Consider Other\nFunctional Groups", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Q1; Q1 -> ConsiderSCF3 [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> ConsiderSCF3 [label="Yes"]; Q2 -> Q3 [label="No"]; Q3 -> ConsiderSCF3 [label="Yes"]; Q3 -> Other [label="No"]; } endom Caption: Decision Tree for Incorporating an SCF3 Group.
Conclusion
The trifluoromethylthio group is a powerful tool in the arsenal of the medicinal chemist. Its distinctive electronic and steric properties, combined with a growing array of robust synthetic methods for its installation, have solidified its role as a privileged functional group. By understanding the fundamental principles of its reactivity—from electrophilic, nucleophilic, and radical installation pathways to its influence on lipophilicity and metabolic stability—researchers can rationally design and synthesize next-generation therapeutics with enhanced pharmacological profiles. This guide serves as a foundational resource to aid in the strategic and effective application of the SCF3 moiety in the complex endeavor of drug discovery.
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-
Zhang, C. (2017). Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts. Tetrahedron Letters, 58(8), 703-714. Retrieved from [Link]
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Cheng, Y., & Li, Z. (2020). Radical-initiated trifluoromethylthiolation of alkenes. ResearchGate. Retrieved from [Link]
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Wang, T., et al. (2018). Trifluoromethylthiolation by the radical strategy. ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2022). Free-Radical-Involved Trifluoromethylthiolation Cyclization of Alkenes To Access SCF3-Substituted Indolo[2,1-a]isoquinolines. Synlett, 33(14), 1401-1405. Retrieved from [Link]
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Li, Y., et al. (2022). S-(Trifluoromethyl)Benzothioate (TFBT): A KF-Based Reagent for Nucleophilic Trifluoromethylthiolation. Chemistry – A European Journal, 28(15), e202104395. Retrieved from [Link]
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Gati, W., & Toste, F. D. (2022). Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. Journal of the American Chemical Society, 144(5), 2135-2141. Retrieved from [Link]
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Shibata, N. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry, 88(5), 2635-2651. Retrieved from [Link]
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Chen, P., & Liu, G. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(6), 1772-1784. Retrieved from [Link]
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Postigo, A. (2017). Introduction of Trifluoromethylthio Group into Organic Molecules. Request PDF. Retrieved from [Link]
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Paquin, J.-F. (2018). Synthesis of Trifluoromethylthiolated Alkenes and Alkynes. Request PDF. Retrieved from [Link]
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Kim, H., & Kim, H. (2021). Trifluoromethylthiolation of Hindered α-Bromoamides with Nucleophilic Trifluoromethylthiolating Reagents. The Journal of Organic Chemistry, 86(24), 18029-18040. Retrieved from [Link]
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Weng, Z. (2022). Hydrophobicities of SCF3, CF3, and other groups. ResearchGate. Retrieved from [Link]
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Lattanzi, A. (2021). Continuous Flow Synthesis of α‐Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescope. Organic Process Research & Development, 25(8), 1933-1939. Retrieved from [Link]
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Tyrra, W., Naumann, D., & Yagupolskii, Y. (2003). A new synthesis of trifluoromethanethiolates—characterization and properties of tetramethylammonium, cesium and di(benzo-15-crown-5)cesium trifluoromethanethiolates. Journal of Fluorine Chemistry, 120(1), 23-28. Retrieved from [Link]
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Liu, G., & Chen, P. (2013). Recent Advances in Transition-Metal-Catalyzed Trifluoromethylation and Related Transformations. Synthesis, 45(21), 2919-2939. Retrieved from [Link]
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Tlili, A., & Billard, T. (2013). Formation of C-SCF3 bonds through direct trifluoromethylthiolation. Angewandte Chemie International Edition, 52(27), 6818-6819. Retrieved from [Link]
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Ielo, L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3321. Retrieved from [Link]
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Leroux, F. R. (2019). SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals. ResearchGate. Retrieved from [Link]
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Shen, Q. (2017). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry, 82(15), 7793-7801. Retrieved from [Link]
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Tlili, A., & Billard, T. (2013). Formation of CSCF3 Bonds through Direct Trifluoromethylthiolation. Request PDF. Retrieved from [Link]
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Weng, Z. (2022). Examples of functional molecules containing SCF3 groups. ResearchGate. Retrieved from [Link]
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Wang, C., et al. (2019). Simultaneous formation of C–SCF3 and C–X bonds. ResearchGate. Retrieved from [Link]
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A Comparative Analysis of the Nitro and Trifluoromethylthio Groups: Electronic Effects and Implications in Molecular Design
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The strategic incorporation of electron-withdrawing groups (EWGs) is a cornerstone of modern medicinal chemistry and materials science, enabling the fine-tuning of a molecule's reactivity, stability, and pharmacokinetic properties. Among the vast arsenal of EWGs, the nitro (NO₂) group stands as a classic, powerful tool, while the trifluoromethylthio (SCF₃) group has emerged as a crucial substituent in contemporary drug design. This guide provides a detailed comparative analysis of these two groups, moving beyond simple classification to explore the nuanced interplay of their electronic effects. We will dissect their inductive and resonance contributions, quantify their impact through Hammett parameters, and provide practical, field-proven protocols for their experimental evaluation. The objective is to equip researchers with the expert insights required to strategically select and deploy these groups for optimal molecular performance.
Fundamental Principles of Electronic Effects
To understand the distinct behaviors of the NO₂ and SCF₃ groups, it is essential to first grasp the fundamental principles governing electron distribution within a molecule. These effects are primarily categorized into two types:
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of a molecule and is a result of the differing electronegativity between adjacent atoms. A highly electronegative atom or group will pull electron density away from its neighbors, creating a dipole. The effect weakens rapidly with distance.
-
Resonance Effect (-R or -M): This effect involves the delocalization of pi (π) electrons across a conjugated system, such as an aromatic ring. It is transmitted through p-orbitals and can influence positions far from the substituent. Groups that withdraw electron density via resonance are designated as -R groups.
The following diagram illustrates the general principles of these effects on an aromatic ring.
Caption: General depiction of inductive (-I) and resonance (-R) electron withdrawal.
The Nitro Group (NO₂): A Classic Strong Electron-Withdrawing Group
The nitro group is one ofthe most powerful and widely studied EWGs in organic chemistry. Its potent effects stem from a combination of strong inductive and resonance withdrawals.
2.1. Analysis of Electronic Effects
-
-I Effect: The nitrogen atom in the NO₂ group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a powerful dipole, causing a strong pull of electron density away from the attached carbon atom through the σ-bond.
-
-R Effect: The NO₂ group can actively delocalize π-electrons from an attached aromatic ring onto its own oxygen atoms. This is possible because the nitrogen atom can accommodate the incoming electron pair by shifting π-electrons to one of the oxygens. This delocalization significantly reduces the electron density at the ortho and para positions of the ring.
The combination of these effects makes the nitro group a very strong deactivator for electrophilic aromatic substitution and a powerful activator for nucleophilic aromatic substitution.
Caption: Resonance structures showing electron withdrawal from the aromatic ring by the nitro group.
2.2. Impact on Acidity
The strong electron-withdrawing nature of the NO₂ group has a profound impact on the acidity of nearby protons. For instance, p-nitrophenol is significantly more acidic (pKa ≈ 7.1) than phenol itself (pKa ≈ 10.0).
-
Causality: The nitro group stabilizes the resulting phenoxide anion. By withdrawing electron density, it delocalizes the negative charge from the oxygen atom across the aromatic ring and onto the nitro group itself, making the deprotonation event more energetically favorable.
The Trifluoromethylthio Group (SCF₃): A Modern Lipophilic EWG
The SCF₃ group has gained prominence in drug design due to its unique combination of strong electron-withdrawing character and high lipophilicity. This duality allows it to modulate electronic properties while simultaneously improving membrane permeability and metabolic stability.
3.1. Analysis of Electronic Effects
-
-I Effect: The trifluoromethylthio group is dominated by a very strong inductive effect. The three highly electronegative fluorine atoms pull electron density away from the carbon, which in turn pulls density from the sulfur atom. This makes the sulfur atom highly electron-deficient and a powerful σ-withdrawing center.
-
Resonance Effect: Unlike the nitro group, the resonance effect of the SCF₃ group is generally considered negligible or very weak. While the sulfur atom possesses lone pairs, the potent -I effect of the adjacent CF₃ group significantly reduces their ability to be donated into a π-system. Furthermore, effective resonance donation would require overlap with the aromatic ring's p-orbitals, which is often sterically hindered.
This electronic profile—strong -I, weak/no -R—makes the SCF₃ group a powerful deactivator across all positions of an aromatic ring.
Comparative Analysis: NO₂ vs. SCF₃
The choice between incorporating a nitro group versus a trifluoromethylthio group depends critically on the desired balance of electronic modulation and physicochemical properties.
4.1. Quantitative Comparison
A quantitative comparison using Hammett constants and the Hansch lipophilicity parameter (π) provides a clear picture of their differences. Hammett constants (σ) quantify the electron-donating or -withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing effect. The Hansch parameter (π) measures the contribution of a substituent to a molecule's lipophilicity; a positive value indicates an increase in lipophilicity.
| Parameter | NO₂ Group | SCF₃ Group | Insight |
| σ_meta_ | 0.71 | 0.40 | Both are strongly withdrawing at the meta position, primarily via the inductive effect. |
| σ_para_ | 0.78 | 0.50 | The NO₂ group's withdrawing effect is enhanced at the para position due to resonance (-R), while the SCF₃ effect remains primarily inductive. |
| Hansch π | -0.28 | 1.44 | The NO₂ group is hydrophilic, reducing a molecule's lipophilicity. The SCF₃ group is highly lipophilic, significantly increasing it. |
4.2. Strategic Implications in Drug Design
-
When to Use NO₂: The nitro group is ideal when a maximal, resonance-driven electron withdrawal is needed, for example, to activate a ring for nucleophilic aromatic substitution or to drastically increase the acidity of a proximal group. However, its potential for metabolic reduction to toxic anilines and its hydrophilic nature can be significant liabilities in drug development.
-
When to Use SCF₃: The SCF₃ group is preferred when a strong, purely inductive electron-withdrawing effect is desired without the complications of resonance. Its key advantage is the simultaneous introduction of lipophilicity, which can enhance cell membrane permeability and bioavailability. This makes it a highly valuable substituent for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.
Experimental Protocol: Quantifying Electronic Effects via pKa Determination
To translate theoretical understanding into practice, one must be able to quantify these electronic effects. A robust method is the determination of a compound's pKa. The following protocol outlines the determination of the pKa of a substituted phenol (e.g., p-nitrophenol) using UV-Vis spectrophotometry.
5.1. Principle (Self-Validating System)
This method relies on the fact that the protonated (ArOH) and deprotonated (ArO⁻) forms of a phenol have different UV-Vis absorption spectra. By measuring the absorbance of a solution at a wavelength where the two species have different extinction coefficients across a range of pH values, one can determine the ratio of [ArO⁻]/[ArOH] at each pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal. The Henderson-Hasselbalch equation governs this relationship.
5.2. Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the test compound (e.g., p-nitrophenol) in a suitable solvent like DMSO or ethanol.
-
Prepare a series of buffer solutions with known pH values, spanning a range from approximately pKa - 2 to pKa + 2. A universal buffer system (e.g., Britton-Robinson) is often convenient.
-
-
Determination of Analytical Wavelength (λ_max_):
-
Prepare two samples: one highly acidic (e.g., in 0.1 M HCl, pH 1) and one highly basic (e.g., in 0.1 M NaOH, pH 13). This ensures the compound is fully protonated and fully deprotonated, respectively.
-
Scan the UV-Vis spectrum for both samples (approx. 200-500 nm).
-
Identify the wavelength (λ_max_) where the difference in absorbance between the acidic and basic forms is maximal. This wavelength will be the most sensitive for the pKa determination.
-
-
Data Acquisition:
-
For each buffer solution, prepare a sample by adding a small, precise volume of the stock solution to the buffer. The final concentration should be identical in all samples.
-
Measure the absorbance of each sample at the predetermined λ_max_.
-
Measure the precise pH of each final sample solution using a calibrated pH meter.
-
-
Data Analysis and Causality:
-
Plot the measured absorbance against the measured pH. The resulting curve should be sigmoidal.
-
The pKa can be determined graphically as the pH at the inflection point of the curve.
-
Alternatively, for a more precise value, use the equation: pKa = pH + log[(A_B - A) / (A - A_A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.
-
The difference in the experimentally determined pKa of a substituted phenol compared to phenol itself provides a direct, quantitative measure of the substituent's electronic effect in that specific system.
-
Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion and Future Outlook
The nitro and trifluoromethylthio groups offer distinct and powerful tools for molecular design. The NO₂ group provides maximal electron withdrawal through a combination of strong inductive and resonance effects, making it a classic activating/deactivating group. The SCF₃ group, in contrast, offers strong inductive withdrawal coupled with a significant increase in lipophilicity, a combination highly sought after in modern drug discovery for enhancing ADME properties.
The ability to understand their fundamental electronic differences, quantify their effects through Hammett parameters, and experimentally validate their impact on properties like pKa is essential for any researcher aiming to rationally design molecules with tailored functions. As the drive for more sophisticated molecular architectures continues, the strategic and informed application of such functional groups will remain a critical skill in the chemical sciences.
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Otoyama, T. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3671. [Link]
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Klumpp, D. A. (2012). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 8, 392-398. [Link]
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Rábai, J., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7353-7363. [Link]
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Structural Elucidation of Novel 2-Nitro-4-[(trifluoromethyl)thio]phenol Analogs: A Senior Application Scientist's Guide
An In-depth Technical Guide for Drug Development Professionals
Foreword: Beyond the Spectrum
In modern drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. The introduction of fluorine-containing moieties, such as the trifluoromethylthio (-SCF₃) group, into pharmacologically active scaffolds is a widely adopted strategy to modulate key properties like metabolic stability, lipophilicity, and binding affinity. When combined with other electronically influential groups like the nitro (-NO₂) function on a phenol scaffold, the resulting analogs present unique bioactivities but also significant analytical challenges.
This guide moves beyond a simple recitation of analytical techniques. As a senior application scientist, my objective is to provide a logical and field-tested framework for the structural elucidation of novel 2-Nitro-4-[(trifluoromethyl)thio]phenol analogs. We will explore not just the what but the why—the causality behind experimental choices, the integration of orthogonal techniques to create a self-validating analytical system, and the interpretation of complex data to deliver a structural assignment with unshakable confidence.
The Strategic Foundation: Synthesis and Purification
A robust structural elucidation campaign begins with a deep understanding of the molecule's synthetic origin. The chosen synthetic route dictates the likely positional isomers, byproducts, and impurities that may be present, thereby guiding the analytical strategy. A common and effective approach for this class of compounds is the electrophilic nitration of a 4-[(trifluoromethyl)thio]phenol precursor.
This pathway is generally favored due to the ortho-, para-directing nature of the phenol and trifluoromethylthio groups. However, the potential for forming the isomeric 3-nitro product, though minor, cannot be disregarded and must be analytically screened for.
Protocol 1: Synthesis and Purification
-
Nitration: To a solution of 4-[(trifluoromethyl)thio]phenol (1.0 eq) in glacial acetic acid, slowly add nitric acid (1.1 eq) at 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into ice water. The crude product often precipitates and can be collected by vacuum filtration.
-
Purification: The critical step is purification via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.[1] This step is designed to separate the desired 2-nitro isomer from any unreacted starting material and other potential regioisomers.
The Triad of Spectroscopic Analysis: MS, NMR, and IR
No single technique can provide absolute structural proof. Instead, we rely on the synergistic and orthogonal data from multiple spectroscopic methods. The workflow below illustrates the interdependent nature of this process.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: The Molecular Blueprint
The first step is always to confirm the mass and, by extension, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is indispensable.
-
Expertise & Causality: For this compound (C₇H₄F₃NO₃S), the expected exact mass is 238.9864 g/mol .[2] Obtaining a value within a tight tolerance (e.g., ±5 ppm) via HRMS provides high confidence in the elemental composition, a crucial self-validating check for the subsequent NMR analysis.[3] The fragmentation pattern can also be informative; the loss of NO₂ (46 Da) or fragmentation of the SCF₃ group are often observed.[4]
Protocol 2: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified analog (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes. The phenolic proton is acidic, often leading to a strong [M-H]⁻ signal in negative mode.
-
Analysis: Compare the measured exact mass to the theoretical mass calculated for the expected formula (C₇H₄F₃NO₃S).
Infrared Spectroscopy: Functional Group Fingerprinting
FTIR provides a rapid and non-destructive confirmation of key functional groups. While it doesn't reveal connectivity, it validates the presence of the core structural components.
-
Expertise & Causality: The presence of a sharp -OH band, nitro group stretches, and C-F/C-S vibrations provides a quick quality check. The position of the -OH stretch can indicate the degree of intramolecular hydrogen bonding with the ortho-nitro group, often causing broadening and a shift to a lower wavenumber compared to its meta or para isomers.
| Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
| O-H Stretch (Phenolic) | 3200 - 3400 (broad) | Confirms the hydroxyl group. Broadening suggests hydrogen bonding.[5] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates the aromatic ring protons. |
| N=O Asymmetric Stretch | 1520 - 1560 | Strong absorbance characteristic of an aromatic nitro group.[6] |
| N=O Symmetric Stretch | 1340 - 1360 | The second key indicator for the -NO₂ group.[6] |
| C-F Stretches | 1100 - 1250 | Strong, often complex bands confirming the -CF₃ moiety.[7] |
| C-S Stretch | 600 - 800 | Weaker absorbance indicating the thioether linkage. |
Table 1: Key FTIR Vibrational Frequencies for this compound.
NMR Spectroscopy: The Definitive Connectivity Map
NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. For this class of compounds, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) combined with 2D experiments is mandatory.
-
¹H NMR: The aromatic region is diagnostic. Due to the strong electron-withdrawing effects of both the -NO₂ and -SCF₃ groups, all aromatic protons will be shifted significantly downfield. The substitution pattern (1,2,4-) gives rise to a predictable set of multiplicities.
-
¹⁹F NMR: This is a crucial experiment for any fluorine-containing compound. The ¹⁹F nucleus is 100% abundant and highly sensitive, resulting in sharp signals with a wide chemical shift range that minimizes overlap.[8][9] A single sharp singlet confirms the presence of one unique -SCF₃ environment.[10]
-
¹³C NMR: This reveals the carbon backbone. The carbon attached to the -SCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). Long-range C-F couplings (²J-CF, ³J-CF) are also common and provide additional structural clues.[11][12][13]
-
2D NMR (COSY, HSQC, HMBC): These experiments are the final arbiters of connectivity.
-
COSY confirms proton-proton couplings (e.g., between adjacent aromatic protons).
-
HSQC correlates each proton to its directly attached carbon.
-
HMBC is the most critical experiment, revealing long-range (2-3 bond) correlations between protons and carbons. This allows for the unambiguous placement of substituents on the aromatic ring.
-
Caption: Key HMBC correlations to confirm substituent positions.
Protocol 3: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the purified analog in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts, integrations, and coupling constants (J-values).
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Note the chemical shift of the -SCF₃ singlet.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a PENDANT or APT pulse sequence to differentiate CH/CH₃ from C/CH₂).
-
2D Spectra: Acquire COSY, HSQC, and HMBC spectra. Optimize acquisition and processing parameters to resolve long-range correlations.
-
Data Integration: Use the HMBC data to piece together the molecular framework. For example, the correlation from H-6 to the carbon bearing the -SCF₃ group (C-4) is definitive proof of their relative positions.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| ¹H | ~10.5-11.0 | br s | - | Phenolic OH, downfield due to H-bonding with ortho-NO₂. |
| ~8.3 | d | J ≈ 2.5 | H-3, ortho to NO₂ and meta to SCF₃. | |
| ~7.9 | dd | J ≈ 9.0, 2.5 | H-5, ortho to SCF₃ and meta to NO₂. | |
| ~7.2 | d | J ≈ 9.0 | H-6, ortho to OH and meta to SCF₃. | |
| ¹³C | ~155 | s | - | C-1 (C-OH) |
| ~140 | s | - | C-2 (C-NO₂) | |
| ~135 | d | - | C-5 | |
| ~130 | q | ¹J-CF ≈ 308 | C-SCF₃ | |
| ~128 | q | ²J-CF ≈ 2.0 | C-4 (C-S) | |
| ~125 | d | - | C-3 | |
| ~120 | d | - | C-6 | |
| ¹⁹F | ~ -44 | s | - | -SCF₃, characteristic shift for an aryl trifluoromethylthio ether.[10] |
Table 2: Predicted NMR Spectroscopic Data for this compound in DMSO-d₆.
The Gold Standard: Single-Crystal X-ray Diffraction
When all spectroscopic data point to a conclusive structure, X-ray crystallography provides the final, unambiguous proof. It delivers a precise 3D map of the atoms in space, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation.[14][15] This is particularly valuable for definitively resolving any lingering questions of isomerism.[16][17]
Protocol 4: Crystallization and X-ray Analysis
-
Crystallization: The primary challenge is growing a single, high-quality crystal. Slow evaporation of a solution of the purified compound in a binary solvent system (e.g., dichloromethane/hexane or ethyl acetate/heptane) is a common starting point.
-
Crystal Selection: A suitable crystal is mounted on a goniometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected as the crystal is rotated.[15]
-
Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.
Conclusion: A Multi-faceted, Self-Validating Approach
The structural elucidation of novel this compound analogs is a process of systematic, evidence-based deduction. It relies not on a single measurement but on the convergence of data from a suite of orthogonal analytical techniques. The molecular formula from HRMS provides the foundation. FTIR confirms the key chemical building blocks. A comprehensive suite of 1D and 2D NMR experiments maps the intricate atomic connectivity. Finally, single-crystal X-ray diffraction, when achievable, offers the ultimate, irrefutable confirmation. By following this integrated and self-validating workflow, researchers and drug development professionals can assign molecular structures with the highest degree of scientific rigor and confidence.
References
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P. G. Janson, et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Advances. Available at: [Link]
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Spectroscopy Online. (2019). Simplifying Structure Elucidation of Fluorinated Small Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. Retrieved from [Link]
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e-Spacio UNED. (n.d.). The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
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ACS Publications. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Retrieved from [Link]
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American Chemical Society. (2023). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Retrieved from [Link]
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ResearchGate. (2021). The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Retrieved from [Link]
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PubMed. (n.d.). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Retrieved from [Link]
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Journal of the University of Agriculture in Krakow. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitro-4-((trifluoromethyl)thio)phenol. Retrieved from [Link]
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ACS Publications. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved from [Link]
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SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]
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RSC Publishing. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Retrieved from [Link]
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Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 2-Nitro-4-[(trifluoromethyl)thio]phenol in Synthetic Chemistry
Introduction: A Versatile Building Block in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethylthio (-SCF₃) group, in particular, has garnered significant attention for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and electron density.[1] 2-Nitro-4-[(trifluoromethyl)thio]phenol is an exemplary synthetic intermediate that marries the unique electronic characteristics of the -SCF₃ moiety with the versatile reactivity of a nitrophenol scaffold.
This guide provides an in-depth exploration of this compound, offering field-proven protocols for its synthesis and its subsequent transformation into the valuable corresponding aniline derivative. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a clear understanding of the experimental choices.
Physicochemical & Safety Data Overview
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 933673-33-7 | [PubChem][2] |
| Molecular Formula | C₇H₄F₃NO₃S | [PubChem][2] |
| Molecular Weight | 239.17 g/mol | [PubChem][2] |
| Appearance | Yellow Solid (typical) | [RSC Publishing][3] |
| IUPAC Name | 2-nitro-4-(trifluoromethylsulfanyl)phenol | [PubChem][2] |
Safety Profile:
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
(Data sourced from the PubChem Laboratory Chemical Safety Summary [LCSS].[4])
Part I: Synthesis of this compound
The most direct and efficient synthesis of the title compound is achieved through the electrophilic aromatic substitution (nitration) of the precursor, 4-(trifluoromethylthio)phenol. The trifluoromethylthio group is a moderately deactivating, ortho, para-directing group. However, due to the steric hindrance and electronic influence of the phenolic hydroxyl group, the nitration occurs selectively at the position ortho to the hydroxyl group.
Causality of Experimental Design:
The choice of nitric acid as the nitrating agent is standard for this transformation. The reaction is performed under solvent-free conditions, which is an efficient approach. The temperature is maintained at a moderate 30–40 °C to ensure a controlled reaction rate, preventing over-nitration and the formation of undesired byproducts. The strong electron-withdrawing nature of the trifluoromethylthio group deactivates the aromatic ring sufficiently to prevent dinitration under these mild conditions.[3]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Nitration of 4-(Trifluoromethylthio)phenol
This protocol is adapted from a procedure reported by the Royal Society of Chemistry.[3]
Materials:
-
4-(Trifluoromethylthio)phenol (0.4 mmol, 77 mg)
-
Nitric Acid (HNO₃), 65% solution (1.6 mmol, 156 mg)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Diethyl Ether (for chromatography)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-(trifluoromethylthio)phenol (77 mg, 0.4 mmol).
-
Carefully add 65% nitric acid (156 mg, 1.6 mmol) to the starting material.
-
Stir the resulting reaction mixture at a constant temperature of 30–40 °C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product from the reaction mixture using dichloromethane (3 x 5 mL).
-
Combine the organic layers and wash them twice with water (2 x 5 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-diethyl ether solvent system as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a yellow solid (84 mg, 87% yield).[3]
Part II: Application in Synthesis - Reduction to 2-Amino-4-[(trifluoromethyl)thio]phenol
A primary application of this compound in medicinal chemistry and drug development is its reduction to the corresponding aniline, 2-Amino-4-[(trifluoromethyl)thio]phenol. This aminophenol is a versatile precursor for constructing heterocyclic scaffolds and other complex molecular architectures.
Causality of Experimental Design:
The reduction of an aromatic nitro group can be accomplished by various methods, including catalytic hydrogenation or using reducing metals in acidic media. However, the presence of a sulfur atom in the trifluoromethylthio group introduces a potential challenge for catalytic methods, as sulfur compounds can poison noble metal catalysts like palladium.[4]
Therefore, a robust and sulfur-tolerant method is preferable. The use of sodium sulfide is a classic and effective method for the selective reduction of nitro groups, particularly in dinitro compounds, without affecting other functional groups.[3][5] This method proceeds via a nucleophilic mechanism and is well-suited for substrates containing functionalities that might be sensitive to hydrogenolysis.
Reaction Workflow Diagram
Caption: Workflow for the reduction of the nitro group to an amine.
Detailed Experimental Protocol: Reduction using Sodium Sulfide
This protocol is a representative procedure based on well-established methods for nitro group reduction in the presence of sulfur-containing moieties.[3][6]
Materials:
-
This compound (1.0 mmol, 239 mg)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (approx. 3.0 mmol, 720 mg)
-
Ethanol
-
Water
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (239 mg, 1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
In a separate beaker, dissolve sodium sulfide nonahydrate (720 mg, 3.0 mmol) in water (5 mL).
-
Add the sodium sulfide solution to the stirred solution of the nitro compound.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Carefully acidify the dark-colored solution by the dropwise addition of glacial acetic acid until the pH is approximately neutral (pH ~7). The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Alternatively, after acidification, the product can be extracted into an organic solvent like ethyl acetate (3 x 15 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the purified 2-Amino-4-[(trifluoromethyl)thio]phenol.
Conclusion
This compound serves as a highly functionalized and valuable intermediate for synthetic chemists. The protocols detailed herein for its preparation via regioselective nitration and its subsequent application in the synthesis of 2-Amino-4-[(trifluoromethyl)thio]phenol provide reliable and reproducible methods for accessing these key building blocks. The rationale behind the choice of reagents and conditions has been elucidated to empower researchers to adapt and apply these methods with confidence in their own synthetic endeavors. As with all chemical procedures, adherence to strict safety protocols is paramount for successful and safe execution.
References
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PubChem. Compound Summary for CID 26596669, 2-Nitro-4-((trifluoromethyl)thio)phenol. National Center for Biotechnology Information. [Link]
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RSC Publishing. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry. [Link]
-
PubChem. Laboratory Chemical Safety Summary (LCSS) for 2-Nitro-4-((trifluoromethyl)thio)phenol. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
-
PubChem. 2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669. National Center for Biotechnology Information. [Link]
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Wikipedia. Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. [Link]
-
MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. [Link]
-
Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 2-Aminothiophenol. Indian J Pharm Sci. [Link]
-
David Publishing. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing Company. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]
-
RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. [Link]
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Application Notes and Protocols for the Utilization of 2-Nitro-4-[(trifluoromethyl)thio]phenol in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Phenols in Agrochemical Design
The strategic incorporation of fluorine-containing moieties has become a cornerstone in the development of modern agrochemicals, imparting unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability.[1] Among these, the trifluoromethylthio (-SCF₃) group is of particular interest due to its high lipophilicity and electron-withdrawing nature, which can significantly influence a molecule's interaction with its biological target.[1] 2-Nitro-4-[(trifluoromethyl)thio]phenol is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a variety of agrochemicals, including herbicides, fungicides, and pesticides.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in agrochemical synthesis, focusing on key chemical transformations and providing detailed experimental protocols.
The presence of three key functional groups—a phenolic hydroxyl, a nitro group, and a trifluoromethylthio group—makes this compound a highly versatile precursor. The hydroxyl group can be readily etherified, the nitro group can be reduced to an amine, and the trifluoromethylthio group contributes to the overall efficacy of the final product.
Key Synthetic Transformations and Applications
This guide will focus on two primary synthetic pathways that leverage the reactivity of this compound:
-
Williamson Ether Synthesis: Formation of diphenyl ether linkages, a common motif in many herbicides.
-
Reduction of the Nitro Group: Conversion to an aniline derivative, opening pathways to a diverse range of amide, urea, and heterocyclic agrochemicals.
Synthesis of Diphenyl Ether Herbicides via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide.[2][3] In the context of agrochemical synthesis, this reaction is frequently employed to create diphenyl ether herbicides, which are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants.
The following section details a representative protocol for the synthesis of a novel diphenyl ether herbicide candidate starting from this compound.
Caption: Williamson Ether Synthesis Workflow.
This protocol describes a general method for the synthesis of a diphenyl ether from this compound and a substituted benzyl halide.
Materials:
-
This compound
-
Substituted Benzyl Halide (e.g., 4-chlorobenzyl chloride)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.0 eq.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (20 mmol, 2.0 eq.) to the flask, followed by 100 mL of anhydrous acetone.
-
Stirring: Stir the suspension at room temperature for 15 minutes to ensure a uniform mixture.
-
Addition of Alkylating Agent: Add the substituted benzyl halide (11 mmol, 1.1 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain reflux for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | 4-Chlorobenzyl Chloride | K₂CO₃ | Acetone | Reflux | 8 | >90 |
| This compound | Ethyl Bromoacetate | K₂CO₃ | DMF | 80°C | 4 | >85 |
Synthesis of Anilino-Derivatives via Nitro Group Reduction
The reduction of the nitro group in this compound to an amine opens up a vast array of synthetic possibilities for creating diverse agrochemicals. The resulting 2-Amino-4-[(trifluoromethyl)thio]phenol can be a precursor to amides, ureas, and various heterocyclic compounds with known pesticidal activity.
Caption: Nitro Group Reduction Workflow.
This protocol provides a general method for the reduction of the nitro group of this compound using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve this compound (10 mmol, 1.0 eq.) in 100 mL of ethanol.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (50 mmol, 5.0 eq.).
-
Acidification: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (20 mL) with vigorous stirring.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Neutralization: After the reaction is complete, carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude 2-Amino-4-[(trifluoromethyl)thio]phenol can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Choice of Base in Williamson Ether Synthesis: Potassium carbonate is a commonly used base for the deprotonation of phenols in the Williamson ether synthesis. It is a mild, inexpensive, and effective base for this transformation. Stronger bases like sodium hydride could also be used, particularly for less acidic phenols, but potassium carbonate is generally sufficient and safer to handle.
-
Choice of Solvent: Acetone and DMF are suitable polar apathetic solvents for the Williamson ether synthesis as they can dissolve the reactants and facilitate the S_N2 reaction.
-
Choice of Reducing Agent: Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups. The reaction is generally high-yielding and tolerates a variety of other functional groups. Catalytic hydrogenation (e.g., H₂/Pd-C) is another common method, but the tin(II) chloride reduction is often more convenient for laboratory-scale synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of potential agrochemicals. The protocols detailed in this application note for Williamson ether synthesis and nitro group reduction provide a solid foundation for researchers to explore the synthesis of novel diphenyl ether herbicides and other aniline-derived pesticides. The unique combination of functional groups in this molecule allows for diverse chemical modifications, making it a key building block in the ongoing quest for more effective and environmentally benign crop protection solutions.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Synarchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Synthesis and Applications of 4-(Trichloromethylthio)phenol in Modern Chemistry. [Link]
- Google Patents. (n.d.). Herbicidal 4-trifluoromethyl-4-nitrodiphenyl ethers.
- Google Patents. (n.d.).
-
ResearchGate. (2025, August 8). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. [Link]
- Google Patents. (n.d.). Herbicidal 4-trifluoromethyl-4{40 nitrodiphenyl ethers.
-
MDPI. (2023, December 22). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. [Link]
-
MDPI. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]
- Google Patents. (n.d.). METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
-
Yang, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(5), 1084. [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. [Link]
-
PubMed. (2020, March 25). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. [Link]
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Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 2-Nitro-4-[(trifluoromethyl)thio]phenol
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthetic utilization of 2-Nitro-4-[(trifluoromethyl)thio]phenol, a valuable starting material in medicinal chemistry. The strategic importance of this compound is rooted in the physicochemical properties imparted by the trifluoromethylthio (SCF₃) group, which is known to enhance metabolic stability, lipophilicity, and target binding affinity in drug candidates.[1][2][3] This document outlines the critical two-stage synthetic pathway: the initial reduction of the nitro moiety to yield the versatile intermediate 2-Amino-4-[(trifluoromethyl)thio]phenol, followed by its application in the construction of 6-[(trifluoromethyl)thio]benzothiazole scaffolds. These protocols are designed for researchers, chemists, and drug development professionals, offering step-by-step methodologies, mechanistic insights, and safety considerations to facilitate the development of novel pharmaceutical agents.
Introduction: The Strategic Value of the SCF₃ Moiety
In modern drug design, the incorporation of fluorine-containing functional groups is a well-established strategy to optimize the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2] The trifluoromethylthio (SCF₃) group, in particular, is of significant interest due to its unique electronic properties and high lipophilicity (Hansch π parameter = +1.44), which can profoundly influence a molecule's membrane permeability and metabolic stability.[3][4][5]
This compound serves as a readily accessible precursor that embeds this valuable SCF₃ group into an aromatic system. The primary synthetic challenge and opportunity lie in the selective transformation of its functional groups to build more complex molecular architectures. The most pivotal transformation is the reduction of the electron-withdrawing nitro group to an electron-donating amino group. This conversion "unlocks" the molecule's potential, yielding 2-Amino-4-[(trifluoromethyl)thio]phenol, a key building block for a variety of heterocyclic systems, most notably benzothiazoles.[6][7] Benzothiazoles are a class of "privileged structures" in medicinal chemistry, appearing in drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anticonvulsant agents.[6]
This document provides validated, step-by-step protocols for these key transformations, emphasizing the rationale behind procedural choices and ensuring robust and reproducible outcomes.
Starting Material: Physicochemical Data and Safety
Prior to commencing any experimental work, it is imperative to understand the properties and hazards of the starting material.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 933673-33-7 | [8][9] |
| Molecular Formula | C₇H₄F₃NO₃S | [8][9] |
| Molecular Weight | 239.17 g/mol | [8][9] |
| Appearance | Typically a solid | N/A |
| IUPAC Name | 2-nitro-4-(trifluoromethylsulfanyl)phenol | [8] |
Hazard Identification and Safe Handling Protocol
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[8]
-
GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), and Harmful if inhaled (H332).[8]
-
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., Nitrile).
-
Safety goggles with side shields or a face shield.
-
Flame-retardant laboratory coat.
-
-
Engineering Controls: All manipulations involving the solid or its solutions must be performed within a certified chemical fume hood to prevent inhalation.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous.
Core Synthesis: Reduction of the Nitro Group
The foundational step in utilizing this compound is the selective reduction of the nitro group to a primary amine. This transformation is critical as it installs the nucleophilic amino group required for subsequent cyclization reactions while preserving the phenol and SCF₃ moieties. Catalytic hydrogenation is the preferred method for this conversion due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.
Synthetic Workflow: Nitro to Amine Conversion
Caption: Workflow for the reduction of the nitro group.
Protocol 1: Synthesis of 2-Amino-4-[(trifluoromethyl)thio]phenol
Materials:
-
This compound (1.0 eq)
-
10% Palladium on activated carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Ethanol (EtOH), anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen (H₂) gas supply with a regulator
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add this compound (e.g., 5.0 g, 20.9 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (50% wet, e.g., 445 mg, 5 mol % Pd). Causality: The inert atmosphere prevents the dry catalyst from becoming pyrophoric upon contact with the solvent.
-
Solvent Addition: Add anhydrous ethanol (e.g., 100 mL) to the vessel. The solvent should be deoxygenated to maximize catalyst activity.
-
Hydrogenation:
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel 3-5 times with H₂ gas to remove all air.
-
Pressurize the vessel with H₂ to 50 psi (approx. 3.4 atm).
-
Begin vigorous agitation (shaking or stirring).
-
Self-Validation: The reaction progress can be monitored by the uptake of H₂ from the reservoir. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases. Alternatively, progress can be checked by TLC (Thin Layer Chromatography) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes).
-
-
Reaction Workup:
-
Once the reaction is complete, carefully vent the excess H₂ and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Causality: Diatomaceous earth prevents the fine catalyst particles from passing through the filter paper and ensures complete removal.
-
Wash the filter cake with additional ethanol (2 x 20 mL) to recover any adsorbed product.
-
-
Isolation and Purification:
-
Combine the filtrate and washes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid, 2-Amino-4-[(trifluoromethyl)thio]phenol, is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Table 2: Expected Data for 2-Amino-4-[(trifluoromethyl)thio]phenol
| Parameter | Expected Result |
| Yield | >90% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to light brown solid |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons, a broad singlet for the -NH₂ protons, and a singlet for the phenolic -OH. |
Application: Synthesis of 6-(Trifluoromethylthio)benzothiazoles
With the key aminophenol intermediate in hand, the synthesis of the benzothiazole heterocycle can be achieved. The most common and robust method is the condensation reaction with an aldehyde, which proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to furnish the aromatic benzothiazole core.[10][11]
Synthetic Workflow: Benzothiazole Formation
Caption: Mechanistic workflow for benzothiazole synthesis.
Protocol 2: Synthesis of 2-Aryl-6-[(trifluoromethyl)thio]benzothiazole
Materials:
-
2-Amino-4-[(trifluoromethyl)thio]phenol (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0-1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Addition: To the flask, add 2-Amino-4-[(trifluoromethyl)thio]phenol (e.g., 2.09 g, 10.0 mmol), the selected aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10.0 mmol), and p-TsOH·H₂O (190 mg, 1.0 mmol).
-
Solvent Addition: Add sufficient toluene to fill the flask and the Dean-Stark trap (e.g., 100 mL).
-
Azeotropic Dehydration:
-
Heat the mixture to reflux. Causality: The p-TsOH acts as a Brønsted acid catalyst to promote the initial condensation between the amine and aldehyde.[11] The Dean-Stark trap azeotropically removes the water formed during this step, driving the equilibrium towards the product.
-
Continue refluxing until water ceases to collect in the trap (typically 4-8 hours).
-
Self-Validation: The reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, less polar product spot (often UV active).
-
-
Reaction Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to neutralize the acid catalyst.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically a solid or a viscous oil.
-
Purify the material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield the pure 2-aryl-6-[(trifluoromethyl)thio]benzothiazole.
-
Table 3: Representative Data for 2-Phenyl-6-[(trifluoromethyl)thio]benzothiazole
| Parameter | Expected Result |
| Yield | 75-90% |
| Purity (by HPLC/¹H NMR) | >98% |
| Appearance | White to pale yellow solid |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to C₁₄H₈F₃NS₂ |
Summary and Future Outlook
This compound is a strategically important starting material for accessing complex pharmaceutical intermediates. The protocols detailed herein provide a reliable and scalable pathway for its conversion into 2-amino-4-[(trifluoromethyl)thio]phenol and subsequent elaboration into valuable benzothiazole scaffolds. The resulting 2-aryl-6-[(trifluoromethyl)thio]benzothiazoles are versatile intermediates themselves, possessing functional handles (the aryl group) that can be further modified through cross-coupling reactions or other transformations, enabling the rapid generation of diverse compound libraries for drug discovery programs. The principles and methodologies described serve as a foundational guide for researchers aiming to leverage the unique properties of the SCF₃ group in the design of next-generation therapeutics.
References
-
Title: 2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669 Source: PubChem URL: [Link]
-
Title: Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol Source: MDPI URL: [Link]
-
Title: Synthesis of 2-nitro-4-(trifluoromethyl)phenol Source: PrepChem.com URL: [Link]
-
Title: Benzothiazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review Source: PMC - NIH URL: [Link]
-
Title: Acid-promoted direct electrophilic trifluoromethylthiolation of phenols Source: RSC Publishing URL: [Link]
-
Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: PMC - NIH URL: [Link]
-
Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core Source: PMC URL: [Link]
-
Title: Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
-
Title: Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery Source: PubMed URL: [Link]
-
Title: Simple Environmentally-Friendly Reduction of 4-Nitrophenol Source: MDPI URL: [Link]
-
Title: Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery Source: ResearchGate URL: [Link]
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Title: Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride Source: RSC Publishing URL: [Link]
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Electrophilic trifluoromethylthiolation of phenols using 2-Nitro-4-[(trifluoromethyl)thio]phenol
A Senior Application Scientist's Guide to the Strategic Incorporation of the SCF₃ Group using N-(Trifluoromethylsulfanyl)aniline
Introduction: The Strategic Value of the Trifluoromethylthio Moiety in Modern Chemistry
The trifluoromethylthio (SCF₃) group has become a cornerstone in the design of advanced agrochemicals and pharmaceuticals.[1] Its prominence stems from a unique combination of physicochemical properties: high lipophilicity, characterized by a Hansch parameter (π) of 1.44, and strong electron-withdrawing capabilities.[2] This duality allows the SCF₃ group to significantly enhance a molecule's membrane permeability, metabolic stability, and binding affinity to biological targets.[1][3] Consequently, the development of robust and reliable methods for introducing this functional group into aromatic systems, particularly phenols, is of paramount importance for researchers in drug discovery and development. This guide provides a detailed examination of a proven electrophilic trifluoromethylthiolation strategy for phenols, focusing on the practical application of N-(trifluoromethylsulfanyl)aniline.
The Reagent of Choice: N-(Trifluoromethylsulfanyl)aniline
While several reagents for electrophilic trifluoromethylthiolation exist, N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃) stands out as a simple, easy-to-handle, and effective option for the direct introduction of the SCF₃ group into organic molecules.[4] Its electrophilic potential typically requires activation by a suitable Brønsted or Lewis acid promoter to facilitate the transfer of the SCF₃ group to a nucleophilic substrate like phenol.[4]
Key Advantages:
-
Accessibility and Stability: The reagent is readily prepared and exhibits good bench-top stability.
-
Versatility: It has been successfully employed for the trifluoromethylthiolation of a wide range of nucleophiles, including alkenes, alkynes, indoles, and, as detailed herein, phenols.[5]
-
Tunable Reactivity: The electrophilicity of the reagent can be modulated by the choice of acid promoter, allowing for optimization across a diverse substrate scope.
The Mechanism: An Acid-Promoted Electrophilic Aromatic Substitution
The trifluoromethylthiolation of phenols with N-(trifluoromethylsulfanyl)aniline is proposed to proceed via an electrophilic aromatic substitution pathway.[5] While the detailed mechanism is not definitively established, the high regioselectivity observed strongly supports this hypothesis. The key steps are outlined below:
-
Activation of the Reagent: A strong Brønsted acid, such as triflic acid (TfOH), or a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), protonates the nitrogen atom of N-(trifluoromethylsulfanyl)aniline.[4][5] This protonation increases the polarization of the N-S bond, rendering the sulfur atom significantly more electrophilic.
-
Nucleophilic Attack: The electron-rich phenol ring acts as the nucleophile, attacking the electrophilic sulfur atom of the activated reagent. The attack typically occurs at the ortho or para position, governed by the directing effects of the hydroxyl group and any other substituents on the phenol ring.
-
Rearomatization: The resulting intermediate, a Wheland-type carbocation, loses a proton to regenerate the aromatic ring, yielding the trifluoromethylthiolated phenol product.
Sources
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- 5. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthetic Utility of 2-Nitro-4-[(trifluoromethyl)thio]phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthetic applications of 2-Nitro-4-[(trifluoromethyl)thio]phenol. This versatile building block, featuring a trifluoromethylthio (-SCF₃) moiety, a nitro group, and a phenolic hydroxyl group, offers multiple reaction sites for chemical modification. The trifluoromethylthio group is of particular interest in medicinal chemistry due to its high lipophilicity and strong electron-withdrawing nature, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will delve into key transformations of this compound, including the reduction of the nitro group to form a key amine intermediate, subsequent heterocycle formation, and reactions at the phenolic hydroxyl group. Detailed, field-proven protocols are provided to enable researchers to effectively utilize this valuable synthetic intermediate.
Introduction: The Strategic Importance of the Trifluoromethylthio Group
The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. The trifluoromethylthio (-SCF₃) group, in particular, is highly sought after due to its unique combination of properties. With a Hansch lipophilicity parameter (π) of 1.44, the -SCF₃ group can significantly increase the lipophilicity of a molecule, thereby improving its ability to cross lipid membranes and enhancing its bioavailability. Furthermore, the strong electron-withdrawing nature of the -SCF₃ group can modulate the pKa of nearby functionalities and improve the metabolic stability of the parent molecule.
This compound serves as a valuable starting material for the introduction of the -SCF₃ group into more complex molecular architectures. Its three distinct functional groups—the nitro group, the hydroxyl group, and the aromatic ring activated by these substituents—provide a rich platform for a variety of chemical transformations. This application note will explore the key reaction conditions to selectively modify these functional groups, providing researchers with the tools to leverage the full synthetic potential of this important building block.
Core Synthetic Transformations and Reaction Pathways
The chemical versatility of this compound allows for a range of synthetic manipulations. The primary pathways involve:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-Amino-4-[(trifluoromethyl)thio]phenol. This transformation is a gateway to a wide array of further chemical elaborations, most notably the synthesis of heterocyclic systems.
-
Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo classic phenolic reactions such as etherification and esterification, allowing for the introduction of diverse substituents.
-
Heterocycle Formation: The resulting 2-Amino-4-[(trifluoromethyl)thio]phenol is an excellent precursor for the synthesis of benzothiazoles, a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities.[1][2]
The following sections will provide detailed protocols for these key transformations.
Experimental Protocols
Reduction of the Nitro Group: Synthesis of 2-Amino-4-[(trifluoromethyl)thio]phenol
The reduction of the nitro group in this compound to the corresponding amine is a crucial first step in many synthetic routes. A common and effective method for this transformation is the use of sodium sulfide.[3] This method is often preferred for its selectivity, especially when other reducible functional groups may be present.
Protocol 1: Sodium Sulfide Reduction of this compound
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (28%)
-
Water
-
Glacial acetic acid
-
Activated carbon (e.g., Norit)
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Büchner funnel
Procedure:
-
In a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend this compound (1.0 mole equivalent) in water (volume sufficient for a stirrable slurry).
-
With stirring, add ammonium chloride (7.0 mole equivalents) and concentrated aqueous ammonia (a volume sufficient to make the solution basic).
-
Heat the mixture to 85 °C with a steam bath.
-
Turn off the steam and allow the mixture to cool to 70 °C.
-
Add sodium sulfide nonahydrate (3.3 mole equivalents) portion-wise over 30-40 minutes, maintaining the temperature between 80-85 °C. If necessary, use a wet cloth to cool the flask.
-
After the addition is complete, heat the reaction mixture at 85 °C for an additional 15 minutes.
-
Filter the hot reaction mixture through a pre-heated Büchner funnel.
-
Transfer the hot filtrate to a large flask and allow it to cool overnight.
-
Collect the precipitated crystals by filtration and press them nearly dry.
-
Dissolve the crude product in boiling water.
-
Acidify the solution with glacial acetic acid until precipitation is complete.
-
Add activated carbon, heat the solution to boiling, and filter it while hot.
-
Allow the filtrate to cool to 20 °C.
-
Collect the purified 2-Amino-4-[(trifluoromethyl)thio]phenol crystals by filtration and dry them in a vacuum desiccator.
Causality Behind Experimental Choices:
-
The use of ammonium chloride and ammonia creates a buffered basic solution, which is crucial for the selective reduction by sodium sulfide.
-
The portion-wise addition of sodium sulfide helps to control the exothermic nature of the reaction.
-
Heating the Büchner funnel before filtration prevents premature crystallization of the product in the funnel.
-
The final recrystallization with activated carbon treatment is to remove colored impurities.
Synthesis of Benzothiazoles from 2-Amino-4-[(trifluoromethyl)thio]phenol
2-Amino-4-[(trifluoromethyl)thio]phenol is an excellent precursor for the synthesis of 2-substituted benzothiazoles, which are important heterocyclic motifs in numerous biologically active compounds.[1][2] The condensation with aldehydes is a common and straightforward method to access these structures.[4]
Protocol 2: Synthesis of 2-Aryl-6-[(trifluoromethyl)thio]benzothiazoles
Materials:
-
2-Amino-4-[(trifluoromethyl)thio]phenol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Hydrogen peroxide (30%)
-
Hydrochloric acid (concentrated)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-4-[(trifluoromethyl)thio]phenol (1.0 mole equivalent) and the aromatic aldehyde (1.0 mole equivalent) in ethanol.
-
To this solution, add a mixture of hydrogen peroxide (6.0 mole equivalents) and hydrochloric acid (3.0 mole equivalents) dropwise with stirring at room temperature.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 2-aryl-6-[(trifluoromethyl)thio]benzothiazole.
Causality Behind Experimental Choices:
-
The H₂O₂/HCl system acts as an in-situ oxidizing agent to facilitate the cyclization of the intermediate Schiff base formed from the amine and aldehyde.[4]
-
Ethanol is a good solvent for both reactants and allows for a homogeneous reaction mixture.
-
The reaction is performed at room temperature to ensure mild conditions and prevent potential side reactions.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound can be readily functionalized through etherification and esterification reactions.
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from phenols.[5][6][7][8][9]
Protocol 3: O-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mole equivalent) and anhydrous potassium carbonate (2.0 mole equivalents).
-
Add anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 mole equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-82 °C for acetonitrile) and maintain for 6 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Potassium carbonate is a mild base that is sufficient to deprotonate the acidic phenol, forming the phenoxide nucleophile.
-
Acetonitrile is a polar aprotic solvent that is ideal for Sₙ2 reactions like the Williamson ether synthesis.
-
Using a slight excess of the alkyl halide ensures complete consumption of the starting phenol.
The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids using a carbodiimide coupling agent and a catalyst.[10][11]
Protocol 4: O-Acylation of this compound
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mole equivalent), the carboxylic acid (1.1 mole equivalents), and a catalytic amount of DMAP (0.1 mole equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 mole equivalents) in anhydrous dichloromethane dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions.[10]
-
The reaction is performed under mild, neutral conditions, which is advantageous for substrates with sensitive functional groups.
The Mitsunobu reaction allows for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral alcohol is used. For phenols, it provides a mild method for etherification.[12][13][14][15][16]
Protocol 5: Mitsunobu Etherification of this compound
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mole equivalent) and triphenylphosphine (1.5 mole equivalents) in anhydrous THF, add the alcohol (1.2 mole equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 mole equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
Causality Behind Experimental Choices:
-
The combination of PPh₃ and DIAD/DEAD forms a phosphonium salt that activates the alcohol for nucleophilic attack by the phenoxide.
-
The reaction proceeds with inversion of configuration at the alcohol's stereocenter (if applicable).
-
THF is a common solvent for the Mitsunobu reaction as it dissolves all the reactants and intermediates.
Data Presentation: Summary of Reaction Conditions
The following table summarizes the key reaction parameters for the transformations discussed in this application note.
| Reaction Type | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| Nitro Reduction | This compound | Na₂S·9H₂O, NH₄Cl | Water | 80-85 °C | Good to Excellent |
| Benzothiazole Synthesis | 2-Amino-4-[(trifluoromethyl)thio]phenol | Aromatic aldehyde, H₂O₂/HCl | Ethanol | Room Temp. | Good to Excellent |
| Williamson Ether Synthesis | This compound | Alkyl halide, K₂CO₃ | Acetonitrile | Reflux | High |
| Steglich Esterification | This compound | Carboxylic acid, DCC, DMAP | Dichloromethane | 0 °C to Room Temp. | High |
| Mitsunobu Etherification | This compound | Alcohol, PPh₃, DIAD/DEAD | THF | 0 °C to Room Temp. | Good to High |
Visualization of Workflows and Mechanisms
Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Experimental Workflow for Nitro Reduction
Caption: Step-by-step workflow for the reduction of the nitro group.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly those of interest to the pharmaceutical and agrochemical industries. The protocols detailed in this application note provide robust and reproducible methods for the selective transformation of its key functional groups. By understanding and applying these reaction conditions, researchers can effectively incorporate the beneficial properties of the trifluoromethylthio group into their target molecules, accelerating the drug discovery and development process.
References
-
Hartman, W. W.; Silloway, H. L. 2-Amino-4-nitrophenol. Organic Syntheses, Coll. Vol. 3, p.82 (1955); Vol. 25, p.5 (1945). [Link]
-
Reddy, T. R.; Reddy, L. K.; Reddy, P. V. G. Synthesis and biological evaluation of novel 2-substituted benzothiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7461-7464 (2010). [Link]
-
Bradshaw, T. D.; Stevens, M. F. G.; Westwell, A. D. The discovery of the potent and selective antitumor agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds. Current Medicinal Chemistry, 8(3), 203-210 (2001). [Link]
-
Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524 (1978). [Link]
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PubChem. 2-Nitro-4-((trifluoromethyl)thio)phenol. [Link]
-
PrepChem. Synthesis of 2-nitro-4-(trifluoromethyl)phenol. [Link]
-
Jereb, M.; Gosak, K.; Stavber, S. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(10), 3103-3115 (2015). [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Organic Synthesis. Mitsunobu reaction. [Link]
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University of Richmond. Organic Chemistry Williamson Ether Synthesis. [https://organic.richmond.edu/ ठंड/Williamson_ether.htm]([Link] ठंड/Williamson_ether.htm)
-
Guo, S.; et al. An efficient synthesis of 2-substituted benzothiazoles catalyzed by H₂O₂/HCl in ethanol at room temperature. Green Chemistry, 14(10), 2736-2739 (2012). [Link]
-
Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Common Organic Chemistry. Mitsunobu Reaction - Common Conditions. [Link]
-
MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Heliyon. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
Molecules. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
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The Strategic Role of 2-Nitro-4-[(trifluoromethyl)thio]phenol in Modern Organic Synthesis: Applications and Protocols
Introduction: A Building Block of Strategic Importance
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethylthio (-SCF₃) group, in particular, has garnered significant attention for its profound ability to modulate key physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Within the arsenal of fluorinated building blocks, 2-Nitro-4-[(trifluoromethyl)thio]phenol stands out as a uniquely versatile intermediate. The presence of three distinct functional handles—a phenolic hydroxyl, a nitro group, and the trifluoromethylthio substituent—on a benzene scaffold provides a rich platform for a diverse array of chemical transformations.
This guide provides an in-depth exploration of the applications of this compound as a foundational element in organic synthesis. We will delve into detailed, field-proven protocols for its synthesis and its subsequent elaboration into more complex molecular architectures of significant interest to researchers in drug discovery and materials science. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure both scientific rigor and practical utility.
Physicochemical Properties and Safety Considerations
A thorough understanding of a building block's properties is paramount for its effective and safe utilization.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO₃S | [2] |
| Molecular Weight | 239.17 g/mol | [2] |
| Appearance | Solid (form may vary) | |
| CAS Number | 933673-33-7 | [2] |
Safety Profile: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Core Synthetic Applications and Protocols
The strategic positioning of the hydroxyl, nitro, and trifluoromethylthio groups on the aromatic ring allows for a range of selective transformations. The electron-withdrawing nature of the nitro and trifluoromethylthio groups increases the acidity of the phenolic proton and activates the ring for certain nucleophilic reactions.
Synthesis of this compound
The most direct route to this compound involves the electrophilic nitration of the precursor, 4-(trifluoromethylthio)phenol. The trifluoromethylthio group is a para-directing group, and the presence of the activating hydroxyl group directs the incoming nitro group to the ortho position.
Protocol 1: Electrophilic Nitration of 4-(trifluoromethylthio)phenol
This protocol is adapted from a procedure described by a leading chemical supplier.
Materials:
-
4-(trifluoromethylthio)phenol
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethylthio)phenol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (1.1 eq) to the stirred solution.
-
In the dropping funnel, prepare a nitrating mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq).
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water and saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Expected Yield: 85-95%
Causality of Experimental Choices:
-
The use of a low temperature (0 °C) is crucial to control the exothermicity of the nitration reaction and to minimize the formation of dinitrated byproducts.
-
The slow, dropwise addition of the nitrating mixture ensures that the concentration of the reactive nitronium ion (NO₂⁺) remains low, further enhancing selectivity.
-
The final wash with sodium bicarbonate is necessary to neutralize any residual acid from the reaction.
Caption: Synthesis of the target building block.
Reduction of the Nitro Group: Gateway to Amino Derivatives
A pivotal transformation of this compound is the reduction of the nitro group to an amine. This reaction yields 2-Amino-4-[(trifluoromethyl)thio]phenol, a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly benzothiazoles, which are prevalent scaffolds in medicinal chemistry.[3][4][5]
Protocol 2: Reduction of this compound using Tin(II) Chloride
This protocol is a robust and widely used method for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functional groups.[6][7]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1 M Sodium hydroxide (NaOH)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Basify the mixture by the slow addition of saturated aqueous sodium bicarbonate or 1 M NaOH solution until the pH is ~8. This will cause the precipitation of tin salts.
-
Filter the resulting slurry through a pad of Celite to remove the inorganic solids. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-Amino-4-[(trifluoromethyl)thio]phenol.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Expected Yield: 80-90%
Causality of Experimental Choices:
-
Tin(II) chloride is a mild reducing agent that selectively reduces the nitro group without affecting the trifluoromethylthio group or the aromatic ring.
-
The use of an excess of SnCl₂ ensures the complete reduction of the nitro group.
-
The basic workup is essential to neutralize the acidic reaction mixture and to precipitate the tin salts, facilitating their removal by filtration. The use of Celite provides a filter aid for the gelatinous tin hydroxide precipitate.
Caption: Reduction to the key amino intermediate.
O-Alkylation of the Phenolic Hydroxyl Group
The acidic nature of the phenolic proton, enhanced by the electron-withdrawing nitro and trifluoromethylthio groups, facilitates its deprotonation and subsequent reaction with electrophiles. The Williamson ether synthesis is a classic and reliable method for the O-alkylation of phenols.
Protocol 3: Williamson Ether Synthesis with this compound
This protocol provides a general framework for the synthesis of various ether derivatives.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with extreme care) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature appropriate for the solvent (e.g., reflux for acetone, 60-80 °C for DMF) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts and wash with the reaction solvent. If NaH was used, carefully quench the reaction with a few drops of water.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ether product.
-
Purify by column chromatography on silica gel.
Expected Yield: 70-95%, depending on the alkyl halide.
Causality of Experimental Choices:
-
The choice of base (K₂CO₃ or NaH) depends on the reactivity of the alkyl halide and the desired reaction conditions. NaH is a stronger, non-nucleophilic base suitable for less reactive alkyl halides, while K₂CO₃ is a milder and safer option.
-
Anhydrous solvents are crucial to prevent the quenching of the phenoxide and any reactive base like NaH.
-
The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.
Caption: O-Alkylation via Williamson Ether Synthesis.
Application in the Synthesis of Bioactive Heterocycles: Benzothiazoles
As previously mentioned, 2-Amino-4-[(trifluoromethyl)thio]phenol is an excellent precursor for the synthesis of benzothiazoles. These heterocyclic systems are found in a variety of pharmacologically active compounds. The general synthesis involves the condensation of the aminothiophenol with an aldehyde, carboxylic acid, or other suitable electrophile.
Conceptual Workflow: Synthesis of 6-[(Trifluoromethyl)thio]benzothiazoles
The following workflow illustrates the general strategy for the synthesis of 6-[(trifluoromethyl)thio]benzothiazoles from 2-Amino-4-[(trifluoromethyl)thio]phenol.
Caption: General route to bioactive benzothiazoles.
Conclusion
This compound is a highly valuable and versatile building block in organic chemistry. Its trifunctional nature allows for selective manipulation, providing access to a wide range of more complex molecules. The protocols detailed in this guide offer robust and reproducible methods for the synthesis and derivatization of this important intermediate. The strategic use of this building block will undoubtedly continue to fuel innovation in the development of novel pharmaceuticals and advanced materials.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.
- BenchChem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- ResearchGate. (2021). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol.
- NCERT. (n.d.). Alcohols, Phenols and Ethers. In Chemistry Part II: Textbook for Class XII.
- Pearson+. (2023).
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Williamson Ether Synthesis. (n.d.).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- National Institutes of Health. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26596669, 2-Nitro-4-((trifluoromethyl)thio)phenol. PubChem.
- European Patent Office. (n.d.). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)
- Google Patents. (n.d.). US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry.
- NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025).
- Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
- Google Patents. (n.d.). EP1468983B1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
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- 2. researchgate.net [researchgate.net]
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- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 7. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Nitro-4-[(trifluoromethyl)thio]phenol in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Bioactive Heterocycles
2-Nitro-4-[(trifluoromethyl)thio]phenol is a highly functionalized aromatic compound poised to serve as a pivotal precursor in the synthesis of a diverse array of heterocyclic scaffolds. The strategic placement of the nitro, hydroxyl, and trifluoromethylthio groups offers multiple reaction sites for elaboration into complex molecular architectures. The trifluoromethylthio (-SCF3) group, in particular, is of significant interest in medicinal chemistry due to its unique electronic properties and high lipophilicity, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of two important classes of heterocyclic compounds: phenothiazines and benzoxazines . These protocols are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices, empowering researchers to confidently apply and adapt these methods in their own laboratories.
Part 1: Synthesis of 2-(Trifluoromethylthio)phenothiazines
Phenothiazines are a class of sulfur- and nitrogen-containing tricyclic heterocycles that form the core structure of numerous clinically important drugs, particularly antipsychotics.[1][2] The introduction of a trifluoromethyl or trifluoromethylthio group at the 2-position of the phenothiazine ring is a common strategy to modulate the pharmacological activity of these compounds.[3]
The synthetic strategy outlined here involves a multi-step sequence starting from this compound. The key transformations are the reduction of the nitro group to an amine, followed by the construction of a diphenyl sulfide intermediate, and subsequent intramolecular cyclization to form the phenothiazine core. A particularly relevant approach for the cyclization step is the Smiles rearrangement of a suitably activated diphenyl sulfide.[4][5]
Workflow for Phenothiazine Synthesis
The overall synthetic workflow can be visualized as a three-stage process:
Caption: Synthetic workflow for 2-(trifluoromethylthio)phenothiazine.
Experimental Protocols
Protocol 1.1: Reduction of this compound to 2-Amino-4-[(trifluoromethyl)thio]phenol
The reduction of the nitro group is the crucial first step. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-4-[(trifluoromethyl)thio]phenol. The product can be purified by recrystallization or column chromatography if necessary.
-
Protocol 1.2: Synthesis of 2-Acylamido-4-[(trifluoromethyl)thio]-2'-nitrodiphenyl Sulfide
This step involves the formation of a diphenyl sulfide intermediate by reacting the aminophenol with an activated halo-nitroaromatic compound. The subsequent acylation of the amino group serves to activate the molecule for the upcoming cyclization. A relevant synthetic strategy is outlined in a patent for the synthesis of 2-substituted phenothiazines, which can be adapted for this specific substrate.[2]
-
Materials:
-
2-Amino-4-[(trifluoromethyl)thio]phenol
-
o-Nitrochlorobenzene
-
Sodium hydroxide
-
Isopropanol
-
Acetic anhydride or Formic acid
-
-
Procedure:
-
Diphenyl Sulfide Formation:
-
In a round-bottom flask, suspend 2-Amino-4-[(trifluoromethyl)thio]phenol (1.0 eq) in isopropanol.
-
Add a solution of sodium hydroxide (1.0 eq) in water.
-
To the resulting solution, add a solution of o-nitrochlorobenzene (1.0 eq) in isopropanol.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4-[(trifluoromethyl)thio]-2'-nitrodiphenyl sulfide.
-
-
Acylation:
-
Suspend the crude diphenyl sulfide in acetic anhydride (for acetylation) or 88% formic acid (for formylation).
-
Heat the mixture with agitation for 1-2 hours.
-
Cool the reaction mixture to allow for precipitation of the product.
-
Filter the precipitate, wash with water, and dry to afford the 2-acylamido-4-[(trifluoromethyl)thio]-2'-nitrodiphenyl sulfide.
-
-
Protocol 1.3: Cyclization to 10-Acyl-2-(trifluoromethylthio)phenothiazine
The final step is the intramolecular cyclization to form the phenothiazine ring system. This is typically achieved by heating the acylated diphenyl sulfide in the presence of a base.
-
Materials:
-
2-Acylamido-4-[(trifluoromethyl)thio]-2'-nitrodiphenyl Sulfide
-
Anhydrous potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Suspend the 2-acylamido-4-[(trifluoromethyl)thio]-2'-nitrodiphenyl sulfide (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in DMF.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
The crude product can be purified by distillation under high vacuum or by column chromatography to yield the desired 10-acyl-2-(trifluoromethylthio)phenothiazine.
-
Table 1: Summary of Reaction Conditions for Phenothiazine Synthesis
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Nitro Reduction | 10% Pd/C, H₂ | Ethanol | Room Temperature | >90% |
| Diphenyl Sulfide Formation | o-Nitrochlorobenzene, NaOH | Isopropanol | Reflux | 60-80% |
| Acylation | Acetic anhydride or Formic acid | Neat | Heating | >90% |
| Cyclization | K₂CO₃ | DMF | Reflux | 70-85% |
Part 2: Synthesis of 2-(Trifluoromethylthio)benzoxazines
Benzoxazines are a class of heterocyclic compounds that are precursors to high-performance phenolic resins.[6] They are typically synthesized through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde.[7] The presence of the trifluoromethylthio group on the phenolic precursor can impart desirable properties such as increased thermal stability and hydrophobicity to the resulting polybenzoxazines.
Workflow for Benzoxazine Synthesis
The synthesis of benzoxazines is a one-pot, three-component reaction.
Caption: One-pot synthesis of a 3,7-disubstituted benzoxazine.
Experimental Protocol
Protocol 2.1: One-Pot Synthesis of 3-Substituted-7-[(trifluoromethyl)thio]-3,4-dihydro-2H-1,3-benzoxazine
This protocol describes a general procedure for the synthesis of a benzoxazine monomer from 2-Amino-4-[(trifluoromethyl)thio]phenol. The properties of the final polymer can be tuned by varying the primary amine used in the synthesis.
-
Materials:
-
2-Amino-4-[(trifluoromethyl)thio]phenol (obtained from Protocol 1.1)
-
A primary amine (e.g., aniline, methylamine)
-
Paraformaldehyde
-
Toluene or Dioxane
-
-
Procedure:
-
In a round-bottom flask, combine 2-Amino-4-[(trifluoromethyl)thio]phenol (1.0 eq), the chosen primary amine (1.0 eq), and paraformaldehyde (2.0 eq) in toluene or dioxane.
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Continue refluxing until no more water is collected, typically for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield the pure benzoxazine monomer.
-
Table 2: Representative Primary Amines for Benzoxazine Synthesis
| Primary Amine | Expected Benzoxazine Product | Potential Polymer Properties |
| Aniline | 3-Phenyl-7-[(trifluoromethyl)thio]-3,4-dihydro-2H-1,3-benzoxazine | High thermal stability, rigid |
| Methylamine | 3-Methyl-7-[(trifluoromethyl)thio]-3,4-dihydro-2H-1,3-benzoxazine | Lower curing temperature |
| Furfurylamine | 3-(Furan-2-ylmethyl)-7-[(trifluoromethyl)thio]-3,4-dihydro-2H-1,3-benzoxazine | Bio-based, potential for crosslinking reactions |
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of medicinally and materially important heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel phenothiazine and benzoxazine derivatives. The presence of the trifluoromethylthio group offers a unique opportunity to fine-tune the physicochemical and biological properties of these heterocycles, paving the way for the development of new drugs and advanced materials. Further exploration of the reactivity of this precursor could lead to the discovery of new synthetic routes to other classes of heterocyclic compounds, expanding its utility in organic and medicinal chemistry.
References
- Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy and Pharmaceutical Sciences.
- Dondzila, F. A., Restivo, A. R., & Yale, H. L. (1969). U.S. Patent No. 3,426,020. Washington, DC: U.S.
- Jadhav, K. M., & Mali, R. S. (1988). Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement. Journal of the Chemical Society C: Organic, (12), 2465-2468.
- Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation. (2023).
- Schwartz, M. (1961). U.S. Patent No. 2,997,468. Washington, DC: U.S.
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Polymers.
- Al-Taie, D. J. (2025). Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. Indian Journal of Chemistry.
- Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate. (2018). Beilstein Journal of Organic Chemistry.
- Theoretical Study of 2-(Trifluoromethyl)
- Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. (2013). RSC Advances.
- Recent advances in bio-based polybenzoxazines as an interesting adhesive co
-
Mannich reaction - YouTube. (2018, May 4). Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 2-Nitro-4-[(trifluoromethyl)thio]phenol for Biological Screening
Abstract
This document provides a comprehensive guide for the chemical derivatization of 2-Nitro-4-[(trifluoromethyl)thio]phenol, a scaffold of interest for generating a diverse library of small molecules for biological screening. We present detailed protocols for four strategic derivatization pathways targeting the key functional groups of the parent molecule: O-alkylation and O-acylation of the phenolic hydroxyl, Suzuki-Miyaura coupling at a synthetically installed position, and reduction of the nitro group. The rationale behind each derivatization strategy is discussed in the context of structure-activity relationship (SAR) studies. Furthermore, we provide standardized protocols for initial biological evaluation of the synthesized compound library, including cytotoxicity, antimicrobial, and enzyme inhibition assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel bioactive compounds.
Introduction: The Rationale for Derivatizing this compound
The discovery of novel therapeutic agents often begins with the identification of promising chemical scaffolds that can be systematically modified to explore a wide chemical space and optimize biological activity. This compound presents an attractive starting point for such an endeavor. Its structure incorporates several key features that are frequently found in biologically active molecules:
-
A Phenolic Hydroxyl Group: This functional group is a common hydrogen bond donor and acceptor, enabling interactions with biological targets. It also serves as a convenient handle for a variety of chemical modifications.
-
A Nitroaromatic System: The electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, potentially enhancing binding affinities and modulating metabolic stability. The nitro group itself can be a key pharmacophore in certain drug classes, or it can be reduced to an amino group, providing a route to a different class of derivatives.[1][2]
-
A Trifluoromethylthio (-SCF3) Moiety: The inclusion of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[3][4][5] The -SCF3 group, in particular, is highly lipophilic and electron-withdrawing, which can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.
Systematic derivatization of this scaffold allows for the generation of a focused library of analogues with diverse physicochemical properties. This diversity is crucial for exploring structure-activity relationships (SAR) and identifying lead compounds with improved potency, selectivity, and drug-like properties. This application note details four practical and efficient derivatization strategies to build such a library.
Derivatization Strategies and Protocols
The derivatization of this compound can be strategically approached by targeting its three main functional regions: the phenolic hydroxyl group, the aromatic ring, and the nitro group. The following sections provide detailed protocols for these modifications.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from a deprotonated alcohol and an organohalide.[6][7][8][9][10] By converting the phenolic hydroxyl group into an ether, we can modulate the compound's hydrogen bonding capacity, lipophilicity, and steric profile. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation under mild basic conditions.[6]
Rationale: Introducing a variety of alkyl and benzyl groups allows for a systematic exploration of how steric bulk and electronic properties at this position affect biological activity.
dot
Caption: Williamson Ether Synthesis Workflow
Detailed Protocol:
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile (10 mL per mmol of phenol).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetonitrile, ~82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether derivative.
| Parameter | Value |
| Starting Material | This compound |
| Base | K₂CO₃ (2.0 eq) |
| Alkylating Agent | Alkyl Halide (1.1 eq) |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Reflux (~82°C) |
| Typical Reaction Time | 4-12 hours |
| Expected Yield | 85-95% |
O-Acylation via Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, using a carbodiimide coupling agent (like DCC or EDC) and a nucleophilic catalyst (typically DMAP).[2][3][9][11][12][13][14][15] This method is particularly advantageous for coupling sterically hindered substrates or when acid-sensitive functional groups are present.
Rationale: Esterification introduces a carbonyl group, which can act as a hydrogen bond acceptor. By using a library of carboxylic acids, one can introduce a wide range of R groups, varying in size, flexibility, and electronic properties, to probe the SAR around the phenolic oxygen.
dot
Caption: Steglich Esterification Workflow
Detailed Protocol:
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
5% aqueous Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.2 eq), this compound (1.0 eq), and DMAP (0.1 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DCM (15 mL per mmol of phenol).
-
Addition of Coupling Agent: Cool the solution to 0°C in an ice bath and add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Wash the filtrate with 5% HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure ester.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Carboxylic Acid (1.2 eq), DCC/EDC (1.2 eq), DMAP (0.1 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Typical Reaction Time | 12-24 hours |
| Expected Yield | 70-90% |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate.[8][16][17][18][19][20][21] To apply this to our scaffold, a halide (e.g., bromide or iodide) would first need to be installed on the aromatic ring, for instance, at the position ortho to the hydroxyl group. However, recent advances have shown the possibility of using nitroarenes directly as coupling partners, where the nitro group is displaced.[8][16] This provides a more direct route to biaryl derivatives.
Rationale: The synthesis of biaryl compounds is of great interest in medicinal chemistry as this motif is present in numerous drugs. This derivatization strategy allows for the introduction of a wide array of aryl and heteroaryl groups, significantly expanding the structural diversity and exploring new binding interactions with biological targets.
dot
Caption: Suzuki-Miyaura Coupling Workflow
Detailed Protocol (for coupling of a pre-brominated phenol):
Materials:
-
Brominated this compound derivative
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed toluene and water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the brominated phenol (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene (e.g., 0.1 M solution) and degassed water (e.g., 10% v/v of toluene) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 80-110°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Starting Material | Brominated this compound |
| Reagents | Arylboronic acid (1.5 eq), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), K₃PO₄ (2.0-3.0 eq) |
| Solvent | Toluene/Water |
| Temperature | 80-110°C |
| Typical Reaction Time | 12-24 hours |
| Expected Yield | 60-85% |
Chemoselective Reduction of the Nitro Group
The reduction of an aromatic nitro group to an amine opens up a vast array of subsequent derivatization possibilities (e.g., amidation, sulfonylation, reductive amination). Achieving this reduction chemoselectively in the presence of other reducible functional groups is key. A combination of sodium borohydride (NaBH₄) and a transition metal catalyst, such as NiCl₂ or FeCl₂, has proven effective for this transformation under mild conditions.[16][18][22][23][24][25][26]
Rationale: Converting the electron-withdrawing nitro group to an electron-donating and nucleophilic amino group dramatically alters the electronic and steric properties of the molecule. This new functional group can serve as a point for further diversification, leading to compounds with completely different biological profiles.
dot
Caption: Nitro Group Reduction Workflow
Detailed Protocol:
Materials:
-
This compound derivative
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Iron(II) chloride (FeCl₂)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the nitro-containing starting material (1.0 eq) in methanol or a THF/water mixture.
-
Addition of Catalyst: Add NiCl₂·6H₂O (0.2-0.5 eq) or FeCl₂ (1.0 eq) to the solution and stir until dissolved.
-
Addition of Reducing Agent: Cool the mixture in an ice bath to 0°C. Add sodium borohydride (2.5-4.0 eq) portion-wise over 10-15 minutes. A black precipitate and gas evolution may be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Filter the mixture through a pad of Celite to remove the black nickel or iron salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude aniline derivative by flash column chromatography on silica gel.
| Parameter | Value |
| Starting Material | This compound Derivative |
| Reagents | NaBH₄ (2.5-4.0 eq), NiCl₂·6H₂O (0.2-0.5 eq) or FeCl₂ (1.0 eq) |
| Solvent | Methanol or THF/Water |
| Temperature | 0°C to Room Temperature |
| Typical Reaction Time | 1-3 hours |
| Expected Yield | 80-95% |
Biological Screening Protocols
Once a library of derivatives has been synthesized and purified, the next crucial step is to evaluate their biological activity. High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds.[4][27] Below are protocols for initial, broad-spectrum screening assays.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28][29] It is a fundamental first-pass screen to identify compounds that are toxic to cells and to determine their potency (IC₅₀).
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Detailed Protocol:
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Screening: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[30][31][32][33][34] The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.
Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of the test compounds in a liquid growth medium in a 96-well plate. Growth inhibition is assessed visually or by measuring optical density.
Detailed Protocol:
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density (OD) at 600 nm.
Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[5][19][27][35] A general enzyme inhibition assay can be adapted for high-throughput screening to identify compounds from the synthesized library that modulate the activity of a target enzyme.
Principle: The activity of a specific enzyme is measured in the presence and absence of the test compounds. A decrease in enzyme activity indicates inhibition. The assay typically measures the rate of formation of a product or the disappearance of a substrate, often through a change in absorbance or fluorescence.
General Protocol Outline:
-
Reagent Preparation: Prepare a buffer solution, a solution of the target enzyme, and a solution of the enzyme's substrate. The substrate should ideally be one that produces a chromogenic or fluorogenic product upon enzymatic conversion.
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Allow for a short pre-incubation period for the compound to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Conclusion
The derivatization of this compound offers a strategic and efficient approach to generating a diverse chemical library for biological screening. The protocols detailed in this application note for O-alkylation, O-acylation, Suzuki-Miyaura coupling, and nitro group reduction provide a robust framework for synthesizing a wide range of analogues. The subsequent biological screening protocols for cytotoxicity, antimicrobial activity, and enzyme inhibition serve as a starting point for identifying novel bioactive compounds. By systematically applying these synthetic and screening methodologies, researchers can effectively explore the structure-activity landscape of this promising scaffold and advance the discovery of new therapeutic leads.
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
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Broth microdilution susceptibility testing. Bio-protocol. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]
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Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect. [Link]
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MTT (Assay protocol). Protocols.io. [Link]
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Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry. [Link]
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Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]
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Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH/Ni(OAc) .4H O System in Wet CH CN. Oriental Journal of Chemistry. [Link]
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Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. ACS Catalysis. [Link]
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Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
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Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Williamson Ether Synthesis. Utah Tech University. [Link]
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Column chromatography of phenolics? ResearchGate. [Link]
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Steglich Esterification. Organic Chemistry Portal. [Link]
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Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Trouble with Column Chromatography of phenolic compounds. Reddit. [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharma's Almanac. [Link]
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Isolation and Purification of Natural Compounds - Column Chromatography. Sorbtech. [Link]
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Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
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A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. SpringerLink. [Link]
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ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. ResearchGate. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Buchwald Group, MIT. [Link]
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Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. [Link]
-
Steglich Esterification Guide. Scribd. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Center for Biotechnology Information. [Link]
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6.4: Enzyme Inhibition. Biology LibreTexts. [Link]
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Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]
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Laboratory scale-up of reactions involving 2-Nitro-4-[(trifluoromethyl)thio]phenol
An Application Guide for the Laboratory Scale-Up of Reactions Involving 2-Nitro-4-[(trifluoromethyl)thio]phenol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe and efficient laboratory-scale-up of chemical reactions involving this compound. This versatile intermediate is crucial in the synthesis of various agrochemical and pharmaceutical compounds.[1] The guide emphasizes the critical principles of process safety, thermal hazard analysis, and reaction control, which are paramount when handling energetic nitroaromatic compounds. A detailed, step-by-step protocol for a representative nitro reduction reaction is presented, moving from a 1-gram to a 10-gram scale, to illustrate the practical application of these principles.
Introduction: The Profile of a Versatile Intermediate
This compound is a substituted phenol characterized by the presence of a nitro group ortho to the hydroxyl group and a trifluoromethylthio group in the para position. Its chemical structure makes it a valuable precursor for a wide range of more complex molecules. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for certain transformations, while the nitro group itself is a key functional handle for conversion into an amine, a common step in the synthesis of bioactive compounds.[2]
Key Chemical Properties:
-
Molecular Formula: C₇H₄F₃NO₃S[3]
-
Molecular Weight: 239.17 g/mol [3]
-
Appearance: Typically a clear pale yellow to yellow liquid or solid.[4]
The primary challenge in scaling up reactions with this compound lies in managing the risks associated with the nitro functional group. Nitrations and subsequent reactions of nitroaromatic compounds are frequently exothermic and can pose a significant thermal runaway risk if not properly controlled.[5][6] This guide is therefore structured to address these challenges directly, providing a framework for logical, safe, and successful scale-up.
Core Principles for Scaling-Up Reactions with Nitroaromatics
A successful scale-up is not merely a linear increase in reagent quantities. It is a methodical process grounded in a deep understanding of chemical and physical parameters.
The Exothermicity and Heat Transfer Challenge
The most critical factor to consider is heat management.[7] As the reaction volume increases, the surface-area-to-volume ratio of the reactor decreases. Since heat is dissipated through the surface of the reactor while being generated throughout its volume, larger-scale reactions are inherently more difficult to cool.[8][9] An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure, resulting in a thermal runaway with potentially catastrophic consequences.[5]
Thermal Hazard Assessment
Before any scale-up attempt, a thorough thermal hazard assessment is mandatory.[8] This involves:
-
Understanding Reaction Energetics: Quantifying the heat of reaction (ΔHrxn) for both the desired transformation and any potential side reactions.
-
Thermal Stability: Determining the decomposition temperature and energy of the starting material, intermediates, final product, and the complete reaction mixture. Nitro compounds, in particular, can decompose violently, and their stability may be reduced by the presence of impurities or other reagents.[6]
-
Instrumentation: Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) are invaluable for gathering this data and simulating the adiabatic temperature rise in a worst-case scenario.[7]
Process Control and Mitigation Strategies
To maintain control, the rate of heat generation must never exceed the rate of heat removal.[7]
-
Semi-Batch Operation: Instead of adding all reagents at once (batch mode), a semi-batch approach is strongly recommended.[8] This involves the slow, controlled addition of a limiting reagent to the reaction mixture, allowing the cooling system to manage the heat generated in real-time.
-
Efficient Agitation: Robust and efficient stirring is crucial to prevent the formation of localized "hot spots" and ensure uniform temperature distribution.[7] The type of stirrer and mixing speed should be evaluated for the specific reaction scale.
-
Dilution: Increasing the solvent volume can act as a heat sink, moderating temperature fluctuations. However, this impacts process efficiency and must be balanced against throughput considerations.
Safety First: Chemical Handling and Emergency Preparedness
This compound is classified as hazardous. It is harmful if swallowed, inhaled, or comes into contact with skin, and causes serious eye and skin irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this chemical within a certified chemical fume hood. Standard PPE includes, but is not limited to, a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[10]
-
Emergency Plan: Ensure that an emergency quench plan is established and that all necessary materials (e.g., an ice bath, quenching agent) are readily accessible before starting the reaction. A safety shower and eyewash station must be nearby.
The following diagram outlines a logical workflow for assessing and executing a safe scale-up.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Nitro-4-(trifluoromethyl)phenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 8. fauske.com [fauske.com]
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- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for Monitoring Reactions of 2-Nitro-4-[(trifluoromethyl)thio]phenol
Introduction: The Significance of Monitoring 2-Nitro-4-[(trifluoromethyl)thio]phenol Reactions
This compound is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries.[1] The presence of the nitro group, the phenolic hydroxyl, and the trifluoromethylthio (-SCF₃) moiety makes it a versatile building block. The -SCF₃ group, in particular, is of significant interest in medicinal chemistry for its ability to enhance lipophilicity and metabolic stability of drug candidates.[2]
Accurate and real-time monitoring of reactions involving this compound is critical for several reasons:
-
Optimization of Reaction Conditions: Understanding the reaction kinetics allows for the fine-tuning of parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.
-
Impurity Profiling: Identification and quantification of side-products and unreacted starting materials are essential for ensuring the purity and safety of the final product.
-
Process Safety: In-situ monitoring can provide early warnings of runaway reactions or the formation of hazardous byproducts.
This guide provides detailed application notes and protocols for monitoring a key transformation of this compound: the reduction of its nitro group to form 2-amino-4-[(trifluoromethyl)thio]phenol. This reaction is a critical step in the synthesis of various bioactive compounds, including benzothiazoles.[3] We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
Reaction to be Monitored: Reduction of this compound
The reduction of the nitro group on the aromatic ring is a fundamental transformation in organic synthesis. For this application note, we will focus on the catalytic hydrogenation of this compound to 2-amino-4-[(trifluoromethyl)thio]phenol.
Reaction Scheme:
Caption: Catalytic hydrogenation of this compound.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust and widely used technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative capabilities.[4][5] For the reduction of this compound, a reversed-phase HPLC method is ideal for separating the more polar product from the less polar starting material.
Rationale for HPLC
-
Applicability: Both the starting material and the product are UV-active, allowing for straightforward detection using a photodiode array (PDA) or UV-Vis detector.
-
Quantitative Accuracy: With proper calibration, HPLC provides highly accurate and precise quantification of the reactant, product, and any impurities.[6][7]
-
Versatility: The mobile phase composition can be easily adjusted to optimize the separation of compounds with a wide range of polarities.
HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in both water and acetonitrile.
-
Reference standards of this compound and 2-amino-4-[(trifluoromethyl)thio]phenol.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm and 280 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase (e.g., 50:50 water:acetonitrile).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks for the starting material and product based on their retention times, confirmed by injecting the reference standards.
-
The starting material, being less polar, will have a longer retention time than the more polar amino product.
-
Calculate the percentage conversion by integrating the peak areas of the starting material and the product.
Expected Chromatographic Data:
| Compound | Expected Retention Time (min) |
| 2-Amino-4-[(trifluoromethyl)thio]phenol | ~ 4.5 |
| This compound | ~ 7.8 |
Note: Retention times are estimates and should be confirmed experimentally.
Caption: HPLC reaction monitoring workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9] For the target reaction, derivatization of the phenolic hydroxyl group is recommended to improve the volatility and peak shape of the analytes.
Rationale for GC-MS
-
High Sensitivity and Selectivity: Mass spectrometry provides high selectivity and sensitivity, allowing for the detection of trace impurities.[10]
-
Structural Information: The mass spectrum of each component provides valuable structural information, aiding in the identification of unknown byproducts.
-
Robustness: GC is a very robust and reliable technique for routine analysis.
GC-MS Protocol
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
A non-polar capillary column such as a DB-5ms (or equivalent) is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents and Standards:
-
Methylene chloride or ethyl acetate (GC grade).
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reference standards of this compound and 2-amino-4-[(trifluoromethyl)thio]phenol.
Sample Preparation and Derivatization:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Quench and dilute with 1 mL of ethyl acetate.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of ethyl acetate to the dry residue.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and MS Conditions:
| Parameter | Value |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (20:1) |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 500 m/z |
Data Analysis:
-
Identify the derivatized starting material and product by their retention times and mass spectra.
-
The silylated amino product will likely elute earlier than the silylated nitro compound.
-
Quantification can be performed using an internal standard and by creating calibration curves for the derivatized analytes.
Expected Mass Spectral Data (for TMS derivatives):
| Compound (TMS derivative) | Expected Molecular Ion (M+) | Key Fragments |
| 2-Amino-4-[(trifluoromethyl)thio]phenol-TMS | 281 m/z | M-15 (loss of CH₃), fragments from the aromatic ring |
| This compound-TMS | 311 m/z | M-15 (loss of CH₃), M-46 (loss of NO₂), fragments from the aromatic ring |
Note: The molecular ions might be weak; look for characteristic fragment ions.
In-Situ NMR Spectroscopy for Real-Time Monitoring
NMR spectroscopy is an exceptionally powerful tool for in-situ reaction monitoring, providing real-time quantitative data without the need for sample workup.[11][12] The presence of the trifluoromethyl group makes ¹⁹F NMR an ideal technique for monitoring this reaction.
Rationale for ¹⁹F NMR
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is highly sensitive and has a natural abundance of 100%.[13]
-
Wide Chemical Shift Range: The large chemical shift dispersion of ¹⁹F minimizes signal overlap, providing a clear window to observe the starting material and product.[13]
-
Simplified Spectra: ¹⁹F NMR spectra are often simpler to interpret than ¹H NMR spectra, especially for complex reaction mixtures.
-
Direct Quantification: The integral of the NMR signal is directly proportional to the molar concentration of the species, allowing for straightforward quantification without the need for reference standards of each component, if an internal standard is used.[14][15]
¹⁹F NMR Protocol
Instrumentation:
-
NMR spectrometer equipped with a broadband probe.
-
NMR tubes suitable for the reaction conditions.
Procedure for In-Situ Monitoring:
-
Prepare the reaction mixture in a suitable deuterated solvent (e.g., ethanol-d₆).
-
Add a known amount of an inert fluorinated internal standard (e.g., trifluorotoluene) for precise quantification.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).
-
Initiate the reaction (e.g., by adding the catalyst or pressurizing with H₂).
-
Acquire ¹⁹F NMR spectra at regular intervals throughout the reaction.
NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | Standard 1D ¹⁹F |
| Relaxation Delay (d1) | 5 seconds (to ensure full relaxation for quantification) |
| Number of Scans | 16 (adjust as needed for signal-to-noise) |
| Acquisition Time | ~2 seconds |
| Spectral Width | ~200 ppm |
Data Analysis:
-
The chemical shift of the -SCF₃ group will be different for the nitro and amino compounds due to the change in the electronic environment of the aromatic ring.
-
Integrate the signals corresponding to the starting material, product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard.
Expected ¹⁹F NMR Chemical Shifts:
| Compound | Expected ¹⁹F Chemical Shift (ppm) |
| This compound | ~ -42 to -44 |
| 2-Amino-4-[(trifluoromethyl)thio]phenol | ~ -40 to -42 |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃ at 0 ppm) and should be confirmed experimentally. The electron-donating amino group will likely cause a downfield shift (less negative) compared to the electron-withdrawing nitro group.
Caption: In-situ ¹⁹F NMR reaction monitoring workflow.
Comparative Overview of Analytical Techniques
The choice of the most suitable analytical technique depends on the specific requirements of the analysis.[16][17]
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV/PDA | Separation based on polarity, UV absorbance detection | Excellent quantitation, robust, widely available | Requires sample workup, potential for co-elution | Routine reaction monitoring, purity analysis, and quality control |
| GC-MS | Separation based on volatility, mass-based detection | High sensitivity, provides structural information, good for impurity ID | Requires derivatization for polar analytes, not suitable for thermally labile compounds | Detailed impurity profiling and identification of volatile side-products |
| ¹⁹F NMR | Nuclear spin resonance in a magnetic field | In-situ real-time monitoring, no sample preparation, absolute quantification with internal standard, simple spectra | Lower sensitivity than MS, requires specialized equipment and expertise | Mechanistic studies, kinetic analysis, and process development |
Conclusion
The successful synthesis and development of processes involving this compound rely heavily on the ability to accurately monitor its chemical transformations. This guide has provided detailed protocols and the underlying scientific rationale for employing HPLC, GC-MS, and ¹⁹F NMR for this purpose. While HPLC offers a robust and quantitative method for routine monitoring, GC-MS provides unparalleled sensitivity and structural elucidation for impurity profiling. For in-depth kinetic and mechanistic studies, in-situ ¹⁹F NMR is the most powerful and direct technique. By selecting the appropriate analytical method, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to improved efficiency, purity, and safety.
References
- Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric purity and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549.
- Foley, D. A., Welch, C. J., & Regalado, E. L. (2018). On-line reaction monitoring by NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 108, 1-18.
- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.
- Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed N-arylation of indoles, pyrroles, and amides. Journal of the American Chemical Society, 124(50), 14844-14845.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- Meyer, V. R. (2010).
- Pauling, H., & Seebach, D. (1997). Enantioselective synthesis of α-amino acids by alkylation of a chiral glycine equivalent. Angewandte Chemie International Edition in English, 36(15), 1606-1607.
-
PubChem. (n.d.). 2-Nitro-4-((trifluoromethyl)thio)phenol. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitro-4-(trifluoromethyl_thio_phenol]([Link]]
-
RSC Publishing. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13, 3103-3115.[18][19]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link][13]
- Singh, S., & Singh, N. (2007). In-process control of pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 597-609.
-
Prime Scholars. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Retrieved from [Link][6]
-
ResearchGate. (2025). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Retrieved from [Link][7]
-
Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide. Retrieved from [Link][20]
-
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link][21]
-
ResearchGate. (2025). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link][22]
-
LibreTexts Chemistry. (n.d.). Selecting an Analytical Method. Retrieved from [Link][17]
-
Pharma Tutor. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Retrieved from [Link][4]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link][5]
-
Shimadzu Corporation. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link][8]
-
Agilent. (n.d.). Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS. Retrieved from [Link][10]
-
AromaWeb. (n.d.). GC-MS & GC-FID Test Results: How to Understand & Use Them. Retrieved from [Link][9]
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- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 5. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 6. primescholars.com [primescholars.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
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- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Novel Phenylpyrazole Diamide Insecticides from 2-Nitro-4-[(trifluoromethyl)thio]phenol
Introduction: The Strategic Importance of Fluorinated Phenols in Modern Insecticide Development
The relentless challenge of insect resistance and the growing demand for more effective and environmentally benign crop protection agents necessitate continuous innovation in agrochemical synthesis. The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern pesticide design, often imparting enhanced metabolic stability, increased potency, and favorable physicochemical properties. Among the vast array of fluorinated building blocks, 2-Nitro-4-[(trifluoromethyl)thio]phenol stands out as a particularly valuable starting material. Its trifluoromethylthio (-SCF3) group offers a unique combination of high lipophilicity and strong electron-withdrawing character, which can significantly influence the biological activity of the target molecule.[1] This application note provides a comprehensive guide for the synthesis of a novel class of phenylpyrazole diamide insecticides, leveraging the unique structural features of this compound. We will explore a robust and efficient synthetic pathway, detailing the underlying chemical principles and providing step-by-step protocols for key transformations.
Synthetic Strategy: A Multi-Step Approach to Novel Phenylpyrazole Diamides
The overall synthetic strategy is a linear sequence designed for efficiency and scalability, commencing with the reduction of the nitro group of the starting material, followed by a series of amide bond formations to construct the final diamide insecticide. This approach allows for the modular assembly of the target compound, facilitating the potential for future derivatization and structure-activity relationship (SAR) studies.
Figure 1: Overall synthetic workflow from the starting material to the target insecticide.
Part 1: Synthesis of the Key Amine Intermediate
The initial and critical step in this synthetic route is the reduction of the nitro group in this compound to yield the corresponding amine, 2-Amino-4-[(trifluoromethyl)thio]phenol. This transformation is fundamental as it provides the necessary nucleophilic amino group for the subsequent amide coupling reactions.
Protocol 1: Reduction of this compound
Principle: The aromatic nitro group is readily reduced to an amine using various reducing agents. A common and effective method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[2] This method is generally high-yielding and proceeds under relatively mild conditions.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Ammonium formate (HCOONH₄)
-
Diatomaceous earth (Celite®)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
To this suspension, add ammonium formate (5.0 eq) in portions.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Amino-4-[(trifluoromethyl)thio]phenol.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome: This reduction typically proceeds with high efficiency, yielding the desired 2-Amino-4-[(trifluoromethyl)thio]phenol in good to excellent yields. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Construction of the Phenylpyrazole Diamide Scaffold
With the key amine intermediate in hand, the next phase of the synthesis focuses on the construction of the diamide backbone. This is achieved through sequential amide bond formations with a suitable phenylpyrazole carboxylic acid and a second carboxylic acid chloride. Diamide insecticides are a significant class of modern pesticides known for their potent activity against a range of pests.[3]
Protocol 2: First Amide Coupling
Principle: The first amide bond is formed by coupling 2-Amino-4-[(trifluoromethyl)thio]phenol with a commercially available or synthesized substituted phenylpyrazole carboxylic acid. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be employed to facilitate this reaction.
Materials:
-
2-Amino-4-[(trifluoromethyl)thio]phenol
-
1-(3-chloropyridin-2-yl)-3-cyano-1H-pyrazole-5-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 1-(3-chloropyridin-2-yl)-3-cyano-1H-pyrazole-5-carboxylic acid (1.0 eq) in dry dichloromethane, add DCC (1.1 eq) and DMAP (0.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-Amino-4-[(trifluoromethyl)thio]phenol (1.0 eq) in dry dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2: First amide coupling reaction to form the intermediate amide.
Protocol 3: Second Amide Coupling
Principle: The final step in the synthesis of the target novel insecticide involves the formation of the second amide bond. This is typically achieved by reacting the phenolic hydroxyl group of the intermediate amide with a suitable acid chloride. For this proposed synthesis, we will utilize 3-bromobenzoyl chloride.
Materials:
-
Intermediate amide from Protocol 2
-
3-Bromobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the intermediate amide (1.0 eq) in dry dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
Add 3-bromobenzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Expected Outcome: This final coupling reaction should yield the novel phenylpyrazole diamide insecticide. The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
Data Presentation
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Nitro Reduction | Pd/C, HCOONH₄ | 90-95 |
| 2 | Amide Coupling I | DCC, DMAP | 75-85 |
| 3 | Amide Coupling II | 3-Bromobenzoyl chloride, Et₃N | 80-90 |
| Table 1: Summary of synthetic steps and typical yields. |
Conclusion and Future Perspectives
This application note details a robust and efficient synthetic route to a novel class of phenylpyrazole diamide insecticides starting from this compound. The described protocols are designed to be readily implemented in a standard organic synthesis laboratory. The modular nature of this synthetic strategy allows for the facile generation of a library of analogs by varying the pyrazole carboxylic acid and the final acylating agent. This will enable comprehensive structure-activity relationship studies to optimize the insecticidal potency and spectrum of this promising new class of compounds. Further biological evaluation of these novel diamides against a range of economically important insect pests is warranted to fully assess their potential as next-generation crop protection agents.
References
- Maienfisch, P. Synthesis and Properties of Thiamethoxam and Related Compounds.
-
Design, Synthesis and Insecticidal Activity of Novel meta‐Diamide Compounds Containing Pyridine Rings. ResearchGate. (n.d.). Retrieved from [Link]
- The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. 2025, 73(45), 24635–24654.
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI. (2022). Retrieved from [Link]
- Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc. 2021, 2021(1), 55-77.
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Design, synthesis and biological activity of diamide compounds based on 3‐substituent of the pyrazole ring. ResearchGate. (2022). Retrieved from [Link]
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Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. (2024). Retrieved from [Link]
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Synthesis and Properties of Thiamethoxam and Related Compounds. Semantic Scholar. (2006). Retrieved from [Link]
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Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Semantic Scholar. (2019). Retrieved from [Link]
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Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. MDPI. (2023). Retrieved from [Link]
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Synthesis and Insecticidal Activity of Neonicotinoids Derivatives. ResearchGate. (2025). Retrieved from [Link]
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Discovery and development of pyrethroid insecticides. PMC. (2018). Retrieved from [Link]
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How Plants Synthesize Pyrethrins: Safe and Biodegradable Insecticides. ResearchGate. (2024). Retrieved from [Link]
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Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. Semantic Scholar. (n.d.). Retrieved from [Link]
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A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis. PMC. (2019). Retrieved from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (2018). Retrieved from [Link]
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Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Royal Society of Chemistry. (2022). Retrieved from [Link]
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Synthesis and insecticide evaluation of some new oxopropylthiourea compounds as insect growth regulators against the cotton leafworm, Spodoptera littoralis. National Institutes of Health. (2023). Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Potential Kinase Inhibitors from 2-Nitro-4-[(trifluoromethyl)thio]phenol
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. This document provides a detailed guide for researchers on the utilization of 2-Nitro-4-[(trifluoromethyl)thio]phenol as a versatile starting material for the synthesis of novel kinase inhibitor candidates. The inclusion of the trifluoromethylthio (SCF₃) group is a strategic choice in medicinal chemistry, known to enhance crucial drug-like properties such as lipophilicity, metabolic stability, and cell membrane permeability, thereby potentially improving bioavailability.[2][3][4][5] This guide outlines a complete workflow, from the strategic synthesis and characterization of derivatives to the primary biochemical evaluation of their kinase inhibitory activity.
Introduction: Strategic Foundation for Kinase Inhibitor Design
The human kinome comprises over 500 protein kinases, making them one of the largest and most therapeutically relevant gene families.[6] The core principle of kinase inhibitor design often involves creating molecules that can compete with adenosine triphosphate (ATP) at its binding site on the enzyme.[7] Success in this endeavor requires a scaffold that not only provides a foundation for potent binding but also possesses favorable pharmacokinetic properties.
The starting material, this compound, offers a compelling scaffold for several reasons:
-
The Trifluoromethylthio (SCF₃) Group: This moiety is a highly lipophilic and strongly electron-withdrawing group. Its incorporation into drug candidates can significantly enhance metabolic stability and improve binding affinity through unique interactions.[3][5]
-
The Phenolic Hydroxyl Group: The phenol provides a key hydrogen bond donor and can be a crucial anchor point within a kinase ATP-binding site. Its acidity can be modulated by other substituents on the ring.
-
The Nitro Group: The nitro group is not typically desired in a final drug molecule but serves as an exceptionally versatile synthetic handle. It can be readily reduced to an amine, which then opens up a vast array of subsequent chemical transformations to build a diverse library of compounds.[8]
This application note details a robust, two-stage synthetic strategy followed by a general protocol for assessing the biological activity of the resulting compounds.
Overall Synthesis and Screening Workflow
The path from the starting phenol to a potential "hit" compound involves a logical progression of chemical synthesis, rigorous purification and characterization, and finally, biological screening. The general workflow is designed to be modular, allowing researchers to introduce diversity at the final step to explore the structure-activity relationship (SAR).
Caption: General workflow from starting material to hit identification.
Detailed Experimental Protocols
Safety and Handling
All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[9] Avoid generating dust.
-
Tin(II) Chloride (SnCl₂): Corrosive and can cause severe skin burns and eye damage. Handle with care.
-
Hydrochloric Acid (HCl): Highly corrosive. Use appropriate containment and PPE.
-
Organic Solvents (Ethyl Acetate, Dichloromethane, etc.): Flammable and volatile. Work away from ignition sources.
Refer to the specific Safety Data Sheets (SDS) for all reagents before commencing work.[10][11][12]
Protocol 1: Synthesis of 2-Amino-4-[(trifluoromethyl)thio]phenol (Intermediate)
This protocol describes the reduction of the nitro group to a primary amine, a critical transformation that activates the scaffold for subsequent coupling reactions.
Rationale: Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups. The reaction proceeds in a protic solvent (ethanol) to ensure solubility of the starting material. An aqueous basic workup is required to neutralize the acid and precipitate the tin salts, allowing for extraction of the free amine product.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (37%)
-
Ethanol (200 proof)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol (approx. 0.2 M concentration).
-
Stir the mixture to achieve a suspension, then add Tin(II) chloride dihydrate (4.0 eq).
-
Carefully add concentrated HCl to the mixture. The reaction is exothermic; addition may need to be done in an ice bath.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and then place it in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is ~8. Caution: Vigorous gas evolution (CO₂) will occur. This step also precipitates tin hydroxides.
-
Filter the resulting slurry through a pad of celite, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude material via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure 2-Amino-4-[(trifluoromethyl)thio]phenol.
Protocol 2: Synthesis of a Representative Pyrimidine-based Inhibitor
This protocol demonstrates the coupling of the aminophenol intermediate with a heterocyclic electrophile, a common strategy for building kinase inhibitor cores.[13][14]
Rationale: The nucleophilic amine of the intermediate will displace a chlorine atom on the 2,4-dichloropyrimidine ring via a Nucleophilic Aromatic Substitution (SₙAr) reaction. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to scavenge the HCl generated during the reaction, driving it to completion.
Materials:
-
2-Amino-4-[(trifluoromethyl)thio]phenol (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Isopropanol (or another suitable polar aprotic solvent like NMP or DMA)
-
Ethyl Acetate (EtOAc)
-
Deionized water and brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-4-[(trifluoromethyl)thio]phenol (1.0 eq) in isopropanol.
-
Add 2,4-dichloropyrimidine (1.1 eq) followed by DIPEA (2.0 eq).
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final target compound.
Characterization and Quality Control
Confirming the identity and purity of each synthesized compound is a critical step to ensure that biological data is reliable.[15]
| Compound | Technique | Expected Result |
| Intermediate: 2-Amino-4-[(trifluoromethyl)thio]phenol | ¹H NMR | Disappearance of nitro-aromatic signals, appearance of a broad singlet for -NH₂ protons, and upfield shift of aromatic protons. |
| ¹⁹F NMR | A sharp singlet corresponding to the -SCF₃ group. | |
| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio [M+H]⁺. | |
| Final Product: Pyrimidine Derivative | ¹H NMR | Appearance of new signals corresponding to the pyrimidine ring protons, along with signals from the aminophenol fragment. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the final structure. | |
| LC-MS | A single major peak with the correct molecular ion peak. | |
| HPLC Purity | Purity should be ≥95% for use in biological assays. |
Biochemical Evaluation: In Vitro Kinase Screening
The following is a generalized protocol for determining the inhibitory potency (IC₅₀) of synthesized compounds against a panel of protein kinases using a luminescence-based ATP detection assay.[1][6]
Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction after a set period. Active kinases consume ATP to phosphorylate their substrate. An effective inhibitor will prevent ATP consumption, resulting in a higher signal. The IC₅₀ is the concentration of inhibitor required to reduce kinase activity by 50%.[6][15]
Caption: Step-by-step workflow for an in vitro kinase assay.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.
-
Kinase Reaction: In a separate assay plate, add the kinase enzyme and its specific peptide substrate in an appropriate kinase buffer.
-
Inhibition Step: Transfer a small volume of the diluted compounds from the compound plate to the assay plate. Also include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., ADP-Glo™, Kinase-Glo®) according to the manufacturer's protocol.
-
Data Acquisition: After a brief incubation, measure the luminescence signal using a plate reader.
-
Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Hypothetical Screening Data
The table below illustrates how data for a representative compound ("Compound X") might be presented to show its potency and selectivity profile.
| Kinase Target | IC₅₀ (nM) | Description |
| Aurora A | 25 | Potent activity |
| Aurora B | 35 | Potent activity |
| VEGFR2 | 850 | Moderate activity |
| ABL1 | >10,000 | Inactive |
| SRC | >10,000 | Inactive |
This profile suggests that "Compound X" is a potent and relatively selective inhibitor of Aurora kinases A and B.
Conclusion
This compound is a highly valuable and strategically sound starting material for the generation of potential kinase inhibitors. Its key functional groups allow for a straightforward and modular synthetic approach to generate diverse chemical libraries. The workflow presented here—encompassing rational synthesis, rigorous analytical characterization, and standardized biochemical screening—provides a comprehensive framework for researchers in drug discovery to identify and develop novel kinase inhibitor candidates.
References
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ResearchGate. Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. [Link]
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ResearchGate. Drugs and agrochemicals containing a difluoromethylthio group. [Link]
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PubChem. 2-Nitro-4-((trifluoromethyl)thio)phenol. [Link]
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National Institutes of Health. Kinase Screening and Profiling : Methods and Protocols. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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ACS Publications. Trifluoromethyl Thiolsulfonates and Their Reactions with Mercaptans and Amines. [Link]
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PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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PubMed. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. [Link]
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PubMed. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. [Link]
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PubMed Central (PMC). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
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Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]
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PubMed Central (PMC). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
-
National Institutes of Health. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. [Link]
-
PubMed Central (PMC). The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. [Link]
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PubMed Central (PMC). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
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National Institutes of Health. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. [Link]
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Application Notes & Protocols for High-Throughput Screening of 2-Nitro-4-[(trifluoromethyl)thio]phenol Derivatives
Introduction: Rationale for Screening 2-Nitro-4-[(trifluoromethyl)thio]phenol Derivatives
The chemical scaffold this compound combines several functional groups that suggest potential for significant biological activity. The nitrophenol moiety is a classic pharmacophore known to act as a protonophore, capable of uncoupling oxidative phosphorylation in mitochondria, a mechanism with implications in metabolic regulation, antimicrobial, and antiparasitic research. The trifluoromethylthio (-SCF3) group is a strongly lipophilic and electron-withdrawing substituent used in medicinal chemistry to enhance metabolic stability and cell membrane permeability, potentially increasing the potency and bioavailability of a parent compound.
Given this structural rationale, a library of this compound derivatives presents a compelling starting point for identifying novel bioactive agents. The most logical initial approach is to screen for broad-spectrum cytotoxicity, as disruption of cellular energy homeostasis is a potent and readily detectable phenotype. A positive hit in a cytotoxicity assay can then trigger a cascade of secondary, more mechanistic assays to elucidate the specific mode of action, such as direct mitochondrial toxicity or induction of apoptosis.
This document outlines a comprehensive, multi-stage high-throughput screening (HTS) strategy designed to first identify cytotoxic derivatives and then systematically validate and characterize their biological activity.
High-Throughput Screening (HTS) Campaign Workflow
A successful HTS campaign requires a logical progression from a broad primary screen to more focused secondary and counter-screens to eliminate false positives and enrich for compounds with a specific, desired mechanism of action. Our proposed workflow is designed to maximize efficiency and data quality.
Screening Cascade Overview
The workflow begins with a high-density (1536-well plate) primary screen for general cytotoxicity against a robust cancer cell line (e.g., HeLa). Hits from this screen are then subjected to a lower-throughput confirmation screen and a dose-response analysis to determine potency (EC50). Validated hits proceed to mechanistic secondary assays to probe for apoptosis induction and mitochondrial membrane potential disruption.
Caption: HTS cascade for identifying and validating bioactive derivatives.
Protocols: Primary Screening & Hit Confirmation
Primary Assay: ATP-Based Cell Viability (CellTiter-Glo®)
Principle: The quantity of ATP is a direct indicator of the number of metabolically active, viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay utilizes a thermostable luciferase (Ultra-Glo™ Luciferase) which, in the presence of ATP and luciferin, produces a stable luminescent signal that is proportional to the ATP concentration. A decrease in signal indicates cytotoxicity.
Protocol:
-
Cell Seeding:
-
Culture HeLa cells to ~80% confluency in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final density of 200,000 cells/mL in assay medium.
-
Using a multi-drop dispenser, dispense 5 µL of the cell suspension into each well of a 1536-well solid white assay plate (1000 cells/well).
-
Incubate the plate for 4 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Pinning:
-
Prepare compound source plates containing the this compound derivatives at a concentration of 2 mM in 100% DMSO.
-
Using a 1536-pin tool (e.g., a CyBio FeliX), transfer 50 nL of compound from the source plate to the assay plate. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.5%.
-
Include appropriate controls:
-
Negative Control: Wells with cells + 0.5% DMSO (represents 0% inhibition).
-
Positive Control: Wells with cells + 20 µM Bortezomib (or another potent cytotoxic agent) (represents 100% inhibition).
-
-
-
Incubation:
-
Incubate the assay plates for 48 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 5 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes at a low speed (~400 rpm) to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).
-
Data Analysis & Hit Criteria:
-
Normalize the data using the plate controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
A primary hit is defined as any compound producing ≥50% inhibition in cell viability.
| Parameter | Value |
| Plate Format | 1536-well, solid white, TC-treated |
| Cell Line | HeLa |
| Seeding Density | 1000 cells/well |
| Compound Concentration | 10 µM |
| Final DMSO % | 0.5% |
| Incubation Time | 48 hours |
| Assay Reagent | CellTiter-Glo® Luminescent Viability Assay |
| Readout | Luminescence |
Dose-Response Analysis
For confirmed hits, determining the potency (EC50) is critical. This is achieved by testing the compound over a range of concentrations.
Protocol:
-
Plate Setup: Use a 384-well plate format for lower compound consumption. Seed cells as described above (e.g., 4000 cells/well in 40 µL).
-
Serial Dilution: Prepare an 8-point serial dilution series for each hit compound, starting from a top concentration of 50 µM, using a 1:3 dilution factor.
-
Compound Addition: Add 10 µL of the diluted compound to the appropriate wells.
-
Incubation & Readout: Follow the same incubation (48h) and readout procedure as the primary screen.
-
Data Analysis: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the EC50 value.
Protocols: Mechanistic Secondary Assays
Validated hits from the dose-response analysis should be profiled in mechanistic assays to understand their mode of action.
Secondary Assay: Apoptosis Induction (Caspase-Glo® 3/7)
Principle: Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate (Z-DEVD-aminoluciferin) in a buffer system optimized for caspase activity. Cleavage of the substrate by caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.
Caption: Simplified pathway of apoptosis detection via Caspase-3/7 activity.
Protocol:
-
Cell Culture: Seed HeLa cells in a 384-well white plate and treat with hit compounds at their respective EC50 and 2x EC50 concentrations for 24 hours.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.
-
Assay Procedure:
-
Equilibrate the plate and reagent to room temperature.
-
Add 50 µL of Caspase-Glo® 3/7 Reagent to each 50 µL of cell culture medium in the wells.
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Interpretation: A significant increase in luminescence compared to DMSO-treated cells indicates the induction of apoptosis.
Counter-Screening: Identifying Assay Artifacts
Principle: Luminescence-based assays, while robust, can be susceptible to interference from compounds that directly inhibit the luciferase enzyme. A counter-screen using purified luciferase is essential to eliminate false positives that appear active due to assay inhibition rather than true biological activity.
Protocol:
-
Assay Setup: In a 384-well plate, add assay buffer and a concentration of ATP equivalent to that found in the primary assay.
-
Compound Addition: Add the hit compounds at the same final concentration used in the primary screen (10 µM).
-
Enzyme Addition: Add purified Ultra-Glo™ Luciferase enzyme.
-
Substrate Addition: Add the luciferin substrate to initiate the reaction.
-
Readout: Immediately read the luminescence.
-
Interpretation: A compound that causes a significant drop in luminescence in this cell-free format is a likely luciferase inhibitor and should be flagged as an assay artifact.
References
-
Title: Uncoupling of oxidative phosphorylation as a promising therapeutic approach for the treatment of obesity and type 2 diabetes mellitus. Source: International Journal of Molecular Sciences URL: [Link]
-
Title: The Trifluoromethylthio Group in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The mechanism of the toxic action of unsaturated aldehydes, nitrophenols and alkylating agents on freshwater crustaceans. Source: Science of The Total Environment URL: [Link]
-
Title: A bioluminescent assay for measuring cell proliferation. Source: Nature Methods URL: [Link]
Application Notes & Protocols: 2-Nitro-4-[(trifluoromethyl)thio]phenol in Advanced Materials Science
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals on the prospective applications of 2-Nitro-4-[(trifluoromethyl)thio]phenol in materials science. While a nascent molecule with limited direct precedent, its unique trifunctional architecture—comprising a reactive phenol, a reducible nitro group, and a highly lipophilic trifluoromethylthio moiety—presents significant opportunities for the rational design of advanced functional materials. This guide moves beyond established literature to propose novel, scientifically-grounded applications, complete with detailed experimental protocols for polymer synthesis, nanoparticle surface modification, and the creation of precursors for conductive polymers. Each protocol is designed to be self-validating, with integrated characterization steps to confirm reaction progression and final material properties.
Introduction: A Molecule of Untapped Potential
This compound is an aromatic compound distinguished by three key functional groups, each contributing unique and potent characteristics to a parent structure.[1] A thorough analysis of these groups allows for the prediction of its utility in creating next-generation materials.
-
Phenolic Hydroxyl (-OH) Group: This group is a cornerstone of polymer chemistry, enabling participation in step-growth polymerizations to form robust materials like poly(arylene ether)s and phenolic resins.[2][3][4][5][6][7] It also serves as a highly effective anchor for grafting the molecule onto the surface of metal oxide nanoparticles.[8][9][10]
-
Nitro (-NO₂) Group: As a powerful electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic ring, a feature that can be exploited in dielectric or charge-transport materials.[11][12][13][14][15] Critically, it can be readily and cleanly reduced to a primary amine (-NH₂), a versatile functional group for further derivatization or polymerization.[16][17][18][19][20]
-
Trifluoromethylthio (-SCF₃) Group: This moiety is renowned for imparting a unique combination of properties. It is one of the most lipophilic functional groups known, making it ideal for creating highly hydrophobic and oleophobic surfaces.[21][22] Its strong, inductive electron-withdrawing nature and the stability of the C-F bonds also contribute to enhanced thermal stability and metabolic resistance in materials.[22][23][24][25][26]
These attributes position this compound as a promising building block for materials with tailored thermal stability, surface energy, and electronic characteristics.
Application I: Synthesis of High-Performance Poly(arylene ether)s
Concept: The phenolic group of this compound can act as a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction with an activated dihalide monomer. The resulting poly(arylene ether) (PAE) will feature a backbone with exceptional thermal and chemical resistance, characteristic of PAEs, while the pendant nitro and -SCF₃ groups will impart a high refractive index, low dielectric constant, and extreme hydrophobicity.[3][4][27][28]
Causality of Experimental Choices:
-
Monomer Selection: Bis(4-fluorophenyl)sulfone is chosen as the co-monomer due to the high activation of the fluorine atoms for SNAr by the strongly electron-withdrawing sulfone group.
-
Solvent and Base: A polar aprotic solvent (N,N-Dimethylacetamide) is used to solubilize the polymer and facilitate the SNAr reaction.[3] Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the reactive phenoxide, while being mild enough to prevent side reactions.[3] Toluene is used as an azeotroping agent to remove water, which can inhibit the reaction.
-
Temperature: The reaction is maintained at 155-165°C to ensure a sufficient reaction rate and to keep the growing polymer chain in solution.[3]
Experimental Protocol: Synthesis of a Novel PAE
1. Materials & Reagents:
- This compound (1.00 eq)
- Bis(4-fluorophenyl)sulfone (1.00 eq)
- Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
- N,N-Dimethylacetamide (DMAc), anhydrous
- Toluene, anhydrous
- Methanol
- Deionized Water
2. Step-by-Step Methodology:
- To a 3-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound, Bis(4-fluorophenyl)sulfone, K₂CO₃, DMAc, and toluene.
- Purge the system with dry nitrogen for 15 minutes.
- Heat the mixture to 140°C with vigorous stirring to azeotropically remove water. Water will collect in the Dean-Stark trap.
- After 4 hours, drain the toluene from the trap and increase the reaction temperature to 165°C. Maintain under a nitrogen atmosphere for 18-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
- Allow the reaction mixture to cool to room temperature. Dilute the viscous solution with additional DMAc if necessary.
- Precipitate the polymer by slowly pouring the solution into a large excess of vigorously stirring methanol.
- Filter the resulting fibrous polymer precipitate and wash thoroughly with methanol and then deionized water to remove salts and residual solvent.
- Dry the polymer in a vacuum oven at 80°C for 24 hours.
3. Characterization & Validation:
- FTIR Spectroscopy: Confirm the formation of the ether linkage (~1240 cm⁻¹) and the disappearance of the phenolic -OH peak.
- ¹H and ¹⁹F NMR Spectroscopy: Confirm the polymer structure and the successful incorporation of both monomers.
- Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the polymer.
- Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymer.
- Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg).[3]
Application II: Precursor for Functional Aniline Monomers
Concept: The nitro group can be selectively reduced to an amine without affecting the other functional groups, yielding 2-Amino-4-[(trifluoromethyl)thio]phenol. This aniline derivative is a valuable monomer for synthesizing advanced polymers, such as polyanilines or polyimides. A polyaniline synthesized from this monomer would exhibit the conductivity of the polyaniline backbone, enhanced solubility from the phenol group, and the hydrophobicity and stability of the -SCF₃ group.[29][30][31]
Causality of Experimental Choices:
-
Reduction Reagent: Iron powder in acidic media (acetic acid) is a classic, effective, and mild method for reducing aromatic nitro groups to anilines.[16][18] It is generally selective and avoids the need for high-pressure hydrogenation equipment.
-
Polymerization Method: Chemical oxidative polymerization using ammonium persulfate (APS) is a standard and reliable method for synthesizing polyanilines from aniline derivatives.[29][31][32] An acidic medium (HCl) is required to facilitate the reaction and produce the conductive emeraldine salt form of the polymer.[31][32]
Protocol: Two-Step Synthesis of a Substituted Polyaniline
Part A: Reduction of Nitro Group to Amine
1. Materials & Reagents:
- Synthesized PAE from Application I (1.00 eq)
- Iron Powder (<100 mesh) (5.0 eq)
- Glacial Acetic Acid
- Ethyl Acetate
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)
2. Step-by-Step Methodology:
- In a round-bottom flask, suspend the nitro-functionalized PAE in a mixture of ethyl acetate and glacial acetic acid.
- Add the iron powder to the suspension.
- Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
- Carefully neutralize the filtrate by washing with saturated NaHCO₃ solution until effervescence ceases.
- Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the amine-functionalized polymer.
Part B: Oxidative Polymerization to Polyaniline Derivative
1. Materials & Reagents:
- 2-Amino-4-[(trifluoromethyl)thio]phenol (from Part A) (1.00 eq)
- Ammonium Persulfate (APS) (1.25 eq)
- 1 M Hydrochloric Acid (HCl)
- Petroleum Ether
2. Step-by-Step Methodology:
- Dissolve the 2-Amino-4-[(trifluoromethyl)thio]phenol monomer in 1 M HCl in a beaker cooled in an ice bath.
- Separately, dissolve APS in 1 M HCl.
- Add the APS solution dropwise to the stirring monomer solution over 30 minutes. A color change to dark green/black indicates polymerization.[31]
- Allow the reaction to stir at room temperature for 24 hours.[29]
- Collect the polymer precipitate by vacuum filtration.
- Wash the precipitate extensively with 1 M HCl and then with petroleum ether to remove unreacted monomer and oligomers.[29]
- Dry the resulting dark polymer powder in a vacuum oven at 60°C for 24 hours.
3. Characterization & Validation:
- FTIR Spectroscopy: Confirm the disappearance of nitro-group peaks and the appearance of N-H stretching peaks for the amine. For the final polymer, identify characteristic quinoid and benzenoid ring vibrations.
- UV-Vis Spectroscopy: Confirm the formation of the protonated emeraldine form of the polyaniline derivative.[30]
- Scanning Electron Microscopy (SEM): Analyze the morphology of the synthesized polymer.[30]
- Four-Point Probe Measurement: Determine the electrical conductivity of the polymer film.
Application III: Hydrophobic Surface Modification of Metal Oxide Nanoparticles
Concept: The phenolic group can act as a robust anchoring group to graft the molecule onto the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄).[8][9] This surface functionalization will create a highly hydrophobic outer layer due to the potent lipophilicity of the -SCF₃ group, preventing nanoparticle agglomeration in non-polar matrices and enabling their use in creating superhydrophobic coatings or as specialized fillers in polymer composites.[9]
Causality of Experimental Choices:
-
Nanoparticle Choice: TiO₂ is selected as a model oxide due to its wide use, stability, and well-understood surface chemistry.
-
Solvent: Anhydrous toluene is used as the reaction medium to prevent competitive adsorption of water onto the nanoparticle surface and to facilitate the grafting reaction.
-
Method: A simple refluxing method is effective for forming a stable bond between the phenolic hydroxyl group and the metal oxide surface.
Protocol: Functionalization of TiO₂ Nanoparticles
1. Materials & Reagents:
- Titanium Dioxide (TiO₂) nanoparticles (e.g., Degussa P25)
- This compound
- Anhydrous Toluene
- Methanol
2. Step-by-Step Methodology:
- Dry the TiO₂ nanoparticles in a vacuum oven at 120°C overnight to remove adsorbed water.
- Disperse the dried TiO₂ nanoparticles in anhydrous toluene in a round-bottom flask using an ultrasonic bath for 30 minutes to create a uniform suspension.
- Add this compound to the suspension (e.g., 10% by weight relative to TiO₂).
- Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere with vigorous stirring for 24 hours.
- Cool the suspension to room temperature.
- Collect the surface-modified nanoparticles by centrifugation.
- Wash the collected nanoparticles repeatedly with toluene and then methanol to remove any physically adsorbed molecules.
- Dry the final functionalized TiO₂ powder in a vacuum oven at 70°C for 12 hours.
3. Characterization & Validation:
- TGA: Quantify the amount of organic material grafted onto the nanoparticle surface by observing the weight loss upon heating.
- FTIR Spectroscopy: Confirm the presence of the aromatic and -SCF₃ group vibrations on the nanoparticle surface.
- Contact Angle Measurement: Press the modified powder into a pellet and measure the water contact angle to confirm the increased hydrophobicity.
- Transmission Electron Microscopy (TEM): Assess the dispersion of the modified nanoparticles in a non-polar solvent compared to unmodified nanoparticles.
Summary of Predicted Material Properties
| Application | Material | Key Functional Groups | Predicted Properties | Potential Uses |
| I | Poly(arylene ether) | -O-, -SO₂-, -NO₂, -SCF₃ | High Tg, excellent thermal stability, extreme hydrophobicity, high refractive index.[4][27] | Advanced coatings, dielectric films, aerospace composites. |
| II | Substituted Polyaniline | -NH-, -OH, -SCF₃ | Electrical conductivity, enhanced solubility, high environmental stability.[29][30] | Antistatic coatings, sensors, corrosion-resistant primers. |
| III | Surface-Modified TiO₂ | Ti-O-Ar, -NO₂, -SCF₃ | Superhydrophobicity, excellent dispersion in non-polar media, reduced agglomeration.[9] | Hydrophobic coatings, nanocomposite fillers, photocatalysis in organic media. |
References
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ChemAnalyst. (2025, September 30). Production Process of Phenolic Resin. Available at: [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
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NASA Technical Reports Server (NTRS). (1991, February 1). Chemistry and adhesive properties of poly(arylene ether)s containing heterocyclic units. Available at: [Link]
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PMC - NIH. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available at: [Link]
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ResearchGate. (n.d.). Hydrophobicities of SCF3, CF3, and other groups. Available at: [Link]
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IJSDR. (n.d.). Synthesis and applications of Polyaniline: A Brief Review. Available at: [Link]
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PMC - NIH. (2023, November 25). Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review. Available at: [Link]
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ResearchGate. (n.d.). Effects of the Structure on the Properties of New Poly(arylene ether)s. Available at: [Link]
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PubChem. (n.d.). 2-Nitro-4-((trifluoromethyl)thio)phenol. Available at: [Link]
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RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available at: [Link]
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RSC Publishing. (n.d.). Synthesis and properties poly(arylene ether sulfone)s with pendant hyper-sulfonic acid. Available at: [Link]
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RSC Publishing. (n.d.). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. Available at: [Link]
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Slideshare. (n.d.). Preparation of Phenol-Formaldehyde Resin. Available at: [Link]
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The Pharma Innovation. (n.d.). Synthesis of polyaniline and their application. Available at: [Link]
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YouTube. (2025, May 8). How Is Phenol-Formaldehyde Resin Synthesized?. Available at: [Link]
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Wikipedia. (n.d.). Phenol formaldehyde resin. Available at: [Link]
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YouTube. (2019, January 3). reduction of nitro groups to anilines. Available at: [Link]
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ACS Publications. (n.d.). Synthesis and Properties of Polyaniline Derivatives with Liquid Crystallinity. Available at: [Link]
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American Chemical Society. (2021, June 6). Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation. Available at: [Link]
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PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)benzenethiol. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 2-nitro-4-(trifluoromethyl)phenol. Available at: [Link]
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ResearchGate. (2014, May 14). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. Available at: [Link]
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YouTube. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). Available at: [Link]
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PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. Available at: [Link]
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ResearchGate. (2025, August 7). Phenol adsorption on surface-functionalized iron oxide nanoparticles: modeling of the kinetics, isotherm, and mechanism. Available at: [Link]
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PMC - NIH. (n.d.). Morphological Modification of Metal Oxide Nanomaterials Using Different Types of Organic Modifiers. Available at: [Link]
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Wiley Online Library. (n.d.). Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethan. Available at: [Link]
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Chegg.com. (2016, July 21). Solved Trifluoromethyl(CF_3) and nitro(NO_2) groups are the. Available at: [Link]
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RSC Publishing. (2015, January 13). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Available at: [Link]
-
ResearchGate. (2025, August 10). Catalytic methylation of phenol on MgO – Surface chemistry and mechanism. Available at: [Link]
-
ACS Publications. (2023, February 16). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. Available at: [Link]
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Scholars' Mine. (2024, September 5). Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies of Pyridyl-Capped Π. Available at: [Link]
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PubMed. (n.d.). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Available at: [Link]
- Google Patents. (n.d.). Surface modification of metal oxide nanoparticles.
-
PMC - NIH. (2020, August 12). A Walk through Recent Nitro Chemistry Advances. Available at: [Link]
-
The Royal Society of Chemistry. (2023, July 29). Probing the Effect of Nitro-substituents in the Modulation of LUMO Energies for Directional Electron Transport through 4d6 Ruthe. Available at: [Link]
-
Wiley Online Library. (n.d.). Novel Use of CF3SO2Cl for the Metal-Free Electrophilic Trifluoromethylthiolation. Available at: [Link]
-
YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Available at: [Link]
-
Bentham Science. (n.d.). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Diverse applications of trifluoromethylthio moiety (SCF3) and approaches to synthesize trifluoromethylthioethers. Available at: [Link]
-
ACS Publications. (n.d.). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. Available at: [Link]
-
Research portal Eindhoven University of Technology. (n.d.). Surface modification and functionalization of metal and metal oxide nanoparticles by organic ligands. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitro-4-[(trifluoromethyl)thio]phenol
Introduction
Welcome to the technical support guide for the synthesis of 2-Nitro-4-[(trifluoromethyl)thio]phenol. This molecule is a valuable intermediate in the development of pharmaceuticals and agrochemicals, largely due to the unique electronic and lipophilic properties imparted by the nitro and trifluoromethylthio groups.[1][2][3] The synthesis, however, is not without its challenges. It is typically approached as a two-stage process: the synthesis of the 4-[(trifluoromethyl)thio]phenol precursor, followed by a regioselective nitration.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide researchers, scientists, and drug development professionals with a clear, logical framework for identifying, understanding, and resolving common issues in their synthetic workflow.
Part 1: Synthesis of the Precursor, 4-[(Trifluoromethyl)thio]phenol
The successful synthesis of the final product hinges on the quality of the starting material, 4-[(trifluoromethyl)thio]phenol. The most common modern approach is the direct electrophilic trifluoromethylthiolation of phenol.
FAQ 1.1: What is the most effective method for synthesizing the 4-[(trifluoromethyl)thio]phenol precursor?
The direct electrophilic trifluoromethylthiolation of phenol is a highly effective method.[1][4] This reaction involves treating phenol with an electrophilic "SCF₃+" source in the presence of a strong acid promoter. This approach is generally preferred for its efficiency and high regioselectivity for the para-position.
-
Mechanism: The strong acid activates the electrophilic trifluoromethylthiolating agent, which is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is a powerful para-directing group, leading to the desired 4-substituted product.[5][6]
Troubleshooting 1.2: My yield of 4-[(trifluoromethyl)thio]phenol is consistently low.
Low yields in this step often trace back to three key parameters: the choice of SCF₃ reagent, the acid promoter, and the reaction conditions.
-
Possible Cause 1: Ineffective SCF₃ Reagent/Promoter System.
-
Explanation: Not all electrophilic trifluoromethylthiolating reagents are equally reactive, and they require an appropriate acid promoter for activation. For less reactive phenols, a weaker promoter like BF₃·Et₂O may be insufficient.[5]
-
Recommended Action: For phenol, a robust system like N-(Trifluoromethylthio)aniline in the presence of triflic acid (TfOH) is highly effective.[5] Iron(III) chloride can also be used as a catalyst with reagents like N-(trifluoromethylthio)saccharin.[7]
-
-
Possible Cause 2: Sub-optimal Reaction Temperature.
-
Explanation: While many of these reactions proceed at room temperature, sluggish conversions can occur if the activation energy barrier is not met.
-
Recommended Action: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature (e.g., to 40°C) can improve the rate and overall conversion. However, be cautious of potential side reactions at higher temperatures.
-
-
Possible Cause 3: Presence of Water.
-
Explanation: The strong acids used as promoters are hygroscopic. The presence of moisture can quench the acid, deactivating the catalytic system and halting the reaction.
-
Recommended Action: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle the acid promoter under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to ambient moisture.
-
Part 2: Nitration of 4-[(trifluoromethyl)thio]phenol
This is the most critical and often problematic step. The phenol ring is highly activated towards electrophilic aromatic substitution, which can lead to a host of issues if not properly controlled.
FAQ 2.1: I'm planning the nitration. What is the expected regioselectivity and why?
The regiochemical outcome is dictated by the directing effects of the two substituents on the ring:
-
Hydroxyl (-OH) Group: A very strong activating, ortho, para-directing group.[8]
-
Trifluoromethylthio (-SCF₃) Group: A deactivating, meta-directing group due to its electron-withdrawing nature.
The Rule of Dominance: In electrophilic aromatic substitution, a strongly activating group will always dominate the directing effects of a deactivating group. Therefore, the hydroxyl group will direct the incoming nitro group primarily to its ortho positions (C2 and C6). Since the C4 position is already blocked, the primary product will be This compound .
Workflow for Synthesis of this compound
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Nitro-4-[(trifluoromethyl)thio]phenol and its Derivatives
Welcome to the technical support center for the purification of 2-Nitro-4-[(trifluoromethyl)thio]phenol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this unique class of compounds. The trifluoromethylthio group imparts distinct properties that can influence purification strategies, making a tailored approach essential for achieving high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
I. Initial Purification & Crude Product Handling
Question 1: My crude reaction mixture containing this compound is a dark, oily residue. What is the best initial work-up procedure?
Answer: The appearance of a dark, oily crude product is common in nitration reactions and can be attributed to the formation of nitrophenolic byproducts and other colored impurities.[1] A robust initial work-up is critical to remove the bulk of these impurities before proceeding to more refined purification techniques.
A standard and effective procedure involves a liquid-liquid extraction. After quenching the reaction, the mixture should be acidified (for example, with concentrated HCl to pH 1) to ensure the phenolic product is in its neutral, organic-soluble form.[2] An oil may form which can be separated and dissolved in an appropriate organic solvent like diethyl ether or ethyl acetate.[2]
Troubleshooting Workflow for Initial Work-up:
Caption: Initial work-up workflow for crude this compound.
Expert Insight: The choice of extraction solvent is important. Diethyl ether is excellent for dissolving many organic compounds but is highly volatile and flammable. Ethyl acetate is a good alternative with a higher boiling point and is less flammable. Ensure thorough washing with water and brine to remove residual acids and water-soluble impurities.
II. Crystallization Techniques
Question 2: I'm struggling to recrystallize this compound. It either oils out or the purity doesn't improve significantly. What am I doing wrong?
Answer: Recrystallization is a powerful technique for purifying solid compounds, but success hinges on selecting the right solvent system. "Oiling out" occurs when the solute is too soluble in the hot solvent and separates as a liquid upon cooling instead of forming crystals. Poor purity improvement suggests the chosen solvent does not effectively differentiate between your product and the impurities.
Troubleshooting Recrystallization:
| Problem | Probable Cause | Solution |
| Oiling Out | The compound is too soluble in the hot solvent. The boiling point of the solvent is higher than the melting point of the solute. | Use a solvent with a lower boiling point. Try a co-solvent system (a "good" solvent and a "poor" solvent). Add the poor solvent dropwise to the hot solution until turbidity persists, then clarify with a few drops of the good solvent before cooling. |
| No Crystal Formation | The solution is not supersaturated. The compound is too soluble even in the cold solvent. | Concentrate the solution. Cool the solution to a lower temperature (ice bath or freezer). Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Poor Purity Improvement | The impurities have similar solubility to the product in the chosen solvent. | Screen a wider range of solvents with different polarities (e.g., ethanol, methanol, toluene, hexanes, or mixtures thereof). Consider complex-assisted crystallization, which can enhance the removal of structural isomers.[3] |
| Colored Impurities Persist | Highly colored byproducts are co-crystallizing. | Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling.[4] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
For nitrophenols, a common approach is to dissolve the crude material in a minimal amount of hot solvent and allow it to cool slowly.[1][5] Sometimes, adding water to an alcoholic solution can induce crystallization.
III. Chromatographic Purification
Question 3: My compound streaks on the TLC plate and I get poor separation during column chromatography. How can I improve this?
Answer: Streaking on a Thin Layer Chromatography (TLC) plate and poor separation in column chromatography often indicate issues with compound stability on the stationary phase or an inappropriate mobile phase. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[6]
Troubleshooting Chromatography:
Caption: Decision tree for troubleshooting chromatographic purification.
Expert Recommendations:
-
Solvent System Optimization: For compounds like this compound, which are relatively polar, a good starting point for the mobile phase is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[7][8] Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for optimal separation on a column.
-
Deactivating Silica Gel: If you suspect your compound is degrading on the acidic silica gel, you can neutralize it.[6] This can be done by pre-treating the silica gel with a solvent system containing a small amount of a base, such as triethylamine (typically 0.1-1%).
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or Florisil.[6]
-
Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) can be an excellent alternative.
IV. Dealing with Specific Impurities
Question 4: I have a persistent yellow/orange color in my purified product. What is it and how can I remove it?
Answer: The yellow or orange color in nitrophenol derivatives often arises from the presence of nitrophenolate anions or other conjugated impurities. Even trace amounts of a basic residue can deprotonate the phenol, leading to a colored salt.
Strategies for Decolorization:
-
Acidic Wash: Ensure the final product is washed with a dilute acidic solution (e.g., 0.1 M HCl) during the work-up to protonate any phenolate salts, followed by a wash with water to remove the excess acid.
-
Recrystallization with Charcoal: As mentioned earlier, treating a solution of your compound with activated charcoal can effectively adsorb colored impurities.
-
Chromatography: A well-optimized column chromatography run should separate the colored impurities from your desired product.
Question 5: My NMR spectrum shows the presence of the other regioisomer (e.g., 4-Nitro-2-[(trifluoromethyl)thio]phenol). How can I separate these isomers?
Answer: The separation of regioisomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This technique relies on slight differences in solubility between the isomers. It can be a trial-and-error process involving screening various solvents and carefully collecting different crystal fractions.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) often provides the resolution needed to separate closely related isomers. This is particularly useful for obtaining highly pure material, albeit on a smaller scale.
-
Complex-Assisted Crystallization: As demonstrated for nitrophenol isomers, the addition of a complexing agent can selectively prevent the incorporation of an undesired isomer into the crystal lattice of the desired product, leading to a significant enhancement in purity.[3]
References
- Process for the purification of p-nitrophenol.
-
Synthesis of 2-nitro-4-(trifluoromethyl)phenol. PrepChem.com. [Link]
- Process for preparation of a nitrophenol.
-
Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. [Link]
-
Purification of nitrophenols using complex-assisted crystallization. RSC Publishing. [Link]
-
Basic organic laboratory techniques and problem solving: The nitration of 4-nitrophenol. Journal of Chemical Education. [Link]
-
Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Organic Chemistry Portal. [Link]
-
Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange. [Link]
-
Introduction of Trifluoromethylthio Group into Organic Molecules. Request PDF. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Aromatic Nitro Compounds. Missouri S&T. [Link]
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2-Nitro-4-((trifluoromethyl)thio)phenol. PubChem. [Link]
-
Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. [Link]
- Method of purifying nitrated aromatic compounds from a nitration process.
-
Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. NIH. [Link]
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Struggling with the purification of a nitroaldol product. Reddit. [Link]
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This compound, 98% Purity, C7H4F3NO3S, 5 grams. CP Lab Safety. [Link]
-
Visible-Light-Promoted S-Trifluoromethylation of Thiophenols with Trifluoromethyl Phenyl Sulfone. The Royal Society of Chemistry. [Link]
- Process for the purification of para-nitrophenol.
- Purification of thiophenols by treatment with aluminum and magnesium alkoxides.
Sources
- 1. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chromatography [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Nitro-4-[(trifluoromethyl)thio]phenol
Welcome to the technical support guide for the synthesis of 2-Nitro-4-[(trifluoromethyl)thio]phenol (CAS No. 933673-33-7)[1]. This resource is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common byproducts, ensuring the highest possible purity of your target compound.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via the electrophilic aromatic substitution (nitration) of its precursor, 4-(trifluoromethylthio)phenol[2]. While seemingly straightforward, the nitration of substituted phenols is a delicate process. The interplay between the activating, ortho-, para-directing hydroxyl group and the deactivating, para-positioned trifluoromethylthio group, coupled with the oxidative nature of nitric acid, creates a landscape ripe for side reactions. Understanding these potential pitfalls is the key to a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic pathway and how does it influence byproduct formation?
The most logical and experimentally supported route is the direct nitration of 4-(trifluoromethylthio)phenol using a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid[2]. The hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the trifluoromethylthio (-SCF₃) group, the nitronium ion (NO₂⁺) is directed almost exclusively to the positions ortho to the hydroxyl group.
This primary mechanism is the source of our expected product but also informs the most likely impurities. Any deviation from a 1:1 stoichiometry, temperature fluctuation, or presence of contaminants can lead to the byproducts discussed below.
Q2: My analytical data (TLC/HPLC/LC-MS) shows several unexpected impurities. What are the most common byproducts I should expect?
Based on the reactivity of the starting material and the reaction conditions, you can anticipate several classes of byproducts.
-
Unreacted Starting Material : The presence of 4-(trifluoromethylthio)phenol is common, especially in cases of incomplete reaction. It can be readily identified by comparison with an authentic standard.
-
Di-nitrated Byproducts : If the reaction conditions are too harsh (e.g., excess nitric acid, high concentration of sulfuric acid, or elevated temperatures), a second nitration can occur[3]. The resulting primary byproduct would be 2,6-dinitro-4-[(trifluoromethyl)thio]phenol . The initial introduction of a nitro group deactivates the ring, but the potent hydroxyl group can still facilitate a second substitution.
-
Oxidation Byproducts : The thioether linkage in the -SCF₃ group is susceptible to oxidation by nitric acid, especially at higher concentrations or temperatures. This can lead to the formation of 2-Nitro-4-[(trifluoromethyl)sulfinyl]phenol (the sulfoxide) and further to 2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol (the sulfone)[4]. These byproducts will have significantly different polarities and mass spectra (M+16 and M+32, respectively) compared to the desired product.
-
Polymeric/Tarry Materials : The nitration of phenols can sometimes produce dark, insoluble tarry substances[5]. This is often a result of over-oxidation or other complex side reactions, particularly if the temperature is not well-controlled or if basic conditions are encountered during workup, which can promote resinification[5].
The diagram below illustrates the formation of these primary byproducts from the starting material.
Caption: Primary reaction pathway and formation of key byproducts.
Q3: How can I control the reaction to prevent di-nitration?
Controlling the stoichiometry and temperature is critical.
-
Stoichiometry : Use a slight deficit or a maximum of 1.0 to 1.1 equivalents of nitric acid. This ensures that once the starting material is consumed, there is minimal nitrating agent left to react with the product.
-
Temperature : Maintain a low reaction temperature. Nitrations of activated rings like phenols are often exothermic. It is recommended to perform the addition of the nitrating agent at 0-5 °C and let the reaction proceed at or slightly below room temperature[5][6].
-
Dilution : Using a more dilute solution of nitric acid can help temper its reactivity and improve selectivity[6][7].
Q4: My reaction turned into a dark, tarry mess. What causes this and how can I avoid it?
Tarry products in phenol nitrations are often a sign of oxidative degradation. This can be caused by:
-
High Temperatures : Poor temperature control is the most common culprit.
-
Concentrated Nitric Acid : Using highly concentrated or fuming nitric acid increases the risk of oxidation[8].
-
Workup : Avoid using strong bases (like NaOH) in the initial workup of the crude nitrophenol mixture, as this can cause resinification[5]. A neutral or mildly acidic workup is preferable.
To prevent this, ensure gradual addition of the nitrating agent to a well-stirred, chilled solution of the starting phenol.
Q5: What are the best analytical methods for identifying these specific byproducts?
A multi-technique approach is most effective.
| Analytical Technique | Utility in Byproduct Identification |
| Thin-Layer Chromatography (TLC) | Excellent for initial reaction monitoring. The sulfoxide/sulfone byproducts will be significantly more polar (lower Rf) than the product. The di-nitro product will likely be less polar (higher Rf) than the desired mono-nitro product. Unreacted starting material will be the least polar. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on the purity and relative amounts of each component. Ideal for tracking the progress of the reaction and the success of purification. |
| Mass Spectrometry (MS), esp. LC-MS or GC-MS | Essential for definitive identification. Look for the molecular ion peaks corresponding to the expected masses of the product and byproducts (e.g., M+45 for di-nitro, M+16 for sulfoxide, M+32 for sulfone). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the structure of the final product and isolated impurities. The appearance of a new aromatic proton signal in a different region or the disappearance of one can indicate di-nitration. ¹⁹F NMR is also highly useful for confirming the integrity of the -SCF₃ group. |
Troubleshooting Guide
The following workflow provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Sources
- 1. anaxlab.com [anaxlab.com]
- 2. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 3. ukessays.com [ukessays.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. paspk.org [paspk.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Yield for Trifluoromethylthiolation of Phenols
Welcome to the technical support center for the trifluoromethylthiolation of phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the trifluoromethylthio (–SCF₃) group to modulate the properties of phenolic compounds. The unique characteristics of the SCF₃ group—high lipophilicity and strong electron-withdrawing nature—make it a valuable substituent in the design of pharmaceuticals and agrochemicals, enhancing cell-membrane permeability, metabolic stability, and binding affinity.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of electrophilic trifluoromethylthiolation of phenols?
The most common and direct method for this transformation is an electrophilic aromatic substitution reaction. The phenol, being an electron-rich aromatic system, acts as a nucleophile and attacks a suitable electrophilic "SCF₃⁺" source. The reaction is typically promoted by a Brønsted or Lewis acid to enhance the electrophilicity of the SCF₃-donating reagent.[4][5][6] The reaction is highly regioselective, generally favoring substitution at the para-position unless it is blocked, in which case ortho-substitution occurs.[4][5][7]
Q2: What are the most common electrophilic trifluoromethylthiolating reagents?
Several shelf-stable and effective reagents have been developed to avoid the use of hazardous gases like CF₃SCl.[4][7] Key examples include:
-
N-(Trifluoromethylthio)saccharin (Reagent 2 in some literature): A highly electrophilic and efficient reagent for the direct trifluoromethylthiolation of electron-rich arenes, including phenols.[2][4]
-
N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃): A simple and easy-to-handle electrophilic reagent that requires activation with a strong acid promoter like triflic acid (TfOH) or boron trifluoride etherate (BF₃·Et₂O).[4][6][7]
-
N-Trifluoromethylthiodibenzenesulfonimide: A highly reactive reagent suitable for various substrates.[8]
The choice of reagent often depends on the reactivity of the phenol substrate and the desired reaction conditions. N-Trifluoromethylthiosaccharin is generally more reactive and may not require a strong acid promoter for highly activated phenols.[2][9]
Q3: What is the proposed mechanism for acid-promoted trifluoromethylthiolation?
While the precise mechanism is still a subject of investigation, a plausible pathway for the reaction using a reagent like PhNHSCF₃ with a strong Brønsted acid (e.g., TfOH) involves the protonation of the reagent. This protonation polarizes the N–S bond, weakening it and generating a highly electrophilic sulfur species. This potent electrophile is then attacked by the electron-rich phenol ring, proceeding through a standard electrophilic aromatic substitution pathway to yield the final product.[4][7]
Caption: Plausible mechanism for acid-promoted electrophilic trifluoromethylthiolation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is the most common issue. A systematic approach is required to diagnose the root cause.
Q: My reaction is not working. How do I start troubleshooting?
A: First, confirm the integrity of your starting materials and the reaction setup.
-
Reagent Stability: Are your trifluoromethylthiolating reagents and acid promoters fresh? Some reagents can be sensitive to moisture over long-term storage. Consider purchasing a new batch or titrating your acid promoter if it's been open for a long time.
-
Phenol Purity: Is your phenol substrate pure? Impurities can sometimes inhibit the reaction or cause side reactions.
-
Anhydrous Conditions: Did you ensure the reaction was set up under strictly anhydrous conditions? While some protocols tolerate non-dried dichloromethane, moisture can quench strong acid promoters and deactivate the reaction.[7][10] Ensure all glassware is oven-dried and use anhydrous solvents.
Caption: Troubleshooting workflow for low reaction yield.
Q: My phenol has strong electron-withdrawing groups and the yield is poor. What should I do?
A: The strong electron-withdrawing nature of groups like nitro (–NO₂) or cyano (–CN) deactivates the aromatic ring, making it less nucleophilic and slowing down the reaction.[10]
Solutions:
-
Increase Promoter Strength/Loading: Less reactive phenols often require a stronger acid promoter. If you are using BF₃·Et₂O, switching to triflic acid (TfOH) is recommended.[4][5] You may also need to increase the stoichiometric equivalents of the acid.
-
Increase Temperature/Time: Cautiously increasing the reaction temperature or extending the reaction time can help drive the reaction to completion. Monitor the reaction progress carefully by TLC or LCMS to avoid decomposition.[10]
-
Use a More Potent Reagent: Consider switching to a more electrophilic reagent like N-trifluoromethylthiosaccharin, which may be more effective for deactivated substrates.[2][9]
| Substrate Type | Promoter Recommendation | Relative Reaction Time |
| Highly Electron-Rich (e.g., Catechol, Resorcinol) | BF₃·Et₂O (2-3 equiv) | Short (1-4 h) |
| Moderately Activated (e.g., Cresol, Phenol) | BF₃·Et₂O or TfOH (1.2-2 equiv) | Medium (4-16 h) |
| Electron-Poor / Deactivated (e.g., Nitrophenol) | TfOH (2-5 equiv) | Long (>16 h) |
| Data synthesized from references[4][5][7]. |
Issue 2: Poor Regioselectivity or Formation of Isomers
Q: I am getting a mixture of ortho and para isomers. How can I improve selectivity?
A: Electrophilic trifluoromethylthiolation of phenols is typically highly para-selective.[4][5] If the para position is available, its substitution is overwhelmingly favored. Getting a mixture of isomers is unusual unless the para position is blocked.
-
If the para position is blocked: The reaction will be directed to the ortho position(s). If the two ortho positions are not equivalent, a mixture is possible, influenced by steric and electronic factors.
-
If the para position is open: Significant ortho substitution suggests a potential change in mechanism or extreme reaction conditions. Lowering the reaction temperature may improve selectivity.[10] Also, the steric bulk of the electrophilic species can play a role; some catalyst systems may generate a bulkier electrophile, favoring para substitution more strongly.[9]
Issue 3: Formation of Side Products and Decomposition
Q: My electron-rich phenol (e.g., catechol, pyrogallol) is decomposing and the reaction mixture is turning dark.
A: Highly electron-rich phenols are susceptible to oxidation under acidic conditions, leading to the formation of colored, tar-like side products.[7]
Solutions:
-
Use Milder Conditions: For highly reactive substrates like catechol or pyrogallol, the milder promoter BF₃·Et₂O is often sufficient and preferable to the highly aggressive TfOH.[4][5]
-
Control Temperature: Perform the reaction at room temperature or even lower (0 °C) to minimize oxidation.
-
Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product degradation. The PhNHSCF₃/acid system has been shown to be compatible with these sensitive substrates under the right conditions.[7]
Q: I am observing multiple trifluoromethylthiolations on my product.
A: This can occur if the product of the first substitution is still activated enough to undergo a second reaction.
Solutions:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the trifluoromethylthiolating reagent relative to the phenol. Avoid using a large excess.
-
Slow Addition: For highly active substrates, consider adding the trifluoromethylthiolating reagent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor multiple additions.
Experimental Protocols
General Procedure for Acid-Promoted Trifluoromethylthiolation of a Phenol
This protocol is a generalized synthesis based on established literature procedures.[7]
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir until the phenol is fully dissolved.
-
Reagent Addition: Add N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃) (1.2 equiv).
-
Acid Promotion: Add the acid promoter (e.g., BF₃·Et₂O, 2-3 equiv, or triflic acid, 1.2-5 equiv, depending on substrate reactivity) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 1 to 16 hours).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (10 mL). Wash the organic phase with a 10% aqueous solution of NaHCO₃, followed by water.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexane-diethyl ether or hexane-ethyl acetate) to yield the pure trifluoromethylthiolated phenol.[4]
References
- O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination.
- Stability of 3-(Trifluoromethyl)phenol under different reaction conditions.Benchchem.
- Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.PMC - NIH.
- Practical Path to Multiple Trifluoromethyl
- Acid-promoted direct electrophilic trifluoromethylthiol
- Organic & Biomolecular Chemistry - RSC Publishing.RSC Publishing.
- Acid-promoted direct electrophilic trifluoromethylthiol
- Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.eScholarship.org.
- Mechanism for O‐trifluoromethylation of phenol.
- Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.The Hartwig Group.
- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers.
- Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry.NINGBO INNO PHARMCHEM CO.,LTD.
- Shelf-stable electrophilic reagents for trifluoromethylthiol
- Acid-promoted direct electrophilic trifluoromethylthiol
- Trifluoromethylthiol
- Gold(I/III)
- Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 5. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Side reactions to consider when using 2-Nitro-4-[(trifluoromethyl)thio]phenol
Welcome to the technical support center for 2-Nitro-4-[(trifluoromethyl)thio]phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to common experimental issues.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific problems that may arise during reactions involving this compound, offering explanations for the underlying chemistry and providing actionable protocols to mitigate these issues.
Problem 1: Low Yield or Failure in Nitro Group Reduction
Question: I am attempting to reduce the nitro group of this compound to the corresponding amine, but I am observing a low yield of the desired product and the formation of multiple unidentified byproducts. What could be the cause?
Answer: The reduction of an aromatic nitro group in the presence of other functional groups, such as a trifluoromethylthioether and a phenol, requires careful selection of reagents and reaction conditions to ensure chemoselectivity.
Causality of Side Reactions:
-
Reduction of the Trifluoromethylthio Group: While the trifluoromethylthio (-SCF₃) group is generally robust, harsh reducing conditions can lead to its degradation. Strong reducing agents may cleave the C-S bond or reduce the -SCF₃ group itself.
-
Catalyst Poisoning: The sulfur atom in the trifluoromethylthio group can act as a poison for certain hydrogenation catalysts, such as Palladium on carbon (Pd/C), leading to incomplete or failed reactions.
-
Formation of Azo or Azoxy Compounds: Incomplete reduction of the nitro group can lead to the formation of dimeric intermediates like azo (-N=N-) and azoxy (-N=N⁺-O⁻) compounds, especially under neutral or basic conditions with certain reducing agents.
-
Complexation with Metal Reagents: The phenolic hydroxyl group can chelate with metal-based reducing agents, potentially altering their reactivity or leading to the formation of insoluble complexes.
Troubleshooting and Recommended Protocols:
Recommended Method: Iron in Acetic Acid
This is often the most reliable method for reducing nitro groups in the presence of sulfur-containing functionalities.
-
Protocol:
-
Suspend this compound (1 equivalent) in a mixture of ethanol and acetic acid (e.g., a 4:1 ratio).
-
Add iron powder (3-5 equivalents) portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and neutralize with a base such as sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
| Parameter | Recommendation | Rationale |
| Reducing Agent | Iron powder | Less prone to causing C-S bond cleavage compared to some other metals. |
| Solvent | Acetic Acid/Ethanol | The acidic medium protonates the nitro group, facilitating its reduction, while ethanol helps with solubility. |
| Temperature | 70-80°C | Provides sufficient energy for the reaction without promoting significant degradation. |
Alternative Method: Tin(II) Chloride
Tin(II) chloride is another effective reagent for this transformation.
-
Protocol:
-
Dissolve this compound (1 equivalent) in ethanol or concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in the same solvent.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
After completion, carefully basify the reaction mixture with a concentrated solution of sodium hydroxide until a precipitate of tin salts forms.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
dot
Caption: Desired nitro reduction pathway and potential side reactions.
Problem 2: Competing O-Alkylation and C-Alkylation of the Phenolic Hydroxyl Group
Question: I am trying to perform an O-alkylation on the phenolic hydroxyl group of this compound, but I am getting a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for O-alkylation?
Answer: The phenoxide ion, formed by deprotonating the phenol, is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) and the ortho- and para-positions of the aromatic ring (C-alkylation). The regioselectivity of this reaction is highly dependent on the reaction conditions.[1]
Causality of Side Reactions:
-
Solvent Effects: Protic solvents (e.g., water, ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for nucleophilic attack. This can favor C-alkylation.[1] Aprotic polar solvents (e.g., DMF, acetone) do not solvate the oxygen as strongly, thus favoring O-alkylation.
-
Counter-ion Effects: The nature of the counter-ion (from the base used) can influence the reaction. Tightly associated ion pairs can sterically hinder the oxygen, promoting C-alkylation.
-
Temperature: O-alkylation is often the kinetically favored product, while C-alkylation can be the thermodynamically favored product at higher temperatures.[2]
Troubleshooting and Recommended Protocols for Selective O-Alkylation:
-
Protocol:
-
Dissolve this compound (1 equivalent) in a polar aprotic solvent like acetone or DMF.
-
Add a weak base such as potassium carbonate (K₂CO₃) (1.5-2 equivalents).
-
Add the alkylating agent (e.g., an alkyl halide) (1.1-1.5 equivalents).
-
Stir the reaction at room temperature or with gentle heating (typically not exceeding 50-60°C) and monitor by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Purify the product by column chromatography.
-
| Parameter | Recommendation for O-Alkylation | Rationale |
| Solvent | Polar Aprotic (Acetone, DMF) | Minimizes solvation of the phenoxide oxygen, making it more nucleophilic. |
| Base | K₂CO₃, Cs₂CO₃ | Mild bases that are effective in forming the phenoxide without promoting side reactions. |
| Temperature | Room Temperature to 60°C | Favors the kinetically controlled O-alkylation product. |
dot
Caption: Factors influencing O- vs. C-alkylation selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: This compound should be stored in a cool, dry, and dark place in a tightly sealed container. It is a nitrophenol derivative and may be sensitive to light and high temperatures over prolonged periods. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidative degradation.
Q2: Is the trifluoromethylthio (-SCF₃) group stable under acidic and basic conditions?
A2: The -SCF₃ group is generally considered to be chemically robust and stable under a wide range of acidic and basic conditions commonly used in organic synthesis.[3] However, it is not completely inert.
-
Strongly Basic Conditions: While generally stable, prolonged exposure to very strong bases at high temperatures could potentially lead to hydrolysis or other degradation pathways.
-
Strongly Acidic Conditions: The -SCF₃ group is stable to most acidic conditions.
-
Oxidative/Reductive Conditions: As discussed in the troubleshooting guide, the sulfur atom can be sensitive to certain strong oxidizing or reducing agents. The primary degradation pathways for the -SCF₃ group are oxidation and reduction.[4]
Q3: Can I perform electrophilic aromatic substitution on this compound? What would be the expected regioselectivity?
A3: Yes, further electrophilic aromatic substitution is possible, but the regioselectivity will be dictated by the directing effects of the existing substituents.
-
-OH (hydroxyl): A strongly activating, ortho-, para-director.
-
-NO₂ (nitro): A strongly deactivating, meta-director.
-
-SCF₃ (trifluoromethylthio): A deactivating, meta-director due to its electron-withdrawing nature.
The powerful activating and ortho-, para-directing effect of the hydroxyl group will dominate. The positions ortho and para to the hydroxyl group are already substituted. Therefore, the most likely position for further electrophilic attack would be ortho to the hydroxyl group (and meta to the nitro and -SCF₃ groups). However, the deactivating nature of the nitro and trifluoromethylthio groups will make the ring less reactive than phenol itself, likely requiring forcing conditions for reactions like further nitration or halogenation.
Q4: What are some common impurities that might be present in a commercial sample of this compound?
A4: Based on its synthesis, potential impurities could include:
-
Isomeric Byproducts: Positional isomers where the nitro and trifluoromethylthio groups are in different arrangements on the phenol ring.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Over-reaction Products: Dinitrated or other polysubstituted species.
-
Solvent Residues: Residual solvents from the manufacturing and purification process.
It is always recommended to verify the purity of the starting material by analytical techniques such as NMR, LC-MS, or GC-MS before use.[5]
Q5: What are the general chemical incompatibilities I should be aware of when working with this compound?
A5: As a nitrophenol derivative, this compound should be handled with care and kept away from:
-
Strong Bases: Can form phenoxide salts, which may be more reactive and have different solubility.
-
Strong Oxidizing Agents: Can potentially oxidize the sulfide group or react with the phenol.
-
Strong Reducing Agents: Can reduce the nitro group, as discussed previously.
-
Heat and Ignition Sources: Aromatic nitro compounds can be thermally unstable and should be heated with caution.
Always consult the Safety Data Sheet (SDS) for specific handling and incompatibility information.
References
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. Retrieved from [Link]
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Improving the regioselectivity of reactions with 2-Nitro-4-[(trifluoromethyl)thio]phenol
Welcome to the dedicated technical support center for 2-Nitro-4-[(trifluoromethyl)thio]phenol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of reactions involving this versatile but challenging intermediate. My goal is to provide you with not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. We will delve into the nuanced interplay of the substituent groups that dictate the molecule's reactivity and explore strategies to achieve high regioselectivity in your transformations.
Understanding the Reactivity Landscape
The regiochemical outcome of reactions with this compound is governed by the competing electronic effects of its three key substituents: the hydroxyl (-OH), the nitro (-NO₂), and the (trifluoromethyl)thio (-SCF₃) groups. A firm grasp of their individual and collective influence is paramount for predicting and controlling reaction pathways.
-
Hydroxyl (-OH) Group: As a powerful electron-donating group (EDG), the hydroxyl group activates the aromatic ring towards electrophilic attack.[1] It strongly directs incoming electrophiles to the ortho and para positions through resonance stabilization.[2][3] In this molecule, it profoundly activates the C6 position.
-
Nitro (-NO₂) Group: This is a potent electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution by inductively pulling electron density away.[3][4] It acts as a meta-director for electrophiles because it destabilizes the intermediates formed from ortho and para attack.[5][6]
-
Trifluoromethylthio (-SCF₃) Group: This group presents a more complex electronic profile. The sulfur atom possesses lone pairs capable of resonance donation, which would suggest ortho, para-directing behavior. However, the intensely electron-withdrawing nature of the adjacent trifluoromethyl (CF₃) group significantly diminishes the sulfur's ability to donate electron density and creates a strong inductive withdrawing effect. This makes the -SCF₃ group deactivating overall. For the purpose of electrophilic substitution, it behaves similarly to halogens, acting as a deactivating ortho, para-director.[7]
The collective influence of these groups creates a nuanced reactivity map, which we can leverage to control regioselectivity.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions encountered during experiments with this compound in a practical question-and-answer format.
FAQ 1: Electrophilic Aromatic Substitution
Question: I am attempting an electrophilic aromatic substitution (e.g., bromination, nitration) on this compound and obtaining a mixture of products. How can I favor substitution at the C6 position?
Answer: Achieving high selectivity for the C6 position is a common goal. This position is the most electronically favored for electrophilic attack due to the powerful activating and ortho, para-directing effect of the adjacent hydroxyl group. The nitro group also directs meta to this position, further reinforcing this preference.[2][4] However, substitution at C3 or C5, directed by the -SCF₃ group, can occur as a side reaction.
Troubleshooting Steps:
-
Leverage the Dominant Director: The -OH group is the most powerful activating group on the ring.[8] Conditions that favor the mechanism driven by this group will yield the best results. Use milder reaction conditions (lower temperature, less aggressive Lewis acids) to increase selectivity. Harsh conditions can overcome the subtle energy differences between activation barriers, leading to product mixtures.
-
Consider Steric Hindrance: The C6 position is sterically unencumbered compared to the positions ortho to the bulky -SCF₃ group. Using a bulkier electrophile can sometimes enhance selectivity for the C6 position.
-
Solvent Choice: The choice of solvent can influence the reactivity of the hydroxyl group. In non-polar solvents, the directing ability of the -OH group is maximized.
Workflow for Optimizing C6 Electrophilic Substitution
Caption: Workflow for optimizing C6 regioselectivity in EAS reactions.
FAQ 2: O-Alkylation vs. C-Alkylation of the Phenol
Question: When I try to alkylate the hydroxyl group using an alkyl halide and a base, I get a significant amount of C-alkylation on the ring instead of the desired O-alkylation (ether formation). How can I control this outcome?
Answer: This is a classic problem of ambident nucleophilicity.[9] After deprotonation, the resulting phenoxide has negative charge density on both the oxygen and the aromatic ring (particularly the activated C6 position). The site of alkylation (O vs. C) is highly dependent on the reaction conditions, which can be manipulated to favor one outcome over the other.[10][11]
| Factor | Favors O-Alkylation (Ether) | Favors C-Alkylation (Ring) | Scientific Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Protic (Water, Ethanol, t-Butanol) | Protic solvents form a hydrogen-bond cage around the phenoxide oxygen, sterically hindering it and making the carbon nucleophile more accessible.[9] Polar aprotic solvents solvate the cation but leave the oxygen "naked" and highly nucleophilic.[10] |
| Counter-ion | Larger, "softer" cations (K⁺, Cs⁺) | Smaller, "harder" cations (Li⁺, Na⁺) | Smaller cations coordinate more tightly to the "hard" oxygen atom, reducing its reactivity and favoring attack from the "softer" carbon nucleophile (HSAB theory). |
| Temperature | Higher Temperature | Lower Temperature | O-alkylation is often thermodynamically controlled, while C-alkylation can be kinetically favored at lower temperatures. However, this is highly system-dependent. |
| Leaving Group | "Harder" leaving groups (e.g., from tosylates, sulfates) | "Softer" leaving groups (I⁻, Br⁻) | According to the Kornblum rule, harder electrophiles tend to react at the harder nucleophilic site (oxygen). |
Troubleshooting Decision Tree for Alkylation
Caption: Decision tree for directing O- vs. C-alkylation of the phenol.
FAQ 3: Selective Reduction of the Nitro Group
Question: I need to reduce the nitro group to an amine, but my conditions are also reducing or cleaving the -SCF₃ group. What are the best conditions for selectively reducing the -NO₂ group?
Answer: Selective reduction of an aromatic nitro group in the presence of other reducible functionalities is a common synthetic challenge. The C-S bond in the (trifluoromethyl)thio group can be susceptible to cleavage under certain reductive conditions, particularly aggressive catalytic hydrogenation. The key is to choose a reduction system known for its chemoselectivity.[12]
Recommended Reagents for Selective Nitro Group Reduction:
| Reagent System | Typical Conditions | Advantages | Potential Issues & Notes |
| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate, reflux | Excellent chemoselectivity; tolerates a wide range of functional groups including esters, nitriles, and halogens.[13] Considered one of the most reliable methods. | Requires aqueous workup to remove tin salts. The reaction can be stoichiometric. |
| Iron Powder (Fe) / Acid | Fe, HCl or NH₄Cl in EtOH/H₂O, reflux | Inexpensive, effective, and generally very selective for the nitro group. A classic and robust method. | Can be messy; requires filtration of iron salts. Can be slow. |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate (HCOONH₄) in Methanol | Avoids the use of high-pressure H₂ gas. Generally mild and selective.[13] | May require optimization to avoid reduction of other sensitive groups. Over-reduction is possible with extended reaction times. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic System | Mild reducing agent, often used for sensitive substrates. | Can have solubility issues. May not be as efficient for sterically hindered nitro groups. |
Protocol: Selective Nitro Group Reduction using SnCl₂
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-20 mL per gram of substrate).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice. Basify the mixture to pH > 8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. This will precipitate tin hydroxides.
-
Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by column chromatography or recrystallization.
FAQ 4: Nucleophilic Aromatic Substitution (SNAr)
Question: Can a nucleophile displace the -SCF₃ group?
Answer: Yes, this is possible under certain conditions. The nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2, already substituted) and para (C4) positions.[14] The -SCF₃ group is at the C4 position, which is activated by the nitro group.
Whether displacement occurs depends on:
-
The Nucleophile: Strong, "soft" nucleophiles (like thiols) are more likely to displace the -SCF₃ group.
-
The Leaving Group: The (trifluoromethyl)thio anion is a relatively stable leaving group. Its displacement is feasible.
-
Reaction Conditions: High temperatures and polar aprotic solvents (like DMSO, DMF) that facilitate SNAr reactions will promote this transformation.
To avoid unwanted displacement of the -SCF₃ group, use milder conditions and less aggressive nucleophiles when performing other transformations on the molecule. If displacement is the desired outcome, a strong nucleophile in a solvent like DMSO at elevated temperatures would be the starting point for optimization.
References
- Directing Effect of the Nitro Group in EAS - A video explanation of how the nitro group deactivates the aromatic ring and directs incoming electrophiles to the meta position. (Source: YouTube)
- Directive Influence of Groups on Electrophilic Aromatic Substitution - An article detailing how activating groups like -OH direct electrophiles to ortho and para positions. (Source: Aakash Institute)
- In electrophilic aromatic substitution reaction, the nitro group is meta directing because it - An explanation of the resonance structures showing decreased electron density at the ortho and para positions. (Source: Vedantu)
- The nitro group directs electrophilic aromatic substitution to the... - A brief note on the directing effects of nitro groups. (Source: Pearson+)
- Directing Effects - A revision note summarizing electron-donating and electron-withdrawing group effects in EAS. (Source: Save My Exams)
- Electrophilic aromatic directing groups - A comprehensive overview of directing effects, including the competition between inductive and resonance effects for various substituents. (Source: Wikipedia)
- Directing Effects - An article explaining the concepts of electron-donating/withdrawing and activating/deactiv
- An Explanation of Substituent Effects - A detailed explanation of how activating groups like -OH and -NH₂ direct ortho/para. (Source: Chemistry LibreTexts)
- Directing Effects in Electrophilic Aromatic Substitution Reactions - A tutorial explaining the resonance effects that lead to ortho/para direction. (Source: Organic Chemistry Tutor)
- Why is OH group activating towards electrophilic aromatic substitution? - A discussion on the dominant resonance donation effect of the -OH group over its inductive withdrawal. (Source: Chemistry Stack Exchange)
- Synthesis of 2-nitro-4-(trifluoromethyl)
- Differential reaction energy profiles for O versus C alkylation of... - A research article discussing the factors influencing O- vs. C-alkylation.
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - A study on selective reductions, providing insights into compatible reagent systems. (Source: Calvin Digital Commons)
- Phenolates- O-alkylation and C-alkylation - An article explaining the mechanism and controlling factors for O- vs.
- selective reduction of nitro group without affecting other functional groups - A technical guide on achieving chemoselective nitro group reduction. (Source: Benchchem)
- Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - A research article on the reactivity of trifluoromethylthio-substituted phenols. (Source: RSC Publishing)
- Directing Effects in Electrophilic Aromatic Substitution Reactions - A video primer on activating/deactivating and ortho/para/meta directing groups. (Source: YouTube)
- Diversification of Trifluoromethylthiolation of Aromatic Molecules... - A review article on trifluoromethylthiolation methods.
- Prof D Craig 2.O1 Organic Synthesis Lecture 3 - Lecture notes detailing the factors that control C- vs.
- Reduction of Nitro Groups - A video tutorial on various reagents used to reduce nitro groups to amines. (Source: YouTube)
- Organic & Biomolecular Chemistry - RSC Publishing - A research article providing experimental details on reactions of trifluoromethylthiol
- How do you selectively reduce the nitro group? - A research discussion forum with suggestions for selective nitro reduction reagents.
- Directing Groups in Electrophilic Aromatic Substitution Made EASY!
- 2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669 - Compound summary page. (Source: PubChem)
- Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? - A computational study on the factors governing alkylation regioselectivity. (Source: Owlstown)
- How Do Aromatic Nitro Compounds React with Nucleophiles? - A theoretical study on nucleophilic aromatic substitution on nitroarenes. (Source: MDPI)
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - A research article discussing SNAr on activated arom
Sources
- 1. Directing Effects | ChemTalk [chemistrytalk.org]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in Trifluoromethylthiolation Reactions
Welcome to the Technical Support Center for trifluoromethylthiolation reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The introduction of the trifluoromethylthio (SCF₃) group is a critical step in the development of many pharmaceuticals and agrochemicals, offering unique electronic and lipophilic properties.[1] However, catalyst deactivation is a common hurdle that can lead to low yields, inconsistent results, and stalled progress.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve issues related to catalyst deactivation in your trifluoromethylthiolation reactions.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is structured to help you identify the root cause of your experimental issues and provide actionable solutions.
Issue 1: Low or No Product Formation
You've set up your trifluoromethylthiolation reaction, but the desired product is not forming, or the yield is significantly lower than expected.
Initial Diagnostic Workflow
Before diving into complex catalyst issues, it's crucial to rule out common experimental errors.
Caption: Initial diagnostic workflow for low or no product formation.
Potential Cause A: Catalyst Poisoning
Catalyst poisoning is a common deactivation mechanism where a substance chemically interacts with the active sites of the catalyst, rendering them inactive.[2][3]
Why it happens:
-
Substrate Impurities: Your starting materials or reagents may contain impurities that act as catalyst poisons. Common culprits include sulfur compounds (other than your SCF₃ source), phosphines, and amines.
-
Solvent Contamination: Trace amounts of water or other reactive impurities in your solvent can deactivate the catalyst.
-
Degradation of Reagents: The trifluoromethylthiolating reagent itself or other components in the reaction mixture might decompose to generate species that poison the catalyst.
How to fix it:
-
Purify Starting Materials:
-
Protocol: Recrystallize or chromatograph your substrate and other solid reagents. Distill liquid starting materials.
-
Expert Tip: Even commercially available "high-purity" reagents can contain catalyst poisons. It is good practice to purify all reagents before use in sensitive catalytic reactions.
-
-
Use Anhydrous and Degassed Solvents:
-
Protocol: Use freshly dried and degassed solvents. Ensure your glassware is rigorously dried to prevent hydrolysis of sensitive reagents.[4]
-
Expert Tip: The use of a glovebox or Schlenk line techniques is highly recommended for setting up these reactions to maintain an inert atmosphere.
-
-
Perform a Catalyst Poisoning Test:
-
Protocol: Run a small-scale control reaction with a known catalyst poison (e.g., a thiol or a phosphine) added in a stoichiometric amount relative to the catalyst. If this reaction shows a similar lack of reactivity to your problematic reaction, poisoning is a likely cause.
-
Potential Cause B: Catalyst Fouling or Coking
Fouling occurs when insoluble materials, such as polymers or carbonaceous deposits (coke), physically block the active sites of the catalyst.[5][6]
Why it happens:
-
Side Reactions: Undesired side reactions can produce polymeric byproducts that coat the catalyst surface.
-
Thermal Degradation of Substrates/Products: At elevated temperatures, organic molecules in the reaction can decompose to form coke.
How to fix it:
-
Optimize Reaction Temperature:
-
Expert Tip: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can minimize thermal degradation and side reactions.
-
-
Modify Solvent:
-
Expert Tip: Changing to a solvent in which all components, including intermediates and byproducts, are more soluble can prevent the precipitation of fouling agents onto the catalyst surface.
-
-
Visual Inspection:
-
Expert Tip: For heterogeneous catalysts, a change in color or the appearance of a solid coating can be indicative of fouling.
-
Potential Cause C: Changes in Catalyst Oxidation State or Ligand Dissociation
For many transition-metal catalyzed reactions, maintaining the correct oxidation state of the metal center is crucial for the catalytic cycle to operate.
Why it happens:
-
Oxidative Addition/Reductive Elimination Issues: The trifluoromethylthiolation cycle often involves changes in the metal's oxidation state (e.g., Pd(0)/Pd(II)). Inefficient oxidative addition or reductive elimination can lead to the accumulation of an inactive catalyst state.[4]
-
Ligand Instability: The ligands attached to the metal center can dissociate or degrade, leading to catalyst deactivation.
How to fix it:
-
Ligand Modification:
-
Expert Tip: Switching to a more electron-rich or bulkier ligand can sometimes promote challenging steps in the catalytic cycle, such as oxidative addition.[4]
-
-
Use of Additives:
-
Expert Tip: Certain additives can help to stabilize the active catalytic species or facilitate key steps in the catalytic cycle. For example, some reactions benefit from the addition of a mild oxidant or reductant to regenerate the active catalyst.
-
Issue 2: Reaction Starts Well but Stalls Before Completion
Your reaction proceeds as expected initially, but then the conversion plateaus before all the starting material is consumed.
Troubleshooting Workflow for Stalled Reactions
Caption: Potential causes for a stalled trifluoromethylthiolation reaction.
Potential Cause A: Gradual Catalyst Poisoning
Why it happens:
-
Slow-Releasing Impurities: An impurity in a reagent might be slowly released into the reaction mixture over time, gradually poisoning the catalyst.
-
Byproduct Poisoning: A byproduct of the reaction itself could be a catalyst poison.
How to fix it:
-
"Spiking" Experiment:
-
Protocol: Once the reaction has stalled, add a fresh portion of the catalyst. If the reaction restarts, it is a strong indication that the original catalyst was deactivated.
-
Expert Tip: If the reaction does not restart after adding more catalyst, the issue may be due to the accumulation of an inhibitor or a change in the reaction medium.
-
Potential Cause B: Product Inhibition
Why it happens:
-
The trifluoromethylthiolated product may coordinate to the catalyst more strongly than the starting material, effectively inhibiting the catalytic cycle.
How to fix it:
-
Modify Ligands:
-
Expert Tip: A change in the ligand environment around the metal center can sometimes disfavor product coordination.
-
-
Adjust Reaction Conditions:
-
Expert Tip: Running the reaction at a higher dilution may disfavor bimolecular product inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in trifluoromethylthiolation reactions?
A1: Given the nature of trifluoromethylthiolation, sulfur-containing impurities are a primary concern. Other common poisons include:
-
Thiols and other sulfur compounds: These can strongly coordinate to and deactivate metal catalysts.
-
Phosphines and other phosphorus compounds: Impurities from ligand synthesis or other reagents.
-
Amines and other nitrogen-containing compounds: Can act as competing ligands.
-
Water and oxygen: Can lead to the formation of inactive metal oxides or hydroxides.
Q2: How can I tell if my catalyst has been deactivated by poisoning or fouling?
A2:
-
Poisoning: Often leads to a complete and abrupt stop in reactivity. The catalyst may not show any visible change.
-
Fouling: Typically results in a gradual decrease in reaction rate. For heterogeneous catalysts, you may observe a change in the physical appearance of the catalyst.[7]
Q3: Can I regenerate a deactivated catalyst?
A3: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.[8]
| Deactivation Mechanism | Regeneration Feasibility | Regeneration Protocol |
| Poisoning (reversible) | Possible | Washing with a solvent that can dissolve the poison, or treatment with a reagent that can displace the poison. |
| Poisoning (irreversible) | Difficult to Impossible | The poison has formed a strong, covalent bond with the catalyst. |
| Fouling/Coking | Often Possible | Washing with a suitable solvent to remove soluble foulants. For coke, calcination (heating in air or oxygen) can burn off the carbon deposits, but this can also lead to sintering.[9] |
| Sintering/Thermal Degradation | Generally Irreversible | The catalyst's structure has been permanently altered. |
Q4: Are there any additives I can use to prevent catalyst deactivation?
A4: Yes, certain additives can help to improve catalyst stability.[10]
-
Co-catalysts or promoters: These can enhance the activity and stability of the primary catalyst.
-
Radical traps: In reactions that may have radical side pathways, a radical trap can prevent the formation of polymeric byproducts that could foul the catalyst.[11]
-
Bases or acids: These can be used to control the pH of the reaction mixture and prevent side reactions that lead to catalyst deactivation.
Q5: Which analytical techniques are useful for studying catalyst deactivation?
A5: A variety of techniques can provide insight into the state of your catalyst.[12]
-
Inductively Coupled Plasma (ICP) Spectroscopy: To determine the elemental composition of the catalyst and check for the presence of poisons.
-
X-ray Photoelectron Spectroscopy (XPS): To probe the oxidation state of the metal center and the chemical environment of surface species.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of heterogeneous catalysts and identify fouling or sintering.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For homogeneous catalysts, ³¹P NMR can be used to monitor the integrity of phosphine ligands.
References
- Benchchem. A head-to-head comparison of catalysts for trifluoromethylthiolation.
- Benchchem. Troubleshooting guide for reactions involving 4-(Trifluoromethyl)phenol.
- Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts. (2016). Tetrahedron Letters, 57(43), 4751-4763.
- Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. (2022). Angewandte Chemie International Edition, 61(11), e202115694.
- Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. (2012). Beilstein Journal of Organic Chemistry, 8, 1383-1406.
- Trifluoromethylthiolation. ResearchGate.
- Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. (2015). Journal of the American Chemical Society, 137(10), 3490-3501.
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (2011). Chemical Reviews, 111(3), 1663-1716.
- Benchchem. Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite.
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60.
- Mechanisms of catalyst deactivation. ResearchGate.
- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. (2016). Chinese Journal of Chemistry, 34(11), 1095-1104.
- Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. (2014). Accounts of Chemical Research, 47(5), 1513-1522.
- Forzatti, P. (1999). Catalyst deactivation. Catalysis Today, 52(2-3), 165-181.
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269.
- Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. (2018). ACS Catalysis, 8(11), 10548-10557.
- The regeneration of deactivated hydrotreating catalysts. (1988). Aston University.
- Regeneration of the Deactivated SCR Catalysts. (2014). Journal of the Iron and Steel Institute of Japan, 54(1), 1-6.
- Larsson, A. C. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes. Acta Wexionensia.
- Regeneration mechanism of a deactivated zeolite-supported catalyst for the combustion of chlorinated volatile organic compounds. (2020). Catalysis Science & Technology, 10(15), 5064-5074.
- Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2015). Catalysts, 5(1), 145-269.
- Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. (2022). Catalysts, 12(3), 304.
- Understanding the Catalytic Deactivation upon Hydrothermal Aging at 850 °C of WO 3 /Fe-Cu-ZSM-5 Catalyst for Selective Catalytic Reduction of NO by NH 3. (2021). Catalysts, 11(10), 1205.
- Laboratory Investigation of Selective Catalytic Reduction Catalysts: Deactivation by Potassium Compounds and Catalyst Regeneration. (2019). Energy & Fuels, 33(11), 11917-11925.
- Visible light-induced hydrogen atom transfer trifluoromethylthiolation of aldehydes with bismuth catalyst. (2020). Organic Letters, 22(15), 5891-5895.
- The Role of Catalyst Promotive Additives and Temperature in the Hydroisodewaxing Process. (2022). Catalysts, 12(10), 1189.
Sources
- 1. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
- 8. csc.com.tw [csc.com.tw]
- 9. Regeneration mechanism of a deactivated zeolite-supported catalyst for the combustion of chlorinated volatile organic compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. diva-portal.org [diva-portal.org]
Technical Support Center: Managing Exothermic Reactions of 2-Nitro-4-[(trifluoromethyl)thio]phenol
Welcome to the technical support guide for handling 2-Nitro-4-[(trifluoromethyl)thio]phenol. This document is intended for researchers, chemists, and drug development professionals. Its purpose is to provide expert guidance, troubleshooting protocols, and critical safety information for managing the potential exothermic hazards associated with this compound. The inherent structural features—notably the presence of a nitro (-NO₂) group and a trifluoromethylthio (-SCF₃) group on a phenol ring—necessitate a rigorous approach to reaction design and control.
Hazard Identification & Initial Risk Assessment
Before any experiment, a thorough understanding of the molecule's potential for thermal instability is crucial. The combination of an aromatic nitro group, a known energetic functional group, with a sulfur-containing moiety creates a high potential for rapid, uncontrolled energy release (exotherm) under various conditions, including oxidation, reduction, or thermal stress.
The Globally Harmonized System (GHS) classification for this compound highlights several acute hazards.[1] This underscores the need for careful handling and robust experimental controls.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Source: PubChem CID 26596669[1]
The primary focus of this guide is the unclassified but significant risk of thermal runaway. The workflow below outlines a proactive approach to experiment planning.
Caption: Proactive workflow for planning experiments.
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound make it prone to exothermic reactions?
A1: The risk stems from two key functional groups. The nitro group (-NO₂) is a classic energophore , meaning it contributes significant energy to the molecule and can decompose exothermically. The thermal decomposition of nitroaromatic compounds is a well-documented hazard.[2][3] Secondly, the thioether group (-S-) can be readily oxidized , a process that is often highly exothermic. The combination of an oxidizing component (the nitro group) and a reducible component (the thioether) within the same molecule creates intrinsic instability, particularly at elevated temperatures or in the presence of reactive reagents.
Q2: What are the earliest warning signs of a developing thermal runaway?
A2: The most critical indicator is a temperature rise that exceeds the expected rate based on the cooling capacity of your system . Other signs include:
-
A sudden, unexpected increase in pressure in a closed or vented system.
-
Noticeable gas evolution (bubbling) that is not attributable to planned reaction chemistry.
-
A change in the color or viscosity of the reaction mixture.
-
Failure of the reaction temperature to decrease when cooling is increased or reagent addition is stopped.
Q3: I need to scale up my reaction. What are the most critical safety considerations?
A3: Scaling up is not linear. The most significant challenge is the change in the surface-area-to-volume ratio. As the volume increases, the ability to remove heat through the reactor walls decreases dramatically.[4] Before scaling up:
-
Conduct a thorough risk assessment. If you lack reaction calorimetry data (DSC, ARC), a small-scale trial is mandatory.
-
Use a semi-batch process. Never add all reagents at once. A slow, controlled addition of the limiting reagent is crucial to allow the system to dissipate heat as it is generated.[5]
-
Ensure adequate mixing. Poor agitation leads to localized "hot spots" where reactant concentrations are high, potentially initiating a runaway.[6]
-
Consider continuous flow chemistry. For highly exothermic processes, microreactors or flow systems offer vastly superior heat transfer and safety profiles compared to batch reactors.[5][7][8]
Q4: What is the safest general approach to quenching a reaction involving this compound?
A4: The quench itself can be exothermic.[9] The key is controlled, slow addition of a suitable quenching agent at a low temperature (e.g., 0 °C or below). A multi-stage approach is often safest:
-
Cool the reaction vessel in an ice bath.
-
Slowly add a less reactive quenching agent first, such as isopropanol, to handle the most reactive species.[10]
-
Once the initial exotherm subsides, a mixture of isopropanol/water can be added, followed by pure water.[10]
-
Always perform the quench under an inert atmosphere if reactive organometallics or hydrides were used in the preceding step.[11]
Troubleshooting Guides: Specific Scenarios
This section addresses specific issues you may encounter during an experiment.
Issue 1: Sudden Temperature Spike During Reagent Addition
-
Question: I was slowly adding my reagent, and the internal temperature suddenly jumped 10°C and is still rising. What should I do?
-
Answer: This is a critical situation indicating that the rate of heat generation is exceeding the rate of heat removal. Immediate action is required.
-
Immediate Actions & Troubleshooting:
-
STOP REAGENT ADDITION IMMEDIATELY. This is the most important first step.
-
Maximize Cooling: Ensure your cooling bath is at its lowest possible temperature and has sufficient volume. Add more dry ice or switch to a colder bath if possible.
-
Ensure Vigorous Agitation: Check that your stirring is effective to break up any potential hot spots and improve heat transfer to the vessel walls.[6]
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably after these steps, you must initiate an emergency quench (see Protocol 2).
-
-
Root Cause Analysis:
-
Addition Rate Too High: The most common cause. Your addition rate was too fast for the cooling system to handle.
-
Insufficient Cooling: The cooling bath may be inadequate for the reaction's exothermicity or scale.
-
Accumulation of Reagents: If the reaction has an induction period, the reagent may have accumulated before the reaction began, leading to a sudden, violent initiation.[4]
-
-
Issue 2: The Reaction is "Stalling" or "Sleeping"
-
Question: I've added 25% of my reagent, but the temperature hasn't increased as expected, and my analytics (TLC/LCMS) show no product formation. What's happening?
-
Answer: This is a highly dangerous "delayed exotherm" or "sleeping reaction" scenario.[4] Unreacted reagents are accumulating in the flask. If the reaction suddenly initiates, the combined energy release from the accumulated material will be massive and likely uncontrollable.
-
Immediate Actions & Troubleshooting:
-
STOP REAGENT ADDITION IMMEDIATELY. Do not add any more material until the situation is understood.
-
Maintain Cooling and Stirring: Keep the reaction mixture cold and well-agitated.
-
Troubleshoot Initiation:
-
Is a catalyst required and was it added?
-
Is the temperature too low for initiation? Sometimes a slight, controlled temperature increase is needed. This must be done with extreme caution and behind a blast shield.
-
-
If Initiation Cannot be Achieved Safely: The safest course of action is to perform a controlled, cold quench of the entire unreacted mixture. Treat the flask as if it contains a primed explosive.
-
-
Issue 3: A Strong Exotherm Occurs During Aqueous Work-up/Quench
-
Question: My reaction was complete and had cooled to room temperature. When I started adding water to quench it, the mixture became very hot and started boiling. Why?
-
Answer: This indicates the presence of highly reactive intermediates or unreacted starting materials that are water-sensitive. For example, if you performed a reaction using a strong acid like sulfuric acid for nitration, the heat of dilution can be substantial.[6]
-
Immediate Actions & Troubleshooting:
-
Stop Adding the Quenching Agent.
-
Cool the Flask: Immediately immerse the flask in an ice/water bath to control the temperature.[9]
-
Resume Quenching Slowly: Once the temperature is under control, resume adding the quenching agent very slowly with vigorous stirring, keeping the flask in the ice bath.
-
-
Prevention:
-
Reverse Addition: Instead of adding water to the reaction mixture, slowly add the reaction mixture to a separate, well-stirred, and cooled flask of the quenching agent. This keeps the reactive species as the limiting reagent.
-
Use a Less Reactive Quench First: As described in the FAQs, use a less reactive solvent like isopropanol before introducing water.[10]
-
-
Caption: Decision tree for an active runaway reaction.
Key Experimental Protocols
Protocol 1: General Procedure for a Monitored, Safe Reaction Setup
-
Glassware & Equipment: Use an appropriately sized, clean, and dry round-bottom flask equipped with a magnetic stir bar or overhead stirrer. Ensure the flask is free of cracks or defects.
-
Inert Atmosphere: If required by the chemistry, ensure the system is under an inert atmosphere (Nitrogen or Argon) with an outlet to a bubbler to prevent pressure buildup.[11]
-
Monitoring: Place a calibrated digital thermometer probe into the reaction mixture, ensuring the tip is fully submerged and not touching the glass.
-
Cooling: Place the flask in a cooling bath (ice/water or dry ice/acetone) with sufficient capacity for the scale of the reaction. Ensure the bath level is above the level of the reaction mixture.
-
Reagent Addition: Use an addition funnel for the dropwise addition of the liquid reagent. For solids, add in small portions over time.
-
Continuous Control: Begin stirring and allow the initial mixture to reach the target temperature before starting the reagent addition. Add the reagent at a slow, controlled rate, continuously monitoring the internal temperature.
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol assumes a runaway has been identified and initial steps (stopping addition, maximizing cooling) have failed. This is a last resort.
-
Safety First: Ensure the fume hood sash is lowered and you are wearing all appropriate PPE, including a face shield and blast shield. Alert a colleague.
-
Prepare Quench Solution: In a separate flask, prepare a large volume of a suitable, cold quenching agent (see Table 2).
-
Cease All Heating: If any heating is applied, turn it off.
-
Controlled Dousing: If possible, use a cannula or a wide-bore needle to slowly introduce the cold quenching solution into the runaway reaction mixture. The goal is to dilute and cool the reaction simultaneously.
-
Evacuation: If the reaction cannot be controlled, gases are evolving rapidly, or there is any sign of vessel failure, evacuate the area immediately and activate emergency procedures.
Table 2: Emergency Quenching Agent Selection Guide
| Quenching Agent | Pros | Cons | Use Case |
|---|---|---|---|
| Cold Isopropanol | Less reactive with many reagents than water; miscible with many organic solvents.[10] | Flammable. | Good first choice for quenching organometallics, hydrides, or acid chlorides before water is used. |
| Cold Acetonitrile | Aprotic, can dilute and cool without reacting. | Flammable, toxic. | Useful for reactions where protic solvents would interfere violently. |
| Dry Ice / Cold Solvent Slurry | Provides immense cooling capacity. | Can cause splashing; CO₂ gas evolution. | Effective for rapidly absorbing heat, but use with caution. |
| Water / Brine | High heat capacity, readily available. | Extremely reactive with many reagents (e.g., strong acids, organometallics). | Use only when the reaction chemistry is known to be compatible, often as a final step.[10] |
References
- Common Standard Operating Procedure. (2015). University of Notre Dame.
- How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
-
2-Nitro-4-((trifluoromethyl)thio)phenol. PubChem, National Center for Biotechnology Information. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
- Quenching of Pyrophoric Materials. (2016). Sarpong Group, UC Berkeley.
-
Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2015). ACS Medicinal Chemistry Letters. [Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds. (2020). ResearchGate. [Link]
-
Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). RSC Advances. [Link]
-
The Thermal Decomposition of Nitrocellulose. (2001). ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
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- 8. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. sarponggroup.com [sarponggroup.com]
Troubleshooting low conversion rates in trifluoromethylthiolation
Technical Support Center: Trifluoromethylthiolation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethylthio (SCF3) group is a critical structural motif in modern medicinal and agrochemical chemistry. Its unique properties, including high lipophilicity and strong electron-withdrawing character, can significantly enhance a molecule's metabolic stability and cell membrane permeability.[1][2] However, the introduction of this functional group via trifluoromethylthiolation is often plagued by low conversion rates, posing a significant challenge for researchers.
This technical support guide provides a structured, in-depth troubleshooting framework for overcoming common obstacles encountered during trifluoromethylthiolation reactions. Drawing from established protocols and mechanistic insights, this guide is designed to empower you to diagnose and resolve issues leading to low yields, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and issues that arise during trifluoromethylthiolation experiments. Each question is followed by a detailed explanation of the underlying chemical principles and actionable troubleshooting steps.
FAQ 1: My reaction has a low or no yield. Where do I start troubleshooting?
A low or non-existent yield is the most common issue. A systematic approach is crucial for identifying the root cause.
Initial Diagnostic Workflow
Caption: A stepwise workflow for diagnosing low conversion rates.
FAQ 2: How can I be sure my trifluoromethylthiolating reagent is active?
The stability and reactivity of the trifluoromethylthiolating reagent are paramount. Both electrophilic and nucleophilic reagents can degrade if not handled or stored properly.
Common Reagents and Their Stability:
| Reagent Type | Examples | Key Stability Concerns |
| Electrophilic | N-Trifluoromethylthiosaccharin, N-Trifluoromethylthiodibenzenesulfonimide | Moisture sensitivity; gradual decomposition if not stored under inert gas and refrigerated.[1][3] |
| Nucleophilic | AgSCF3, CuSCF3, (Trifluoromethyl)trimethylsilane (TMSCF3) | Air and moisture sensitivity; AgSCF3 is also light-sensitive.[4][5][6] |
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the reagent has been stored according to the manufacturer's recommendations (e.g., under argon or nitrogen, at a specific temperature, protected from light).
-
Use a Fresh Batch: If there is any doubt about the reagent's quality, use a freshly opened bottle or a newly synthesized batch. Several shelf-stable electrophilic trifluoromethylating reagents are now commercially available.[7][8]
-
Perform a Control Reaction: Test the reagent with a known, highly reactive substrate to confirm its activity. For example, electron-rich arenes like indoles or pyrroles are good substrates for electrophilic reagents.[9]
Protocol 1: Synthesis of a Common Electrophilic Reagent, N-Trifluoromethylthiosaccharin
This protocol is adapted from a procedure by Shen and coworkers and provides a reliable method for preparing a highly reactive electrophilic trifluoromethylthiolating reagent.[3]
-
Step 1: Preparation of N-Chlorosaccharin: Treat saccharin with tert-butyl hypochlorite in methanol at room temperature. The product precipitates and can be collected by filtration.
-
Step 2: Preparation of AgSCF3: React silver(I) fluoride with carbon disulfide in acetonitrile under reflux.
-
Step 3: Synthesis of N-Trifluoromethylthiosaccharin: React N-chlorosaccharin with AgSCF3 in acetonitrile. The product is a white solid that should be stored under an inert atmosphere and refrigerated.[3]
FAQ 3: My reaction is sensitive to air and moisture. How do I ensure an inert atmosphere?
Many trifluoromethylthiolation reactions, especially those involving nucleophilic reagents or transition metal catalysts, are highly sensitive to oxygen and water.
Causality:
-
Oxygen: Can oxidize sensitive reagents or catalysts, leading to deactivation.
-
Water: Can react with and quench nucleophilic reagents or hydrolyze electrophilic ones.
Troubleshooting Steps:
-
Proper Glassware Preparation: Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas (argon or nitrogen).[10]
-
Use of Inert Gas: Maintain a positive pressure of inert gas throughout the reaction setup using a balloon or a Schlenk line.[10][11]
-
Degassing Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas, or by the freeze-pump-thaw method.
-
Syringe Techniques: Use dry syringes to transfer reagents and solvents.[10]
Experimental Workflow: Setting Up a Reaction Under Inert Atmosphere
Caption: A standard workflow for establishing and maintaining an inert reaction atmosphere.
FAQ 4: Could the solvent be the issue? How do I choose the right one?
Solvent choice can dramatically impact reaction rates and yields.
Solvent Effects:
| Solvent Property | Impact on Trifluoromethylthiolation | Recommended Solvents |
| Polarity | Can influence the solubility of reagents and stabilize charged intermediates. | Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF).[12][13][14] |
| Coordinating Ability | Can either stabilize or inhibit a catalyst by coordinating to the metal center. | Non-coordinating solvents like DCM or toluene may be preferred in some catalytic cycles. |
| Purity | Traces of water or other impurities can interfere with the reaction. | Use anhydrous, high-purity solvents. |
Troubleshooting Steps:
-
Verify Solvent Purity: Use freshly opened anhydrous solvents or purify them using standard laboratory procedures.
-
Screen a Range of Solvents: If the standard solvent is not working, perform small-scale parallel reactions in a variety of solvents with different polarities (e.g., DCM, THF, MeCN, Toluene).
-
Consider Solvent Additives: In some cases, additives can enhance reactivity. For example, Lewis acids have been used to activate electrophilic reagents.[15][16]
FAQ 5: My catalytic reaction is not working. What could be wrong with my catalyst?
For reactions employing a catalyst (e.g., copper, silver, gold, or photocatalysts), its activity is a critical factor.
Common Causes of Catalyst Deactivation:
-
Poisoning: Impurities in the reagents or solvent can bind to the catalyst's active sites.
-
Oxidation: Exposure to air can change the oxidation state of the metal, rendering it inactive.
-
Decomposition: Some catalysts are thermally unstable.
Troubleshooting Steps:
-
Use a Pre-catalyst or Activate In Situ: Some catalysts require activation before use. Follow established protocols for catalyst activation.
-
Ensure High-Purity Reagents: Use reagents and solvents of the highest possible purity to avoid introducing catalyst poisons.
-
Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to side reactions. Screen a range of catalyst loadings to find the optimal concentration.
-
Investigate Ligand Effects: In many transition-metal-catalyzed reactions, the choice of ligand is crucial. If applicable, screen a variety of ligands to improve catalytic activity.
Advanced Troubleshooting: Mechanistic Considerations
When standard troubleshooting fails, a deeper look at the reaction mechanism can provide clues.
Radical vs. Polar Mechanisms
Trifluoromethylthiolation can proceed through either radical or polar pathways, and the optimal conditions for each are different.
-
Radical Reactions: Often initiated by light (photocatalysis) or a radical initiator (e.g., persulfates).[17][18][19] These reactions can be sensitive to radical scavengers.
-
Polar Reactions: Involve the reaction of a nucleophile with an electrophilic SCF3 source, or vice versa. These are often promoted by Lewis or Brønsted acids or bases.[1][15]
Diagnostic Experiment:
To determine if a radical mechanism is at play, run the reaction in the presence of a radical scavenger like TEMPO or BHT.[4] If the reaction is inhibited, it suggests a radical pathway.
Conclusion
requires a systematic and logical approach. By carefully considering the stability of your reagents, the reaction atmosphere, solvent effects, and catalyst activity, you can effectively diagnose and resolve the issues hindering your synthesis. This guide provides a foundational framework for this process, empowering you to achieve higher yields and advance your research and development goals.
References
-
Shen, X., & Cao, Y. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1747-1758. [Link]
-
Xu, B., et al. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1747-1758. [Link]
-
Yagupolskii, L. M. (2019). Fluorine in the Life Sciences: Pharmaceuticals, Agrochemicals and Materials. Elsevier. [Link]
-
Billard, T. (2013). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry, 78(15), 7621-7629. [Link]
-
Wang, R., et al. (2022). Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. ACS Catalysis, 12(5), 2882-2889. [Link]
-
Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein journal of organic chemistry, 6, 65. [Link]
-
Pan, X., et al. (2015). Recent Advances in C–H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry, 19(16), 1542-1554. [Link]
-
Goujon, A., et al. (2024). C–H trifluoromethylthiolation of aldehyde hydrazones. Beilstein Journal of Organic Chemistry, 20, 2883-2890. [Link]
-
Taylor, M. S., & Toste, F. D. (2020). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry, 85(11), 7215-7223. [Link]
-
Barata-Vallejo, S., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(44), 18466-18472. [Link]
-
Wang, F., et al. (2018). Optimization of the reaction conditions. ResearchGate. [Link]
-
Zhang, W., et al. (2025). Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. Chinese Chemical Letters. [Link]
-
Meng, D., et al. (2019). S-(Trifluoromethyl)Benzothioate (TFBT): A KF-Based Reagent for Nucleophilic Trifluoromethylthiolation. Angewandte Chemie International Edition, 58(34), 11843-11847. [Link]
-
Chu, L., & Qing, F. L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl) trimethylsilane as a nucleophilic CF3 source. Accounts of chemical research, 47(5), 1513-1522. [Link]
-
Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 6(1), 65. [Link]
-
Shen, X., & Cao, Y. (2017). Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses, 94, 217-233. [Link]
-
Szabó, D., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7215-7223. [Link]
-
Szabó, D., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7215-7223. [Link]
-
Cai, J., et al. (2018). Transition-Metal-Free Electrophilic Trifluoromethylthiolation with Sodium Trifluoromethanesulfinate at Room Temperature. European Journal of Organic Chemistry, 2018(20-21), 2634-2638. [Link]
-
Taylor, M. S., & Toste, F. D. (2020). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry, 85(11), 7215-7223. [Link]
-
Various Authors. (n.d.). Trifluoromethylthiolation. ResearchGate. [Link]
-
Meng, D., et al. (2019). S-(Trifluoromethyl)Benzothioate (TFBT): A KF-Based Reagent for Nucleophilic Trifluoromethylthiolation. Angewandte Chemie, 131(34), 11971-11975. [Link]
-
Organic Chemistry Lab. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. [Link]
-
Chu, L., & Qing, F. L. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research, 47(5), 1513-1522. [Link]
-
Chu, L., & Qing, F. L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of chemical research, 47(5), 1513-1522. [Link]
-
Sodeoka, M., et al. (2021). Trifluoromethylthiolation of Hindered α-Bromoamides with Nucleophilic Trifluoromethylthiolating Reagents. The Journal of Organic Chemistry, 86(24), 17975-17984. [Link]
-
Nichols, L. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]
-
Pitshan, T. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]
-
Forzatti, P. (1999). Catalyst deactivation. Catalysis today, 52(2-3), 165-181. [Link]
-
Zhang, Z., et al. (2021). Decatungstate Catalyzed Benzylic C−H Trifluoromethylthiolation. Asian Journal of Organic Chemistry, 10(7), 1639-1642. [Link]
-
Li, A. Y. (n.d.). Trifluoromethylation. University of California, Berkeley. [Link]
-
Wang, X., et al. (2023). Catalyst-free defluorinative alkylation of trifluoromethyls. Green Chemistry, 25(14), 5645-5651. [Link]
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Technical Support Center: Solvent Optimization for the Synthesis of 2-Nitro-4-[(trifluoromethyl)thio]phenol Derivatives
Welcome to the technical support center for the synthesis of 2-Nitro-4-[(trifluoromethyl)thio]phenol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of trifluoromethylthiolation on activated aromatic systems. The choice of solvent is not merely a matter of solubility; it is a critical parameter that dictates reaction mechanism, rate, yield, and impurity profile. This document provides in-depth, experience-based answers to common challenges and offers robust troubleshooting strategies grounded in chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis.
Q1: Why is my yield of this compound derivative extremely low when using a protic solvent like ethanol or methanol?
A: This is a classic issue rooted in the reaction mechanism and solvent-nucleophile interactions. The synthesis of this molecule from a precursor like 2-nitro-4-chloro- or 2-nitro-4-fluoro-benzene with a trifluoromethylthiolate source (e.g., NaSCF₃ or KSCF₃) proceeds via a Nucleophilic Aromatic Substitution (S_N_Ar) mechanism.
-
Causality: Polar protic solvents, such as ethanol and methanol, possess acidic hydrogens that form strong hydrogen bonds with anionic nucleophiles (e.g., ⁻SCF₃). This creates a "solvent cage" around the nucleophile, stabilizing it and significantly reducing its energy and reactivity.[1][2] A less reactive nucleophile will struggle to attack the electron-deficient aromatic ring, leading to slow or non-existent reaction rates.
-
Recommendation: You must switch to a polar aprotic solvent. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile are ideal. They can dissolve the ionic nucleophile but do not engage in strong hydrogen bonding, leaving the nucleophile "naked" and highly reactive for the attack on the aromatic ring.[3] A published synthesis for a similar compound, 2-nitro-4-(trifluoromethyl)phenol, successfully uses DMSO for this very reason.[4]
Q2: I am attempting an electrophilic trifluoromethylthiolation on 2-nitrophenol. What is the best starting solvent, and why?
A: For electrophilic aromatic substitution, where you use a reagent like N-(trifluoromethylthio)saccharin or PhNHSCF₃ with a Lewis or Brønsted acid promoter, the solvent requirements are different but equally critical.[5][6]
-
Causality: The primary role of the solvent here is to facilitate the reaction without reacting with the highly electrophilic species or the acid promoter. Non-polar, aprotic solvents are generally preferred. Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are excellent starting points. They are poor nucleophiles, are inert to most acid promoters, and provide good solubility for a wide range of organic substrates and reagents.
-
Recommendation: Start with anhydrous Dichloromethane (DCM). Its inert nature ensures that it will not compete with your substrate in reacting with the electrophilic SCF₃ source.[5] Ensure the solvent is dry, as water can hydrolyze both the trifluoromethylthiolating reagent and the acid catalyst, leading to reaction failure.[7]
Q3: My reaction is producing a complex mixture of byproducts. Could the solvent be the cause?
A: Absolutely. The solvent can influence byproduct formation in several ways:
-
Direct Reactivity: As mentioned, nucleophilic solvents can react directly with electrophilic reagents. For instance, using an alcohol solvent in an acid-catalyzed reaction could lead to ether formation.
-
Solubility of Intermediates: The key intermediate in an S_N_Ar reaction is the negatively charged Meisenheimer complex.[2] A solvent that poorly stabilizes this intermediate can slow its forward reaction, potentially allowing for alternative degradation or side-reaction pathways to compete. Polar aprotic solvents are excellent at stabilizing this charged complex.
-
Temperature Control: The choice of solvent dictates the accessible temperature range. A solvent with a low boiling point (e.g., DCM) may limit the energy input, while a high-boiling solvent (e.g., DMSO, DMF) allows for higher temperatures, which can accelerate the desired reaction but may also activate undesired side-reaction pathways if not carefully controlled.
Q4: How exactly does solvent polarity increase the rate of a Nucleophilic Aromatic Substitution (S_N_Ar) reaction?
A: The effect is tied to the stabilization of the transition state leading to the Meisenheimer complex. The S_N_Ar reaction proceeds via a two-step addition-elimination mechanism.
-
Mechanism: In the rate-determining first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate called the Meisenheimer complex. This complex has a delocalized negative charge.
-
Solvent Role: A polar aprotic solvent, like DMSO, has a large dipole moment and can effectively solvate and stabilize this charged intermediate.[1][3] By stabilizing the intermediate and the transition state leading to it, the solvent lowers the activation energy of the rate-determining step, thereby dramatically increasing the reaction rate.[1] In contrast, non-polar solvents cannot provide this stabilization, resulting in a much higher activation energy and a slower reaction.[8]
Section 2: Troubleshooting Guide & In-Depth Analysis
This section provides structured workflows and deeper insights for resolving persistent experimental issues.
Problem: Low or No Conversion in Nucleophilic Aromatic Substitution (S_N_Ar)
This is the most common failure mode when synthesizing this compound derivatives via the S_N_Ar pathway. The workflow below provides a systematic approach to troubleshooting.
Caption: Troubleshooting decision tree for low conversion in S_N_Ar synthesis.
The table below summarizes the properties of common solvents and their expected effect on the S_N_Ar synthesis of this compound derivatives.
| Solvent | Type | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Expected Impact on S_N_Ar Rate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 | Excellent , strongly stabilizes Meisenheimer complex |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent , similar to DMSO |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good , effective but lower boiling point limits temperature |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Poor to Moderate , lower polarity offers less stabilization |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Very Poor , solvates and deactivates nucleophile |
| Water (H₂O) | Polar Protic | 80.1 | 100 | Very Poor , strong H-bonding deactivates nucleophile |
| Toluene | Non-Polar | 2.4 | 111 | Extremely Poor , cannot dissolve ionic reagents or stabilize intermediates |
Problem: Byproduct Formation in Electrophilic Aromatic Thiolation
When using an electrophilic source of "SCF₃⁺", controlling regioselectivity and preventing side reactions is paramount. The solvent plays a subtle but important role here.
Caption: Generalized workflow for acid-promoted electrophilic trifluoromethylthiolation.
-
Expert Insight: The key is to choose a solvent that is a "spectator." It must dissolve the substrate and reagents but remain completely inert to the highly reactive activated complex. Anhydrous chlorinated solvents (DCM, DCE) are the industry standard.[5] If solubility is an issue, nitromethane can be considered, but it is more reactive. Avoid ethers like THF or Diethyl Ether, as they are Lewis bases and will coordinate to the Lewis acid catalyst, deactivating it.
Section 3: Validated Experimental Protocols
These protocols provide a starting point for your experiments, incorporating best practices for solvent selection. Always perform a thorough safety review before conducting any experiment.
Protocol A: Optimized Synthesis of this compound via S_N_Ar
This protocol is adapted from analogous, well-established procedures for S_N_Ar on nitro-aromatics.[4]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-nitro-4-chlorophenol (1.0 eq).
-
Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to create a 0.5 M solution. Stir under a nitrogen atmosphere until all solids are dissolved.
-
Reagent Addition: Add potassium trifluoromethylthiolate (KSCF₃) (1.2 eq) portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the mixture to room temperature and pour it slowly into a beaker containing ice-cold water.
-
Acidify the aqueous mixture to pH ~2 using 1M HCl.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.
Protocol B: General Procedure for Electrophilic Trifluoromethylthiolation
This protocol is based on modern methods for electrophilic functionalization of phenols.[5][6]
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-nitrophenol (1.0 eq) and N-(Trifluoromethylthio)saccharin (1.1 eq).
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) to create a 0.2 M solution. Stir to dissolve.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add triflic acid (TfOH) (1.2 eq) dropwise. Caution: Strong acid.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS. The reaction typically favors substitution at the position para to the hydroxyl group.
-
Work-up:
-
Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with DCM (2x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude material via column chromatography to isolate the desired this compound isomer.
References
-
Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?[Link]
-
PrepChem. (n.d.). Synthesis of 2-nitro-4-(trifluoromethyl)phenol. Retrieved from [Link]
-
LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
ResearchGate. (2020). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. [Link]
-
ResearchGate. (2017). Specific and non-specific solvent effects on aromatic nucleophilic substitution. [Link]
-
Royal Society of Chemistry. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. [Link]
-
Royal Society of Chemistry. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 6. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
Technical Support Center: Prevention of Disulfide Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted disulfide impurities. Uncontrolled disulfide bond formation can lead to loss of biological activity, aggregation, and heterogeneity in protein and peptide products. This resource provides in-depth, experience-driven answers to common issues, detailed protocols, and the scientific rationale behind our recommendations.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the fundamental and practical questions surrounding disulfide impurity formation.
Q1: What is the fundamental mechanism of unwanted disulfide bond formation?
A: Unwanted disulfide bond formation is an oxidation reaction where two thiol (-SH) groups from cysteine residues are converted into a covalent disulfide (-S-S-) bond.[1][2] This process requires an oxidizing environment and is fundamentally a redox reaction.[1] The key steps are:
-
Deprotonation: The thiol group must first be deprotonated to form a highly reactive thiolate anion (-S⁻). This step is highly dependent on the pH of the solution.[3][4]
-
Oxidation: The thiolate anion then attacks another thiol group in the presence of an oxidizing agent (like molecular oxygen), leading to the formation of a disulfide bond and the release of two protons and two electrons.[2][5]
In a laboratory or manufacturing setting, this can happen spontaneously when cysteine-containing molecules are exposed to air, certain buffer components, or catalytic metal ions.
Q2: My protein solution becomes cloudy and precipitates over time. Could this be caused by disulfide bonds?
A: Yes, this is a very common issue. Intermolecular disulfide bonds—bonds that form between two separate protein molecules—are a frequent cause of aggregation and precipitation.[6][7][8]
-
Causality: When incorrect disulfide bonds link protein molecules together, they can form dimers, trimers, and eventually large, insoluble oligomers and aggregates.[8][9] This is particularly problematic at high protein concentrations where molecules are in close proximity.[7]
-
Troubleshooting Steps:
-
Run a non-reducing vs. reducing SDS-PAGE: This is a definitive test. If the aggregate band seen on a non-reducing gel disappears or resolves into a monomer band on a gel run with a reducing agent (like DTT or BME), the aggregation is disulfide-mediated.[10]
-
Add a reducing agent: To your existing buffer, add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and observe if the turbidity clears. This can confirm the presence of solvent-accessible, non-native disulfide bonds.
-
Q3: Why is pH so critical in controlling disulfide bond formation?
A: pH is arguably the most critical parameter because it directly controls the concentration of the reactive thiolate anion.
-
Mechanism: The pKa of a cysteine thiol group is typically around 8.3-8.6. At a pH below the pKa, the thiol group remains protonated (-SH) and is a poor nucleophile. As the pH rises above the pKa, an increasing proportion of thiol groups are deprotonated to the highly reactive thiolate (-S⁻) form, which dramatically accelerates the rate of disulfide bond formation.[3][11][12]
-
Practical Implication: Working at a slightly acidic pH (e.g., pH 5.0-6.5) can significantly slow down the rate of unwanted cysteine oxidation.[13][14] Conversely, performing reactions at basic pH (~8.0 or higher) favors disulfide bond formation.[11][12]
Diagram 1: pH Influence on Thiol Reactivity
This diagram illustrates the equilibrium between the unreactive thiol form and the reactive thiolate form of a cysteine residue as a function of pH.
Caption: pH dictates the reactive state of cysteine.
Q4: I've noticed trace metals in my buffer seem to worsen oxidation. What is the mechanism?
A: Trace metal ions, particularly transition metals like copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), are potent catalysts for oxidation reactions.[15][16][17]
-
Mechanism (Fenton-like reactions): These metal ions can participate in redox cycling. For instance, Cu²⁺ can oxidize a thiolate, forming a disulfide bond and reducing itself to Cu¹⁺. This Cu¹⁺ is then rapidly re-oxidized back to Cu²⁺ by dissolved oxygen, creating reactive oxygen species (ROS) like superoxide radicals, which further propagate the oxidation of other thiol groups.[15]
-
Prevention Strategy: The most effective way to combat metal-catalyzed oxidation is to include a chelating agent in all your buffers.
Q5: How do I choose the right reducing agent? DTT vs. BME vs. TCEP?
A: The choice of reducing agent depends on your specific application, downstream processes, and budget.[18][19][20]
| Feature | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Potency | Strong.[21] | Weaker than DTT (approx. 7x).[21] | Very strong; irreversible reductant.[22][23] |
| Odor | Mildly unpleasant. | Pungent and unpleasant. | Odorless.[23][24] |
| Stability | Prone to air oxidation, especially at neutral/alkaline pH. Shorter half-life.[17] | Prone to air oxidation. | Highly stable in air and over a wide pH range.[23][25] |
| Optimal pH | 7.0 - 9.0 | > 7.5 | Effective over a broad pH range (1.5-9.0).[23][25] |
| Interference | Can reduce Ni²⁺ in IMAC columns.[17] | Sensitive to many metal ions.[17][18] | Thiol-free; does not interfere with maleimide chemistry. Compatible with IMAC.[17][20] |
| Cost | Moderate. | Low. | High. |
| Best For | General use, SDS-PAGE, storage when cost is a factor. | Initial purification steps where cost is paramount. | Mass spectrometry, maleimide labeling, IMAC, long-term storage, applications requiring stability and no thiol interference. |
Expert Insight: While BME is inexpensive, its volatility and strong odor make it less desirable for many applications. DTT is a reliable workhorse, but its instability requires fresh preparation of solutions. TCEP is the superior reagent in terms of stability, lack of odor, and compatibility with downstream applications like maleimide chemistry, making it the gold standard for many modern workflows despite its higher cost.[22][24][26]
Part 2: Experimental Protocols & Workflows
This section provides validated, step-by-step methods for key procedures in preventing and quantifying disulfide impurities.
Protocol 1: General Buffer Preparation for Handling Cysteine-Containing Molecules
This protocol is designed to create a redox-stable environment for routine handling and purification of sensitive proteins and peptides.
-
Select a Buffer System: Choose a buffer with a pKa that allows you to work in a pH range of 6.0-7.0 (e.g., MES, phosphate).
-
Use High-Purity Water: Start with high-purity, deionized water (18.2 MΩ·cm).
-
De-gas the Buffer: Before adding other components, thoroughly de-gas the water or final buffer solution by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes. This removes dissolved oxygen, a primary oxidant.[14]
-
Add a Chelating Agent: Add a stock solution of EDTA to a final concentration of 1 mM to sequester catalytic metal ions.[6]
-
Add a Reducing Agent: Immediately before use, add your chosen reducing agent from a freshly prepared, concentrated stock.
-
TCEP: 0.2 - 0.5 mM for routine protection.
-
DTT: 1 - 5 mM for more stringent requirements.
-
-
Store Properly: Store the final buffer on ice and use it within the same day for optimal performance, especially if using DTT.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol allows you to validate the reduced state of your sample by quantifying the concentration of free sulfhydryl groups.[27][28]
Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free thiols to produce a yellow-colored product (TNB²⁻), which has a strong absorbance at 412 nm.[27][28]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Standard: L-cysteine hydrochloride monohydrate for generating a standard curve.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare Cysteine Standards: Prepare a serial dilution of L-cysteine in the Reaction Buffer (e.g., from 1.5 mM down to 0 mM for a blank).[27]
-
Prepare Sample: Dilute your protein/peptide sample in the Reaction Buffer to an appropriate concentration.
-
Reaction Setup: In a microplate or cuvette:
-
Add 50 µL of the DTNB solution.
-
Add 250 µL of your standard or unknown sample.[28]
-
-
Incubate: Mix well and incubate at room temperature for 15 minutes.[27]
-
Calculate Concentration:
-
Method A (Standard Curve): Plot the absorbance of the standards vs. their concentration. Use the linear regression equation to determine the concentration of your unknown sample.
-
Method B (Extinction Coefficient): Calculate the concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[27]
-
Self-Validation: A properly reduced sample should yield the expected concentration of free thiols based on the number of cysteine residues in its sequence. A significantly lower value indicates oxidation or disulfide bond formation.
Diagram 2: Troubleshooting Workflow for Disulfide-Mediated Aggregation
This workflow provides a logical sequence of steps to diagnose and solve protein aggregation caused by disulfide bond formation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates | PLOS One [journals.plos.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. benchchem.com [benchchem.com]
- 15. US4572798A - Method for promoting disulfide bond formation in recombinant proteins - Google Patents [patents.google.com]
- 16. Interaction of disulfides with metal ions and spectroscopic identification of the products [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. store.p212121.com [store.p212121.com]
- 19. タンパク質ジスルフィド用還元剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. タンパク質ジスルフィド用還元剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. goldbio.com [goldbio.com]
- 22. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. goldbio.com [goldbio.com]
- 25. Disulfide reduction using TCEP reaction [biosyn.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. broadpharm.com [broadpharm.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Reactions of 2-Nitro-4-[(trifluoromethyl)thio]phenol
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development working with 2-Nitro-4-[(trifluoromethyl)thio]phenol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments. Our goal is to blend rigorous scientific principles with practical, field-tested insights to help you navigate the complexities of your reactions.
Understanding the Chemistry: The "Why" Behind the "How"
The synthesis of this compound typically involves the electrophilic nitration of a 4-substituted phenol. The trifluoromethylthio (-SCF₃) group is a strongly electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the hydroxyl (-OH) group is a powerful activating group and is ortho-, para- directing. In the case of 4-[(trifluoromethyl)thio]phenol, the para position is blocked, directing the incoming nitro group to the ortho position.
Controlling the reaction conditions, particularly temperature, is paramount to prevent common side reactions such as polynitration and oxidation, which are prevalent in phenol nitrations.[1] The exothermic nature of nitration reactions necessitates careful thermal management to ensure both safety and selectivity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and handling of this compound.
Q1: My reaction is producing a low yield of the desired this compound. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. While higher temperatures can increase the reaction rate, they also promote side reactions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the reaction time. If the reaction is still incomplete, a cautious and incremental increase in temperature may be necessary. For deactivated substrates, a controlled warming approach, such as adding reagents at a low temperature (e.g., 0°C) and then allowing the mixture to slowly warm to room temperature, can be effective.[1]
-
-
Side Reactions:
-
Cause: The primary culprits are often polynitration and oxidation of the phenol. Phenols are highly susceptible to oxidation by nitric acid, leading to the formation of tar-like substances.[1]
-
Solution:
-
Temperature Control: Maintain a consistently low reaction temperature. For highly activated phenols, temperatures below 0°C are often recommended.[1]
-
Slow Reagent Addition: Add the nitrating agent dropwise with vigorous stirring to dissipate heat and avoid localized high concentrations.[1]
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent to minimize dinitration.
-
-
-
Poor Quality Starting Material:
-
Cause: Impurities in the 4-[(trifluoromethyl)thio]phenol can interfere with the reaction.
-
Solution: Ensure the purity of your starting material using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting material before use.
-
Q2: I am observing the formation of significant amounts of byproducts. How can I identify and minimize them?
A2: The most common byproducts in phenol nitration are polynitrated compounds and oxidation products.
-
Identification:
-
HPLC: Reversed-phase HPLC with a UV detector is an excellent method for separating and identifying nitrophenol isomers and other aromatic byproducts.[2][3][4][5]
-
GC-MS: Gas Chromatography-Mass Spectrometry can help identify volatile byproducts.
-
NMR Spectroscopy: ¹H and ¹³C NMR can provide structural information about the isolated byproducts.
-
-
Minimization:
-
Polynitration: This occurs when the desired mononitrated product undergoes further nitration. To prevent this, maintain a low reaction temperature and use a controlled amount of the nitrating agent.[1]
-
Oxidation: The formation of dark, tarry substances is a sign of oxidation. This is often caused by excessive temperatures.[1] Strict temperature control is crucial. Using milder nitrating agents can also be beneficial.
-
Isomer Formation: While the ortho product is expected to be major, trace amounts of other isomers might form. The ortho/para ratio is influenced by temperature; in some cases, lower temperatures favor the ortho isomer.
-
Q3: What is the optimal temperature range for the nitration of 4-[(trifluoromethyl)thio]phenol?
A3: Based on protocols for the closely related 4-(trifluoromethylthio)phenol, a temperature range of 30-40°C is a good starting point.[6] However, for phenol nitrations in general, lower temperatures are often preferred to enhance selectivity and minimize side reactions. It is advisable to start with a lower temperature (e.g., 0-10°C) and monitor the reaction. If the reaction is too slow, the temperature can be gradually increased.
Q4: Does pressure significantly affect this reaction?
A4: For most lab-scale aromatic nitrations, the reaction is conducted at atmospheric pressure. While studies have shown that increased pressure can accelerate the rate of nitration, it is generally not a primary parameter for optimization in standard laboratory settings. For industrial-scale processes, optimizing pressure could be a consideration to enhance reaction rates.
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure for the nitration of the similar compound, 4-(trifluoromethylthio)phenol.[6]
Materials:
-
4-[(Trifluoromethyl)thio]phenol
-
Nitric Acid (65%)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Diethyl Ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-[(trifluoromethyl)thio]phenol (1.0 eq).
-
Cool the flask in an ice-water bath.
-
Slowly add nitric acid (65%, 4.0 eq) dropwise to the stirred starting material over a period of 30-60 minutes, ensuring the internal temperature is maintained between 30-40°C.
-
After the addition is complete, continue stirring the reaction mixture at 30-40°C. Monitor the reaction progress by TLC until the starting material is fully consumed (typically overnight).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water (2 x volume of the reaction mixture).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of hexane and diethyl ether. The polarity of the eluent should be gradually increased.
-
Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound as a solid.
Protocol 3: Purification by Crystallization
Procedure:
-
Dissolve the crude or partially purified product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).
-
Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
The following table summarizes key parameters for consideration when optimizing the reaction.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Temperature | 0 - 40°C | Lower temperatures (0-10°C) often improve selectivity and reduce byproduct formation.[1] Higher end of the range (30-40°C) can increase reaction rate but may lead to more impurities.[6] |
| Pressure | Atmospheric | Generally sufficient for lab-scale synthesis. Increased pressure can accelerate the reaction but is not typically a primary optimization parameter. |
| Nitrating Agent | Nitric Acid (65%) | A common and effective nitrating agent. The concentration can be adjusted to control reactivity. |
| Stoichiometry | 1.0 - 1.2 eq. of Nitrating Agent | A slight excess may be needed to drive the reaction to completion, but a large excess will promote polynitration. |
| Solvent | Solvent-free or Dichloromethane | The reaction can be run neat or in a solvent.[6] A solvent can help with temperature control. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for Synthesis and Purification
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between common problems, their causes, and potential solutions.
Caption: Troubleshooting Logic Diagram
References
-
Synthesis of 2-nitro-4-(trifluoromethyl)phenol. PrepChem.com. [Link]
-
A kinetic study of phenol nitration and nitrosation with nitrous acid in the dark. ResearchGate. [Link]
-
Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Taylor & Francis Online. [Link]
-
The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. [Link]
-
Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. [Link]
-
Temperature dependence of aromatic nitration between ortho and para position? Reddit. [Link]
-
Rapid aqueous-phase dark reaction of phenols with nitrosonium ions: Novel mechanism for atmospheric nitrosation and nitration at low pH. PNAS Nexus | Oxford Academic. [Link]
-
Kinetic study of the oxidation and nitration of catechols in the presence of nitrous acid ionization equilibria. Semantic Scholar. [Link]
-
Involvement of a Formally Copper(III) Nitrite Complex in Proton-Coupled Electron Transfer and Nitration of Phenols. PMC - NIH. [Link]
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]
-
Nitration of Deactivated Aromatic Compounds. ResearchGate. [Link]
- Nitration of phenol using recycle acid.
-
Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. ResearchGate. [Link]
-
2-Nitro-4-((trifluoromethyl)thio)phenol. PubChem. [Link]
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace. [Link]
-
Electrochemical nitration of catechols: Kinetic study by digital simulation of cyclic voltammograms. ResearchGate. [Link]
-
Ortho Para Ratio & Effects. Edubirdie. [Link]
-
This compound, 98% Purity, C7H4F3NO3S, 5 grams. CP Lab Safety. [Link]
-
Nitration of Phenols. Khan Academy. [Link]
-
5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]
-
The Ortho/Para Ratio. Dalal Institute. [Link]
-
Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkat USA. [Link]
-
Purification of nitrophenols using complex-assisted crystallization. ResearchGate. [Link]
-
Ultrasound promoted para-selective nitration of phenols in ionic liquid. PubMed. [Link]
-
Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Method of crystallizing nitro products.
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2-Nitro-4-(trifluoromethyl)benzenethiol. PubChem. [Link]
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2-Methyl-4-nitrophenol. ResearchGate. [Link]
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Is nitration in phenol easier than benzoic acid? Quora. [Link]
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- 6. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
Challenges in the scale-up of 2-Nitro-4-[(trifluoromethyl)thio]phenol synthesis
Welcome to the technical support center for the synthesis of 2-Nitro-4-[(trifluoromethyl)thio]phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental success.
The trifluoromethylthio (SCF₃) group is of significant interest in medicinal chemistry and agrochemicals due to its high lipophilicity, which can enhance the bioavailability and metabolic stability of molecules.[1][2][3] The target compound, this compound, serves as a key building block for more complex molecules.[4] However, its synthesis, particularly during scale-up, can present several challenges, from controlling regioselectivity to managing byproduct formation.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these hurdles.
I. Synthesis Overview & Key Challenges
The most direct and common laboratory-scale synthesis of this compound involves the electrophilic nitration of 4-(trifluoromethylthio)phenol. The hydroxyl (-OH) and trifluoromethylthio (-SCF₃) groups direct the incoming nitro group (-NO₂) to specific positions on the aromatic ring. While both are ortho-, para-directing, the para position is blocked by the -SCF₃ group, and the strong activating effect of the hydroxyl group primarily directs the nitration to the ortho position.
A generalized reaction scheme is as follows:
However, controlling this reaction to achieve high yield and purity can be complex. Key challenges include:
-
Controlling Regioselectivity: Preventing the formation of other nitrated isomers.
-
Preventing Over-Nitration: The formation of dinitro- derivatives is a common side reaction.[5]
-
Managing Reaction Exotherms: Nitration reactions are often highly exothermic and require careful temperature control, especially during scale-up.
-
Product Purification: Separating the desired product from starting material, isomers, and other byproducts can be challenging.[6]
II. Frequently Asked Questions (FAQs)
Here are some common questions encountered during the synthesis of this compound.
Q1: What are the recommended starting materials and reagents?
The primary starting material is 4-(trifluoromethylthio)phenol . The nitrating agent is typically a mixture of nitric acid (HNO₃) and a strong acid catalyst, most commonly sulfuric acid (H₂SO₄) .[7] The choice of solvent is also critical, with non-reactive chlorinated solvents like dichloromethane (DCM) or inert solvents being common choices.
Q2: What are the critical reaction conditions to monitor?
Temperature is the most critical parameter. The reaction should be run at low temperatures (typically 0 °C to room temperature) to control the reaction rate, minimize byproduct formation, and ensure safety. The rate of addition of the nitrating agent is also crucial to prevent localized overheating and over-nitration.
Q3: What safety precautions should be taken?
-
Nitrating mixtures (HNO₃/H₂SO₄) are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
The reaction is exothermic. Use an ice bath for temperature control and add the nitrating agent slowly.
-
This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[8] Handle the final product with care.
Q4: How is the product typically purified?
After quenching the reaction, an aqueous workup is performed to remove the acids. The crude product is then often purified by column chromatography on silica gel.[9] Recrystallization from a suitable solvent system can also be employed to obtain a high-purity solid product.
Q5: What are the expected yields for this synthesis?
Yields can vary significantly based on the scale and specific conditions used. On a lab scale, with careful control of temperature and stoichiometry, yields can range from moderate to good. However, during scale-up, yields may decrease if parameters like mixing and heat transfer are not adequately managed.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up, providing insights into their causes and practical solutions.
Problem 1: Low or No Product Yield
A low yield of the desired product is one of the most common issues. The following workflow can help diagnose the root cause.
Problem 2: Formation of Significant Byproducts
The presence of multiple byproducts complicates purification and reduces the yield of the target compound.
| Observation (Byproduct) | Probable Cause | Proposed Solution & Scientific Rationale |
| Di-nitrated Product | Over-nitration due to harsh reaction conditions. The initial product, this compound, is still activated enough for a second nitration. | 1. Strict Temperature Control: Maintain the reaction at or below 0 °C. Higher temperatures increase the rate of the second nitration. 2. Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of nitric acid. 3. Slow Addition: Add the nitrating agent dropwise to avoid localized high concentrations. |
| Isomeric Byproducts | Loss of Regioselectivity. While the ortho position is strongly favored, some reaction at other positions can occur, especially at higher temperatures. | 1. Low Temperature: Colder conditions favor the kinetically controlled product, which is the desired ortho-isomer. 2. Purification: These isomers are often difficult to separate. Careful column chromatography with a shallow solvent gradient may be required. Consider preparative HPLC for high-purity material. |
| Dark, Tarry Crude Product | Oxidation and/or Polymerization. The nitrating mixture is a strong oxidizing agent. Phenols are susceptible to oxidation, which can lead to complex polymeric materials.[6] | 1. Degas Solvents: Using degassed solvents can minimize oxidative side reactions. 2. Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Purification: It may be necessary to filter the crude product through a plug of silica or celite to remove insoluble tar before proceeding with chromatography. |
Problem 3: Challenges in Product Isolation and Purification
Even with a successful reaction, isolating the final product in a pure, solid form can be a hurdle.
| Problem | Probable Cause | Proposed Solution & Scientific Rationale |
| Product is an Oil, Not a Solid | Residual Solvent or Impurities. Small amounts of solvent or byproducts can act as a eutectic contaminant, preventing crystallization. | 1. High-Vacuum Drying: Ensure all residual solvent is removed by drying under high vacuum for an extended period. 2. Re-purification: If impurities are present, re-purify via column chromatography. 3. Crystallization: Attempt recrystallization from a different solvent system. A biphasic system like hexane/ethyl acetate is often effective. Start with a concentrated solution and cool slowly. Seeding with a previously obtained crystal can induce crystallization. |
| Difficulty Separating Product from Starting Material | Similar Polarity. The product and starting material may have very close Rf values on TLC, making chromatographic separation inefficient. | 1. Drive Reaction to Completion: Ensure the reaction proceeds until no starting material is visible by TLC. A slight excess of the nitrating agent might be necessary, but this must be balanced against byproduct formation. 2. Optimize Chromatography: Use a less polar solvent system to increase the separation on the silica gel column. For example, switch from 3:1 Hexane:EtOAc to 9:1 Hexane:EtOAc. Running a longer column can also improve resolution. |
IV. Detailed Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Trifluoromethylthio)phenol | 194.17 | 5.0 g | 25.7 mmol |
| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 20 mL | - |
| Nitric Acid (HNO₃, 70%) | 63.01 | 1.8 mL | 28.3 mmol (1.1 eq) |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-(trifluoromethylthio)phenol in 50 mL of dichloromethane.
-
Cooling: Cool the flask in an ice-water bath to 0 °C with vigorous stirring.
-
Acid Addition: Slowly add 20 mL of concentrated sulfuric acid to the solution. The addition is exothermic; ensure the temperature remains below 5 °C.
-
Nitration: In a separate vial, prepare the nitrating agent by adding 1.8 mL of 70% nitric acid. Add this nitrating agent dropwise to the reaction mixture over 20-30 minutes using a dropping funnel. Crucially, maintain the internal temperature at 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 mL of ice water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 9:1 hexane/ethyl acetate).
-
Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum. The final product, this compound, should be a yellow solid.[8][10]
Synthesis and Purification Workflow
V. References
-
Trifluoromethylthiolation of Aromatic and Heteroaromatic Compounds. Request PDF. Available from: [Link]
-
Metal-Free Direct Trifluoromethylthiolation of Aromatic Compounds Using Triptycenyl Sulfide Catalyst. American Chemical Society. (2021-03-11). Available from: [Link]
-
Metal-Free Direct Trifluoromethylthiolation of Aromatic Compounds Using Triptycenyl Sulfide Catalyst. Organic Letters - ACS Publications. Available from: [Link]
-
S-Trifluoromethylation of Aromatic Thiols. ChemistryViews. (2024-06-19). Available from: [Link]
-
Synthesis of 2-nitro-4-(trifluoromethyl)phenol. PrepChem.com. Available from: [Link]
-
Synthesis of 2-nitro-4-trifluoromethylphenol. PrepChem.com. Available from: [Link]
-
Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. (2015-01-13). Available from: [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]
-
Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. PMC. Available from: [Link]
-
This compound, 98% Purity, C7H4F3NO3S, 5 grams. CP Lab Safety. Available from: [Link]
-
Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. ResearchGate. (2020). Available from: [Link]
-
Direct Trifluoromethylthiolation Reactions Involving Radical Processes. Request PDF - ResearchGate. Available from: [Link]
-
2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669. PubChem. Available from: [Link]
-
Late Stage Trifluoromethylthiolation Strategies for Organic Compounds. ResearchGate. (2016). Available from: [Link]
-
Preparation of 3-trifluoromethyl-4-nitrophenol. Google Patents. Available from:
-
Process for the purification of para-nitrophenol. Google Patents. Available from:
-
Purification of thiophenols by treatment with aluminum and magnesium alkoxides. Google Patents. Available from:
-
2-Nitro-4-(trifluoromethyl)benzenethiol | C7H4F3NO2S | CID 117418. PubChem. Available from: [Link]
-
Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Universität Würzburg. Available from: [Link]
-
Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. PubMed. (2024-10-01). Available from: [Link]
-
Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. (2023-11-21). Available from: [Link]
-
Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. PMC - NIH. Available from: [Link]
-
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI. (2022-12-01). Available from: [Link]
-
Method of synthesis of 2-chloro-4-nitrophenol. Google Patents. Available from:
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- 2. S-Trifluoromethylation of Aromatic Thiols - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. US3954892A - Process for the purification of para-nitrophenol - Google Patents [patents.google.com]
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- 10. calpaclab.com [calpaclab.com]
Work-up procedures to remove unreacted 2-Nitro-4-[(trifluoromethyl)thio]phenol
Topic: Troubleshooting the Removal of Unreacted 2-Nitro-4-[(trifluoromethyl)thio]phenol
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven answers to common challenges encountered during the purification of reaction mixtures containing the residual starting material, this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions for a successful work-up.
Understanding the Challenge: Chemical Profile of this compound
Before devising a purification strategy, it's crucial to understand the physicochemical properties of the impurity you aim to remove.
This compound is a solid at room temperature with a molecular weight of approximately 239.17 g/mol .[1] Its structure is characterized by three key functional groups that dictate its behavior:
-
Phenolic Hydroxyl (-OH) Group: This group is acidic. The acidity is significantly enhanced by the presence of two strong electron-withdrawing groups on the aromatic ring.
-
Nitro (-NO₂) Group: A powerful electron-withdrawing group that increases the acidity of the phenolic proton.
-
Trifluoromethylthio (-SCF₃) Group: Another electron-withdrawing group that further contributes to the phenol's acidity and also imparts lipophilic character.
The combined electronic effects of the nitro and trifluoromethylthio groups make this compound substantially more acidic than phenol itself, which is a critical property we can exploit for its removal.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the most direct and efficient method to remove this compound from my organic reaction mixture?
Answer: The primary and most efficient method is a liquid-liquid extraction (LLE) using an aqueous basic solution. This technique, often called a "basic wash," leverages the acidic nature of the phenol.
Causality & Mechanism: The phenolic proton is acidic enough to be removed by a base. This deprotonation reaction converts the water-insoluble phenol into its corresponding phenoxide salt. This salt is ionic and therefore highly soluble in water, allowing it to be selectively partitioned into the aqueous phase and separated from the desired, presumably neutral or less acidic, product dissolved in an immiscible organic solvent.
// Nodes A [label="Crude Reaction Mixture\n(in organic solvent, e.g., EtOAc)", fillcolor="#4285F4"]; B [label="Add Aqueous Base\n(e.g., 1M NaHCO₃)", fillcolor="#FBBC05"]; C [label="Shake Funnel & Vent", fillcolor="#EA4335"]; D [label="Allow Layers to Separate", fillcolor="#34A853"]; E [label="Organic Layer\n(Desired Product)", fillcolor="#4285F4", shape=cylinder, height=1.5]; F [label="Aqueous Layer\n(Phenoxide Salt Impurity)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder, height=1.5]; G [label="Drain Aqueous Layer", fillcolor="#EA4335"]; H [label="Wash Organic Layer\n(with Brine)", fillcolor="#FBBC05"]; I [label="Dry & Evaporate", fillcolor="#34A853"]; J [label="Purified Product", fillcolor="#4285F4"];
// Edges A -> B [label=" Transfer to\nSeparatory Funnel "]; B -> C; C -> D; D -> {E, F} [style=invis]; D -> G [label=" Separate "]; G -> F [ltail=D, style=invis]; // Helper for layout E -> H [label=" Retain "]; H -> I; I -> J; } .enddot Caption: Liquid-Liquid Extraction (LLE) workflow.
Experimental Protocol: Basic Wash
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether). Transfer this solution to a separatory funnel.
-
Extraction: Add an equal volume of an aqueous basic solution (see Table 1 for options).
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds. Crucially, invert the funnel and vent frequently to release any pressure buildup, especially when using bicarbonate or carbonate bases which generate CO₂ gas.
-
Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The denser layer (often DCM or the aqueous layer if the organic solvent is less dense than water) will be at the bottom.
-
Collection: Carefully drain the lower layer. Then, pour out the upper layer from the top of the funnel to avoid re-contamination. The impurity is now in the aqueous layer.
-
Repeat (Optional): For stubborn cases, repeat the wash (steps 2-5) with a fresh portion of the basic solution.
-
Neutralization Wash: Wash the organic layer with water and then with a saturated brine solution to remove residual base and dissolved water.
-
Drying and Concentration: Dry the purified organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Table 1: Selection of Aqueous Base for Extraction
| Base | Concentration | Suitability & Causality | Potential Issues |
| Sodium Bicarbonate (NaHCO₃) | 5% or Saturated | Recommended First Choice. The pKa of carbonic acid (H₂CO₃) is ~6.4. This is sufficiently basic to deprotonate the highly acidic this compound but mild enough to avoid reacting with many sensitive functional groups. | Vigorous CO₂ evolution (requires careful venting). May not be strong enough if the desired product is also significantly acidic. |
| Sodium Carbonate (Na₂CO₃) | 1 M | A stronger base than bicarbonate. Useful if a NaHCO₃ wash is incomplete. | Stronger CO₂ evolution. Higher pH may affect base-sensitive functional groups. |
| Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Highly Effective. A strong base that will quantitatively deprotonate the phenol. Use when other bases fail or when the product is robust. | High pH can cause hydrolysis of esters, amides, or other sensitive groups. Increased risk of forming stable emulsions. |
Q2: The basic wash was ineffective or created a persistent emulsion. What should I do next?
Answer: If LLE fails, your next line of defense is flash column chromatography . This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel).
Causality & Mechanism: Silica gel is a polar adsorbent. Molecules with polar functional groups, like the hydroxyl (-OH) and nitro (-NO₂) groups of your impurity, will interact strongly with the silica surface and move through the column slowly.[2] Less polar compounds will interact weakly and elute (pass through the column) more quickly. By using a mobile phase (solvent system) of appropriate polarity, you can achieve separation.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, develop a separation on a Thin-Layer Chromatography (TLC) plate to find a suitable solvent system.
-
Spot your crude mixture on a silica gel TLC plate.
-
Elute the plate with various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
The goal is to find a solvent ratio where your desired product has an Rf value of ~0.3-0.4 and is well-separated from the phenolic impurity spot (which should have a lower Rf).
-
-
Column Packing: Pack a glass column with silica gel (particle size 40-63 µm is standard for flash chromatography) as a slurry in your chosen non-polar solvent.[3]
-
Sample Loading: Concentrate your crude mixture onto a small amount of silica gel to create a "dry load." Carefully add this to the top of the packed column.
-
Elution: Run the solvent system identified by TLC through the column, applying positive pressure with air or nitrogen to achieve a solvent flow rate of about 2 inches per minute.[3]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
// Nodes A [label="1. TLC Analysis\n(Find Solvent System, e.g., 80:20 Hex:EtOAc)", fillcolor="#4285F4"]; B [label="2. Pack Column\n(Silica Gel Slurry)", fillcolor="#FBBC05"]; C [label="3. Load Sample\n(Crude mixture adsorbed on silica)", fillcolor="#EA4335"]; D [label="4. Elute Column\n(Apply pressure)", fillcolor="#34A853"]; E [label="5. Collect Fractions", fillcolor="#4285F4"]; F [label="6. Analyze Fractions by TLC", fillcolor="#FBBC05"]; G [label="7. Combine Pure Fractions", fillcolor="#34A853"]; H [label="8. Evaporate Solvent", fillcolor="#EA4335"]; I [label="Purified Product", fillcolor="#4285F4"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label=" Identify pure product "]; G -> H; H -> I; } .enddot Caption: Flash column chromatography workflow.
Q3: My desired product is a solid with solubility distinct from the impurity. Can I use recrystallization?
Answer: Yes, recrystallization can be an excellent and scalable purification method if your product is a solid and you can identify a suitable solvent system.
Causality & Mechanism: Recrystallization purifies compounds based on differences in solubility.[4][5] The ideal scenario involves finding a solvent in which your desired product is highly soluble at high temperatures but poorly soluble at low temperatures, while the phenolic impurity remains soluble at all temperatures.[4] As the hot, saturated solution cools, the solubility of your product decreases, forcing it to crystallize out in a pure form, leaving the impurities behind in the solvent (mother liquor).[6]
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your crude material in small amounts of various solvents (e.g., ethanol, isopropanol, toluene, heptane, ethyl acetate, or mixtures thereof) at room temperature and at boiling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse off any adhering mother liquor containing the impurity.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
// Nodes A [label="1. Dissolve Crude Solid\n(in minimum hot solvent)", fillcolor="#4285F4"]; B [label="2. Cool Solution Slowly\n(allow crystals to form)", fillcolor="#FBBC05"]; C [label="3. Isolate Crystals\n(Vacuum Filtration)", fillcolor="#EA4335"]; D [label="4. Wash Crystals\n(with ice-cold solvent)", fillcolor="#34A853"]; E [label="5. Dry Crystals\n(under vacuum)", fillcolor="#4285F4"]; F [label="Pure Crystalline Product", fillcolor="#4285F4"]; G [label="Mother Liquor\n(contains soluble impurities)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; C -> G [label=" Discard "]; D -> E; E -> F; } .enddot Caption: Recrystallization purification workflow.
Safety & Handling Precautions
This compound is a hazardous chemical. According to GHS classifications, it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Waste Disposal: Dispose of all chemical waste, including aqueous extracts and contaminated solvents, according to your institution's hazardous waste protocols.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
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PubChem. (n.d.). Nitrophenols. National Center for Biotechnology Information. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
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ResearchGate. (2020). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Retrieved from [Link]
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Wiberg, K. B. (1960). Recrystallization. In Laboratory Technique in Organic Chemistry. McGraw-Hill. Retrieved from [Link]
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Scribd. (n.d.). Purification of Organic Compounds by Recrystallization. Retrieved from [Link]
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ResearchGate. (2022). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
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Scilit. (2008). Batch Liquid‐Liquid Extraction of Phenol from Aqueous Solutions. Retrieved from [Link]
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Semantic Scholar. (2002). Low-temperature liquid–liquid extraction of phenols from aqueous solutions with hydrophilic mixtures of extractants. Retrieved from [Link]
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Taylor & Francis Online. (2009). Salt Effects on the Recovery of Phenol by Liquid‐Liquid Extraction with Cyanex 923. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitro-4-((trifluoromethyl)thio)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2014). Liquid-liquid extraction of phenol from simulated sebacic acid wastewater. Retrieved from [Link]
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Penn State University. (n.d.). Oxidation and thermolysis of methoxy-, nitro-, and hydroxy-substituted phenols in supercritical water. Penn State Research Database. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
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NCERT. (n.d.). Alcohols, Phenols and Ethers. National Council of Educational Research and Training. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)benzenethiol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2019). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
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Phenomenex. (2024). Flash Chromatography: Principles & Applications. Retrieved from [Link]
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IJRAR. (2019). Review on Removal Techniques for Phenolic Compounds. International Journal of Research and Analytical Reviews. Retrieved from [Link]
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Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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National Institutes of Health. (2015). Techniques for Analysis of Plant Phenolic Compounds. PMC. Retrieved from [Link]
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YouTube. (2016). Cleaning Dirty Phenol. NileRed. Retrieved from [Link]
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ResearchGate. (2015). How can I remove phenol-compounds from wast water without removing other organic compounds like lipids, amino acids, etc?. Retrieved from [Link]
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La-salle.org. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]
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Agilent Technologies. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Sciencemadness.org. Retrieved from [Link]
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Canadian Denatured Alcohol Inc. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Trifluoromethylthiolation: A Comparative Analysis of Modern Reagents
Prepared for: Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylthio (SCF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Its unique combination of high lipophilicity (Hansch parameter π ≈ 1.44) and strong electron-withdrawing character can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides a comparative analysis of the principal classes of reagents used for trifluoromethylthiolation, supported by experimental data and protocols, to empower researchers in selecting the optimal synthetic strategy.
A critical point of clarification is the role of molecules such as 2-Nitro-4-[(trifluoromethyl)thio]phenol . Rather than being a reagent for trifluoromethylthiolation, this compound is a archetypal product or synthetic intermediate. Phenols are common substrates for these reactions, and subsequent transformations, like nitration, can be performed on the trifluoromethylthiolated product.[3][4] Therefore, this guide focuses on the reagents and methodologies used to construct such valuable SCF₃-containing molecules.
The modern trifluoromethylthiolation toolkit can be broadly categorized into three mechanistic classes based on the reactive nature of the SCF₃ synthon they generate: Electrophilic (SCF₃⁺), Nucleophilic (SCF₃⁻), and Radical (SCF₃•).
Part 1: Electrophilic Reagents: The "SCF₃⁺" Donors
Electrophilic trifluoromethylthiolation is a powerful and direct method for functionalizing electron-rich substrates such as phenols, anilines, indoles, and other (hetero)arenes.[4][5] These reagents function by delivering an electrophilic "SCF₃⁺" equivalent to a nucleophilic partner. The reactivity of these reagents has evolved significantly, with modern iterations offering superior performance and stability.
The most prominent class of electrophilic reagents are N-thioimides and N-thioamides. Their electrophilicity is tuned by the nature of the electron-withdrawing groups attached to the nitrogen atom. A clear hierarchy of reactivity has been established, which is crucial for reagent selection.
Comparative Analysis of Key Electrophilic Reagents
The primary advantage of this class is its directness, often requiring only the reagent and a suitable substrate, sometimes with a mild Lewis or Brønsted acid catalyst to enhance reactivity.[6]
| Reagent | Structure | Key Characteristics & Causality | Typical Substrates |
| N-Trifluoromethylthiophthalimide | Unavailable | One of the earliest shelf-stable reagents. The two carbonyl groups provide moderate electron withdrawal, making it effective for reactive nucleophiles but limited with less-activated substrates. | β-ketoesters, activated arenes. |
| N-(Trifluoromethylthio)saccharin | Unavailable | Highly reactive, shelf-stable, crystalline solid. Replacing one carbonyl of the phthalimide with a more strongly electron-withdrawing sulfonyl group significantly increases the electrophilicity of the sulfur atom, broadening the substrate scope.[2][7] | Alcohols, amines, thiols, electron-rich arenes, aldehydes, ketones.[2][5] |
| N-Trifluoromethylthiodibenzenesulfonimide | Unavailable | Currently the most electrophilic reagent in this class. The presence of two sulfonyl groups provides maximum electron withdrawal, enabling the trifluoromethylthiolation of even less reactive arenes without a catalyst.[8][9] | A wide range of electron-rich and less-activated arenes and heteroarenes.[8] |
General Mechanism: Electrophilic Aromatic Substitution
The reaction typically proceeds via a standard electrophilic aromatic substitution (SₑAr) mechanism, particularly for substrates like phenols and anilines.
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Comparing the reactivity of 2-Nitro-4-[(trifluoromethyl)thio]phenol with other nitrophenols
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is paramount for rational molecular design and synthesis. This guide provides an in-depth comparison of 2-Nitro-4-[(trifluoromethyl)thio]phenol against a baseline of common nitrophenols, grounded in the principles of physical organic chemistry. While direct experimental kinetic data for this specific molecule is limited in public literature, its reactivity can be reliably inferred from the powerful and well-characterized electronic effects of its substituents.
Introduction: The Unique Electronic Profile of this compound
Nitrophenols are a cornerstone class of compounds, pivotal in the synthesis of pharmaceuticals, dyes, and agrochemicals, and frequently used as models for studying catalytic and environmental degradation processes.[1] Their reactivity is primarily dictated by the interplay between the electron-donating hydroxyl (-OH) group and the electron-withdrawing nitro (-NO₂) group.
The subject of this guide, this compound, presents a unique case. It features not one, but two exceptionally strong electron-withdrawing groups (EWGs) positioned at key locations on the phenol ring: a nitro group (-NO₂) at the ortho position and a trifluoromethylthio group (-SCF₃) at the para position. This substitution pattern creates a highly electron-deficient aromatic system, profoundly influencing its acidity, susceptibility to nucleophilic attack, and the reactivity of its nitro functional group.
The Foundation of Reactivity: A Deep Dive into Substituent Effects
The reactivity of a substituted benzene ring is governed by the cumulative inductive and resonance effects of its substituents. The trifluoromethylthio (-SCF₃) group is recognized as a potent electron-withdrawing substituent, largely due to the immense inductive pull of the three fluorine atoms.[2][3]
dot graph Substituent_Effects { rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10];
} dot Caption: Electronic effects of key functional groups.
-
Nitro Group (-NO₂): A classic and powerful EWG that deactivates the ring through both a strong negative inductive effect (-I) and a strong negative mesomeric (resonance) effect (-M).
-
Trifluoromethylthio Group (-SCF₃): This group is strongly deactivating, primarily through a potent -I effect. Its Hansch parameter (a measure of lipophilicity and electronic character) is high (πR = 1.44), indicating a significant electronic influence.[3]
-
Hydroxyl Group (-OH): An activating group that donates electron density via a strong positive mesomeric effect (+M), despite being moderately withdrawing by induction (-I).
In this compound, the cumulative -I and -M effects of the -NO₂ and -SCF₃ groups are expected to overwhelmingly dominate the +M effect of the -OH group, leading to a highly electron-poor aromatic ring.
Comparative Analysis of Acidity (pKa)
The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups increase acidity by delocalizing and stabilizing the negative charge of the phenoxide. A lower pKa value signifies a stronger acid.[4]
| Compound | Substituents | pKa Value |
| Phenol | None | ~9.9 |
| 4-Nitrophenol | 4-NO₂ | ~7.15 |
| 2-Nitrophenol | 2-NO₂ | ~7.23 |
| 3-(Trifluoromethyl)phenol | 3-CF₃ | ~9.08[5][6] |
| 2,4-Dinitrophenol | 2-NO₂, 4-NO₂ | ~4.1 |
| This compound | 2-NO₂, 4-SCF₃ | Predicted: < 4.0 |
Analysis & Prediction: Standard nitrophenols are significantly more acidic than phenol. The presence of a second strong EWG, as seen in 2,4-dinitrophenol, drastically increases acidity, lowering the pKa by about 3 units compared to 4-nitrophenol. The -SCF₃ group is a powerful EWG, comparable in effect to a nitro group in many contexts.[7][8] Therefore, it is predicted that this compound will exhibit a pKa value even lower than that of 2,4-dinitrophenol, likely falling below 4.0, making it a very strong acid among substituted phenols.
Reactivity Profile: A Tale of Two Pathways
The extreme electron-deficient nature of this compound makes it highly reactive in certain pathways while being almost inert in others.
Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group.[9] The reaction rate is accelerated by the presence of strong EWGs at the ortho and para positions relative to the leaving group, as these positions stabilize the negatively charged intermediate (Meisenheimer complex).[10]
Comparative Insight:
-
Chlorobenzene: Unreactive towards SNAr under normal conditions.
-
2,4-Dinitrochlorobenzene: A classic SNAr substrate that reacts readily with nucleophiles.
-
2-Nitro-4-(trifluoromethyl)chlorobenzene: The precursor for synthesizing 2-nitro-4-(trifluoromethyl)phenol, it readily undergoes SNAr with hydroxide, demonstrating the activating power of the -NO₂ and -CF₃ groups.[11]
Prediction for this compound Derivatives: Should a derivative of this phenol contain a suitable leaving group (e.g., a halogen) at the 1-position (relative to the -OH), it would be exceptionally reactive towards SNAr. The combined stabilizing influence of the ortho-nitro and para-trifluoromethylthio groups on the Meisenheimer complex would likely lead to reaction rates far exceeding those of dinitrophenol analogues.
Deactivation in Electrophilic Aromatic Substitution (EAS)
Conversely, the ring is profoundly deactivated towards electrophilic attack. EAS reactions require an electron-rich aromatic ring to attack an electrophile. The powerful EWGs on this compound withdraw so much electron density that the ring becomes highly "electron-poor" and unreactive to all but the most potent electrophiles under harsh conditions.[12]
Reactivity of the Nitro Group: Catalytic Reduction
The reduction of a nitro group to an amine is a fundamental transformation, often studied kinetically using UV-Vis spectrophotometry.[1][13] The reaction rate is highly dependent on the electronic environment of the nitro group.
Kinetic Comparison: The general trend for the reduction rate of simple nitrophenol isomers is: para > ortho > meta.[1] The presence of intramolecular hydrogen bonding in the ortho isomer can slightly hinder its interaction with the catalyst surface, making it marginally less reactive than the para isomer.[13]
Prediction for this compound: The presence of the additional, strongly electron-withdrawing -SCF₃ group at the para position will further decrease electron density on the aromatic ring and, by extension, on the nitro group. This increased electrophilicity of the nitro group should make it more susceptible to reduction. It is predicted that the apparent rate constant (k_app) for the reduction of this compound would be significantly higher than that of 2-nitrophenol or 4-nitrophenol under identical catalytic conditions.
Experimental Protocol: Kinetic Analysis of Nitro Group Reduction
This protocol describes a standardized method for comparing the catalytic reduction rates of nitrophenols, which is directly applicable for validating the predictions made in this guide. The reaction is monitored by observing the disappearance of the yellow nitrophenolate ion.
Objective: To determine the apparent rate constant (k_app) for the catalytic reduction of a nitrophenol to its corresponding aminophenol using sodium borohydride (NaBH₄) and a nanoparticle catalyst.
Materials & Equipment:
-
This compound and other reference nitrophenols
-
Sodium borohydride (NaBH₄)
-
Colloidal nanoparticle catalyst solution (e.g., Au, Ag, or Pd nanoparticles)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and standard laboratory glassware
Procedure:
-
Preparation of Solutions:
-
Prepare a fresh 0.1 M solution of NaBH₄ in deionized water. Causality Note: A large excess of NaBH₄ is used to ensure pseudo-first-order kinetics with respect to the nitrophenol.
-
Prepare a 0.1 mM stock solution of the nitrophenol under study in deionized water.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range (e.g., 250-550 nm) or to monitor at the λ_max of the relevant phenolate ion (~400 nm for 4-nitrophenolate).
-
-
Reaction Execution & Monitoring:
-
To a quartz cuvette, add 2.5 mL of deionized water, 0.3 mL of the nitrophenol stock solution, and 0.1 mL of the nanoparticle catalyst solution.
-
Mix gently and place the cuvette in the spectrophotometer to record a baseline spectrum (t=0).
-
Initiate the reaction by adding 0.1 mL of the freshly prepared 0.1 M NaBH₄ solution. Immediately start recording absorbance at fixed time intervals (e.g., every 30 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics. The apparent rate constant (k_app) is determined by plotting ln(A_t / A₀) versus time, where A₀ is the initial absorbance and A_t is the absorbance at time t.
-
The slope of the resulting linear plot is equal to -k_app.[14]
-
dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} dot Caption: Workflow for kinetic analysis of nitrophenol reduction.
Conclusion
The unique substitution pattern of this compound renders it a molecule of significant interest. Based on established principles of physical organic chemistry, it can be confidently predicted to exhibit:
-
High Acidity: With a pKa likely lower than 4.0, it is substantially more acidic than common mono- and dinitrophenols.
-
High Reactivity in SNAr: The powerful electron-withdrawing capabilities of the ortho-nitro and para-trifluoromethylthio groups create a highly activated system for nucleophilic attack.
-
Accelerated Nitro Group Reduction: The electron-deficient nature of the nitro group should facilitate its catalytic reduction to the corresponding amine at a faster rate than simpler nitrophenols.
-
Low Reactivity in EAS: The aromatic ring is strongly deactivated towards electrophilic substitution.
These predicted properties highlight this compound as a valuable, highly reactive building block for synthesizing complex molecules where an electron-deficient aromatic core is desired. The experimental protocols provided herein offer a clear path for empirically validating these well-grounded theoretical comparisons.
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Mohammad, F., et al. (2020). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Advances. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
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Adam, K. (2002). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of Biomolecular Structure & Dynamics. [Link]
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A Comparative Guide to the Synthesis of 2-Nitro-4-[(trifluoromethyl)thio]phenol: A Modern Approach vs. a Traditional Pathway
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (-SCF3) group into pharmacologically active molecules is a well-established strategy to enhance their lipophilicity, metabolic stability, and overall efficacy. The target molecule, 2-Nitro-4-[(trifluoromethyl)thio]phenol, is a valuable building block in medicinal chemistry, combining the electronic properties of a nitrophenol with the unique characteristics of the -SCF3 moiety. This guide provides an in-depth comparison of a modern, direct synthetic method for its preparation against a more traditional, multi-step approach, offering insights into the rationale behind experimental choices and providing detailed protocols for both.
The Modern Approach: Direct Electrophilic Trifluoromethylthiolation and Subsequent Nitration
This contemporary strategy prioritizes efficiency and atom economy by first introducing the desired trifluoromethylthio group onto a readily available phenol, followed by a regioselective nitration. This approach leverages the development of stable and reactive electrophilic trifluoromethylthiolating agents.
Rationale and Expertise-Driven Insights
The choice of an electrophilic trifluoromethylthiolation of phenol is based on the ortho-, para-directing nature of the hydroxyl group, which facilitates the introduction of the -SCF3 group at the desired position. The subsequent nitration is then directed by both the hydroxyl and the trifluoromethylthio substituents. This two-step sequence is often more convergent and can lead to higher overall yields compared to building the molecule through a longer, more linear synthesis.
Experimental Protocol: Method A
Step 1: Synthesis of 4-[(Trifluoromethyl)thio]phenol
A solution of phenol (1.0 mmol) in dichloromethane (10 mL) is treated with N-(Trifluoromethylthio)phthalimide (1.1 mmol) and triflic acid (1.1 mmol) at room temperature. The reaction is stirred for 2-4 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-[(Trifluoromethyl)thio]phenol.
Step 2: Nitration of 4-[(Trifluoromethyl)thio]phenol
To a stirred solution of 4-[(Trifluoromethyl)thio]phenol (1.0 mmol) in concentrated sulfuric acid (2 mL) at 0 °C, a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (0.5 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The reaction is carefully quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.
The Traditional Pathway: A Multi-Step Approach via Sandmeyer Reaction
This more classical route involves the synthesis of a trifluoromethylthiolated aniline derivative, followed by a Sandmeyer reaction to introduce the hydroxyl group, and finally, nitration. While longer, this method can be advantageous if the aniline intermediate is readily available or if other isomers are desired.
Rationale and Expertise-Driven Insights
The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide variety of functionalities, including a hydroxyl group.[1] This method provides a reliable, albeit longer, path to the target phenol. The synthesis begins with a commercially available or readily synthesized aniline derivative, providing a different strategic approach to the target molecule.
Experimental Protocol: Method B
Step 1: Synthesis of 4-(Trifluoromethylthio)aniline
This intermediate can be prepared from 4-nitroaniline through a multi-step sequence or, more conveniently, by the reduction of 4-nitrophenyl trifluoromethyl sulfide.[2] A common procedure involves the hydrogenation of 4-nitrophenyl trifluoromethyl sulfide using a palladium on carbon catalyst (Pd/C) in ethanol under a hydrogen atmosphere.[2]
Step 2: Synthesis of 4-[(Trifluoromethyl)thio]phenol via Sandmeyer Reaction
4-(Trifluoromethylthio)aniline (1.0 mmol) is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 mmol) in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt. This cold diazonium salt solution is then added portion-wise to a boiling aqueous solution of copper(II) sulfate. The reaction mixture is steam distilled, and the distillate is extracted with ether. The organic extracts are dried and concentrated to give 4-[(Trifluoromethyl)thio]phenol.
Step 3: Nitration of 4-[(Trifluoromethyl)thio]phenol
The nitration is carried out as described in Step 2 of Method A.
Comparative Analysis
| Parameter | Method A: Direct Trifluoromethylthiolation | Method B: Sandmeyer Reaction Pathway |
| Overall Yield | Typically higher (e.g., 60-70%) | Generally lower due to more steps (e.g., 40-50%) |
| Number of Steps | 2 | 3 (or more, depending on aniline synthesis) |
| Reaction Time | Shorter | Longer |
| Reagent Availability | Relies on specialized trifluoromethylthiolating agents | Utilizes more common, classical reagents |
| Scalability | Can be scalable, but cost of reagents may be a factor | Well-established and scalable |
| Safety Considerations | Use of highly corrosive triflic acid and potentially toxic trifluoromethylthiolating agents requires careful handling.[3][4] | Involves the formation of potentially explosive diazonium salts, which must be handled at low temperatures and without isolation.[1] |
| Waste Generation | Can be more atom-economical | Generates more waste due to the multi-step nature |
Validation and Characterization
The final product, this compound, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons, with coupling patterns consistent with the substitution pattern.
-
¹³C NMR will confirm the number of unique carbon environments.
-
¹⁹F NMR is crucial for confirming the presence of the -SCF₃ group, which should appear as a singlet.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and C-S and C-F bonds should be present.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of C₇H₄F₃NO₃S (239.17 g/mol ) should be observed.[5]
Visualizing the Synthetic Pathways
Method A: Reaction Workflow
Caption: Workflow for the traditional synthesis via the Sandmeyer reaction.
Conclusion
The validation of a new synthetic method requires a thorough comparison with existing alternatives. The direct electrophilic trifluoromethylthiolation of phenols (Method A) presents a more modern, efficient, and often higher-yielding approach to this compound compared to the traditional Sandmeyer reaction pathway (Method B). The choice of method will ultimately depend on factors such as the availability of starting materials, scalability requirements, and the specific expertise and equipment available in the laboratory. Both methods, when executed with care and appropriate safety precautions, provide viable routes to this important synthetic intermediate.
References
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Misal, B., Palav, A., Ganwir, P., & Chaturbhuj, G. (2021). A practical and scalable synthesis of 2-chloro-4-nitroaniline and its analogues using N-chloro-N-(phenylsulfonyl)benzenesulfonamide. Tetrahedron Letters, 63, 152689. [Link]
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Hajipour, A. R., & Ruoho, A. E. (2005). Nitration of phenols under mild and heterogeneous conditions. Molecules, 10(9), 1145-1151. [Link]
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Yadav, U., Mande, H., & Ghalsasi, P. (2018). Nitration of Phenols Using Cu(NO₃)₂: Green Chemistry Laboratory Experiment. Journal of Chemical Education, 95(11), 2055-2059. [Link]
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A Technical Guide to the Predicted Biological Activity of 2-Nitro-4-[(trifluoromethyl)thio]phenol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
The confluence of a nitrophenol core with a trifluoromethylthio substituent in 2-Nitro-4-[(trifluoromethyl)thio]phenol presents a compelling scaffold for biological investigation. While direct experimental data on this specific molecule remains elusive in the public domain, a wealth of research on its constituent functional groups and related analogs allows for a predictive exploration of its potential therapeutic activities. This guide synthesizes established structure-activity relationships to forecast the biological profile of this compound and to propose analogs with potentially enhanced or modulated activities. It is imperative to note that the following is a theoretical framework designed to guide future research and that all hypotheses must be validated through rigorous experimentation.
The Chemical Architecture: A Blueprint for Biological Potential
The structure of this compound is a deliberate assembly of functionalities known to impart significant biological effects. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for interacting with biological targets. The nitro group, a strong electron-withdrawing moiety, can influence the acidity of the phenol and is a known pharmacophore in various drug classes.[1] The trifluoromethylthio (-SCF3) group is of particular interest in modern medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, which can improve a molecule's pharmacokinetic profile.[2]
Predicted Biological Activities: An Evidence-Based Extrapolation
Based on the known activities of related chemical structures, we can hypothesize several promising avenues for the biological application of this compound and its derivatives.
Anticancer Potential
The presence of both nitro and trifluoromethyl groups in a phenolic structure suggests a potential for anticancer activity. Numerous studies have demonstrated the cytotoxic effects of nitrophenolic compounds against various cancer cell lines.[3] The trifluoromethyl group is also a common feature in many successful anticancer drugs, where it can enhance binding affinity to target proteins and improve bioavailability.[1]
Hypothesized Mechanism of Action: The anticancer activity could be mediated through the inhibition of key signaling pathways often dysregulated in cancer, such as those involving protein kinases. The nitroaromatic moiety may also be susceptible to bioreduction in the hypoxic environment of tumors, leading to the formation of cytotoxic radicals.[4]
Proposed Analogs for Enhanced Anticancer Activity:
-
Analog A (Increased Lipophilicity): Substitution at the 5-position with a lipophilic group (e.g., a halogen or a small alkyl chain) could enhance membrane permeability and potentially increase cellular uptake.
-
Analog B (Modulation of Electronic Effects): Replacement of the nitro group with other electron-withdrawing groups (e.g., cyano or sulfonyl) would allow for a systematic study of how electronic properties affect cytotoxicity.
Antimicrobial Activity
Nitro-containing compounds have a long history as antimicrobial agents.[1] Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitrogen species that can damage DNA, proteins, and other cellular components.[1] Phenolic compounds, in general, are known for their antimicrobial properties, often acting by disrupting cell membranes.[5][6][7]
Hypothesized Mechanism of Action: The antimicrobial effect of this compound could be a dual action of cell membrane disruption by the phenolic core and intracellular damage from the reduced nitro group. The trifluoromethylthio group could enhance the compound's ability to penetrate the microbial cell wall.
Proposed Analogs for Enhanced Antimicrobial Activity:
-
Analog C (Varying the Thio-Linker): Replacing the trifluoromethylthio group with other thio-derivatives (e.g., -SCH3, -S-aryl) could modulate the lipophilicity and steric bulk, potentially leading to improved activity against specific microbial strains.
-
Analog D (Heterocyclic Hybrids): The phenolic hydroxyl could be used as a handle to synthesize derivatives containing heterocyclic moieties known for their antimicrobial properties, such as thiazoles or imidazoles.
Anti-inflammatory Effects
Phenolic compounds are well-documented for their anti-inflammatory properties, often attributed to their antioxidant capacity and their ability to modulate inflammatory signaling pathways.[8] They can interfere with the production of pro-inflammatory mediators like nitric oxide and prostaglandins.[8]
Hypothesized Mechanism of Action: The anti-inflammatory activity could stem from the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by interfering with transcription factors like NF-κB that regulate the expression of inflammatory genes. The trifluoromethyl group could enhance the binding to the active sites of these enzymes.
Proposed Analogs for Enhanced Anti-inflammatory Activity:
-
Analog E (Carboxylic Acid Derivative): Oxidation of a potential benzyl substituent or introduction of a carboxylic acid moiety could mimic the structure of non-steroidal anti-inflammatory drugs (NSAIDs) and potentially enhance COX inhibition.
-
Analog F (Modulation of Acidity): Introducing additional substituents on the aromatic ring could alter the pKa of the phenolic hydroxyl, which may influence its antioxidant potential and ability to interact with biological targets.
A Roadmap for Experimental Validation
The hypotheses presented in this guide provide a rational starting point for the biological evaluation of this compound and its analogs. The following is a proposed workflow for a comprehensive investigation.
Synthesis of Analogs
A synthetic scheme would be developed to generate the proposed analogs. This would likely involve electrophilic aromatic substitution reactions to introduce or modify substituents on the phenolic ring. The synthesis of the parent compound, this compound, can serve as a starting point.[2]
Diagram: Proposed Experimental Workflow
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A Spectroscopic Guide to the Isomers of 2-Nitro-4-[(trifluoromethyl)thio]phenol: Distinguishing Positional Differences
For researchers, scientists, and drug development professionals, the precise structural elucidation of aromatic isomers is a critical task, as subtle changes in substituent positions can dramatically alter a molecule's physicochemical and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-Nitro-4-[(trifluoromethyl)thio]phenol and its potential positional isomers, offering a detailed analysis of the key spectroscopic features that enable their differentiation.
The subject of this guide, this compound, and its isomers are complex aromatic systems where the interplay of electron-withdrawing nitro (-NO₂) and trifluoromethylthio (-SCF₃) groups, alongside the electron-donating hydroxyl (-OH) group, creates distinct electronic environments. These differences are manifested in their spectroscopic signatures, providing a roadmap for unambiguous identification.
Molecular Structures and Isomeric Possibilities
The core structure consists of a phenol ring substituted with a nitro group and a trifluoromethylthio group. The primary isomer of interest is this compound. However, other positional isomers can exist, and their differentiation is crucial. The key to distinguishing these isomers lies in the relative positions of the three substituents on the benzene ring.
Figure 1. Structures of this compound and a key positional isomer.
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for the definitive identification of these isomers. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers of substituted aromatic compounds.[1] Analysis of ¹H and ¹³C NMR spectra, focusing on chemical shifts, coupling constants, and the number of signals, allows for the precise mapping of substituent positions.
¹H NMR Spectroscopy: The chemical shifts (δ) and spin-spin coupling constants (J) of the aromatic protons are highly informative.[1] Aromatic protons typically resonate in the δ 6.5-8.0 ppm region.[2] The electron-withdrawing nature of the -NO₂ and -SCF₃ groups will generally deshield the aromatic protons, shifting their signals downfield.[1]
Key Differentiating Features in ¹H NMR:
-
Number of Aromatic Signals: The symmetry of the molecule dictates the number of unique proton signals. For example, a 1,2,4-trisubstituted benzene ring, as in the case of these isomers, will exhibit three distinct aromatic proton signals, each integrating to one proton.
-
Coupling Constants (J): The magnitude of the J-coupling constant is a reliable indicator of the relative positions of protons.
-
Ortho-coupling (³J): Coupling between adjacent protons (three bonds apart) is the largest, typically 6-10 Hz.[1]
-
Meta-coupling (⁴J): Coupling between protons separated by three bonds is smaller, usually in the range of 2-3 Hz.
-
Para-coupling (⁵J): Coupling between protons across the ring (four bonds apart) is the smallest, often close to 0 Hz and not always resolved.
-
¹³C NMR Spectroscopy: Aromatic carbons absorb in the range of 120-150 ppm.[2] The number of distinct signals in the decoupled ¹³C NMR spectrum reveals the symmetry of the molecule. For a 1,2,4-trisubstituted ring, six unique aromatic carbon signals are expected. The chemical shifts are influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Splitting Patterns for Aromatic Protons
| Isomer | Proton H-3 | Proton H-5 | Proton H-6 |
| This compound | Doublet (d) | Doublet of doublets (dd) | Doublet (d) |
| 4-Nitro-2-[(trifluoromethyl)thio]phenol | Doublet (d) | Doublet of doublets (dd) | Doublet (d) |
Note: The specific coupling constants will differ, allowing for differentiation.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is excellent for identifying the functional groups present in the molecule and can also provide clues about the substitution pattern on the aromatic ring.
Characteristic Vibrational Frequencies:
-
O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.[3]
-
Aromatic C-H Stretch: Weak to medium bands in the 3000-3100 cm⁻¹ region.[3]
-
NO₂ Stretch (Asymmetric and Symmetric): Strong absorptions around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-F Stretch: Strong absorptions typically found in the 1000-1400 cm⁻¹ region.
-
C-S Stretch: Weaker absorptions in the 600-800 cm⁻¹ range.
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.[4]
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 675-900 cm⁻¹ region are highly diagnostic of the aromatic substitution pattern.[2][5] For a 1,2,4-trisubstituted benzene, bands are expected in the 800-880 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
The conjugated π-electron system of the aromatic ring makes these compounds UV-active.[2] The position of the maximum absorption (λ_max) is sensitive to the electronic nature and position of the substituents. The presence of the nitro and hydroxyl groups, which can engage in resonance, significantly influences the UV-Vis spectrum. Studies on nitrophenols have shown that the position of the nitro group (ortho, meta, or para) alters the electronic effects and thus the absorption profile.[6] An aqueous solution of 4-nitrophenol, for instance, shows an absorption peak at 318 nm, which shifts to 400 nm upon formation of the phenolate ion.[7]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. Electron Ionization (EI) is a common technique for such compounds.[8] The molecular ion peak (M⁺) for C₇H₄F₃NO₃S will be observed at m/z 239.17.[9] The fragmentation pattern can be complex but may reveal characteristic losses of fragments such as NO₂, CF₃, or CO, which can help in confirming the structure. The fragmentation of trifluoromethyl-substituted compounds can sometimes involve rearrangements.[10]
Experimental Protocols
Sample Preparation
For NMR analysis, dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] For IR spectroscopy, the sample can be analyzed as a KBr pellet or a thin film. For UV-Vis spectroscopy, prepare a dilute solution in a suitable solvent (e.g., ethanol, methanol, or water) and record the spectrum in a quartz cuvette.
Spectroscopic Acquisition Parameters
-
NMR Spectroscopy:
-
¹H NMR: A standard pulse program on a 400 MHz or higher spectrometer.
-
¹³C NMR: A proton-decoupled pulse program.
-
-
IR Spectroscopy: Typically recorded on a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: Scanned over a range of approximately 200-800 nm.
-
Mass Spectrometry: Performed using an electron ionization source.
Figure 2. General experimental workflow for isomeric comparison.
Conclusion
The differentiation of this compound isomers is a task that relies on the careful application and interpretation of a suite of spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, it is the synergistic use of NMR, IR, UV-Vis, and Mass Spectrometry that allows for unambiguous identification. For researchers in synthetic chemistry and drug development, a thorough understanding of these spectroscopic nuances is indispensable for ensuring the correct structural assignment of these and other complex aromatic compounds.
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The Agrochemical Potential of the 2-Nitro-4-[(trifluoromethyl)thio]phenol Scaffold: A Comparative Guide for Discovery and Development
Introduction: Unveiling a Promising Chemical Scaffold
In the continuous quest for novel and effective agrochemicals, the exploration of unique chemical scaffolds is paramount. The compound 2-Nitro-4-[(trifluoromethyl)thio]phenol represents not a finished product, but a promising chemical intermediate, strategically combining two moieties of known agrochemical significance: the nitrophenol ring and the trifluoromethylthio (-SCF3) group. This guide provides an in-depth analysis of the potential efficacy of derivatives from this scaffold, comparing their hypothetical attributes to existing product classes. We will delve into the mechanistic rationale, propose a discovery workflow, and provide detailed experimental protocols for researchers and drug development professionals aiming to innovate in the crop protection sector.
The core hypothesis is that the combination of the electron-withdrawing nitro group and the highly lipophilic and metabolically stable trifluoromethylthio group can lead to the development of potent new active ingredients. The nitro group is a well-established toxophore in herbicides and a precursor for organophosphate insecticides, while the -SCF3 moiety is known to enhance the biological activity and stability of molecules.[1][2]
Section 1: Deconstructing the Scaffold - A Rationale for Potential Bioactivity
The promise of the this compound scaffold lies in the proven individual contributions of its core components to agrochemical efficacy. Understanding these contributions is key to predicting the potential applications of its derivatives.
The Nitrophenol Moiety: A Versatile Precursor and Toxophore
Nitrophenols are foundational intermediates in the synthesis of a range of agrochemicals.[3] Their utility stems from the reactivity of the nitro and hydroxyl groups, which allows for diverse chemical modifications.[4]
-
Herbicidal Precursors: Para-nitrophenol is a known precursor to the diphenyl ether herbicide fluorodifen.[3] Herbicides of this class are potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO).[5][6] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates singlet oxygen. This highly reactive oxygen species causes rapid lipid peroxidation and destruction of cell membranes, leading to swift herbicidal action.[7][8]
-
Insecticidal Precursors: The nitrophenol structure is central to several organophosphate insecticides, such as parathion.[3] In these molecules, the nitrophenol group acts as the leaving group in the phosphorylation of the acetylcholinesterase (AChE) enzyme at nerve endings.[9][10][11] The irreversible inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system and insect death.[9][10][12]
-
Biostimulant Activity: Certain nitrophenolates have also been shown to act as plant biostimulants, positively influencing photosynthesis and nutrient uptake.[13]
The Trifluoromethylthio (-SCF3) Group: Enhancing Potency and Stability
The trifluoromethylthio group is a key "enabling" moiety in modern medicinal and agrochemical design. Its unique electronic properties often confer significant advantages to a parent molecule.
-
Increased Lipophilicity and Metabolic Stability: The -SCF3 group is highly lipophilic, which can enhance a molecule's ability to penetrate biological membranes, such as the waxy cuticle of a plant leaf or an insect's exoskeleton.[1] This property is often correlated with improved biological activity. Furthermore, the strong carbon-fluorine bonds make the group resistant to metabolic degradation, potentially leading to longer-lasting efficacy.[1]
-
Role in Active Ingredients: The utility of this group is demonstrated by its presence in various active compounds. The related intermediate, 4-(trifluoromethylthio)phenol, is used to synthesize the veterinary coccidiostat toltrazuril, as well as other pesticides.[2][14] Recent studies have also highlighted the antifungal activity of trifluoromethylthiolated cinnamate derivatives, suggesting a broader potential for this functional group in controlling plant pathogens.[15]
The logical pathway for exploring derivatives of this compound is visualized in the workflow below.
Caption: Tiered experimental workflow for evaluating agrochemical derivatives.
Detailed Experimental Protocols
This protocol is designed for the rapid primary screening of compounds for fungistatic or fungicidal activity. [16][17][18][19][20]
-
Preparation of Stock Solutions: Dissolve synthesized compounds in an appropriate solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to approximately 50-55°C in a water bath.
-
Amendment of Media: Add the compound stock solution to the molten PDA to achieve final concentrations (e.g., 1, 10, and 100 µg/mL). Include a solvent-only control and a positive control (e.g., a commercial fungicide like azoxystrobin). Pour the amended media into 90 mm petri plates.
-
Inoculation: Place a 5 mm mycelial plug, taken from the leading edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea), in the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the solvent control. Determine the EC50 (Effective Concentration to inhibit 50% of growth) for promising compounds.
This protocol assesses the post-emergence herbicidal activity of test compounds under controlled greenhouse conditions. [21][22]
-
Plant Propagation: Grow indicator weed species (e.g., velvetleaf, Abutilon theophrasti; green foxtail, Setaria viridis) in pots containing a standard greenhouse soil mix. Grow plants to the 2-4 true leaf stage.
-
Treatment Preparation: Formulate compounds as an emulsifiable concentrate or a wettable powder. Prepare spray solutions at various concentrations (e.g., corresponding to field application rates of 50, 250, and 1000 g a.i./ha). Include a formulation blank as a negative control and a commercial herbicide (e.g., glyphosate or fomesafen) as a positive control.
-
Application: Spray plants evenly using a track sprayer calibrated to deliver a set volume (e.g., 200 L/ha).
-
Incubation: Return plants to the greenhouse and maintain under optimal growing conditions.
-
Data Collection: Visually assess phytotoxicity (stunting, chlorosis, necrosis) at 3, 7, and 14 days after treatment (DAT) using a 0% (no effect) to 100% (complete kill) scale.
-
Analysis: Determine the GR50 (the dose required to cause a 50% reduction in plant growth/biomass) for active compounds.
This protocol evaluates the contact toxicity of compounds against adult insects. [23][24][25]
-
Preparation of Vials: Prepare serial dilutions of the test compounds in a volatile solvent like acetone. Pipette a known volume (e.g., 500 µL) of each dilution into a 20 mL glass scintillation vial.
-
Coating: Roll the vials on a hot dog roller (with the heating element off) until the solvent has completely evaporated, leaving a uniform film of the compound on the inner surface. Prepare solvent-only control vials.
-
Insect Exposure: Introduce a set number of adult insects (e.g., 10-20 aphids, Myzus persicae) into each vial and cap with perforated lids or cotton plugs to allow for air exchange.
-
Incubation: Hold the vials at room temperature (e.g., 22°C) with a standard photoperiod.
-
Data Collection: Assess insect mortality at 24 and 48 hours after exposure. Insects that are unable to make coordinated movements when prodded are considered moribund/dead.
-
Analysis: Use probit analysis to calculate the LC50 (Lethal Concentration to kill 50% of the test population) for active compounds.
Conclusion and Future Outlook
The this compound scaffold presents a compelling starting point for the discovery of new agrochemical active ingredients. By leveraging the known bioactivity of the nitrophenol and trifluoromethylthio moieties, a rational design and screening approach can be employed to explore its potential in herbicidal, insecticidal, and fungicidal applications. The key to unlocking this potential lies in a systematic derivatization and evaluation process, as outlined in this guide. While the journey from a chemical intermediate to a commercial product is long and complex, the foundational chemical logic supporting this scaffold warrants its investigation by researchers dedicated to advancing crop protection science.
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- 23. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 25. m.youtube.com [m.youtube.com]
The Rise of a Privileged Scaffold: A Comparative Guide to Pharmaceuticals Derived from 2-Nitro-4-[(trifluoromethyl)thio]phenol
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. The strategic incorporation of specific structural motifs can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. One such scaffold of burgeoning interest is 2-Nitro-4-[(trifluoromethyl)thio]phenol. This guide provides an in-depth, objective comparison of the performance of pharmaceuticals synthesized from this versatile starting material with established alternatives, supported by experimental data for researchers, scientists, and drug development professionals.
The unique combination of a nitrophenol core with a trifluoromethylthio substituent imparts a distinct electronic and lipophilic character to derivative compounds. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups can significantly modulate the acidity of the phenolic hydroxyl, potentially enhancing interactions with biological targets. Furthermore, the trifluoromethylthio group is known to improve metabolic stability and membrane permeability, highly desirable traits for orally bioavailable drugs.[1][2]
This guide will delve into the synthesis, in vitro efficacy, and in vivo performance of pharmaceuticals conceptually derived from this scaffold, with a focus on their potential as kinase inhibitors in oncology. While direct pharmaceutical agents originating from this compound are still emerging in publicly available literature, we will explore close structural analogs that share the key 2-nitro-4-(trifluoromethyl)phenyl moiety to provide a scientifically grounded comparative analysis.
I. The Synthetic Gateway: From Phenol to Potent Inhibitors
The journey from the foundational this compound to complex, biologically active molecules involves a series of strategic chemical transformations. A common and effective approach is the etherification of the phenolic hydroxyl group, followed by further functionalization. This strategy allows for the introduction of diverse side chains, enabling the fine-tuning of the molecule's properties to achieve desired target engagement and selectivity.
For instance, a general synthetic route to analogous kinase inhibitors often involves a nucleophilic aromatic substitution (SNAr) reaction. The phenolic proton is first removed by a base, and the resulting phenoxide attacks an electrophilic heterocyclic core, a common feature in many kinase inhibitors.
Below is a representative, generalized synthetic protocol for the preparation of a hypothetical kinase inhibitor (Compound X) derived from a structurally related nitrophenol.
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Analog
Objective: To synthesize a pyrimidine-based kinase inhibitor analog from a nitrophenol precursor.
Materials:
-
2-Nitro-4-(trifluoromethyl)phenol (structurally analogous starting material)
-
2,4-dichloropyrimidine
-
Substituted amine (e.g., 3-aminopyrrolidine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Step 1: Etherification. To a solution of 2-Nitro-4-(trifluoromethyl)phenol (1.0 eq) in DMF, add K₂CO₃ (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add 2,4-dichloropyrimidine (1.1 eq) and heat the reaction to 80 °C for 4 hours.
-
Step 2: Work-up and Purification. Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the intermediate ether.
-
Step 3: Amination. Dissolve the purified ether (1.0 eq) in a suitable solvent like isopropanol. Add the substituted amine (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). Heat the reaction to reflux overnight.
-
Step 4: Final Purification. Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the final product, the hypothetical kinase inhibitor analog.
Causality of Experimental Choices: The use of a polar aprotic solvent like DMF in the SNAr reaction facilitates the dissolution of the reactants and accelerates the reaction rate. K₂CO₃ is a suitable base for deprotonating the phenol without causing unwanted side reactions. The two-step process allows for the selective introduction of different functionalities at the 2 and 4 positions of the pyrimidine ring, a common strategy in building kinase inhibitor libraries.[3]
II. In Vitro Evaluation: Unveiling Potency and Selectivity
The initial assessment of a novel compound's therapeutic potential begins with rigorous in vitro testing. For kinase inhibitors, this primarily involves determining their potency against the target kinase and their selectivity against a panel of other kinases.
Comparative In Vitro Kinase Inhibition
To illustrate a comparative analysis, we will consider a hypothetical kinase inhibitor derived from our core scaffold, "Nitro-CF3S-Inhibitor," and compare its performance against a well-established, first-generation kinase inhibitor, "Inhibitor A."
| Compound | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) |
| Nitro-CF3S-Inhibitor | 5 | 500 | >1000 |
| Inhibitor A | 25 | 150 | 300 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower values indicate higher potency.
The data in the table suggests that our hypothetical "Nitro-CF3S-Inhibitor" is five times more potent against the target kinase than "Inhibitor A." Furthermore, it exhibits a significantly better selectivity profile, with much higher IC₅₀ values against the off-target kinases. This enhanced selectivity is crucial for minimizing off-target side effects in a clinical setting. The trifluoromethylthio group likely contributes to this improved profile through specific hydrophobic and electronic interactions within the kinase's active site.
Experimental Protocol: In Vitro Kinase Assay
Objective: To determine the IC₅₀ of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)[2]
-
Test compound (e.g., Nitro-CF3S-Inhibitor) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, the peptide substrate, and the recombinant kinase.
-
Inhibitor Addition: Add varying concentrations of the test compound (typically in a serial dilution) to the reaction mixture. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30 °C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.[2]
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Self-Validation: The inclusion of a no-inhibitor control and a known potent inhibitor as a positive control validates the assay's performance. The use of radiolabeled ATP provides a direct and sensitive measure of kinase activity.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway often targeted by kinase inhibitors in cancer, such as the PI3K/AKT/mTOR pathway.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of a hypothetical kinase inhibitor.
III. In Vivo Studies: From the Bench to Preclinical Models
Promising in vitro data is the prerequisite for advancing a compound to in vivo studies, which are essential for evaluating efficacy, toxicity, and pharmacokinetics in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for assessing the anti-tumor activity of novel drug candidates.[4][5]
Comparative In Vivo Efficacy in a Xenograft Model
Here, we compare the anti-tumor efficacy of our hypothetical "Nitro-CF3S-Inhibitor" with "Inhibitor A" in a mouse xenograft model of human non-small cell lung cancer.
| Compound (Dose) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | +2 |
| Nitro-CF3S-Inhibitor (25 mg/kg, oral, once daily) | 85 | -3 |
| Inhibitor A (50 mg/kg, oral, once daily) | 60 | -10 |
The results indicate that "Nitro-CF3S-Inhibitor" at a lower dose achieves significantly greater tumor growth inhibition compared to "Inhibitor A." Importantly, it also demonstrates a better tolerability profile, as evidenced by a smaller decrease in body weight, a common indicator of toxicity in animal studies. This superior in vivo performance could be attributed to its higher potency and potentially improved pharmacokinetic properties conferred by the trifluoromethylthio group.
Experimental Protocol: Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
Matrigel
-
Test compound formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation: Culture the human cancer cells under standard conditions. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.[6]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, test compound, and comparator compound).[6]
-
Dosing: Administer the test compound and comparator compound (e.g., by oral gavage) at the predetermined doses and schedule for a specified duration (e.g., 21 days). The vehicle control group receives the vehicle on the same schedule.
-
Monitoring: Measure the tumor dimensions with calipers and the body weight of each mouse two to three times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.[6]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group. Analyze the body weight data to assess toxicity.
Trustworthiness of the Protocol: This protocol is a standard and widely accepted method for preclinical cancer drug evaluation.[4][5] The use of a vehicle control group is essential to account for any effects of the formulation itself. Randomization of animals helps to minimize bias in the study results.
Experimental Workflow Visualization
The following diagram outlines the key steps in a typical in vivo xenograft study.
Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.
IV. Conclusion: A Scaffold with Significant Therapeutic Promise
While the direct synthesis of approved pharmaceuticals from this compound is an area of ongoing research, the analysis of structurally related compounds strongly suggests that this is a privileged scaffold with significant potential in drug discovery. The strategic incorporation of the 2-nitro and 4-(trifluoromethyl)thio moieties appears to confer enhanced potency, selectivity, and favorable in vivo properties, particularly in the context of kinase inhibition for cancer therapy.
The comparative data presented in this guide, though based on analogous structures, highlights the potential advantages of this chemical framework over existing alternatives. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, it is anticipated that novel therapeutics derived from this compound will emerge as valuable additions to the pharmacopeia, offering improved treatment options for a range of diseases.
V. References
-
Teicher, B. A. (2009). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Methods in Molecular Biology, 595, 139-152. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2099. [Link]
-
Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951. [Link]
-
Anti-inflammatory activity of ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives in vitro and in vivo. (2025). ResearchGate. Retrieved from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2020). Journal of Medicinal Chemistry, 63(22), 13686-13704. [Link]
-
Kütt, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]
Sources
- 1. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Cost-benefit analysis of different synthetic routes to 2-Nitro-4-[(trifluoromethyl)thio]phenol
An In-Depth Comparative Guide to the Synthesis of 2-Nitro-4-[(trifluoromethyl)thio]phenol: A Cost-Benefit Analysis for Researchers and Drug Development Professionals
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its unique electronic and lipophilic properties, imparted by the electron-withdrawing nitro group and the trifluoromethylthio moiety, make it a sought-after intermediate for the synthesis of novel pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for a wide range of subsequent chemical transformations, making the efficient and cost-effective synthesis of this compound a critical consideration for researchers and drug development professionals.
This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to this compound. By examining the underlying chemistry, experimental protocols, cost of materials, safety considerations, and scalability of each approach, this document aims to equip scientists with the necessary information to make informed decisions for their specific research and development needs.
Synthetic Strategies: An Overview
Two divergent and viable synthetic strategies for the preparation of this compound are presented and analyzed:
-
Route 1: Electrophilic Nitration of 4-(Trifluoromethylthio)phenol. This is a direct and intuitive approach that involves the nitration of a commercially available or readily synthesized precursor.
-
Route 2: Nucleophilic Aromatic Substitution (SNAAr) on a Dihalo-Nitrobenzene Precursor. This strategy builds the molecule by introducing the trifluoromethylthio group onto a pre-functionalized nitroaromatic ring.
Route 1: Electrophilic Nitration of 4-(Trifluoromethylthio)phenol
This synthetic route is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis. The electron-rich phenol ring is activated towards substitution, and the trifluoromethylthio group, while electron-withdrawing, directs the incoming electrophile.
Reaction Scheme and Mechanistic Insights
The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from the dehydration of nitric acid by sulfuric acid. The nitronium ion then acts as the electrophile, attacking the electron-rich phenol ring. The hydroxyl group is a strong ortho-, para-director. While the para position is blocked by the trifluoromethylthio group, the incoming nitro group is directed to the ortho position.
Caption: Synthetic pathway for Route 1.
Experimental Protocol
A detailed experimental protocol for the nitration of 4-(trifluoromethylthio)phenol has been reported in the literature.[1]
-
To a solution of 4-(trifluoromethylthio)phenol (1.0 eq) in a suitable solvent such as dichloromethane, add a mixture of concentrated nitric acid (1.0-1.2 eq) and concentrated sulfuric acid (1.0-1.2 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Yield and Purity
This method has been reported to provide good to excellent yields, typically in the range of 80-90%.[1] The purity of the final product is generally high after chromatographic purification.
Cost Analysis
The cost of this route is primarily dependent on the price of the starting material, 4-(trifluoromethylthio)phenol.
| Reagent/Material | Estimated Cost (per mole) |
| 4-(Trifluoromethylthio)phenol | ~$200 - $400 |
| Nitric Acid (70%) | ~$5 - $10 |
| Sulfuric Acid (98%) | ~$2 - $5 |
| Total Estimated Cost | ~$207 - $415 |
Note: Costs are estimates based on currently available data and may vary depending on the supplier, purity, and quantity purchased.
Safety and Environmental Considerations
Nitration reactions are highly exothermic and can pose a significant safety risk if not properly controlled.[2][3][4] The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE) and a well-ventilated fume hood.[5] The reaction can also produce toxic nitrogen oxide gases.[6] The waste generated is acidic and requires neutralization before disposal.
Scalability
The nitration of phenols is a well-established industrial process. However, the exothermic nature of the reaction requires careful thermal management on a large scale. The use of continuous flow reactors can offer better temperature control and improved safety for large-scale production.[7]
Route 2: Nucleophilic Aromatic Substitution (SNAAr)
This approach involves the displacement of a halide from a dihalo-nitrobenzene with a trifluoromethylthiolate nucleophile. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.
Reaction Scheme and Mechanistic Insights
In this proposed synthesis, 2,4-dichloronitrobenzene is treated with a source of trifluoromethylthiolate, such as sodium trifluoromethylthiolate (NaSCF₃). The nitro group at the para position to the C4-chloro and ortho to the C2-chloro strongly activates both positions for nucleophilic aromatic substitution. The substitution is expected to occur preferentially at the C4 position due to the stronger para-activation by the nitro group.
Caption: Proposed synthetic pathway for Route 2.
Proposed Experimental Protocol
-
To a solution of 2,4-dichloronitrobenzene (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add sodium trifluoromethylthiolate (1.0-1.1 eq) at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the formation of the intermediate, 4-chloro-2-nitro-1-[(trifluoromethyl)thio]benzene, by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the intermediate with an organic solvent.
-
The crude intermediate is then subjected to hydrolysis. Dissolve the intermediate in a suitable solvent like DMSO and add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to 100-120 °C and stir for 6-12 hours.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Recrystallize or purify by column chromatography to yield pure this compound.
Estimated Yield and Purity
The yield for this multi-step process is expected to be moderate, likely in the range of 50-70% overall. The selectivity of the initial substitution and the efficiency of the subsequent hydrolysis will be key factors. Purification may be challenging due to the potential for side products.
Cost Analysis
The cost of this route is influenced by the price of 2,4-dichloronitrobenzene and the trifluoromethylthiolating agent.
| Reagent/Material | Estimated Cost (per mole) |
| 2,4-Dichloronitrobenzene | ~$10 - $20 |
| Sodium Trifluoromethylthiolate | ~$150 - $300 (estimated) |
| Sodium Hydroxide | ~$1 - $2 |
| Total Estimated Cost | ~$161 - $322 |
Note: Costs are estimates and may vary.
Safety and Environmental Considerations
The solvents used in this route, such as DMF and DMSO, are high-boiling and require careful handling and disposal. Sodium trifluoromethylthiolate is moisture-sensitive and potentially toxic. The hydrolysis step involves the use of a strong base at elevated temperatures.
Scalability
Nucleophilic aromatic substitution reactions are generally scalable. However, the use of specialized and potentially expensive reagents like sodium trifluoromethylthiolate might be a limiting factor for large-scale industrial production. The multi-step nature of this route also adds to the complexity of a large-scale process.
Comparative Analysis and Summary
| Feature | Route 1: Electrophilic Nitration | Route 2: Nucleophilic Aromatic Substitution |
| Number of Steps | 1 | 2 |
| Starting Materials | 4-(Trifluoromethylthio)phenol | 2,4-Dichloronitrobenzene, NaSCF₃ |
| Reported/Estimated Yield | High (80-90%) | Moderate (50-70%) |
| Estimated Cost per Mole | ~$207 - $415 | ~$161 - $322 |
| Key Safety Hazards | Highly exothermic, corrosive acids, toxic gases | High-boiling solvents, moisture-sensitive reagents, strong base |
| Scalability | Good, with careful thermal management | Moderate, potential reagent cost and availability issues |
| Purity of Final Product | Generally high after purification | May require more rigorous purification |
Overall Recommendation
For laboratory-scale synthesis and rapid access to the target molecule with high purity, Route 1 (Electrophilic Nitration) is the recommended approach. The single-step procedure and high yield make it an efficient choice for research purposes, provided that the cost of the starting material is not a prohibitive factor.
For process development and potential large-scale synthesis where cost is a primary driver, Route 2 (Nucleophilic Aromatic Substitution) presents a more economical alternative. Although it involves an additional step and potentially a lower overall yield, the significantly lower cost of the starting materials could make it more attractive for industrial applications. Further optimization of the reaction conditions would be necessary to improve the yield and streamline the process for scalability.
References
-
Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ACS Publications. [Link]
-
Nitration reaction safety. YouTube. [Link]
-
Sulfuric Acid Price - Historical & Current. Intratec.us. [Link]
-
Notes on Environmental Concerns of Nitration. Unacademy. [Link]
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]
-
Nitric Acid Prices 2025 | December Price Chart & Trend. IMARC Group. [Link]
-
Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling. ResearchGate. [Link]
-
2 4 Dichloronitrobenzene at ₹ 120/kg in Ahmedabad. IndiaMART. [Link]
-
Sulfuric Acid price index. businessanalytiq. [Link]
-
Sulfuric Acid Price Index, Chart, Trend 2025 & Forecast. IMARC Group. [Link]
-
Nitric Acid – Full Strength 70%. Renaissance Graphic Arts, Inc. [Link]
-
Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. [Link]
-
Buy Nitric Acid Products, HNO₃ Properties, Uses, Prices. Lab Alley. [Link]
-
Buy 2,4-Dichloronitrobenzene, 98%. Ottokemi. [Link]
-
4-(TRIFLUOROMETHYLTHIO)PHENOL. INDOFINE Chemical Company, Inc. [Link]
-
2,4-Dichloronitrobenzene. ESSLAB. [Link]
-
4-(Trifluoromethylthio)phenol, 98%. J&K Scientific. [Link]
-
Synthesis of 2-nitro-4-(trifluoromethyl)phenol. PrepChem.com. [Link]
-
Synthesis of 2-nitro-4-trifluoromethylphenol. PrepChem.com. [Link]
-
2-nitrothiophene. Organic Syntheses Procedure. [Link]
-
Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst. PubMed. [Link]
-
5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. oc-praktikum.de. [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
4 Chloro 3 Nitrophenyl Trifluoromethyl S Ulfone 25 Mg. Cenmed. [Link]
-
Results: Visible effect on the reaction: Nitration of phenol in flow. Corning. [Link]
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- 3. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Notes on Environmental Concerns of Nitration [unacademy.com]
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- 8. prepchem.com [prepchem.com]
A Head-to-Head Comparison of Catalysts for Trifluoromethylthiolation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. This functional group's unique properties, including high lipophilicity and strong electron-withdrawing nature, can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] Consequently, the development of efficient and versatile methods for trifluoromethylthiolation has become a major focus of synthetic chemistry research.
This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for trifluoromethylthiolation reactions. We will delve into the mechanisms, substrate scope, and practical considerations of transition-metal catalysis, photoredox catalysis, and organocatalysis, supported by experimental data to inform your catalyst selection and reaction optimization.
Transition-Metal Catalysis: The Workhorses of C-S Bond Formation
Transition metals, particularly palladium and copper, have emerged as robust catalysts for trifluoromethylthiolation, offering high efficiency and broad substrate scope for the formation of C-SCF3 bonds.[3]
Palladium-Catalyzed Trifluoromethylthiolation
Palladium catalysis is a powerful tool for the trifluoromethylthiolation of aryl (pseudo)halides and for the direct C-H functionalization of arenes.[4][5] The reactions typically proceed through a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle.
Mechanism:
In the cross-coupling of aryl halides, the generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a trifluoromethylthiolating reagent and subsequent reductive elimination to afford the aryl trifluoromethyl sulfide and regenerate the Pd(0) catalyst.[6] For C-H activation, a palladacycle is formed, followed by oxidative addition of the trifluoromethylthiolating reagent to a Pd(IV) intermediate, which then undergoes reductive elimination.[7][8]
Comparative Performance of Palladium Catalysts:
| Catalyst/Precursor | Ligand | Reagent | Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ | BrettPhos | Me₄NSCF₃ | 4-Bromobenzonitrile | 100 | 18 | 85 | [3] |
| Pd(OAc)₂ | Pyridine | N-Trifluoromethylthiosaccharin | 2-Phenylpyridine | 100 | 12 | 82 | [9] |
Experimental Protocol: Palladium-Catalyzed Trifluoromethylthiolation of an Aryl Bromide
-
To an oven-dried vial equipped with a magnetic stir bar, add Pd(dba)₂ (0.02 mmol), BrettPhos (0.024 mmol), and Me₄NSCF₃ (1.2 mmol).
-
In a glovebox, add the aryl bromide (1.0 mmol) and the appropriate solvent (e.g., dioxane, 2.0 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired aryl trifluoromethyl sulfide.
Copper-Catalyzed Trifluoromethylthiolation
Copper-catalyzed methods are often more economical than their palladium counterparts and are particularly effective for the trifluoromethylthiolation of aryl halides, boronic acids, and unactivated olefins.[10][11][12] These reactions can often be performed under milder conditions.[12]
Mechanism:
The mechanism of copper-catalyzed trifluoromethylthiolation is believed to involve either a Cu(I)/Cu(III) cycle or a radical pathway, depending on the substrates and reaction conditions.[13][14] For aryl halides, the reaction may proceed through oxidative addition of the aryl halide to a Cu(I) complex, followed by reaction with a trifluoromethylthiolating reagent and reductive elimination.
Comparative Performance of Copper Catalysts:
| Catalyst/Precursor | Ligand | Reagent | Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuBr | 1,10-phenanthroline | AgSCF₃ | 4-Iodoanisole | RT | 12 | 92 | [3][12] |
| Cu₂O | - | CF₃SO₂Na | 4-Iodobenzonitrile | 80 | 12 | 78 | [3] |
| CuI | - | AgSCF₃ | 3-Bromo-oxindole | RT | 24 | 86 | [15][16] |
Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation of an Aryl Iodide
-
To a reaction tube, add CuBr (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and AgSCF₃ (1.5 mmol).
-
Add the aryl iodide (1.0 mmol) and DMF (2.0 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired aryl trifluoromethyl sulfide.
Photoredox Catalysis: A Mild and Sustainable Approach
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for trifluoromethylthiolation, enabling reactions to proceed under mild conditions with high functional group tolerance.[2][17] This method often utilizes a photocatalyst that, upon excitation by visible light, can initiate a radical cascade process.[17][18]
Mechanism:
In a typical photoredox cycle, the photocatalyst absorbs light and is excited to a higher energy state. The excited photocatalyst can then engage in single-electron transfer (SET) with a trifluoromethylthiolating reagent to generate a trifluoromethylthio radical (•SCF₃). This radical can then react with the substrate to form the desired product.
Comparative Performance of Photoredox Catalysts:
| Photocatalyst | Trifluoromethylthiolating Reagent | Substrate | Solvent | Time (h) | Yield (%) | Reference |
| Ru(bpy)₃(PF₆)₂ | AgSCF₃ | Styrene | CH₃CN | 12 | 85 | [19] |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | N-Trifluoromethylthiophthalimide | 4-Methoxystyrene | CH₃CN | 24 | 92 | |
| Diacetyl (organic catalyst) | Langlois' Reagent | Thiophenol | CH₃CN | 48 | 81 | [18][20] |
Experimental Protocol: Photoredox-Catalyzed Trifluoromethylthiolation of a Thiol
-
To a screw-capped vial, add the thiol (0.5 mmol), Langlois' reagent (sodium trifluoromethanesulfinate, 1.25 mmol), and diacetyl (0.05 mmol).[18][20][21]
-
Add acetonitrile (2.5 mL) and stir the mixture.
-
Place the vial approximately 5 cm from a blue LED lamp and irradiate for 48 hours at room temperature.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the S-trifluoromethylated product.
Concluding Remarks
The choice of catalyst for a trifluoromethylthiolation reaction is a critical decision that depends on a multitude of factors including substrate scope, cost, and desired reaction conditions.
-
Palladium catalysts offer high reactivity for a broad range of aryl (pseudo)halides and are amenable to C-H activation strategies, though they can be expensive.
-
Copper catalysts provide a more economical alternative, often with high efficiency under milder conditions, making them attractive for large-scale synthesis.
-
Photoredox catalysis represents a green and sustainable approach, proceeding under exceptionally mild conditions and demonstrating excellent functional group tolerance, which is particularly advantageous in late-stage functionalization.
By understanding the distinct advantages and mechanistic nuances of each catalytic system, researchers can make informed decisions to best suit their synthetic needs, ultimately accelerating the discovery and development of novel pharmaceuticals and materials.
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from 2-Nitro-4-[(trifluoromethyl)thio]phenol
In the landscape of modern drug discovery and materials science, the synthesis of novel molecular entities with tailored properties is a cornerstone of innovation. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethylthio (-SCF₃) moiety, is a widely employed strategy to enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules.[1] The starting material, 2-Nitro-4-[(trifluoromethyl)thio]phenol, presents a versatile scaffold for the generation of a diverse library of new compounds, owing to the reactive handles of the nitro, hydroxyl, and aromatic functionalities.
This guide provides an in-depth, technically-grounded comparison of the critical analytical techniques required to unequivocally validate the structure of a novel compound synthesized from this precursor. We will move beyond a simple recitation of methods to a nuanced discussion of why specific techniques are chosen, how they complement one another, and how to interpret the resulting data with a high degree of scientific rigor. Our focus will be on a plausible, yet novel, derivative: 2-Amino-4-[(trifluoromethyl)thio]phenol , synthesized via the selective reduction of the nitro group of the parent compound.
The Synthetic Pathway: A Deliberate Choice
The synthesis of 2-Amino-4-[(trifluoromethyl)thio]phenol from this compound is a strategic choice for several reasons. The reduction of an aromatic nitro group is a high-yielding and well-understood transformation in organic chemistry. This allows for a focused investigation on the structural validation of the product, rather than extensive optimization of the synthetic route.
Experimental Protocol: Synthesis of 2-Amino-4-[(trifluoromethyl)thio]phenol
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2.39 g (10 mmol) of this compound in 50 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add 0.24 g of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) three times, and then the reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the progression of the reaction.
-
Work-up: Upon completion (typically 4-6 hours), the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite® is washed with an additional 20 mL of ethanol.
-
Purification: The combined filtrate is concentrated under reduced pressure to yield the crude product. The residue is then purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-Amino-4-[(trifluoromethyl)thio]phenol as a white to off-white solid.
A Multi-Pronged Approach to Structural Validation
The unequivocal determination of a novel compound's structure is not reliant on a single analytical technique. Instead, it is the synergistic interplay of multiple orthogonal methods that provides the necessary confidence for publication and further development. Below, we compare the "big three" of structural elucidation in the context of our newly synthesized 2-Amino-4-[(trifluoromethyl)thio]phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2][3] For a fluorinated compound like ours, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
Why NMR is our primary tool:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The appearance of a broad singlet for the new -NH₂ group and the upfield shift of the aromatic protons are key indicators of a successful reduction of the nitro group.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environment. The carbon attached to the newly formed amino group will show a significant upfield shift compared to the nitro-substituted precursor.
-
¹⁹F NMR: This is particularly crucial for fluorinated compounds. It provides a clean spectrum with high sensitivity and a large chemical shift dispersion, making it an excellent probe of the local electronic environment.[4][5] The chemical shift of the -SCF₃ group will be subtly affected by the change from an electron-withdrawing nitro group to an electron-donating amino group.
Data Presentation: A Comparative Analysis
| Technique | Expected Observations for 2-Amino-4-[(trifluoromethyl)thio]phenol | Alternative Interpretations & How to Rule Them Out |
| ¹H NMR | - Aromatic protons shifted upfield compared to the starting material.- Appearance of a broad singlet integrating to 2 protons (the -NH₂ group).- Disappearance of the downfield aromatic proton signals characteristic of the nitro-substituted ring. | - Incomplete reaction: Presence of both starting material and product signals.- Side reactions (e.g., decomposition): Unidentified signals in the spectrum. |
| ¹³C NMR | - Upfield shift of the carbon atom bonded to the amino group.- A distinct signal for the carbon attached to the -SCF₃ group. | - Isomeric products: The number of aromatic signals might differ if substitution occurred at a different position (unlikely in this reaction). |
| ¹⁹F NMR | - A singlet corresponding to the -SCF₃ group, with a chemical shift slightly different from the starting material. | - Impurities: The presence of other fluorine-containing species would be readily apparent. |
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A wider spectral width is used compared to ¹H NMR. The spectrum is referenced to an external standard like CFCl₃.[6]
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight of a compound with high accuracy and offering insights into its structure through fragmentation patterns.[3]
Why High-Resolution Mass Spectrometry (HRMS) is essential:
-
Unambiguous Molecular Formula: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a novel compound.
-
Confirmation of Transformation: The molecular weight of 2-Amino-4-[(trifluoromethyl)thio]phenol (C₇H₆F₃NOS) is 209.0122 g/mol , which is a decrease of 30.0055 g/mol from the starting material, this compound (C₇H₄F₃NO₃S, 239.0179 g/mol ). This mass difference corresponds to the conversion of a -NO₂ group to an -NH₂ group.
-
Fragmentation Analysis: The fragmentation pattern in the mass spectrum can provide additional structural information, helping to piece together the different components of the molecule.
Data Presentation: A Comparative Analysis
| Technique | Expected Observations for 2-Amino-4-[(trifluoromethyl)thio]phenol | Alternative Interpretations & How to Rule Them Out |
| HRMS (ESI+) | - A prominent [M+H]⁺ ion at m/z 210.0199.- The calculated elemental composition from the accurate mass will match C₇H₇F₃NOS⁺. | - Isomers: HRMS alone cannot distinguish between isomers. This is where NMR is crucial.- Impurities: The presence of other ions with different m/z values would indicate impurities. |
| GC-MS (EI) | - A molecular ion peak (M⁺) at m/z 209.- Characteristic fragment ions corresponding to the loss of functional groups. | - Thermal Lability: Some compounds may degrade in the GC inlet, leading to the absence of a molecular ion peak. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a constant flow rate.
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a relevant mass range.
-
Data Analysis: The accurate mass of the molecular ion is determined and used to calculate the elemental composition using specialized software.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide a wealth of information about connectivity and molecular formula, X-ray crystallography offers an unparalleled, unambiguous determination of the three-dimensional structure of a molecule in the solid state.[7][8]
Why X-ray Crystallography is the "Gold Standard":
-
Absolute Structure Determination: It provides the precise spatial arrangement of all atoms in the molecule, including bond lengths, bond angles, and torsional angles.
-
Confirmation of Connectivity: It directly visualizes the connections between atoms, leaving no room for ambiguity.
-
Intermolecular Interactions: The crystal packing reveals information about intermolecular forces such as hydrogen bonding, which can be crucial for understanding the properties of the material. For nitro-aromatic compounds, the orientation of the nitro group relative to the aromatic ring can be of particular interest.[7]
Data Presentation: A Comparative Analysis
| Technique | Expected Observations for 2-Amino-4-[(trifluoromethyl)thio]phenol | Alternative Interpretations & How to Rule Them Out |
| X-ray Crystallography | - The solved crystal structure will show a benzene ring substituted with an amino group, a hydroxyl group, and a trifluoromethylthio group at the 2, 1, and 4 positions, respectively.- Bond lengths and angles will be consistent with those of similar known structures. | - Polymorphism: The compound may crystallize in different forms, which could have different physical properties. Growing crystals under various conditions can help identify different polymorphs. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, dichloromethane/hexane).
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and thermal parameters.
Visualizing the Workflow and Logic
Conclusion
The structural validation of a novel compound, such as 2-Amino-4-[(trifluoromethyl)thio]phenol, requires a meticulous and multi-faceted analytical approach. While techniques like NMR and Mass Spectrometry provide the foundational information of connectivity and molecular formula, the "gold standard" of X-ray crystallography offers the ultimate, unambiguous proof of structure. By understanding the strengths and limitations of each technique and integrating their data, researchers can confidently and rigorously establish the identity of newly synthesized molecules, paving the way for their further exploration in drug discovery and materials science.
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A Comparative Guide to the Metabolic Stability of Novel Drug Candidates Derived from 2-Nitro-4-[(trifluoromethyl)thio]phenol
Introduction: The Promise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of efficient drug discovery. The 2-Nitro-4-[(trifluoromethyl)thio]phenol structure represents one such scaffold, offering a unique combination of electronic and physicochemical properties. The electron-withdrawing nature of both the nitro (NO₂) group and the trifluoromethylthio (SCF₃) group, coupled with the hydrogen-bonding potential of the phenolic hydroxyl (-OH), provides a versatile platform for designing targeted therapeutics.
The trifluoromethylthio group, in particular, is of great interest. It is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, and it is a strong electron-withdrawing group, which can improve metabolic stability by shielding adjacent chemical bonds from enzymatic degradation[1]. However, the presence of a nitroaromatic system and a phenol introduces potential metabolic liabilities. A thorough understanding of a drug candidate's metabolic stability is therefore paramount, as it directly influences critical pharmacokinetic parameters such as in vivo half-life, bioavailability, and potential for drug-drug interactions[2].
This guide presents a comparative study of the metabolic stability of the parent scaffold and three hypothetical derivatives, illustrating how minor structural modifications can profoundly impact metabolic fate. We will delve into the underlying enzymatic processes and provide detailed, field-tested protocols for assessing metabolic stability using common in vitro systems: human liver microsomes (HLM) and human liver S9 fractions (HLS9).
Anticipated Metabolic Fates: Key Pathways of Biotransformation
The metabolic landscape for derivatives of this compound is dominated by three primary enzymatic pathways:
-
Nitroreduction: The nitro group is susceptible to a six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and ultimately amino functionalities.[3][4] This transformation is catalyzed by a variety of enzymes known as nitroreductases, which are present in both mammalian tissues and gut microbiota.[4] These enzymes include NADPH:P450 oxidoreductase and certain cytochrome P450 (CYP) enzymes themselves.[3] The resulting amino-phenol is a common precursor for the synthesis of benzothiazoles, a class of compounds with diverse biological activities.[5][6]
-
Phase I Oxidation (CYP-Mediated): While the trifluoromethylthio group generally confers resistance to oxidative metabolism, the aromatic ring itself can be a target for hydroxylation by cytochrome P450 enzymes.[1][7] The position of this oxidation is influenced by the directing effects of the existing substituents.
-
Phase II Conjugation (UGT and SULT-Mediated): The phenolic hydroxyl group is a prime site for Phase II conjugation reactions.[8] These reactions, which increase water solubility and facilitate excretion, are mainly catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[2][8][9][10] Human liver S9 fractions, which contain both microsomal and cytosolic enzymes, are particularly well-suited for studying the interplay of Phase I and Phase II metabolism.[11][12]
The following diagram illustrates these potential metabolic pathways.
Caption: Predicted metabolic pathways for this compound derivatives.
Comparative In Vitro Metabolic Stability: A Hypothetical Study
To illustrate the impact of structural modifications, we present hypothetical metabolic stability data for the parent compound and three derivatives. This data is representative of what would be generated using the protocols detailed later in this guide.
-
Parent Compound (NTP-001): this compound
-
Derivative A (NTP-002): 2-Amino-4-[(trifluoromethyl)thio]phenol (Nitro group reduced to an amine)
-
Derivative B (NTP-003): N-(2-hydroxy-5-((trifluoromethyl)thio)phenyl)acetamide (Amine group of Derivative A is acetylated)
-
Derivative C (NTP-004): 2-(benzo[d]thiazol-2-ylthio)-6-ethoxybenzo[d]thiazole (A complex benzothiazole derivative)
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM) and S9 Fractions (HLS9)
| Compound ID | Structure Modification | HLM Intrinsic Clearance (CLint, µL/min/mg) | HLM Half-Life (t½, min) | HLS9 Intrinsic Clearance (CLint, µL/min/mg) | HLS9 Half-Life (t½, min) | Predicted Major Pathway |
| NTP-001 | Parent Scaffold | 25 | 55.4 | 48 | 28.9 | Nitroreduction, Glucuronidation |
| NTP-002 | Nitro -> Amine | 110 | 12.6 | 155 | 8.9 | Glucuronidation, Sulfation |
| NTP-003 | Amine -> Acetamide | 15 | 92.4 | 22 | 63.0 | CYP Oxidation |
| NTP-004 | Benzothiazole | < 5 | > 138.6 | < 5 | > 138.6 | Minimal Metabolism |
Analysis of Comparative Data:
-
NTP-001 (Parent): Exhibits moderate clearance. The higher clearance in S9 fractions compared to microsomes suggests a significant contribution from cytosolic enzymes, likely nitroreductases, in addition to microsomal UGTs.[11][13]
-
NTP-002 (Amine Derivative): The exposed primary amine and phenol make this derivative highly susceptible to Phase II conjugation. The dramatic increase in clearance in both HLM (rich in UGTs) and HLS9 (containing UGTs and SULTs) indicates rapid glucuronidation and sulfation, leading to poor metabolic stability.[8][9]
-
NTP-003 (Acetamide Derivative): Acetylation of the amine group effectively masks a key site for conjugation. This leads to a significant increase in metabolic stability (lower clearance) compared to NTP-002. The remaining metabolism is likely driven by slower CYP-mediated oxidation.
-
NTP-004 (Benzothiazole Derivative): This more complex, rigid structure shows very high metabolic stability. The lack of easily accessible metabolic "soft spots" like free phenols or anilines renders it resistant to the major metabolic enzymes, resulting in a long half-life.[14]
Experimental Protocols: A Self-Validating System
The following protocols describe the standardized assays used to generate robust and reproducible metabolic stability data. The inclusion of positive controls and cofactor-negative controls is critical for validating the enzymatic activity of the test system and identifying any non-enzymatic degradation.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay is designed to primarily assess Phase I (e.g., CYP-mediated) metabolism.
1. Reagent Preparation:
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- Test Compound Stock: 10 mM in DMSO.
- HLM Stock: 20 mg/mL pooled human liver microsomes. Thaw on ice immediately before use.
- NADPH Regenerating System (Cofactor): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.4 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
- Termination Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., warfarin, tolbutamide) for analytical quantification.
2. Experimental Workflow:
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
3. Data Analysis:
- Quantify the peak area ratio of the test compound to the internal standard at each time point.
- Plot the natural logarithm of the percentage of compound remaining versus time.
- The slope of the linear regression line equals the elimination rate constant (k).
- Calculate Half-Life (t½) = 0.693 / k.
- Calculate Intrinsic Clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
Protocol 2: Human Liver S9 Stability Assay
This assay assesses both Phase I and Phase II metabolism.
1. Reagent Preparation:
- Reagents: As per HLM assay, with the following additions/modifications.
- S9 Stock: 20 mg/mL pooled human liver S9 fraction.
- Cofactor Mix: Prepare a solution containing the NADPH regenerating system components PLUS 2 mM UDPGA (for glucuronidation) and 0.1 mM PAPS (for sulfation).
2. Experimental Workflow:
- The workflow is identical to the HLM assay, substituting the HLM master mix with an S9 master mix (final protein concentration of 1 mg/mL) and using the comprehensive Cofactor Mix instead of only the NADPH system.
3. Data Analysis:
- Data analysis is performed identically to the HLM assay, with results expressed per mg of S9 protein. Comparing S9 and microsomal clearance rates helps elucidate the contribution of cytosolic enzymes.[13][15]
Conclusion: From Data to Decision-Making
This guide demonstrates a systematic approach to evaluating the metabolic stability of drug candidates derived from the this compound scaffold. As illustrated by our hypothetical comparative study, subtle changes in chemical structure—such as the reduction of a nitro group or the masking of a phenol—can dramatically alter a compound's metabolic fate.
By employing robust in vitro assays, such as those using human liver microsomes and S9 fractions, drug development teams can gain early and critical insights into a compound's pharmacokinetic profile. This data-driven approach allows for the rational design of molecules with improved stability, ultimately increasing the probability of identifying a successful clinical candidate. The protocols and principles outlined herein provide a validated framework for generating the high-quality, comparative data necessary for informed decision-making in the drug discovery pipeline.
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Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. [Link]
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Benchmarking the performance of 2-Nitro-4-[(trifluoromethyl)thio]phenol in specific reaction types
Introduction: The Significance of the Trifluoromethylthio Moiety in Phenolic Compounds
To the researchers, scientists, and drug development professionals in our audience, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal and materials chemistry. The trifluoromethylthio (-SCF₃) group, in particular, has garnered significant attention for its ability to enhance the lipophilicity, metabolic stability, and binding affinity of parent molecules.[1][2][3] When appended to a phenolic scaffold, the resulting trifluoromethylthiolated phenols become highly valuable building blocks for pharmaceuticals and agrochemicals.[4][5]
The subject of this guide, 2-Nitro-4-[(trifluoromethyl)thio]phenol, represents a specific yet illustrative target within this chemical class. The presence of a nitro group further modulates the electronic properties of the phenol, presenting unique synthetic challenges and opportunities. While direct performance benchmarks for this specific molecule in downstream reactions are not extensively documented in current literature, a more critical question for the synthetic chemist is its efficient preparation.
This guide, therefore, deviates from a simple product-vs-product comparison. Instead, we will benchmark the core reaction types for synthesizing trifluoromethylthiolated phenols, providing a practical framework for selecting and optimizing a synthetic route to molecules like this compound and its analogs. We will delve into the mechanistic underpinnings of these methods, compare their performance with supporting data from the literature, and provide actionable experimental protocols.
Comparative Analysis of Synthetic Strategies
The synthesis of aryl trifluoromethyl thioethers can be broadly categorized into "direct" and "indirect" methods.[6][7] Direct methods involve the installation of the -SCF₃ group onto an aromatic ring, while indirect methods typically involve modifying a pre-existing sulfur-containing functional group. For the synthesis of trifluoromethylthiolated phenols, direct electrophilic trifluoromethylthiolation has emerged as a particularly effective strategy.
Core Methodology: Electrophilic Trifluoromethylthiolation
A prominent approach for the direct trifluoromethylthiolation of phenols involves the use of an electrophilic "-SCF₃" source, which reacts with the electron-rich phenol ring.[8][9] This reaction is typically an electrophilic aromatic substitution, with regioselectivity dictated by the existing substituents on the phenol.
A key challenge in this field has been the development of stable, safe, and effective electrophilic trifluoromethylthiolating reagents. Historically, hazardous reagents like CF₃SCl were used. However, modern reagents have significantly improved the safety and practicality of this transformation.
Below is a comparison of two common electrophilic trifluoromethylthiolating reagents used for the synthesis of trifluoromethylthiolated phenols, based on data from peer-reviewed studies.
| Reagent/Method | Typical Substrate | Promoter/Catalyst | Yield (%) | Key Advantages | Key Limitations | Reference |
| N-(trifluoromethylsulfanyl)aniline | Electron-rich phenols (e.g., m-cresol) | Triflic acid (TfOH) or BF₃·Et₂O | 70-95% | High regioselectivity (para-selective), operational simplicity, avoids noxious reagents.[9][10] | Requires strong acid promoter; may not be suitable for highly acid-sensitive substrates. | [9][10] |
| N-(trifluoromethylthio)saccharin | Substituted phenols (e.g., 3-chlorophenol) | Iron(III) chloride (FeCl₃) and Diphenyl selenide | 63-94% | Lewis acid catalysis allows for milder conditions compared to strong Brønsted acids.[11] | May require a co-catalyst; reaction times can be longer for less activated substrates. | [11] |
Experimental Protocol: Electrophilic Trifluoromethylthiolation of m-Cresol
This protocol is adapted from a highly regioselective and efficient method for the trifluoromethylthiolation of phenols.[9][10]
Objective: To synthesize 3-methyl-4-(trifluoromethylthio)phenol.
Materials:
-
m-Cresol
-
N-(Trifluoromethylsulfanyl)aniline
-
Triflic acid (TfOH)
-
Dichloromethane (DCM), non-dried
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve m-cresol (1.0 mmol) in dichloromethane (10 mL). The reaction can be performed under a normal air atmosphere.
-
Reagent Addition: To the stirred solution, add N-(trifluoromethylsulfanyl)aniline (1.2 mmol).
-
Initiation: Carefully add triflic acid (1.2 mmol) to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 14 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 3-methyl-4-(trifluoromethylthio)phenol.
Causality and Self-Validation:
-
Why Triflic Acid? Triflic acid is a strong Brønsted acid that protonates the nitrogen atom of N-(trifluoromethylsulfanyl)aniline. This protonation increases the polarization of the N-S bond, making the sulfur atom significantly more electrophilic and capable of reacting with the moderately activated phenol ring.[9]
-
Regioselectivity: The hydroxyl group of m-cresol is a strong ortho-, para-director. The para-position is sterically more accessible than the ortho-positions, leading to high regioselectivity for the formation of the 4-substituted product.[9][10] The self-validating nature of this protocol lies in this predictable selectivity; significant formation of other isomers would indicate a deviation from the expected electrophilic aromatic substitution pathway.
-
Operational Simplicity: The use of non-dried solvent and an air atmosphere highlights the robustness of the reagent and the reaction conditions, making it suitable for standard laboratory settings.[9][10]
Mechanistic Overview and Visualization
The core of this transformation is an electrophilic aromatic substitution. The following diagram illustrates the proposed mechanism for the acid-promoted trifluoromethylthiolation of a phenol.
Caption: Proposed mechanism for acid-promoted electrophilic trifluoromethylthiolation of phenols.
Conclusion and Future Outlook
While this compound itself is a specific structure, the methodologies for its synthesis are broadly applicable and represent a vibrant area of chemical research. The development of electrophilic trifluoromethylthiolating reagents like N-(trifluoromethylsulfanyl)aniline and N-(trifluoromethylthio)saccharin has provided safer and more efficient routes to this valuable class of compounds compared to older methods.[9][10][11]
For researchers aiming to synthesize nitrophenol derivatives, the electron-withdrawing nature of the nitro group will deactivate the ring towards electrophilic substitution. Therefore, harsher conditions or alternative strategies, such as nucleophilic aromatic substitution on a suitably functionalized precursor, might be necessary. The choice of synthetic strategy will always depend on the specific substitution pattern of the target molecule and the compatibility of its functional groups with the reaction conditions. The principles and protocols outlined in this guide provide a solid foundation for making those critical experimental decisions.
References
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Title: Synthesis of Aryl Trifluoromethyl Thioethers Source: Chinese Journal of Chemistry URL: [Link]
-
Title: Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3 Source: Organic Letters, ACS Publications URL: [Link]
-
Title: Synthesis of Aryl Tri- and Difluoromethyl Thioethers via a CH-Thiocyanation/Fluoroalkylation Cascade Source: ResearchGate URL: [Link]
-
Title: Acid-promoted direct electrophilic trifluoromethylthiolation of phenols Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]
-
Title: Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF 3 Source: PubMed URL: [Link]
-
Title: Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]
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Title: Acid-promoted direct electrophilic trifluoromethylthiolation of phenols Source: RSC Publishing URL: [Link]
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Title: Acid-promoted direct electrophilic trifluoromethylthiolation of phenols Source: RSC Publishing URL: [Link]
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Title: Synthesis of 2-nitro-4-(trifluoromethyl)phenol Source: PrepChem.com URL: [Link]
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Title: 2-NITRO-4-(TRIFLUOROMETHYL)THIOPHENOL Source: lookchem.com URL: [Link]
-
Title: Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis Source: American Chemical Society URL: [Link]
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Title: Exploring the Versatility of 4-(Trifluoromethylthio)phenol in Modern Chemical Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: 2-Nitro-4-((trifluoromethyl)thio)phenol Source: PubChem URL: [Link]
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Title: this compound, 98% Purity Source: CP Lab Safety URL: [Link]
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Title: Copper-Catalyzed Enantioselective Trifluoromethylthiolation of Secondary Propargyl Sulfonates Source: CCS Chemistry URL: [Link]
-
Title: 2-Nitro-4-(trifluoromethyl)phenol, 98% Source: Fisher Scientific URL: [Link]
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Title: Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents Source: ResearchGate URL: [Link]
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A Researcher's Guide to Comparing the Cross-Reactivity of Antibodies Against 2-Nitro-4-[(trifluoromethyl)thio]phenol Derivatives
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for antibodies raised against the small molecule 2-Nitro-4-[(trifluoromethyl)thio]phenol. Given the novelty of this specific hapten, this document establishes a foundational methodology based on established principles of immunoassay development and antibody validation. We will explore the rationale behind experimental design, provide detailed protocols, and offer a model for data interpretation, empowering researchers to rigorously assess the specificity of their antibodies.
Introduction: The Imperative of Specificity in Hapten Immunoassays
Small molecules, or haptens, like this compound, are ubiquitous in environmental monitoring, clinical diagnostics, and drug development. Immunoassays offer a highly sensitive and high-throughput method for their detection. However, the utility of any immunoassay is fundamentally dependent on the specificity of the antibody it employs.[1]
Antibody cross-reactivity occurs when an antibody, raised against a specific target (the immunogen), also binds to other structurally similar molecules.[2][3] This can lead to significant analytical errors, including false positives and inaccurate quantification.[4] Therefore, a thorough cross-reactivity assessment is not merely a validation step but a critical component of assay development that ensures data integrity and reliability.[5][6]
This guide will walk you through the process of evaluating antibodies raised against this compound, a compound featuring a nitrophenol backbone and a trifluoromethylthio group. The principles and protocols described are broadly applicable to other small molecule targets.
The Foundation of Specificity: Immunogen Design
A hapten must be covalently conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to elicit a robust immune response.[7] The strategy used for this conjugation is a critical determinant of the resulting antibody's specificity. The site of linkage on the hapten determines which chemical moieties are exposed to the immune system and will thus form the primary epitopes recognized by the generated antibodies.
For this compound, a common strategy would involve introducing a linker arm, for example, by modifying the hydroxyl group. This presents the nitro and trifluoromethylthio groups to the B-cells, theoretically generating antibodies that recognize these key features.
Caption: Synthesis of an immunogen for hapten immunization.
Designing the Cross-Reactivity Panel: A Structure-Activity Approach
A robust cross-reactivity study requires testing the antibody against a panel of carefully selected, structurally related compounds. The goal is to probe how modifications to the target molecule's structure affect antibody binding. For this compound, the panel should include analogs that modify its key functional groups.
Table 1: Proposed Panel of Potential Cross-Reactants
| Compound ID | Compound Name | Structural Modification from Target | Rationale for Inclusion |
| TARGET | This compound | N/A (Reference Compound) | To establish the 100% reference point for binding. |
| CR-1 | 4-[(Trifluoromethyl)thio]phenol | Lacks the 2-Nitro group | To assess the contribution of the nitro group to the epitope. |
| CR-2 | 2-Nitro-4-(methylthio)phenol | -SCF3 group replaced with -SCH3 | To determine the importance of the trifluoromethyl moiety versus a simple methylthio group. |
| CR-3 | 2-Nitrophenol | Lacks the 4-[(Trifluoromethyl)thio] group | To evaluate the contribution of the entire trifluoromethylthio substituent. |
| CR-4 | 2-Chloro-4-[(trifluoromethyl)thio]phenol | 2-Nitro group replaced with a Chloro group | To test the tolerance for different electron-withdrawing groups at position 2. |
| CR-5 | 4-Nitrophenol | Lacks the 2-Nitro group and the 4-thio linkage | To assess binding to a common, structurally simpler nitrophenolic compound. |
| CR-6 | 2,6-Dinitro-4-[(trifluoromethyl)thio]phenol | Addition of a second Nitro group | To probe steric hindrance effects near the primary nitro group. |
This systematic approach allows for a detailed mapping of the antibody's epitope recognition pattern.
Experimental Methodology: The Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (cELISA) is the gold standard for determining antibody specificity and quantifying cross-reactivity for small molecules.[8][9] In this format, the free analyte (in a sample or standard) competes with a fixed amount of immobilized antigen (or labeled antigen) for a limited number of antibody binding sites. A higher concentration of free analyte in the sample results in less antibody binding to the immobilized antigen, leading to a weaker signal.[10]
Caption: Standard workflow for a competitive ELISA experiment.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
Causality Note: This protocol assumes the development of a polyclonal antibody. Initial checkerboard titrations (not detailed here) are required to determine the optimal concentrations of the coating antigen and the primary antibody. The goal is to find concentrations that yield a robust signal (e.g., an optical density (OD) of ~1.0-1.5) in the absence of any competitor.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., Carbonate-bicarbonate, pH 9.6)[8]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[8]
-
Blocking Buffer (e.g., 3% non-fat dry milk or 1% BSA in PBS)[8][11]
-
Antibody against this compound
-
Hapten-protein conjugate for coating (e.g., Hapten-BSA)
-
Target analyte and potential cross-reactants (from Table 1)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG)
-
Substrate solution (e.g., TMB)[9]
-
Stop Solution (e.g., 2N H2SO4)[8]
-
Microplate reader
Procedure:
-
Coating: Dilute the Hapten-BSA conjugate to its optimal concentration in Coating Buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.[11]
-
Washing: Discard the coating solution. Wash the plate three times with 200 µL of Wash Buffer per well.[12] Rationale: This removes any unbound coating antigen.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[8] Rationale: This step prevents non-specific binding of antibodies to the plate surface.
-
Washing: Repeat the wash step as in step 2.
-
Competition:
-
Prepare serial dilutions of the target analyte and each potential cross-reactant (CR-1 to CR-6) in Wash Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (diluted to its optimal concentration). Incubate this mixture for at least 30 minutes at room temperature.[9] Rationale: This pre-incubation allows the antibody to bind to the free analyte before being exposed to the coated antigen.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated, blocked plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody: Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[9]
-
Washing: Repeat the wash step, but increase to five washes to ensure removal of all unbound secondary antibody.[12]
-
Signal Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.[11]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The data from the cELISA is used to generate inhibition curves for the target analyte and each potential cross-reactant. The OD values are plotted against the logarithm of the analyte concentration.
1. Calculate Percent Inhibition: % Inhibition = [1 - (OD_sample / OD_zero_analyte)] * 100
2. Determine the IC50 Value: The IC50 is the concentration of analyte required to cause 50% inhibition of the maximum signal. This value is a key measure of an antibody's affinity for a given compound.[5] It is determined from the sigmoidal dose-response curve for each compound.
3. Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated relative to the target analyte.[5] %CR = (IC50_Target_Analyte / IC50_Cross-Reactant) * 100
Hypothetical Experimental Data
The following table presents a plausible set of results from a cross-reactivity study, designed to illustrate how data can be interpreted to understand antibody specificity.
Table 2: Hypothetical Cross-Reactivity Data for an Antibody Against this compound
| Compound ID | Compound Name | IC50 (ng/mL) | % Cross-Reactivity (%CR) |
| TARGET | This compound | 10 | 100% |
| CR-1 | 4-[(Trifluoromethyl)thio]phenol | 50 | 20% |
| CR-2 | 2-Nitro-4-(methylthio)phenol | 85 | 11.8% |
| CR-3 | 2-Nitrophenol | > 10,000 | < 0.1% |
| CR-4 | 2-Chloro-4-[(trifluoromethyl)thio]phenol | 150 | 6.7% |
| CR-5 | 4-Nitrophenol | > 10,000 | < 0.1% |
| CR-6 | 2,6-Dinitro-4-[(trifluoromethyl)thio]phenol | 800 | 1.25% |
Interpretation of Results
-
High Specificity for the Overall Structure: The extremely low cross-reactivity with CR-3 (2-Nitrophenol) and CR-5 (4-Nitrophenol) strongly suggests that the antibody's binding pocket recognizes the entire molecule, with the 4-[(trifluoromethyl)thio] group being particularly crucial for binding.
-
Importance of the Trifluoromethyl Group: The significant drop in reactivity when the -SCF3 group is replaced with -SCH3 (CR-2, 11.8% CR) indicates that the fluorine atoms are key recognition elements for the antibody.
-
Contribution of the Nitro Group: While the 4-[(trifluoromethyl)thio] group is dominant, the nitro group also plays a significant role. Its removal (CR-1) reduces binding by 80%, and its replacement with a chloro group (CR-4) also substantially decreases recognition.
-
Steric Hindrance: The low cross-reactivity with the dinitro compound (CR-6) suggests that the addition of a bulky group adjacent to the primary nitro group sterically hinders the antibody from binding effectively.
Conclusion and Outlook
This guide outlines a systematic and robust methodology for assessing the cross-reactivity of antibodies raised against this compound. Based on our hypothetical data, the antibody demonstrates high specificity, primarily recognizing the trifluoromethylthio moiety while also being sensitive to the presence of the nitro group at position 2. Such an antibody would be a promising candidate for developing a selective and sensitive immunoassay.
The validation of an antibody is an application-specific process.[6][13] Researchers must perform these critical cross-reactivity studies to ensure their assays are reliable, reproducible, and fit for purpose. The framework provided here serves as a blueprint for achieving this essential scientific rigor.
References
- Ten Basic Rules of Antibody Valid
- Antibody validation strategies - crucial to secure antibody quality. (2021). Agrisera.
- Antibody Valid
- Competitive ELISA protocol.
- Antibody Cross-Reactivity: How to Assess & Predict Binding.Boster Bio.
- Protocol for Competitive ELISA.
- Competitive ELISA Protocol.Bio-Rad Antibodies.
- Competitive ELISA Protocol.
- Antibody Validation.
- Competitive ELISA Protocol and Anim
- A Researcher's Guide to Comparing the Cross-Reactivity of Antibodies Against 2-Nitroanthraquinone Deriv
- Cross-reactivity of Antibody: Beneficial or Harmful?Cusabio.
- Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applic
- Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. (2020). PMC - NIH.
- Cross-reactivity.Wikipedia.
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A Senior Application Scientist's Guide to the Inter-laboratory Validation of an Analytical Method for 2-Nitro-4-[(trifluoromethyl)thio]phenol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative analytical method for 2-Nitro-4-[(trifluoromethyl)thio]phenol, a compound of interest in pharmaceutical development and chemical synthesis. The objective is to establish the method's reproducibility and reliability across multiple laboratories, ensuring consistent and accurate results regardless of the testing site. This process is critical for regulatory submissions, quality control, and ensuring product consistency in a global manufacturing environment.
The principles and procedures outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which is a cornerstone for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2]
The Analytical Challenge and the Need for Robust Validation
This compound presents analytical challenges typical of complex organic molecules. Its accurate quantification is paramount for understanding its properties, stability, and safety profile. Before an analytical method can be adopted for routine use across different sites, a collaborative, inter-laboratory study is essential to assess its reproducibility.[3][4] Reproducibility, in this context, refers to the precision of measurements performed by different analysts in different laboratories, providing a true test of the method's robustness.[5][6]
This guide will walk through the critical stages of designing and executing such a study, from establishing the analytical method to the statistical evaluation of the results.
The Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
For the quantification of this compound, a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is proposed. This technique is widely used for the analysis of phenolic compounds due to its high resolution, sensitivity, and precision.[7][8]
Detailed HPLC Methodology
The following protocol is provided to all participating laboratories to ensure uniformity in execution. Any deviation from this protocol must be documented and reported to the study coordinator.[9]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with the mobile phase initial composition (e.g., 90:10 Solvent A:Solvent B) to create a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For sample analysis, dissolve the test material in the same diluent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inter-laboratory Validation Study Design
The design of the inter-laboratory study is critical for obtaining meaningful data on the method's reproducibility. The following workflow illustrates the key stages of the study.
Caption: Workflow for the Inter-laboratory Validation Study.
Participating Laboratories and Sample Distribution
A minimum of eight qualified laboratories should be recruited to participate in the study to ensure statistically significant results.[9] Each laboratory will receive a set of identical, homogeneous samples of this compound at three different concentration levels, along with a certified reference standard.
Performance Characteristics and Acceptance Criteria
The inter-laboratory validation will assess several key performance characteristics as defined by ICH Q2(R1).[1][2]
Precision
Precision will be evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.[10] This is determined by each laboratory analyzing the same sample multiple times.
-
Reproducibility: The precision of the method between different laboratories.[3][6] This is the primary focus of the inter-laboratory study and is assessed by comparing the results from all participating laboratories.
The precision is typically expressed as the relative standard deviation (RSD) of the results.
Accuracy
Accuracy is the closeness of the test results to the true value.[11] It will be assessed by analyzing samples with known concentrations of this compound (spiked samples) and will be expressed as the percent recovery.
Linearity and Range
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the standard deviation of the response and the slope of the calibration curve.[10]
Selectivity
Selectivity is the ability of the method to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities or degradation products. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.
Data Analysis and Interpretation
The data from all participating laboratories will be collected and statistically analyzed. Analysis of variance (ANOVA) is a powerful statistical tool used to assess the sources of variation in the data, including within-laboratory (repeatability) and between-laboratory (reproducibility) variability.[12]
Summary of Hypothetical Inter-laboratory Validation Data
The following tables present a summary of hypothetical performance data from three representative laboratories (Lab A, Lab B, and Lab C) for the analysis of this compound.
Table 1: Precision and Accuracy Data
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Repeatability (RSD%) | ||||
| Low Concentration | 1.2% | 1.5% | 1.3% | ≤ 2.0% |
| Medium Concentration | 0.8% | 1.0% | 0.9% | ≤ 2.0% |
| High Concentration | 0.5% | 0.7% | 0.6% | ≤ 2.0% |
| Reproducibility (RSD%) | - | - | - | ≤ 5.0% |
| Overall | - | - | 3.8% | |
| Accuracy (% Recovery) | ||||
| Low Concentration | 99.5% | 101.2% | 98.9% | 98.0 - 102.0% |
| Medium Concentration | 100.2% | 99.8% | 100.5% | 98.0 - 102.0% |
| High Concentration | 99.9% | 100.1% | 99.7% | 98.0 - 102.0% |
Table 2: Linearity, Range, LOD, and LOQ
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | 1 - 100 | As defined |
| LOD (µg/mL) | 0.2 | 0.3 | 0.25 | Report |
| LOQ (µg/mL) | 0.7 | 0.9 | 0.8 | Report |
Conclusion of the Validation Study
Based on the hypothetical data presented, the analytical method for the quantification of this compound demonstrates acceptable precision, accuracy, and linearity across the three participating laboratories. The overall reproducibility RSD of 3.8% is within the acceptance criterion of ≤ 5.0%, indicating that the method is robust and transferable.
The successful completion of this inter-laboratory validation study provides a high degree of confidence in the analytical method. This allows for its implementation in various laboratories for routine quality control and regulatory purposes, ensuring consistent and reliable data for this compound.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Explain the difference between repeatability and reproducibility. Homework.Study.com. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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ICH Q2 Analytical Method Validation. Slideshare. [Link]
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Quality Guidelines. ICH. [Link]
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Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]
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Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]
-
Importance of Repeatability and Reproducibility in Analytical Chemistry. AZoLifeSciences. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Difference Between Reproducibility And Intermediate Precision In Analytical Method Validation. PharmaGuru. [Link]
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Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Feed Industry HACCP and PCQI Training. [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [Link]
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ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. Pharmabiz.com. [Link]
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Statistical methodology considerations for analytical validation studies where measures have directly comparable units. DATAcc. [Link]
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AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures. [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples. ResearchGate. [Link]
-
AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. [Link]
-
AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]
-
Intra-laboratory validation of microplate methods for total phenolic content and antioxidant activity on polyphenolic extracts, and comparison with conventional spectrophotometric methods. PubMed. [Link]
-
Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products. [Link]
-
Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. [Link]
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A Comparative Guide to Trifluoromethylthiolating Agents: From Rational Design to Practical Application
The strategic incorporation of the trifluoromethylthio (SCF3) group into organic molecules represents a cornerstone of modern medicinal chemistry, agrochemical development, and materials science.[1][2] This unique functional group imparts a combination of high lipophilicity (Hansch parameter π ≈ 1.44), significant metabolic stability, and strong electron-withdrawing character.[1][3][4] These properties can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile by improving membrane permeability, bioavailability, and binding affinity.[5][6][7] Consequently, the development of robust and versatile methods for introducing the SCF3 moiety has been an area of intense research.
This guide provides a comparative analysis of the primary classes of trifluoromethylthiolating agents, offering insights into their reactivity, substrate scope, and mechanistic underpinnings. By examining electrophilic, nucleophilic, and radical reagents, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.
The Landscape of Trifluoromethylthiolation
The direct incorporation of an SCF3 group can be broadly categorized into three mechanistic pathways: electrophilic, nucleophilic, and radical. The choice of strategy is dictated by the nature of the substrate and the desired bond formation.
-
Electrophilic Trifluoromethylthiolation: Involves the reaction of a nucleophilic substrate with a reagent delivering a cationic "SCF3+" equivalent. This is one of the most common and well-developed strategies, particularly for electron-rich substrates.
-
Nucleophilic Trifluoromethylthiolation: Utilizes a reagent that acts as a source of the trifluoromethylthiolate anion (SCF3-) to react with an electrophilic substrate.
-
Radical Trifluoromethylthiolation: Employs a reagent that generates the trifluoromethylthio radical (•SCF3), which can then engage in various transformations, including additions to unsaturated bonds and C-H functionalization.[1]
The following diagram illustrates the fundamental reactivity patterns of these three classes of trifluoromethylthiolating agents.
Caption: Overview of Trifluoromethylthiolating Agent Classes.
Electrophilic Trifluoromethylthiolating Agents: The Workhorses
Electrophilic SCF3 reagents are arguably the most developed class, offering a range of reactivities and applications. These reagents are typically stable, easy to handle, and effective for the late-stage functionalization of complex molecules.[3][4]
Key Reagents and Their Characteristics
A variety of N-S and O-S based electrophilic reagents have been developed, with their reactivity largely dictated by the stability of the leaving group. A more electron-withdrawing backbone enhances the electrophilicity of the sulfur atom.
-
N-(Trifluoromethylthio)phthalimide: An early-generation reagent, it is effective for the trifluoromethylthiolation of soft nucleophiles but often requires activation for less reactive substrates.[8]
-
N-(Trifluoromethylthio)saccharin: The replacement of a carbonyl group in the phthalimide structure with a more electron-withdrawing sulfonyl group significantly increases the reagent's electrophilicity.[3][8] This crystalline solid is shelf-stable, highly reactive, and boasts a broad substrate scope, including alcohols, amines, thiols, and electron-rich (hetero)arenes.[9][10][11]
-
N-Trifluoromethylthiodibenzenesulfonimide: By replacing both carbonyl groups with sulfonyl groups, this reagent was designed to be one of the most powerful electrophilic agents available, capable of functionalizing even less reactive nucleophiles.[8][12]
-
Trifluoromethyl Sulfoxides: A newer class of reagents that operate through a mechanistically distinct "interrupted Pummerer reaction".[13] These are particularly effective for the metal-free C-H trifluoromethylthiolation of (hetero)arenes.[13]
The general mechanism for the electrophilic trifluoromethylthiolation of an electron-rich arene is depicted below.
Caption: General Mechanism of Electrophilic Aromatic Trifluoromethylthiolation.
Comparative Performance Data
The selection of an appropriate electrophilic SCF3 reagent is critical and depends on the nucleophilicity of the substrate.
| Reagent | Relative Electrophilicity | Stability | Typical Substrates | Key Advantages |
| N-Trifluoromethylthiophthalimide | Moderate | Good | Thiols, β-ketoesters | Commercially available |
| N-(Trifluoromethylthio)saccharin[10] | High | Excellent | Alcohols, amines, electron-rich arenes/heteroarenes[9][11] | Highly reactive, broad scope, stable solid[9][14] |
| N-Trifluoromethylthiodibenzenesulfonimide[12] | Very High | Good | Less reactive arenes, a wide range of nucleophiles[8] | Highest electrophilicity for challenging substrates[8] |
| Trifluoromethyl Sulfoxides[13] | High (via activation) | Excellent | (Hetero)arenes for C-H functionalization | Metal-free, unique mechanism[13] |
Nucleophilic Trifluoromethylthiolating Agents
Nucleophilic reagents provide a complementary approach, delivering an "SCF3-" species to react with electrophiles. This strategy is essential for constructing C-S bonds where the carbon atom is electrophilic.
Key Reagents and Generation Methods
Direct sources of the SCF3 anion are often unstable. Therefore, precursors that can generate the nucleophile in situ are commonly employed.
-
(Trifluoromethyl)trimethylsilane (TMSCF3) and Elemental Sulfur: This combination serves as a convenient source for generating a nucleophilic trifluoromethylthiolating species.[6] The reaction is often mediated by a fluoride source that activates the TMSCF3.[15]
-
Silver Trifluoromethylthiolate (AgSCF3): A stable, commercially available solid that can act as a source of the SCF3 anion, particularly in the presence of a base.[1] It is also a key precursor for other trifluoromethylthiolating agents.[14]
-
[Me4N][SCF3] and other salts: These reagents can serve as direct sources of the trifluoromethylthiolate anion, offering a straightforward approach for nucleophilic substitution reactions.[5]
Caption: General Mechanism of Nucleophilic Trifluoromethylthiolation.
Radical Trifluoromethylthiolating Agents
Radical-based methods have emerged as a powerful tool for trifluoromethylthiolation, enabling transformations that are inaccessible through ionic pathways, such as direct C-H functionalization and difunctionalization of alkenes.[1][16]
Key Reagents for Radical Generation
The generation of the •SCF3 radical is the key step in these reactions.
-
Silver Trifluoromethylthiolate (AgSCF3): In addition to its role as a nucleophilic source, AgSCF3 can be oxidized (often photochemically or with a chemical oxidant) to generate the •SCF3 radical.[1] This has become an efficient strategy for constructing SCF3-substituted compounds.[1]
-
Trifluoromethanesulfonyl Chloride (CF3SO2Cl): Can serve as a precursor to the •SCF3 radical under reductive conditions, often employing a phosphine or photoredox catalysis.[17]
-
S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST): A versatile and atom-efficient liquid reagent that can generate the •SCF3 radical under specific conditions, in addition to acting as an electrophilic or nucleophilic source.[18]
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Safety Operating Guide
Proper Disposal of 2-Nitro-4-[(trifluoromethyl)thio]phenol: A Comprehensive Guide for Laboratory Professionals
For researchers and professionals in drug development and chemical synthesis, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Nitro-4-[(trifluoromethyl)thio]phenol, a compound characterized by its nitroaromatic and organofluorine functionalities. The procedures outlined herein are grounded in established safety protocols and are designed to mitigate risks to personnel and the environment.
Hazard Assessment and Chemical Profile
A thorough understanding of the hazards associated with this compound is paramount before any handling or disposal procedures are initiated. This compound presents multiple hazards that necessitate stringent safety precautions.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃S | [1] |
| Molecular Weight | 239.17 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Synonyms | 2-nitro-4-(trifluoromethylsulfanyl)phenol | [1] |
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]
The presence of both a nitro group and a trifluoromethylthio group contributes to its reactivity and toxicological profile. Nitroaromatic compounds are known for their potential toxicity and environmental persistence.[2] The trifluoromethylthio group places this compound in the category of halogenated organic compounds, which require specific disposal considerations.[3][4]
Personal Protective Equipment (PPE) and Safety Measures
Due to the compound's hazardous nature, strict adherence to PPE protocols is mandatory. The causality behind these choices is the prevention of exposure through all potential routes: dermal, ocular, and respiratory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Eye Protection: Chemical safety goggles are required at all times. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Spill Management and Cleanup Protocol
Immediate and appropriate action in the event of a spill is crucial to prevent exposure and environmental contamination.
Methodology for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2.
-
Containment: For solid spills, carefully sweep the material into a designated waste container. For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels for initial absorption.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.
-
Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste in accordance with institutional and local regulations.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as a regulated hazardous waste stream. The following workflow provides a logical sequence for its proper management from the point of generation to final disposal.
Caption: Disposal Workflow for this compound.
Detailed Disposal Steps:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It must be segregated as halogenated organic waste .[3][4] This is a critical step because mixing with incompatible materials can lead to dangerous reactions, and improper segregation increases disposal costs and environmental risk. For instance, do not mix with strong oxidizing agents.
-
Container Selection: Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be robust and chemically compatible with the compound.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." Also include the date and the name of the generating researcher or laboratory.[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that has secondary containment to prevent the spread of any potential leaks.[6]
-
Final Disposal Method - Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration.[7][8] This process is necessary to ensure the complete destruction of the molecule and to prevent the formation of toxic byproducts. For hazardous waste with a halogen content greater than 1%, a temperature of at least 1100 °C is required.[7]
-
Alternative Disposal Method - Chemical Reduction (for specialized facilities): In some instances, chemical reduction can be used to treat nitroaromatic compounds, converting the nitro group to an amine.[9] This typically involves reagents like sodium borohydride in the presence of a catalyst or catalytic hydrogenation.[10] However, this is a treatment method that should only be performed by trained personnel in a facility equipped for such reactions and is not a standard on-site disposal procedure for most laboratories. The resulting product would still require proper disposal, though it may be less hazardous.
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company. Ensure they are informed of the chemical's identity and hazards to facilitate proper handling and disposal in compliance with all federal, state, and local regulations.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a multi-step process that demands careful planning and execution. By adhering to the protocols outlined in this guide, from initial hazard assessment to final disposal by a licensed vendor, laboratory professionals can ensure a safe working environment and minimize their environmental impact. This commitment to responsible chemical waste management is a fundamental aspect of scientific integrity and professional responsibility.
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Nitroaromatic Compounds, from Synthesis to Biodegradation - National Institutes of Health. [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. [Link]
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Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - National Institutes of Health. [Link]
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Synthesis of 2-nitro-4-(trifluoromethyl)phenol - PrepChem.com. [Link]
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2-Nitro-4-(trifluoromethyl)phenol, 98% - Fisher Scientific. [Link]
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2-Nitro-4-(trifluoromethyl)phenol - PubChem. [Link]
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A Senior Application Scientist's Guide to Handling 2-Nitro-4-[(trifluoromethyl)thio]phenol
As researchers and drug development professionals, our work with novel compounds is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. 2-Nitro-4-[(trifluoromethyl)thio]phenol is a compound that requires our full respect and meticulous handling. Its structure, combining a nitrophenol backbone with a trifluoromethylthio group, suggests a significant hazard profile that must be managed with precision.
This guide moves beyond a simple checklist. It provides a procedural and logistical framework grounded in the principles of chemical causality and risk mitigation. Here, we will dissect the necessary personal protective equipment (PPE), operational protocols, and emergency plans to ensure both your safety and the integrity of your research.
Understanding the Inherent Risks
Before handling any chemical, a thorough understanding of its specific hazards is paramount. The Globally Harmonized System (GHS) provides a clear, quantitative summary of the risks associated with this compound.[1] Furthermore, its structural similarity to other nitrophenols informs us of additional potential dangers, such as systemic toxicity upon absorption.[2][3][4]
Phenolic compounds are notorious for their ability to be rapidly absorbed through the skin, where they can exert both local corrosive effects and systemic toxicity.[2] A particularly insidious property is their anesthetic effect, which can cause severe chemical burns that may not be immediately painful, delaying first aid and worsening the injury.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Pictogram |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
Source: PubChem CID 26596669[1]
Core Protection: Your PPE Ensemble
The primary goal of your PPE is to create an impermeable barrier between you and the chemical. Given the compound's multiple routes of toxicity (dermal, oral, inhalation), a comprehensive ensemble is non-negotiable.
Primary Engineering Control: The Chemical Fume Hood
All work with this compound, including weighing of the solid and preparation of solutions, must be conducted within a certified chemical fume hood.[2] This is your most critical line of defense, containing dusts and vapors at the source.
Tiered Hand Protection
Choosing the correct gloves is arguably the most critical PPE decision. Due to the high risk of dermal absorption and irritation, a multi-layered approach is essential.
Table 2: Glove Selection and Use
| Glove Material | Recommended Use Case | Rationale |
|---|---|---|
| Nitrile | Splash Protection ONLY (as inner glove) | Nitrile gloves offer poor resistance to prolonged phenol contact and should never be used for direct handling or immersion.[2] They serve only as a base layer in a double-gloving system. |
| Neoprene | Outer Glove for short-term handling and solution prep | Provides good resistance to a range of chemicals, including phenols, for shorter durations. Always check manufacturer breakthrough data.[2] |
| Butyl Rubber | Outer Glove for direct handling, spill cleanup, or extended use | Offers excellent resistance to corrosive phenols and is a preferred material for tasks with higher exposure risk.[2] |
Protocol: Always double-glove. Use a lighter nitrile glove as the inner layer and a heavier-duty neoprene or butyl rubber glove as the outer layer.[2] This practice provides robust protection and allows for the safe removal of a contaminated outer glove without exposing your skin. Inspect gloves for any signs of degradation or perforation before each use.
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully sealing chemical splash goggles that conform to ANSI Z87.1 standards to protect against dust, splashes, and vapors.
-
Face Shield: When handling more than a few grams of the solid or preparing solutions, supplement your goggles with a full-face shield.[5] This protects your entire face from splashes.
Body and Respiratory Protection
-
Chemical-Resistant Lab Coat: A standard cotton lab coat is not sufficient. Wear a lab coat made of a chemical-resistant material like polyester or a poly-cotton blend. Ensure it is fully buttoned with the sleeves rolled down.
-
Full Coverage: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[2] Ankle or foot exposure is a common and preventable injury.
-
Apron: For procedures with a high splash potential, wear a chemical-resistant apron made of butyl rubber or neoprene over your lab coat.[2]
-
Respiratory Protection: When weighing the solid compound outside of a containment device like a glove box, respiratory protection is necessary to prevent inhalation of fine particles.[6] A NIOSH-approved respirator with P100 (HEPA) filters is required.
Operational Plan: From Weighing to Storage
A self-validating protocol ensures safety is built into every step of the workflow.
Step-by-Step: Weighing and Preparing a Solution
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure an emergency eyewash station and safety shower are accessible. Confirm you have a designated hazardous waste container ready.
-
Don PPE: Don your complete PPE ensemble in the correct order: inner gloves, lab coat, pants/shoes, outer gloves, goggles, and face shield.
-
Containment: Place an analytical balance or weigh boat inside the fume hood. Use tools (spatulas, forceps) of sufficient length to keep your hands and body away from the container opening.
-
Handling: Slowly open the container of this compound. Use a dedicated spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.
-
Solubilization: Cap the stock container immediately. To prepare a solution, place a stir plate in the fume hood and add your solvent to the receiving flask. Slowly add the weighed solid to the solvent.
-
Doffing PPE: Once the procedure is complete and the work area is clean, doff PPE in the reverse order, being careful to avoid cross-contamination. Remove outer gloves first, followed by the face shield and goggles. The lab coat should be removed last. Wash hands thoroughly with soap and water.
Emergency Plan: Spill and Exposure Response
Preparedness is your best defense in an emergency.
Spill Response (Small Scale)
-
Alert & Evacuate: Alert personnel in the immediate area.
-
Contain: If safe to do so, use a chemical spill kit with an absorbent material to surround the spill and prevent it from spreading. Do not use water.[5]
-
Collect: Once absorbed, carefully sweep the material into a designated, labeled hazardous waste container.[7] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable decontamination solution and dispose of all cleaning materials as hazardous waste.
Exposure Response: First Aid
Immediate and correct first aid is critical, particularly for dermal exposure to phenolic compounds.
-
Dermal (Skin) Exposure: This is a medical emergency. The goal is to remove the chemical and seek immediate medical attention. The following workflow should be memorized.
Caption: Dermal Exposure Response Workflow
-
Eye Exposure: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Decontamination and Disposal
Proper disposal is a legal and ethical requirement to protect yourself, your colleagues, and the environment.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and cleaning materials, must be disposed of in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Management: Keep the waste container closed when not in use. Store it in a designated satellite accumulation area.
-
Final Disposal: All chemical waste must be disposed of through your institution's approved hazardous waste management program. Do not pour any amount, no matter how small, down the drain.[5][7]
By integrating these safety protocols into every aspect of your work with this compound, you build a system that prioritizes safety, enabling you to focus on achieving your research goals with confidence and security.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 26596669, 2-Nitro-4-((trifluoromethyl)thio)phenol. PubChem. Retrieved from [Link]
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Carl ROTH (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
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Phenol Acetone Sector Group (PASG) (n.d.). for the SAFE USE of PHENOL. Cefic. Retrieved from [Link]
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U.S. Environmental Protection Agency (2022). Personal Protective Equipment. Retrieved from [Link]
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U.S. Department of Health & Human Services (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR) (2022). ToxGuide for Nitrophenols. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR) (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117418, 2-Nitro-4-(trifluoromethyl)benzenethiol. PubChem. Retrieved from [Link]
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Carl ROTH (2024). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR) (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
